Product packaging for DL-O-Tyrosine(Cat. No.:CAS No. 2370-61-8)

DL-O-Tyrosine

カタログ番号: B556771
CAS番号: 2370-61-8
分子量: 181.19 g/mol
InChIキー: WRFPVMFCRNYQNR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

2-hydroxyphenylalanine is a phenylalanine derivative that is phenylalanine carrying a hydroxy substituent at position 2 on the benzene ring. It is a phenylalanine derivative, a member of phenols and a non-proteinogenic alpha-amino acid.
RN given refers to cpd with unspecified isomeric designation

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO3 B556771 DL-O-Tyrosine CAS No. 2370-61-8

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-amino-3-(2-hydroxyphenyl)propanoic acid
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InChI

InChI=1S/C9H11NO3/c10-7(9(12)13)5-6-3-1-2-4-8(6)11/h1-4,7,11H,5,10H2,(H,12,13)
Source PubChem
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InChI Key

WRFPVMFCRNYQNR-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC=C(C(=C1)CC(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H11NO3
Source PubChem
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DSSTOX Substance ID

DTXSID90946504
Record name DL-o-Tyrosine
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Molecular Weight

181.19 g/mol
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Physical Description

Solid
Record name o-Tyrosine
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Solubility

2 mg/mL at 17 °C
Record name o-Tyrosine
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CAS No.

2370-61-8, 709-16-0
Record name (±)-o-Tyrosine
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Record name 2-hydroxyphenylalanine
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Record name DL-O-TYROSINE
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

262 °C
Record name o-Tyrosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006050
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Significance of DL-O-Tyrosine in Biomedical Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-O-Tyrosine, a racemic mixture of the ortho-isomer of tyrosine, is emerging as a significant molecule in biomedical research, primarily as a biomarker of oxidative stress. Formed through the hydroxylation of phenylalanine by reactive oxygen species, its presence and concentration in biological systems provide a window into the complex interplay of oxidative damage and cellular response. This technical guide delves into the core aspects of this compound, providing a comprehensive overview of its properties, its role in signaling pathways, and its applications as a biomarker in various disease models. This document is intended to serve as a foundational resource for researchers and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of key biological processes involving this compound.

Introduction to this compound

This compound is a derivative of the amino acid phenylalanine, formed non-enzymatically when hydroxyl radicals attack the ortho position of the phenylalanine ring.[1][2][3] Unlike the common amino acid L-tyrosine (B559521) (p-tyrosine), which is a building block for proteins and a precursor for neurotransmitters, o-tyrosine is not incorporated into proteins during translation.[1] Its presence in tissues and biofluids is therefore considered a specific indicator of hydroxyl radical-induced oxidative damage.[1][3]

Chemical and Physical Properties

This compound is a white crystalline powder with the chemical formula C₉H₁₁NO₃. It is soluble in water and acidic solutions but insoluble in organic solvents.[4] While stable at room temperature, it can decompose at high temperatures or in the presence of light and strong oxidants.[4]

PropertyValueReference
Molecular Formula C₉H₁₁NO₃[4]
Molecular Weight 181.19 g/mol [5]
Appearance White crystalline powder[4]
Solubility Soluble in water and acid[4]

Role in Oxidative Stress and Cellular Signaling

The primary significance of this compound in biomedical research lies in its role as a biomarker for oxidative stress.[1][2][3] Elevated levels of o-tyrosine have been detected in various pathological conditions associated with increased oxidative damage, including neurodegenerative diseases and inflammatory disorders.

Formation of O-Tyrosine

Under conditions of oxidative stress, an excess of reactive oxygen species (ROS), particularly hydroxyl radicals (•OH), is generated. These highly reactive molecules can indiscriminately oxidize various biomolecules, including amino acids. Phenylalanine is a primary target for hydroxylation by hydroxyl radicals, leading to the formation of three isomers of tyrosine: ortho-tyrosine (o-tyrosine), meta-tyrosine (m-tyrosine), and para-tyrosine (p-tyrosine).[3] While p-tyrosine is the naturally occurring isomer, the presence of o-tyrosine and m-tyrosine is indicative of non-enzymatic, oxidative processes.

Phe Phenylalanine o_Tyr o-Tyrosine Phe->o_Tyr Hydroxylation m_Tyr m-Tyrosine Phe->m_Tyr Hydroxylation p_Tyr p-Tyrosine Phe->p_Tyr Hydroxylation OH Hydroxyl Radical (•OH) OH->Phe

Figure 1: Formation of tyrosine isomers from phenylalanine via hydroxyl radical attack.
Impact on Cellular Signaling: The ERK/STAT Pathway

Emerging evidence suggests that the accumulation of o-tyrosine is not merely a passive marker of oxidative stress but can actively interfere with cellular signaling pathways. One of the key pathways affected is the Ras-Raf-MEK-ERK pathway, which is crucial for cell proliferation, differentiation, and survival.[6][7][8][9] Aberrant incorporation of o-tyrosine into cellular proteins can lead to dysfunctional proteins that may trigger or disrupt signaling cascades.

Furthermore, there is a known interplay between the ERK pathway and the Signal Transducer and Activator of Transcription (STAT) pathway. Activation of ERK can lead to the serine phosphorylation of STAT3, which in turn can negatively modulate its tyrosine phosphorylation, a critical step for its activation and nuclear translocation.[5][10][11][12] The presence of o-tyrosine could potentially exacerbate this effect, contributing to cellular dysfunction.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pS_STAT3 p-Ser-STAT3 ERK->pS_STAT3 Serine Phosphorylation JAK JAK pY_STAT3 p-Tyr-STAT3 JAK->pY_STAT3 Tyrosine Phosphorylation STAT3 STAT3 pS_STAT3->pY_STAT3 Inhibition Gene Target Gene Transcription pY_STAT3->Gene o_Tyr This compound (via protein incorporation) o_Tyr->ERK Potential Dysregulation

Figure 2: Potential impact of this compound on the ERK/STAT signaling pathway.

Quantitative Data

While specific quantitative toxicity and pharmacokinetic data for this compound are limited, data for the closely related L-tyrosine provide some context. It is crucial to note that the toxicity and metabolic fate of this compound may differ significantly from L-tyrosine due to its different isomeric structure.

Toxicity Data (L-Tyrosine)
ParameterSpeciesRouteValueReference
LD₅₀ RatOral> 5100 mg/kg[13]
NOAEL (13-week) Rat (Male)Oral (gavage)600 mg/kg bw/day[14]
NOAEL (13-week) Rat (Female)Oral (gavage)200 mg/kg bw/day[14]

LD₅₀: Lethal Dose, 50%; NOAEL: No-Observed-Adverse-Effect Level

Pharmacokinetic Parameters (L-Tyrosine)

Pharmacokinetic studies of L-tyrosine in rats have shown that its uptake and distribution vary across different brain regions.[13] Following intraperitoneal administration, serum and brain tissue levels of tyrosine increase linearly with the dose.[13] The half-life of a radiolabeled analog of o-tyrosine, L-[18F]FET, in human plasma has been determined to be 94 minutes.[15]

ParameterSpeciesRouteObservationReference
Uptake RatIntraperitonealLinear dose-dependent increase in serum and brain tissue[13]
Distribution RatIntraperitonealVaries across brain regions (e.g., MPFC, striatum)[13]
Half-life (L-[18F]FET) HumanIntravenous94 minutes in plasma[15]

MPFC: Medial Prefrontal Cortex

Experimental Protocols

Induction of Oxidative Stress in SH-SY5Y Cells and Measurement of O-Tyrosine

This protocol describes a general method for inducing oxidative stress in a neuronal cell line and subsequently quantifying the levels of o-tyrosine.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Dulbecco's Modified Eagle Medium (DMEM) with high glucose, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Hydrogen peroxide (H₂O₂)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protein quantification assay (e.g., BCA assay)

  • Internal standard (e.g., ¹³C₆-o-tyrosine)

  • Acetonitrile (B52724) (ACN) and Formic acid (FA) for LC-MS/MS

  • LC-MS/MS system

Procedure:

  • Cell Culture: Culture SH-SY5Y cells in DMEM in a humidified incubator at 37°C with 5% CO₂.

  • Induction of Oxidative Stress: Seed cells in 6-well plates and allow them to adhere. Treat the cells with varying concentrations of H₂O₂ (e.g., 100-500 µM) for a defined period (e.g., 2-24 hours) to induce oxidative stress.[16][17] Include an untreated control group.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay.

  • Sample Preparation for LC-MS/MS:

    • To a known amount of protein lysate, add an internal standard.

    • Precipitate the proteins by adding cold acetonitrile (e.g., 3 volumes).

    • Centrifuge to pellet the precipitated proteins and collect the supernatant.

    • Evaporate the supernatant to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.[18]

  • LC-MS/MS Analysis:

    • Separate the sample using a C18 reversed-phase column with a gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

    • Detect and quantify o-tyrosine and the internal standard using a mass spectrometer in multiple reaction monitoring (MRM) mode.[18][19]

  • Data Analysis: Quantify the concentration of o-tyrosine by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

Workflow for Biomarker Discovery and Validation

The discovery and validation of a biomarker like o-tyrosine typically follows a multi-stage process, from initial discovery in a small cohort to validation in larger, independent patient populations.[20][21][22][23][24][25][26][27][28][29]

Discovery Discovery Phase (Untargeted Proteomics/Metabolomics) Qualification Qualification Phase (Targeted Assay Development) Discovery->Qualification Candidate Selection Verification Verification Phase (Independent Cohort) Qualification->Verification Assay Optimization Validation Clinical Validation (Large Cohort, Clinical Trials) Verification->Validation Statistical Significance

Figure 3: A simplified workflow for biomarker discovery and validation.

Conclusion

This compound is a valuable biomarker for investigating the role of oxidative stress in a multitude of disease processes. Its formation as a direct consequence of hydroxyl radical-mediated damage to phenylalanine provides a specific and quantifiable measure of oxidative insults. Furthermore, the potential for o-tyrosine to actively participate in the dysregulation of cellular signaling pathways opens up new avenues for research into the mechanisms of oxidative stress-related pathologies. While more research is needed to fully elucidate the pharmacokinetics and toxicology of this compound, the methodologies and data presented in this guide provide a solid foundation for its application in biomedical research and drug development. The continued investigation of this compound holds promise for improving our understanding of diseases with an oxidative stress component and for the development of novel diagnostic and therapeutic strategies.

References

DL-o-Tyrosine: A Novel Biomarker for Oxidative Stress - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases. The accurate measurement of oxidative stress is crucial for understanding disease mechanisms and for the development of novel therapeutic interventions. DL-o-Tyrosine, an isomer of the common amino acid L-p-tyrosine, has emerged as a highly specific and reliable biomarker of hydroxyl radical-induced oxidative damage. Unlike p-tyrosine, which is produced through enzymatic hydroxylation of phenylalanine, o-tyrosine is primarily formed via the non-enzymatic attack of hydroxyl radicals on phenylalanine.[1] This technical guide provides a comprehensive overview of this compound as a biomarker, including its formation, analytical methodologies for its detection, and its application in various disease states.

Introduction to this compound and Oxidative Stress

Under normal physiological conditions, the enzymatic hydroxylation of L-phenylalanine by phenylalanine hydroxylase exclusively produces L-p-tyrosine, a critical building block for proteins and a precursor for neurotransmitters and hormones.[2] However, in the presence of excessive oxidative stress, highly reactive hydroxyl radicals (•OH) can attack the aromatic ring of phenylalanine. This non-enzymatic hydroxylation results in the formation of three positional isomers: ortho-tyrosine (o-tyrosine), meta-tyrosine (m-tyrosine), and para-tyrosine (p-tyrosine).[1] The formation of o-tyrosine and m-tyrosine is a direct consequence of hydroxyl radical activity, making their detection and quantification a specific measure of this particular type of oxidative damage.[1][2]

The hydroxyl radical is one of the most potent reactive oxygen species and can be generated in biological systems through various mechanisms, including the Fenton reaction and the decomposition of peroxynitrite.[3][4] Its high reactivity leads to indiscriminate damage to lipids, proteins, and DNA, contributing to cellular dysfunction and the progression of various diseases.

Signaling Pathways of this compound Formation

The formation of this compound is a downstream consequence of signaling pathways that lead to the generation of hydroxyl radicals. The following diagram illustrates the key pathways involved.

Figure 1: Signaling pathway of this compound formation.

Quantitative Data on this compound Levels

The quantification of this compound in various biological matrices provides valuable insights into the extent of oxidative stress in different pathological conditions. The following tables summarize representative data from the literature.

Table 1: this compound Levels in Human Plasma/Serum

ConditionMatrixo-Tyrosine ConcentrationFold Change vs. HealthyReference
Healthy VolunteersSerum3.36 ± 0.46 µg/L-[5]
Healthy (after triiodothyronine)Serum4.18 ± 0.74 µg/L~1.24[5]
SepsisSerumNot significantly different from controls-[6]
Type 2 DiabetesPlasmaElevated (specific values vary)Increased[7][8][9]
Nonalcoholic Fatty Liver DiseasePlasma77.1 µmol/L (stage 0-1) to 99.9 µmol/L (stage 4)Increased with fibrosis stage[10]

Table 2: this compound Levels in Human Urine

ConditionMatrixo-Tyrosine Concentration/RatioFold Change vs. HealthyReference
Healthy SubjectsUrineValues vary, often expressed as a ratio to creatinine (B1669602) or p-tyrosine-[6][11]
SepsisUrinePeaked on day 1, then decreasedSignificantly Increased[6]
DiabetesUrineElevated urinary o-Tyr excretionIncreased[6]
Diabetic PatientsUrineHigher than healthy controlsIncreased[11]

Table 3: this compound Levels in Animal Models/Tissues

Model/ConditionTissueo-Tyrosine ConcentrationFold Change vs. ControlReference
Deep hypothermic cardiac arrestStriatum2.53 ± 0.09 nmol/g~5.9 vs. low-flow bypass[5]
Low-flow cardiopulmonary bypassStriatum0.43 ± 0.07 nmol/g-[5]

Experimental Protocols for this compound Analysis

The accurate quantification of this compound requires sensitive and specific analytical methods. The two most common techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

General Sample Preparation from Biological Fluids (Plasma/Serum/Urine)
  • Protein Precipitation: To 100 µL of plasma or serum, add 400 µL of ice-cold acetonitrile (B52724). For urine, a dilution step may be sufficient.

  • Vortexing and Centrifugation: Vortex the mixture vigorously for 1 minute and then centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the amino acids.

  • Drying: Evaporate the supernatant to dryness under a stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for the subsequent analytical method (e.g., 0.1% formic acid in water for LC-MS/MS or a derivatization solvent for GC-MS).

Protein Hydrolysis for Analysis of Protein-Bound o-Tyrosine

For the analysis of o-tyrosine incorporated into proteins, a hydrolysis step is necessary to release the amino acids.

  • Sample Preparation: To a protein pellet or a known amount of protein solution, add 6 M hydrochloric acid (HCl) containing 1% phenol (B47542) (to protect tyrosine from degradation).

  • Hydrolysis: Heat the sample at 110°C for 24 hours in a sealed, evacuated tube.

  • Drying: After hydrolysis, cool the sample and evaporate the HCl under a stream of nitrogen or by vacuum centrifugation.

  • Reconstitution: Reconstitute the dried hydrolysate in a suitable solvent for analysis.

Detailed Methodology for LC-MS/MS Analysis

LC-MS/MS is a highly sensitive and specific method for the direct quantification of o-tyrosine without the need for derivatization.

Experimental Workflow for LC-MS/MS Analysis

Sample Plasma/Urine Sample Precipitation Protein Precipitation (e.g., Acetonitrile) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Drying Evaporation to Dryness Supernatant->Drying Reconstitution Reconstitution in Mobile Phase A Drying->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS Data Data Acquisition and Quantification LC_MSMS->Data

Figure 2: Experimental workflow for LC-MS/MS analysis of this compound.

Instrumentation and Parameters:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the analytes. For example: 0-1 min, 5% B; 1-5 min, 5-95% B; 5-7 min, 95% B; 7-7.1 min, 95-5% B; 7.1-10 min, 5% B.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • o-Tyrosine: Precursor ion (m/z) 182.1 -> Product ion (m/z) 136.1

    • Internal Standard (e.g., ¹³C₆-o-Tyrosine): Precursor ion (m/z) 188.1 -> Product ion (m/z) 142.1

  • Data Analysis: Quantification is performed by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of o-tyrosine.

Detailed Methodology for GC-MS Analysis

GC-MS analysis of amino acids requires a derivatization step to increase their volatility. Silylation with N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) is a common method.

Experimental Workflow for GC-MS Analysis

Sample Dried Sample Extract Derivatization Derivatization with MTBSTFA and Acetonitrile Sample->Derivatization Heating Heating (e.g., 100°C for 4h) Derivatization->Heating GC_MS GC-MS Analysis Heating->GC_MS Data Data Acquisition and Quantification GC_MS->Data

Figure 3: Experimental workflow for GC-MS analysis of this compound.

Instrumentation and Parameters:

  • Gas Chromatograph: A gas chromatograph equipped with a split/splitless injector.

  • Mass Spectrometer: A mass selective detector.

  • GC Column: A capillary column suitable for amino acid analysis (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl methylpolysiloxane column).

  • Derivatization Protocol:

    • To the dried sample extract, add 100 µL of anhydrous acetonitrile and 100 µL of MTBSTFA.[12]

    • Cap the vial tightly and heat at 100°C for 4 hours.[12]

    • Cool the sample to room temperature before injection.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Data Acquisition: Scan mode or selected ion monitoring (SIM) for increased sensitivity. Characteristic ions for the di-TBDMS derivative of o-tyrosine would be monitored.

  • Data Analysis: Quantification is based on the peak area of a characteristic ion of the derivatized o-tyrosine relative to an internal standard, using a calibration curve.

Conclusion

This compound is a valuable and specific biomarker for hydroxyl radical-mediated oxidative stress. Its formation via the non-enzymatic hydroxylation of phenylalanine provides a direct window into the extent of oxidative damage in various pathological conditions. The analytical methods detailed in this guide, particularly LC-MS/MS, offer the sensitivity and specificity required for accurate quantification in complex biological matrices. The inclusion of this compound in research and clinical studies will undoubtedly enhance our understanding of the role of oxidative stress in disease and aid in the development and evaluation of novel antioxidant therapies.

References

The Biochemical Pathway of DL-o-Tyrosine Formation from Phenylalanine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The formation of ortho-tyrosine (o-tyrosine), a structural isomer of the canonical amino acid L-tyrosine, is predominantly a non-enzymatic process driven by oxidative stress. Unlike the highly specific enzymatic synthesis of L-p-tyrosine by phenylalanine hydroxylase (PAH), o-tyrosine arises from the direct attack of highly reactive hydroxyl radicals (•OH) on the aromatic ring of phenylalanine. This event serves as a significant biomarker for oxidative damage to proteins and is implicated in the pathophysiology of numerous diseases. This technical guide provides a comprehensive overview of the biochemical pathways leading to DL-o-tyrosine formation from phenylalanine, with a focus on the underlying chemical mechanisms, quantitative data from key experimental models, and detailed laboratory protocols for its study.

Introduction

Phenylalanine is an essential amino acid that is primarily metabolized in the liver to L-p-tyrosine by the enzyme phenylalanine hydroxylase (PAH)[1]. This reaction is a critical step in protein synthesis and the production of catecholamines[2]. However, under conditions of oxidative stress, where there is an excessive production of reactive oxygen species (ROS), phenylalanine can undergo non-enzymatic hydroxylation to form all three of its hydroxylated isomers: ortho-, meta-, and para-tyrosine[3][4][5]. The formation of o-tyrosine and m-tyrosine is considered a specific marker of hydroxyl radical-mediated damage, as enzymatic pathways do not significantly produce these isomers[6]. The presence of elevated levels of o-tyrosine in biological tissues and fluids is therefore a reliable indicator of oxidative stress and has been associated with various pathological conditions, including neurodegenerative diseases, atherosclerosis, and diabetes[7][8][9]. This guide will delve into the core biochemical processes governing the formation of this compound from phenylalanine.

Biochemical Pathways of Tyrosine Isomer Formation

The conversion of phenylalanine to its hydroxylated isomers can occur through two distinct routes: a highly specific enzymatic pathway and a non-specific non-enzymatic pathway.

Enzymatic Hydroxylation of Phenylalanine

The primary enzymatic pathway for phenylalanine hydroxylation is catalyzed by Phenylalanine Hydroxylase (PAH) . This enzyme exhibits high substrate and positional specificity, almost exclusively producing L-p-tyrosine[1].

  • Reaction: L-Phenylalanine + Tetrahydrobiopterin (BH4) + O2 → L-p-Tyrosine + Dihydrobiopterin (BH2) + H2O

  • Specificity: The catalytic mechanism of PAH ensures hydroxylation occurs at the para position (C4) of the phenyl ring. The formation of o-tyrosine via PAH is negligible.

Another related enzyme, Tyrosine Hydroxylase (TH) , which is the rate-limiting enzyme in catecholamine synthesis, can also hydroxylate phenylalanine. However, its primary substrate is tyrosine, and while it can act on phenylalanine, it predominantly produces p-tyrosine and L-DOPA, with only trace amounts of other isomers[2][10]. Kinetic studies have shown that the efficiency of phenylalanine hydroxylation by TH is significantly lower than that of its primary substrate[11].

Non-Enzymatic Hydroxylation by Hydroxyl Radicals

The principal pathway for the formation of this compound is the non-enzymatic, random attack of hydroxyl radicals (•OH) on the phenylalanine ring[4][5]. This process is not stereospecific, resulting in a racemic mixture of D- and L-o-tyrosine.

  • Mechanism: The electrophilic •OH radical adds to the aromatic ring of phenylalanine, forming a hydroxycyclohexadienyl radical intermediate. Subsequent one-electron oxidation of this intermediate yields the stable hydroxylated products: o-, m-, and p-tyrosine[12].

Hydroxyl radicals can be generated in biological systems through several mechanisms, including:

  • The Fenton Reaction: The reaction of ferrous iron (Fe²⁺) with hydrogen peroxide (H₂O₂) is a major source of hydroxyl radicals in vivo[5][13].

  • Decomposition of Peroxynitrite: Peroxynitrite (ONOO⁻), formed from the reaction of superoxide (B77818) radicals (O₂⁻) and nitric oxide (NO), can decompose, particularly in its protonated form (ONOOH), to generate hydroxyl radicals[12][14][15].

  • Ionizing Radiation (Gamma-Radiolysis): Exposure to gamma rays can cause the radiolysis of water, producing hydroxyl radicals[4][16].

The non-specific nature of the hydroxyl radical attack leads to the formation of all three tyrosine isomers, with the relative yields depending on the specific reaction conditions.

Quantitative Data on Tyrosine Isomer Formation

The following tables summarize quantitative data from studies investigating the formation of tyrosine isomers from phenylalanine under various oxidative conditions.

Table 1: Relative Yields of Tyrosine Isomers from Phenylalanine via Non-Enzymatic Hydroxylation
Hydroxyl Radical SourceExperimental Systemo-Tyrosine Yield (%)m-Tyrosine Yield (%)p-Tyrosine Yield (%)Reference
Fenton Reaction (Fe²⁺/H₂O₂)Aqueous Solution~30-40~30-35~25-35[4]
Gamma-RadiolysisAqueous Solution~38~31~31[4]
Peroxynitrite (ONOO⁻)Aqueous SolutionSmall amounts detectedSmall amounts detectedSmall amounts detected[14][15]

Note: Yields can vary depending on pH, reactant concentrations, and the presence of other molecules.

Table 2: Kinetic Parameters for Enzymatic Phenylalanine Hydroxylation
EnzymeSubstrateK_m (µM)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)Product(s)Reference
Phenylalanine Hydroxylase (rat, truncated)L-Phenylalanine130~14~1.1 x 10⁵L-p-Tyrosine[17][18]
Tyrosine Hydroxylase (rat)L-Phenylalanine~200~0.2~1 x 10³L-p-Tyrosine, L-DOPA[2][11]
Tyrosine Hydroxylase (rat)L-Tyrosine~20~2.5~1.25 x 10⁵L-DOPA[2][11]

Note: Kinetic parameters are approximate and can vary based on enzyme source, form (full-length vs. truncated), and experimental conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of o-tyrosine formation.

In Vitro o-Tyrosine Formation via the Fenton Reaction

This protocol describes the generation of hydroxyl radicals using the Fenton reaction to induce the hydroxylation of phenylalanine.

Materials:

  • L-Phenylalanine

  • Ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O)

  • Hydrogen peroxide (H₂O₂), 30% solution

  • Sodium phosphate (B84403) buffer (0.1 M, pH 7.4)

  • HPLC-grade water

Procedure:

  • Prepare a stock solution of L-phenylalanine (e.g., 10 mM) in sodium phosphate buffer.

  • Prepare fresh stock solutions of FeSO₄·7H₂O (e.g., 10 mM) and H₂O₂ (e.g., 100 mM) in HPLC-grade water.

  • In a reaction vessel, combine the L-phenylalanine stock solution with sodium phosphate buffer to achieve a final phenylalanine concentration of 1 mM.

  • Initiate the reaction by adding FeSO₄ to a final concentration of 0.1 mM, followed immediately by the addition of H₂O₂ to a final concentration of 1 mM.

  • Incubate the reaction mixture at room temperature (or 37°C) for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding an excess of catalase to remove residual H₂O₂ or by flash-freezing the samples in liquid nitrogen.

  • Samples are now ready for analysis by HPLC.

Quantification of Tyrosine Isomers by HPLC with Fluorescence Detection

This protocol outlines a common method for the separation and quantification of o-, m-, and p-tyrosine.

Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector.

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

Reagents:

  • Mobile Phase A: 50 mM sodium acetate (B1210297) buffer, pH 5.5.

  • Mobile Phase B: Acetonitrile.

  • Standard solutions of o-, m-, and p-tyrosine of known concentrations.

Procedure:

  • Sample Preparation:

    • For in vitro reaction mixtures, dilute the sample with the mobile phase if necessary.

    • For biological samples (e.g., plasma, tissue homogenates), perform protein precipitation by adding an equal volume of ice-cold 10% trichloroacetic acid (TCA). Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C. Collect the supernatant for analysis.

  • HPLC Analysis:

    • Set the fluorescence detector to an excitation wavelength of 275 nm and an emission wavelength of 305 nm.

    • Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).

    • Inject the prepared sample onto the column.

    • Elute the tyrosine isomers using a gradient program (e.g., a linear gradient from 5% to 30% B over 20 minutes).

    • The typical elution order is p-tyrosine, followed by m-tyrosine, and then o-tyrosine.

  • Quantification:

    • Generate a standard curve by injecting known concentrations of o-, m-, and p-tyrosine standards.

    • Determine the concentration of each isomer in the samples by comparing their peak areas to the standard curve.

Mandatory Visualizations

Biochemical Pathways

Biochemical Pathways of Tyrosine Isomer Formation cluster_enzymatic Enzymatic Pathway cluster_non_enzymatic Non-Enzymatic Pathway (Oxidative Stress) Phe Phenylalanine PAH Phenylalanine Hydroxylase (PAH) Phe->PAH + O2, BH4 TH Tyrosine Hydroxylase (TH) Phe->TH (minor) pTyr p-Tyrosine PAH->pTyr pTyr->TH + O2, BH4 TH->pTyr DOPA L-DOPA TH->DOPA Phe2 Phenylalanine OH_radical Hydroxyl Radical (•OH) Phe2->OH_radical oTyr o-Tyrosine OH_radical->oTyr mTyr m-Tyrosine OH_radical->mTyr pTyr2 p-Tyrosine OH_radical->pTyr2

Caption: Enzymatic vs. Non-Enzymatic Phenylalanine Hydroxylation.

Experimental Workflow for o-Tyrosine Analysis

Experimental Workflow for o-Tyrosine Analysis cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data_analysis Data Analysis BiologicalSample Biological Sample (Plasma, Tissue) ProteinPrecipitation Protein Precipitation (e.g., TCA) BiologicalSample->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Injection HPLC Injection Supernatant->Injection Separation Reversed-Phase C18 Separation Injection->Separation Detection Fluorescence Detection (Ex: 275 nm, Em: 305 nm) Separation->Detection Chromatogram Chromatogram Detection->Chromatogram PeakIntegration Peak Integration Chromatogram->PeakIntegration Quantification Quantification via Standard Curve PeakIntegration->Quantification

Caption: Workflow for o-Tyrosine Quantification in Biological Samples.

Logical Relationship of Oxidative Stress and o-Tyrosine Formation

Oxidative Stress and o-Tyrosine Formation OxidativeStress Oxidative Stress (e.g., Inflammation, Disease) ROS Increased Reactive Oxygen Species (ROS) OxidativeStress->ROS OH_gen Hydroxyl Radical (•OH) Generation ROS->OH_gen Phe_attack Attack on Phenylalanine OH_gen->Phe_attack oTyr_formation o-Tyrosine Formation Phe_attack->oTyr_formation Biomarker Biomarker of Oxidative Damage oTyr_formation->Biomarker

Caption: The link between oxidative stress and o-tyrosine as a biomarker.

Conclusion

The formation of this compound from phenylalanine is a robust indicator of hydroxyl radical-mediated oxidative stress. While enzymatic pathways are highly specific for the synthesis of L-p-tyrosine, the non-enzymatic hydroxylation of phenylalanine by hydroxyl radicals generates a mixture of o-, m-, and p-tyrosine isomers. The quantification of o-tyrosine, therefore, provides a valuable tool for researchers and clinicians to assess the extent of oxidative damage in various physiological and pathological states. The experimental protocols and quantitative data presented in this guide offer a foundational resource for the investigation of this important biomarker in the fields of biochemistry, drug development, and clinical research. Further research into the specific roles of o-tyrosine in cellular signaling and pathology will continue to enhance our understanding of the consequences of oxidative stress.

References

An In-depth Technical Guide to the Role of Hydroxyl Radicals in o-Tyrosine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Under conditions of oxidative stress, the highly reactive hydroxyl radical (•OH) can attack the aromatic ring of phenylalanine, leading to the formation of ortho-tyrosine (o-tyrosine) and meta-tyrosine (m-tyrosine), isomers of the standard amino acid para-tyrosine (p-tyrosine).[1][2][3] This non-enzymatic hydroxylation serves as a crucial biomarker for oxidative damage to proteins and is implicated in the pathology of numerous diseases, including neurodegenerative disorders, atherosclerosis, and diabetes.[1][3] Understanding the mechanisms of o-tyrosine synthesis, its detection, and its quantification is paramount for researchers in the fields of aging, disease pathology, and drug development. This guide provides a comprehensive overview of the core principles of hydroxyl radical-mediated o-tyrosine formation, detailed experimental protocols for its study, and quantitative data to support experimental design and interpretation.

The Chemical Mechanism of o-Tyrosine Formation

The synthesis of o-tyrosine from phenylalanine is a multi-step process initiated by the electrophilic attack of a hydroxyl radical on the phenyl ring of phenylalanine.[1][4] This addition reaction forms a transient and highly reactive hydroxycyclohexadienyl radical intermediate.[1][4] Subsequently, this radical can undergo oxidation to form the stable o-tyrosine isomer, among other products.[1]

The primary mechanism involves the following steps:

  • Hydroxyl Radical Attack: The hydroxyl radical adds to the ortho, meta, or para position of the phenylalanine aromatic ring.

  • Formation of a Radical Intermediate: This addition results in the formation of a hydroxycyclohexadienyl radical.

  • Oxidation to Stable Products: The radical intermediate is then oxidized, leading to the formation of o-, m-, and p-tyrosine.[1][4][5]

It is important to note that while enzymatic hydroxylation of phenylalanine by phenylalanine hydroxylase exclusively produces p-tyrosine, the non-enzymatic reaction with hydroxyl radicals yields a mixture of all three isomers.[2][6]

dot

G cluster_0 Hydroxyl Radical-Mediated Phenylalanine Hydroxylation Phenylalanine Phenylalanine Hydroxycyclohexadienyl_Radical Hydroxycyclohexadienyl Radical Intermediate Phenylalanine->Hydroxycyclohexadienyl_Radical + •OH (Hydroxyl Radical) o_Tyrosine o-Tyrosine Hydroxycyclohexadienyl_Radical->o_Tyrosine Oxidation m_Tyrosine m-Tyrosine Hydroxycyclohexadienyl_Radical->m_Tyrosine Oxidation p_Tyrosine p-Tyrosine Hydroxycyclohexadienyl_Radical->p_Tyrosine Oxidation

Caption: Hydroxylation of Phenylalanine by Hydroxyl Radicals.

Experimental Protocols

In Vitro Generation of Hydroxyl Radicals via the Fenton Reaction

The Fenton reaction is a widely used method for generating hydroxyl radicals in a controlled laboratory setting to study their effects on biological molecules.[4][6]

Materials:

Procedure:

  • Prepare a reaction mixture containing 1 mM FeSO₄, 2 mM nitrilotriacetic acid, and 5 mM DL-phenylalanine in 10 mM acetate buffer (pH 5.5).[6]

  • Initiate the Fenton reaction by adding H₂O₂ to a final concentration of 1 mM.[6]

  • Incubate the reaction mixture at room temperature for 1 hour.[6]

  • Terminate the reaction, for example, by adding a scavenger like catalase or by immediate analysis.

  • The resulting solution, containing hydroxylated phenylalanine products, can then be analyzed using methods such as HPLC.

dot

G cluster_workflow Fenton Reaction Workflow Prepare_Mixture Prepare Reaction Mixture (FeSO4, NTA, Phenylalanine, Buffer) Initiate_Reaction Initiate with H2O2 Prepare_Mixture->Initiate_Reaction Incubate Incubate at Room Temperature (1 hour) Initiate_Reaction->Incubate Terminate_Reaction Terminate Reaction Incubate->Terminate_Reaction Analyze Analyze Products (e.g., HPLC) Terminate_Reaction->Analyze

Caption: Experimental Workflow for the Fenton Reaction.

Quantification of o-Tyrosine using High-Performance Liquid Chromatography (HPLC)

HPLC coupled with various detection methods is the gold standard for the separation and quantification of tyrosine isomers.

Instrumentation and Conditions:

  • HPLC System: An Agilent 1100 HPLC system or equivalent.[7]

  • Column: A reverse-phase column such as ODS-HG-3 (2 x 50 mm).[7]

  • Mobile Phase: A gradient system is typically used. For example:

    • Solvent A: 0.1% acetic acid in water.[7]

    • Solvent B: Acetonitrile.[7]

    • A common gradient could be starting with 100% A, ramping to 50% B over several minutes, and then re-equilibrating at 100% A.[7]

  • Detection:

    • Fluorescence Detection: Highly sensitive for tyrosine isomers.[8]

    • Electrochemical Detection (ECD): Offers high sensitivity and selectivity for electroactive compounds like tyrosine isomers.[9]

    • Mass Spectrometry (MS/MS): Provides definitive identification and quantification, especially when coupled with isotopic dilution methods.[7]

Sample Preparation:

  • For biological samples like tissue or plasma, protein hydrolysis (e.g., acid hydrolysis) is necessary to release protein-bound o-tyrosine.

  • Solid-phase extraction (SPE) can be used for sample cleanup and concentration of the analytes before HPLC analysis.[7]

Quantification:

  • A standard curve is generated using known concentrations of authentic o-tyrosine.

  • The peak area of o-tyrosine in the sample is compared to the standard curve to determine its concentration.

Quantitative Data

The formation of tyrosine isomers from the reaction of hydroxyl radicals with phenylalanine is dependent on the specific reaction conditions.

Parametero-Tyrosinem-Tyrosinep-TyrosineReference
Relative Yield (γ-radiolysis) ~1~1~1[4]
Relative Yield (Fenton Reaction) ~1~1~1[4]

Note: The yields of the three isomers are approximately equal, indicating that the hydroxyl radical attacks the phenylalanine ring with little regioselectivity under these conditions.[4]

The concentration of o-tyrosine in biological samples can be an indicator of oxidative stress levels.

Sample TypeConditiono-Tyrosine ConcentrationReference
Human Urine (Healthy)-8.8 ± 0.6 µmol/mol creatinine[7]
Human Urine (Diabetic)-Significantly higher than healthy[7]
Irradiated Chicken0 kGyNot detected (>0.01 mg/kg)[8]
Irradiated ChickenIncreasing dosesUp to 5.18 mg/kg[8]
Human Plasma (Renal Replacement Therapy)Non-EPO-treated162.97 (191.24) nM[10]
Human Plasma (Renal Replacement Therapy)EPO-treated489.92 (726.85) nM[10]

Signaling Pathways and Logical Relationships

The presence of o-tyrosine is a downstream consequence of cellular processes that generate reactive oxygen species (ROS), particularly the hydroxyl radical.

dot

G cluster_pathway Oxidative Stress and o-Tyrosine Formation Oxidative_Stress Cellular Oxidative Stress (e.g., Inflammation, Radiation) ROS_Generation Increased ROS Generation Oxidative_Stress->ROS_Generation Hydroxyl_Radical Hydroxyl Radical (•OH) Formation ROS_Generation->Hydroxyl_Radical Phenylalanine_Oxidation Oxidation of Phenylalanine Hydroxyl_Radical->Phenylalanine_Oxidation o_Tyrosine_Formation o-Tyrosine Formation Phenylalanine_Oxidation->o_Tyrosine_Formation Biomarker Biomarker of Oxidative Damage o_Tyrosine_Formation->Biomarker

Caption: Logical Pathway of o-Tyrosine as a Biomarker.

Conclusion

The formation of o-tyrosine via the reaction of hydroxyl radicals with phenylalanine is a well-established indicator of oxidative stress. Its detection and quantification in biological systems provide valuable insights into the role of oxidative damage in various physiological and pathological states. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to investigate the significance of o-tyrosine in their respective fields. The continued study of such biomarkers is crucial for advancing our understanding of diseases associated with oxidative stress and for the development of novel therapeutic strategies.

References

An In-depth Technical Guide to the Core Chemical and Physical Properties of DL-O-Tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-O-Tyrosine, a non-proteinogenic amino acid, is an isomer of the common amino acid tyrosine, with the hydroxyl group positioned at the ortho position of the phenyl ring. It is primarily formed in vivo through the non-enzymatic hydroxylation of phenylalanine by hydroxyl radicals, making it a significant biomarker for oxidative stress.[1][2][3][4] This guide provides a comprehensive overview of the fundamental chemical and physical properties of this compound, along with detailed experimental protocols for their determination and characterization. Understanding these core properties is crucial for researchers in fields ranging from medicinal chemistry and drug development to toxicology and food science.

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the tables below, providing a consolidated reference for key quantitative data.

Table 1: General and Chemical Properties of this compound
PropertyValue
IUPAC Name (2R,S)-2-amino-3-(2-hydroxyphenyl)propanoic acid
Synonyms DL-2-Hydroxyphenylalanine, (±)-o-Tyrosine
CAS Number 2370-61-8
Molecular Formula C₉H₁₁NO₃
Molecular Weight 181.19 g/mol
Canonical SMILES C1=CC=C(C(=C1)O)CC(C(=O)O)N
InChI Key WRFPVMFCRNYQNR-UHFFFAOYSA-N
Predicted pKa 2.31 ± 0.10
Table 2: Physical Properties of this compound
PropertyValue
Appearance White to off-white crystalline powder
Melting Point ~260 °C (decomposes)
Boiling Point 369 °C (predicted)
Density 1.333 g/cm³ (predicted)
Solubility in Water Soluble
Solubility in DMSO Slightly soluble, soluble when heated[5][6]

Experimental Protocols

This section details the methodologies for determining the key physicochemical properties of this compound.

Melting Point Determination

Objective: To determine the melting point of this compound using a Mel-Temp apparatus.

Materials:

  • This compound powder

  • Mel-Temp apparatus

  • Capillary tubes (one end sealed)

  • Mortar and pestle (optional, for pulverizing crystals)

Procedure:

  • Ensure the this compound sample is completely dry and in a fine powder form. If necessary, gently grind the crystals using a mortar and pestle.

  • Pack a capillary tube with the this compound powder to a height of 2-3 mm by tapping the sealed end on a hard surface.[7]

  • Insert the packed capillary tube into the heating block of the Mel-Temp apparatus.

  • Set the heating rate to a rapid setting initially to get an approximate melting range.

  • Once the approximate range is determined, allow the apparatus to cool.

  • Prepare a new sample and set the heating rate to a slow and steady increase, typically 1-2 °C per minute, starting from a temperature about 15-20 °C below the approximate melting point.[7][8]

  • Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[9][10]

  • Given that this compound decomposes, darkening of the sample may be observed. Note the temperature at which decomposition begins.

Solubility Determination

Objective: To qualitatively and quantitatively determine the solubility of this compound in water and DMSO.

Materials:

  • This compound powder

  • Distilled water

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Vials or test tubes

  • Vortex mixer

  • Analytical balance

  • Spectrophotometer or HPLC system for quantitative analysis

Procedure (Qualitative):

  • Add a small amount (e.g., 1-2 mg) of this compound to a vial containing 1 mL of the solvent (water or DMSO).

  • Vortex the mixture vigorously for 1-2 minutes.

  • Visually inspect the solution for any undissolved solid. If the solid dissolves completely, the substance is soluble. If it remains undissolved, it is sparingly soluble or insoluble. For slightly soluble substances, gentle heating can be applied to observe any change in solubility.

Procedure (Quantitative - Isothermal Equilibrium Method):

  • Prepare saturated solutions by adding an excess amount of this compound to a known volume of the solvent in a sealed container.

  • Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Allow the undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant and dilute it with the appropriate solvent.

  • Determine the concentration of this compound in the diluted solution using a validated analytical method such as UV-Vis spectrophotometry or HPLC.[5][11]

  • Calculate the solubility in terms of mg/mL or mol/L.

pKa Determination by Potentiometric Titration

Objective: To determine the acid dissociation constants (pKa) of this compound.

Materials:

  • This compound

  • 0.1 M Hydrochloric acid (HCl) solution, standardized

  • 0.1 M Sodium hydroxide (B78521) (NaOH) solution, standardized and carbonate-free

  • pH meter with a glass electrode, calibrated

  • Magnetic stirrer and stir bar

  • Burette

  • Beaker

Procedure:

  • Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water to prepare a solution of known concentration (e.g., 0.01 M).

  • Place the beaker on the magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode into the solution.

  • Record the initial pH of the solution.

  • Fill the burette with the standardized 0.1 M HCl solution.

  • Titrate the this compound solution by adding the HCl in small, precise increments (e.g., 0.1-0.2 mL).

  • After each addition, allow the pH to stabilize and record the pH and the volume of titrant added.

  • Continue the titration until the pH drops significantly and then stabilizes at a low value.

  • Repeat the procedure with a fresh sample of this compound solution, this time titrating with the standardized 0.1 M NaOH solution until the pH rises significantly and stabilizes at a high value.[12][13]

  • Plot a titration curve of pH versus the equivalents of acid/base added.

  • The pKa values correspond to the pH at the midpoints of the buffering regions (the flattest parts of the curve). For a diprotic amino acid like this compound, two pKa values (pKa1 for the carboxyl group and pKa2 for the amino group) can be determined from the titration curve.

Spectroscopic and Chromatographic Analysis

Objective: To analyze the purity of this compound and separate it from related compounds.

Materials and Equipment:

  • HPLC system with a UV or diode-array detector (DAD)

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: Acetonitrile

  • This compound standard solution

  • Sample solution of this compound

Procedure:

  • Prepare the mobile phases and degas them.

  • Prepare a standard solution of this compound in the mobile phase A at a known concentration (e.g., 1 mg/mL).

  • Prepare the sample solution similarly.

  • Set up the HPLC system with the following exemplary conditions:

    • Column: C18 reversed-phase

    • Mobile Phase: A gradient can be used, for example, starting with 95% A and 5% B, then ramping to a higher concentration of B over 20-30 minutes.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10-20 µL

    • Detection Wavelength: Monitor at 274 nm (the approximate λmax of the ortho-hydroxyphenyl group).

  • Inject the standard and sample solutions and record the chromatograms.

  • The purity of the sample can be assessed by the area percentage of the main peak. The retention time of the sample peak should match that of the standard.

Objective: To confirm the chemical structure of this compound.

Materials and Equipment:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Deuterated solvent (e.g., D₂O or DMSO-d₆)

  • This compound sample

Procedure:

  • Dissolve a small amount (5-10 mg) of this compound in approximately 0.6-0.7 mL of the chosen deuterated solvent in an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra.

  • Process the spectra (Fourier transform, phase correction, and baseline correction).

  • Analyze the chemical shifts, integration, and coupling patterns in the ¹H NMR spectrum and the chemical shifts in the ¹³C NMR spectrum to confirm the presence of all expected protons and carbons in the this compound structure.

Objective: To identify the functional groups present in this compound.

Materials and Equipment:

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • This compound powder

Procedure:

  • Record a background spectrum of the clean ATR crystal.

  • Place a small amount of the this compound powder directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.[14]

  • Acquire the FTIR spectrum, typically in the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands for the functional groups present, such as O-H (hydroxyl and carboxylic acid), N-H (amine), C=O (carboxyl), and aromatic C-H and C=C stretches.

Objective: To determine the maximum absorbance wavelength (λmax) of this compound.

Materials and Equipment:

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Solvent (e.g., water or a suitable buffer)

  • This compound solution

Procedure:

  • Prepare a dilute solution of this compound in the chosen solvent.

  • Use the same solvent as a blank to zero the spectrophotometer.

  • Place the sample solution in a quartz cuvette and record the absorbance spectrum over a suitable wavelength range (e.g., 200-400 nm).[15]

  • The wavelength at which the highest absorbance is recorded is the λmax. For tyrosine isomers, characteristic absorbance peaks are expected in the UV region.[16][17][18]

Visualizations

Formation of this compound from Phenylalanine

The formation of o-tyrosine is a direct consequence of oxidative stress, where highly reactive hydroxyl radicals attack the aromatic ring of phenylalanine. This non-enzymatic reaction can occur at the ortho, meta, or para positions, leading to the formation of the corresponding tyrosine isomers.

Formation_of_O_Tyrosine phenylalanine Phenylalanine o_tyrosine o-Tyrosine phenylalanine->o_tyrosine Hydroxylation m_tyrosine m-Tyrosine phenylalanine->m_tyrosine Hydroxylation p_tyrosine p-Tyrosine phenylalanine->p_tyrosine Hydroxylation hydroxyl_radical Hydroxyl Radical (•OH) hydroxyl_radical->phenylalanine oxidative_stress Oxidative Stress oxidative_stress->hydroxyl_radical

Caption: Formation of tyrosine isomers from phenylalanine via hydroxyl radical attack during oxidative stress.

Potential Role of O-Tyrosine in Cellular Signaling

Elevated levels of o-tyrosine, as a marker of oxidative stress, can have downstream effects on cellular signaling pathways. For instance, oxidative stress is known to activate the MAPK (Mitogen-Activated Protein Kinase) signaling cascade, which can lead to various cellular responses, including inflammation and apoptosis.

O_Tyrosine_Signaling cluster_stress Cellular Environment cluster_pathway Signaling Cascade cluster_response Cellular Response Oxidative Stress Oxidative Stress Increased o-Tyrosine Increased o-Tyrosine Oxidative Stress->Increased o-Tyrosine MAPKKK MAPKKK (e.g., ASK1) Oxidative Stress->MAPKKK activates MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK phosphorylates MAPK p38 MAPK MAPKK->MAPK phosphorylates Inflammation Inflammation MAPK->Inflammation leads to Apoptosis Apoptosis MAPK->Apoptosis leads to

Caption: Potential involvement of o-Tyrosine in the MAPK signaling pathway as a consequence of oxidative stress.

References

Initial Investigations into the Cellular Uptake of DL-O-Tyrosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for initiating investigations into the cellular uptake of DL-O-Tyrosine. While direct research on the cellular transport of the racemic mixture this compound is limited, this document synthesizes the current understanding of the uptake mechanisms for its individual enantiomers, D-Tyrosine and L-Tyrosine (B559521). By detailing established experimental protocols, presenting known quantitative data, and visualizing relevant biological pathways, this guide serves as a foundational resource for researchers aiming to elucidate the cellular transport of this compound and its potential as a therapeutic agent or delivery vehicle.

Introduction

Tyrosine, a non-essential amino acid, is a critical precursor for the synthesis of neurotransmitters, hormones, and melanin[1][2]. Its transport across the cell membrane is a highly regulated process mediated by various amino acid transporters. The L-isomer, L-Tyrosine, is the biologically active form and its uptake has been extensively studied. The D-isomer, D-Tyrosine, is less common in mammalian systems, but its transport and metabolic fate are of growing interest. This guide focuses on the initial steps required to understand the cellular uptake of a racemic mixture, this compound, by leveraging the knowledge of its constituent parts.

Cellular Uptake Mechanisms of Tyrosine Enantiomers

The cellular uptake of tyrosine is primarily mediated by carrier-mediated transport systems. The predominant system for L-Tyrosine is the large neutral amino acid (LNAA) transporter system, also known as System L[3][4].

  • System L: This is a sodium-independent transport system responsible for the uptake of large neutral amino acids, including L-Tyrosine. The L-type amino acid transporter 1 (LAT1) is a major isoform of this system and is highly expressed in various tissues, including the brain and tumors[5][6][7][8]. The uptake of L-Tyrosine via System L is characterized by competitive inhibition by other large neutral amino acids like phenylalanine, leucine, and tryptophan[3][9][10].

  • Other Systems: While System L is the primary transporter, other systems like System A and System ASC may play a minor role in tyrosine transport in some cell types.

The uptake of D-amino acids, including D-Tyrosine, can also occur through some of these transporters, although often with lower affinity compared to their L-counterparts. For instance, LAT1 has been observed to facilitate the uptake of D-amino acids, particularly at higher concentrations[11].

Known Signaling Pathways

The transport of tyrosine can be influenced by intracellular signaling pathways. For instance, stimulation of melanogenesis through pathways involving cAMP has been shown to increase melanosomal tyrosine transport[12]. While the direct regulation of plasma membrane tyrosine transporters by specific signaling cascades is an area of active research, it is understood that factors influencing cell growth and metabolism can indirectly affect transporter expression and activity.

Below is a generalized representation of the L-Tyrosine uptake pathway and its subsequent metabolic fate.

Tyrosine_Uptake_and_Metabolism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space L-Tyr_ext L-Tyrosine LAT1 LAT1 Transporter L-Tyr_ext->LAT1 Uptake L-Tyr_int L-Tyrosine LAT1->L-Tyr_int Proteins Protein Synthesis L-Tyr_int->Proteins Dopamine Dopamine L-Tyr_int->Dopamine Melanin Melanin L-Tyr_int->Melanin Thyroid_Hormones Thyroid Hormones L-Tyr_int->Thyroid_Hormones Norepinephrine Norepinephrine Dopamine->Norepinephrine Epinephrine Epinephrine Norepinephrine->Epinephrine

Caption: L-Tyrosine uptake via LAT1 and its major metabolic pathways.

Quantitative Data on Tyrosine Uptake

The following tables summarize the available quantitative data for L-Tyrosine uptake in various cell lines. This information provides a crucial baseline for designing and interpreting experiments on this compound.

Cell LineTransporter SystemKm (µM)Vmax (nmol/min/mg protein)Reference
Rabbit Corneal (SIRC)Large Neutral Amino Acid71 ± 212.9 ± 0.62[3]
Human Melanoma (SK-MEL 23)System L164 ± 1621.6 ± 1.1
B-16 Mouse MelanomaNa+-independent7515[10]
Rat Brain Cerebral Cortex SlicesCarrier-mediated16400.98 (µmol/min/ml tissue water)[13][14]

Table 1: Kinetic Parameters of L-Tyrosine Uptake

Experimental Protocols

This section outlines detailed methodologies for key experiments to investigate the cellular uptake of this compound. These protocols are adapted from established methods for studying D- and L-Tyrosine transport.

General Cell Culture and Maintenance
  • Cell Lines: Select appropriate cell lines for the study (e.g., HEK293, a colon carcinoma cell line like SW480, or a cell line relevant to the therapeutic target).

  • Culture Conditions: Maintain cells in the recommended culture medium supplemented with fetal bovine serum and antibiotics, in a humidified incubator at 37°C with 5% CO2[15].

Radiolabeled Uptake Assay

This is a classic and highly sensitive method to quantify amino acid transport.

Objective: To determine the kinetics of this compound uptake.

Materials:

  • Radiolabeled [3H]-D-Tyrosine and [3H]-L-Tyrosine (as a starting point to understand the individual enantiomers of a potential DL-O-[3H]-Tyrosine)

  • Unlabeled D-Tyrosine, L-Tyrosine, and this compound

  • Hank's Balanced Salt Solution (HBSS) or other suitable uptake buffer

  • Cell lysis buffer (e.g., 0.1 M NaOH)

  • Scintillation cocktail and scintillation counter

Protocol:

  • Cell Seeding: Plate cells in multi-well plates and grow to 80-90% confluency.

  • Preparation of Uptake Solutions: Prepare a range of concentrations of radiolabeled tyrosine mixed with unlabeled tyrosine in HBSS.

  • Uptake Initiation: Wash the cells with pre-warmed HBSS and then add the uptake solution to each well.

  • Incubation: Incubate the plate at 37°C for a predetermined time course (e.g., 1, 5, 15, 30 minutes).

  • Uptake Termination: Remove the uptake solution and rapidly wash the cells three times with ice-cold HBSS to stop the transport process.

  • Cell Lysis: Lyse the cells with lysis buffer.

  • Quantification: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Protein Assay: Determine the protein concentration in each well to normalize the uptake data.

Radiolabeled_Uptake_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Seed_Cells Seed cells in multi-well plates Prepare_Solutions Prepare radiolabeled and unlabeled tyrosine solutions Wash_Cells Wash cells with HBSS Prepare_Solutions->Wash_Cells Add_Uptake_Solution Add uptake solution to cells Wash_Cells->Add_Uptake_Solution Incubate Incubate at 37°C Add_Uptake_Solution->Incubate Terminate_Uptake Wash with ice-cold HBSS Incubate->Terminate_Uptake Lyse_Cells Lyse cells Terminate_Uptake->Lyse_Cells Scintillation_Counting Measure radioactivity Lyse_Cells->Scintillation_Counting Protein_Assay Normalize to protein content Lyse_Cells->Protein_Assay Data_Analysis Calculate Km and Vmax Scintillation_Counting->Data_Analysis Protein_Assay->Data_Analysis

Caption: Experimental workflow for the radiolabeled uptake assay.
Competitive Inhibition Assay

Objective: To identify the transporters involved in this compound uptake.

Protocol:

  • Follow the radiolabeled uptake assay protocol.

  • In the uptake solution, include a high concentration of known inhibitors for specific amino acid transport systems (e.g., 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid (BCH) for System L).

  • Compare the uptake of radiolabeled tyrosine in the presence and absence of inhibitors. A significant reduction in uptake suggests the involvement of the targeted transporter.

Fluorescent Biosensor Assay for D-Amino Acid Transport

This method allows for real-time visualization of D-amino acid uptake in live cells[11].

Objective: To dynamically measure the uptake of the D-enantiomer within the this compound mixture.

Principle: A fluorescent H2O2 sensor (HyPer) is coupled to a D-amino acid oxidase (DAAO). When a D-amino acid is taken up by the cell, DAAO oxidizes it, producing H2O2, which causes a ratiometric change in the HyPer sensor's fluorescence[11].

Materials:

  • HEK293 cells (or other suitable cell line) expressing the HyPer-DAAO biosensor

  • This compound

  • Fluorescence microscope or plate reader capable of ratiometric measurements

Protocol:

  • Cell Seeding: Plate the biosensor-expressing cells in a suitable imaging dish or plate.

  • Baseline Measurement: Acquire baseline fluorescence readings of the cells in buffer.

  • Stimulation: Add a solution of this compound to the cells.

  • Real-time Imaging: Continuously monitor the change in fluorescence ratio over time.

  • Data Analysis: The rate of change in fluorescence is proportional to the rate of D-Tyrosine uptake.

Fluorescent_Biosensor_Workflow cluster_cell_prep Cell Preparation cluster_imaging Imaging cluster_data_analysis Data Analysis Plate_Cells Plate biosensor-expressing cells Baseline Acquire baseline fluorescence Plate_Cells->Baseline Add_Substrate Add this compound Baseline->Add_Substrate Real_Time_Imaging Monitor fluorescence change Add_Substrate->Real_Time_Imaging Calculate_Ratio Calculate fluorescence ratio Real_Time_Imaging->Calculate_Ratio Determine_Uptake_Rate Correlate with D-Tyrosine uptake Calculate_Ratio->Determine_Uptake_Rate

Caption: Workflow for the fluorescent biosensor assay.

Data Analysis and Interpretation

  • Kinetic Analysis: For the radiolabeled uptake assays, plot the initial uptake rates against the substrate concentration. Fit the data to the Michaelis-Menten equation to determine the Km (substrate affinity) and Vmax (maximum transport velocity).

  • Inhibition Studies: Calculate the percentage of inhibition of radiolabeled tyrosine uptake in the presence of competitors. This will help to elucidate the specific transporters involved.

  • Fluorescent Biosensor Data: Analyze the rate of change in the fluorescence ratio to determine the kinetics of D-Tyrosine uptake.

Future Directions

The initial investigations outlined in this guide will provide a solid foundation for understanding the cellular uptake of this compound. Subsequent research could focus on:

  • Stereospecificity: Directly comparing the uptake kinetics of purified D-O-Tyrosine and L-O-Tyrosine.

  • Transporter Identification: Using siRNA or CRISPR/Cas9 to knock down specific transporters (e.g., LAT1) to confirm their role in this compound uptake.

  • In Vivo Studies: Investigating the biodistribution and pharmacokinetics of this compound in animal models.

By systematically applying the methodologies described herein, researchers can effectively characterize the cellular uptake of this compound, paving the way for its potential applications in drug development and therapy.

References

Exploring the Physiological Relevance of O-Tyrosine Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrosine, a non-essential amino acid, is fundamental to a myriad of biological processes, including protein synthesis and its role as a precursor to crucial neurotransmitters and hormones.[1][] The canonical form, para-tyrosine (p-Tyr), is synthesized from phenylalanine and is the isomer actively utilized in metabolic and signaling pathways.[3][4] However, under conditions of oxidative stress, the structural isomers ortho-tyrosine (o-Tyr) and meta-tyrosine (m-Tyr) are formed through non-enzymatic hydroxylation of phenylalanine by reactive oxygen species (ROS), particularly the hydroxyl radical (•OH).[5][6][7]

Initially considered mere biomarkers of oxidative damage, emerging evidence strongly suggests that these "abnormal" tyrosine isomers, particularly o-Tyr, are not passive indicators but active mediators of cellular toxicity.[5][8] Their accumulation can disrupt cellular homeostasis, contributing to the pathogenesis of a wide range of diseases, including neurodegenerative disorders, diabetes, and atherosclerosis.[7][9] This guide provides an in-depth exploration of the formation, physiological impact, and analytical methodologies related to o-tyrosine, offering a critical resource for researchers in the fields of oxidative stress, cell signaling, and drug development.

Formation of O-Tyrosine via Oxidative Stress

The primary pathway for the formation of o-Tyr and m-Tyr is the non-enzymatic oxidation of the phenylalanine benzyl (B1604629) ring by hydroxyl radicals.[5][7] This reaction is a hallmark of oxidative stress, a condition where the production of ROS overwhelms the cell's antioxidant defenses.[6]

The reaction of the hydroxyl radical with phenylalanine is less rapid than with other scavengers like salicylate, but its endogenous nature makes it a favorable in vivo indicator.[5] The hydroxylation can occur at the ortho, meta, or para positions of the aromatic ring, yielding the three structural isomers of tyrosine. While enzymatic hydroxylation of phenylalanine exclusively produces p-Tyr, the free radical-mediated reaction is less specific.[4]

The ratio of the isomers formed can vary depending on the specific in vitro experimental conditions, such as the presence of secondary oxidants.[5] For instance, some in vitro studies report a preference for o-tyrosine formation, followed by p-tyrosine and then m-tyrosine.[5] However, in vivo observations can differ, with some studies on diabetic monkeys showing a 2:1 ratio of o-Tyr to m-Tyr in the aorta.[9] This variability underscores the complexity of ROS chemistry in biological systems.

G Figure 1. Formation of Tyrosine Isomers Phe Phenylalanine oTyr ortho-Tyrosine (o-Tyr) Phe->oTyr mTyr meta-Tyrosine (m-Tyr) Phe->mTyr pTyr para-Tyrosine (p-Tyr) Phe->pTyr ROS Hydroxyl Radical (•OH) (from Oxidative Stress) ROS->Phe Non-enzymatic Oxidation G Figure 2. Proposed Mechanisms of O-Tyrosine Toxicity cluster_stress Oxidative Stress cluster_protein Protein Synthesis & Function cluster_signal Signal Transduction oTyr Increased o-Tyrosine Pool tRNA Mistakenly charged to tRNA^(Phe/Tyr) oTyr->tRNA competes with Phe/p-Tyr Block Disrupted Signaling oTyr->Block competitive inhibition? Incorporation Incorporation into Proteins tRNA->Incorporation Misfolding Protein Misfolding & Dysfunction Incorporation->Misfolding Incorporation->Block pTyr p-Tyrosine PTK Protein Tyrosine Kinase (PTK) Phosphorylation Phosphorylation PTK->Phosphorylation Signaling Normal Downstream Signaling (e.g., MAPK, STAT) Phosphorylation->Signaling G Figure 3. Experimental Workflow for O-Tyrosine Analysis Sample Biological Sample (Plasma, Tissue) Deprotein Deproteinization (e.g., Acid Precipitation) Sample->Deprotein Centrifuge1 Centrifugation Deprotein->Centrifuge1 Supernatant Supernatant (Free Amino Acids) Centrifuge1->Supernatant for Free o-Tyr Pellet Protein Pellet Centrifuge1->Pellet for Protein-Bound o-Tyr HPLC HPLC Separation (e.g., Reversed-Phase C18) Supernatant->HPLC Hydrolysis Acid Hydrolysis (6M HCl, 110°C) Pellet->Hydrolysis Hydrolysis->HPLC Detection Detection (Fluorescence, EC, or MS) HPLC->Detection Quant Quantification Detection->Quant

References

DL-O-Tyrosine's potential as an early indicator of cellular damage.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of cellular biology and drug development, the early and accurate detection of cellular damage is paramount. Oxidative stress, characterized by an overproduction of reactive oxygen species (ROS), is a primary driver of cellular injury and is implicated in a wide array of pathologies, including neurodegenerative diseases, cardiovascular disorders, and diabetes. One of the most reactive and damaging ROS is the hydroxyl radical (•OH). Its high reactivity and short half-life make its direct measurement in biological systems exceedingly difficult. Consequently, the focus has shifted to identifying stable downstream products that serve as reliable footprints of its activity. DL-o-Tyrosine (ortho-tyrosine), an isomer of the common amino acid L-tyrosine, has emerged as a highly specific and sensitive biomarker of hydroxyl radical-induced cellular damage.

Unlike its para- and meta- counterparts, o-tyrosine is not produced through normal enzymatic pathways in mammals.[1] Its formation is a direct consequence of the non-enzymatic hydroxylation of phenylalanine by hydroxyl radicals.[2] This specificity makes the presence and quantification of o-tyrosine a direct proxy for hydroxyl radical-mediated oxidative stress. This technical guide provides a comprehensive overview of this compound as an early indicator of cellular damage, with a focus on its formation, analytical detection, and implications in disease.

The Genesis of a Biomarker: Formation of o-Tyrosine

Under physiological conditions, the conversion of L-phenylalanine to L-p-tyrosine is a tightly regulated enzymatic process catalyzed by phenylalanine hydroxylase. However, in the presence of oxidative stress, the landscape of this conversion is dramatically altered. The hydroxyl radical, a potent oxidizing agent, can attack the aromatic ring of phenylalanine, leading to the formation of three isomers: p-tyrosine, m-tyrosine, and o-tyrosine.[3] The reaction proceeds via a hydroxyphenylalanine radical intermediate.[2] While p-tyrosine is the major physiological isomer, the presence of m-tyrosine and o-tyrosine is a hallmark of non-enzymatic, radical-driven hydroxylation.[1]

o_tyrosine_formation cluster_stress Oxidative Stress phenylalanine Phenylalanine intermediate Hydroxyphenylalanine Radical Intermediate phenylalanine->intermediate + •OH oh_radical Hydroxyl Radical (•OH) o_tyrosine o-Tyrosine intermediate->o_tyrosine Hydroxylation at ortho position m_tyrosine m-Tyrosine intermediate->m_tyrosine Hydroxylation at meta position p_tyrosine p-Tyrosine intermediate->p_tyrosine Hydroxylation at para position experimental_workflow cluster_analysis Analytical Methods start Biological Sample (Plasma, Tissue, Urine) extraction Sample Preparation (e.g., Protein Precipitation, Homogenization) start->extraction hplc_ms HPLC-MS/MS extraction->hplc_ms gc_ms GC-MS extraction->gc_ms elisa ELISA extraction->elisa quantification Data Analysis and Quantification hplc_ms->quantification derivatization Derivatization gc_ms->derivatization gc_ms->quantification elisa->quantification epo_signaling_disruption cluster_normal Normal Signaling cluster_disrupted Disrupted Signaling (with o-Tyrosine) EPO EPO EPO_R EPO Receptor EPO->EPO_R Binds JAK2 JAK2 EPO_R->JAK2 Activates STAT5 STAT5 JAK2->STAT5 Phosphorylates (p-STAT5) ERK ERK JAK2->ERK Activates (p-ERK) Proliferation Cell Proliferation STAT5->Proliferation ERK->Proliferation o_Tyr o-Tyrosine Incorporation Impaired_JAK2 Impaired JAK2 o_Tyr->Impaired_JAK2 Disrupts Function Impaired_STAT5 STAT5 (Reduced Phosphorylation) Impaired_JAK2->Impaired_STAT5 Reduced Phosphorylation Impaired_ERK ERK (Reduced Phosphorylation) Impaired_JAK2->Impaired_ERK Reduced Activation Reduced_Proliferation Reduced Cell Proliferation Impaired_STAT5->Reduced_Proliferation Impaired_ERK->Reduced_Proliferation

References

O-Tyrosine: A Comprehensive Technical Guide to its Discovery, History, and Application as a Biomarker of Oxidative Stress

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ortho-tyrosine (O-Tyrosine), an isomer of the common amino acid L-tyrosine, has emerged as a significant and reliable biomarker for oxidative stress. Formed through the hydroxylation of phenylalanine by hydroxyl radicals, its presence and concentration in biological matrices provide a direct indication of oxidative damage to proteins and tissues. This technical guide provides an in-depth exploration of the discovery and history of O-Tyrosine as a biological marker, detailed experimental protocols for its detection and quantification, and a summary of its association with various pathological conditions. The guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in utilizing O-Tyrosine in their studies.

Introduction: The Discovery and History of O-Tyrosine

The journey of O-Tyrosine from a chemical curiosity to a validated biomarker is rooted in the broader understanding of free radical biology and its implications in human health and disease.

Early Observations: The initial awareness of non-canonical amino acid isomers arose from studies on the effects of ionizing radiation on biological molecules. It was observed that exposure to radiation could lead to the hydroxylation of aromatic amino acid residues within proteins.

The Oxidative Stress Connection: With the growing appreciation of the role of reactive oxygen species (ROS) in cellular damage, researchers began to investigate specific products of these reactions. The hydroxyl radical (•OH), a highly reactive ROS, was identified as a key agent in the non-enzymatic hydroxylation of phenylalanine. This reaction produces three isomers of tyrosine: the naturally occurring para-tyrosine (p-Tyrosine), and the two meta-isomers, meta-tyrosine (m-Tyrosine) and ortho-tyrosine (O-Tyrosine).

Establishment as a Biomarker: In the late 20th century, with the development of sensitive analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), it became possible to accurately detect and quantify these isomers in biological samples. The specificity of O-Tyrosine's formation via hydroxyl radical attack on phenylalanine, an amino acid not normally converted to this isomer enzymatically in significant amounts, positioned it as a stable and reliable marker of oxidative damage. Its accumulation has since been documented in a range of conditions associated with oxidative stress, including neurodegenerative diseases, cardiovascular disorders, and inflammatory conditions.

The Biochemical Basis of O-Tyrosine Formation

The formation of O-Tyrosine is a direct consequence of oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species and the biological system's ability to readily detoxify these reactive intermediates or to repair the resulting damage.

The Role of the Hydroxyl Radical: The primary pathway for O-Tyrosine formation is the attack of a hydroxyl radical (•OH) on the aromatic ring of a phenylalanine residue, either as a free amino acid or incorporated within a protein. The hydroxyl radical can add to any position on the benzene (B151609) ring, leading to the formation of o-, m-, and p-tyrosine.

Signaling Pathway of Oxidative Stress Leading to O-Tyrosine Formation

G cluster_stress Oxidative Stress Inducers cluster_ros Reactive Oxygen Species (ROS) Production cluster_formation Hydroxyl Radical Formation cluster_target Target Molecule cluster_product Oxidative Damage Product Inflammation Inflammation Superoxide (O2•-) Superoxide (O2•-) Inflammation->Superoxide (O2•-) Mitochondrial Dysfunction Mitochondrial Dysfunction Mitochondrial Dysfunction->Superoxide (O2•-) Environmental Factors Environmental Factors Environmental Factors->Superoxide (O2•-) Hydrogen Peroxide (H2O2) Hydrogen Peroxide (H2O2) Superoxide (O2•-)->Hydrogen Peroxide (H2O2) SOD Fenton Reaction\n(Fe2+ + H2O2 -> Fe3+ + OH- + •OH) Fenton Reaction (Fe2+ + H2O2 -> Fe3+ + OH- + •OH) Hydrogen Peroxide (H2O2)->Fenton Reaction\n(Fe2+ + H2O2 -> Fe3+ + OH- + •OH) Phenylalanine Phenylalanine Fenton Reaction\n(Fe2+ + H2O2 -> Fe3+ + OH- + •OH)->Phenylalanine Hydroxyl Radical (•OH) Attack O-Tyrosine O-Tyrosine Phenylalanine->O-Tyrosine

Formation of O-Tyrosine via Hydroxyl Radical Attack on Phenylalanine.

Quantitative Data of O-Tyrosine in Disease

Elevated levels of O-Tyrosine have been reported in various diseases, making it a valuable biomarker for assessing disease activity and therapeutic response. The following table summarizes representative quantitative data from studies on O-Tyrosine levels in different biological matrices.

Disease StateBiological MatrixO-Tyrosine Concentration (Mean ± SD/SEM or Range)Control/Reference Group Concentration (Mean ± SD/SEM or Range)Fold ChangeReference
Rheumatoid Arthritis Synovial FluidElevated (Specific values vary between studies)Lower in Osteoarthritis and Healthy ControlsSignificantly Higher[1]
Osteoarthritis Synovial FluidIntermediate levelsLower in Healthy ControlsHigher than Controls[1]
Healthy Controls Synovial FluidBaseline levelsN/AN/A[1]
Atherosclerosis Aortic PlaqueNot significantly elevatedNormal Aortic TissueNo significant change[2]

Note: Absolute concentrations can vary depending on the analytical method and cohort characteristics. The provided information highlights the relative differences observed in published studies.

Experimental Protocols for O-Tyrosine Analysis

Accurate and reproducible quantification of O-Tyrosine is crucial for its application as a biomarker. This section provides detailed methodologies for the key experimental steps involved in O-Tyrosine analysis.

Protein Hydrolysis

For the analysis of O-Tyrosine incorporated into proteins, a hydrolysis step is necessary to release the amino acids. Acid hydrolysis is the most common method.

Objective: To break the peptide bonds and release individual amino acids from a protein sample.

Materials:

  • Protein sample (e.g., plasma, tissue homogenate)

  • 6 N Hydrochloric Acid (HCl)

  • Phenol (B47542)

  • Hydrolysis tubes (e.g., Pyrex)

  • Vacuum hydrolysis station or vacuum oven

  • Nitrogen gas

Protocol:

  • Sample Preparation: Place the protein sample (typically 10-100 µg) into a hydrolysis tube. If the sample is in a liquid form, dry it completely under a stream of nitrogen or using a vacuum centrifuge.

  • Acid Addition: Add 6 N HCl containing 0.1% to 1% (v/v) phenol to the tube. The phenol is crucial to prevent the halogenation of tyrosine residues during hydrolysis[3]. The volume of acid should be sufficient to completely immerse the sample (e.g., 100-200 µL).

  • Vacuum Sealing: Freeze the sample in the tube using dry ice or liquid nitrogen. Evacuate the tube to a high vacuum and seal it using a torch. Alternatively, place the open tubes in a vacuum hydrolysis station.

  • Hydrolysis: Place the sealed tubes or the vacuum hydrolysis station in an oven at 110°C for 24 hours.

  • Acid Removal: After hydrolysis, cool the tubes to room temperature. Break the seal (for sealed tubes) and evaporate the HCl under a vacuum or a stream of nitrogen. The addition of a small amount of a high-boiling-point alcohol (e.g., isopropanol) can aid in the complete removal of the acid.

  • Reconstitution: Reconstitute the dried hydrolysate in a suitable buffer for the subsequent analytical method (e.g., mobile phase for HPLC or a derivatization solvent for GC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a highly sensitive and specific method for the quantification of amino acids, including O-Tyrosine. A derivatization step is required to make the amino acids volatile.

Experimental Workflow for GC-MS Analysis of O-Tyrosine

G cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Collection\n(e.g., Plasma, Synovial Fluid) Sample Collection (e.g., Plasma, Synovial Fluid) Protein Precipitation\n(e.g., with Acetonitrile) Protein Precipitation (e.g., with Acetonitrile) Sample Collection\n(e.g., Plasma, Synovial Fluid)->Protein Precipitation\n(e.g., with Acetonitrile) Supernatant Collection Supernatant Collection Protein Precipitation\n(e.g., with Acetonitrile)->Supernatant Collection Drying\n(under Nitrogen or Vacuum) Drying (under Nitrogen or Vacuum) Supernatant Collection->Drying\n(under Nitrogen or Vacuum) Derivatization\n(e.g., Silylation with MTBSTFA) Derivatization (e.g., Silylation with MTBSTFA) Drying\n(under Nitrogen or Vacuum)->Derivatization\n(e.g., Silylation with MTBSTFA) GC-MS Analysis GC-MS Analysis Derivatization\n(e.g., Silylation with MTBSTFA)->GC-MS Analysis Data Acquisition\n(Selected Ion Monitoring) Data Acquisition (Selected Ion Monitoring) GC-MS Analysis->Data Acquisition\n(Selected Ion Monitoring) Data Analysis\n(Quantification against Internal Standard) Data Analysis (Quantification against Internal Standard) Data Acquisition\n(Selected Ion Monitoring)->Data Analysis\n(Quantification against Internal Standard)

Workflow for the analysis of O-Tyrosine by GC-MS.

Protocol:

  • Sample Preparation and Hydrolysis: Prepare the sample and perform protein hydrolysis as described in section 4.1.

  • Derivatization (Silylation):

    • To the dried sample hydrolysate, add a silylating agent such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) in a suitable solvent (e.g., acetonitrile (B52724) or pyridine).

    • Seal the reaction vial and heat at 60-100°C for 1-2 hours to ensure complete derivatization.

  • GC-MS Parameters:

    • Gas Chromatograph:

      • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

      • Injector: Splitless mode at 250-280°C.

      • Oven Temperature Program: Start at a lower temperature (e.g., 80-100°C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 5-10°C/min) to a final temperature of 280-300°C.

      • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Selected Ion Monitoring (SIM) for high sensitivity and specificity. Monitor characteristic ions for the derivatized O-Tyrosine and the internal standard.

  • Quantification:

    • An internal standard (e.g., a stable isotope-labeled O-Tyrosine) should be added to the sample before processing to correct for variations in sample preparation and instrument response.

    • A calibration curve is constructed using known concentrations of O-Tyrosine standards. The concentration of O-Tyrosine in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)

HPLC-ECD is another sensitive technique for the analysis of electrochemically active compounds like O-Tyrosine.

Experimental Workflow for HPLC-ECD Analysis of O-Tyrosine

G cluster_prep Sample Preparation cluster_hplc HPLC Separation cluster_detection Detection & Analysis Sample Collection & Hydrolysis Sample Collection & Hydrolysis Filtration\n(0.22 µm filter) Filtration (0.22 µm filter) Sample Collection & Hydrolysis->Filtration\n(0.22 µm filter) HPLC System HPLC System Filtration\n(0.22 µm filter)->HPLC System Electrochemical Detector Electrochemical Detector HPLC System->Electrochemical Detector Data Acquisition Data Acquisition Electrochemical Detector->Data Acquisition Data Analysis\n(Peak Integration & Quantification) Data Analysis (Peak Integration & Quantification) Data Acquisition->Data Analysis\n(Peak Integration & Quantification)

Workflow for the analysis of O-Tyrosine by HPLC-ECD.

Protocol:

  • Sample Preparation and Hydrolysis: Prepare the sample and perform protein hydrolysis as described in section 4.1.

  • HPLC-ECD Parameters:

    • HPLC System:

      • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

      • Mobile Phase: A buffered aqueous solution with an organic modifier. A common mobile phase consists of a phosphate (B84403) or acetate (B1210297) buffer (pH 3-4) with a small percentage of methanol (B129727) or acetonitrile. Isocratic or gradient elution can be used to optimize the separation.

      • Flow Rate: Typically 0.8-1.2 mL/min.

      • Column Temperature: Maintained at a constant temperature (e.g., 30-40°C) to ensure reproducible retention times.

    • Electrochemical Detector:

      • Working Electrode: Glassy carbon electrode.

      • Potential: An oxidation potential is applied to the working electrode to detect the phenolic hydroxyl group of O-Tyrosine. The optimal potential should be determined experimentally but is typically in the range of +0.6 to +0.8 V versus an Ag/AgCl reference electrode.

  • Quantification:

    • An internal standard can be used for improved accuracy.

    • A calibration curve is generated using standard solutions of O-Tyrosine. The concentration in the sample is determined by comparing the peak height or area to the calibration curve.

Conclusion and Future Directions

O-Tyrosine has been firmly established as a valuable biomarker of oxidative stress, providing a specific and stable measure of hydroxyl radical-mediated damage to phenylalanine. Its detection and quantification in various biological matrices have provided significant insights into the pathophysiology of numerous diseases. The detailed experimental protocols provided in this guide offer a foundation for researchers to incorporate the analysis of O-Tyrosine into their studies.

Future research in this area will likely focus on:

  • Expanding the clinical utility of O-Tyrosine: Further studies are needed to validate its use as a diagnostic, prognostic, and monitoring biomarker in a wider range of diseases.

  • Investigating the direct biological effects of O-Tyrosine: While primarily viewed as a marker of damage, emerging evidence suggests that O-Tyrosine itself may have biological activity and could contribute to cellular dysfunction.

  • Development of high-throughput analytical methods: The development of faster and more automated methods for O-Tyrosine analysis will facilitate its use in large-scale clinical and epidemiological studies.

By continuing to explore the multifaceted role of O-Tyrosine, the scientific community can further unravel the complex interplay between oxidative stress and human disease, paving the way for novel diagnostic and therapeutic strategies.

References

A Technical Guide to the Fundamental Differences Between p-, m-, and o-Tyrosine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive examination of the fundamental differences between the three isomers of tyrosine: para-tyrosine (p-tyrosine), meta-tyrosine (m-tyrosine), and ortho-tyrosine (o-tyrosine). While p-tyrosine is a canonical amino acid essential for protein synthesis and a precursor to critical biomolecules, m- and o-tyrosine are primarily formed under conditions of oxidative stress through the non-enzymatic hydroxylation of phenylalanine.[1][2] These isomers are not merely biomarkers of oxidative damage but are increasingly recognized as active mediators in the pathogenesis of various diseases, including neurodegenerative disorders and metabolic conditions.[1][3] This document details their distinct chemical structures, biosynthetic origins, biological roles, and pathophysiological implications. It further provides quantitative data, detailed experimental protocols for their analysis, and visual diagrams of key pathways to support advanced research and therapeutic development.

Chemical Structure and Physicochemical Properties

The core structural difference among the tyrosine isomers lies in the position of the hydroxyl (-OH) group on the phenyl ring of the amino acid.[2]

  • p-Tyrosine (4-hydroxyphenylalanine): The hydroxyl group is located at the para position (position 4) of the phenyl ring. This is the standard, proteinogenic form of tyrosine, encoded by the codons UAC and UAU.[2]

  • m-Tyrosine (3-hydroxyphenylalanine): The hydroxyl group is at the meta position (position 3).[2] This isomer is not incorporated into proteins through the standard genetic code.

  • o-Tyrosine (2-hydroxyphenylalanine): The hydroxyl group is at the ortho position (position 2).[2] Like m-tyrosine, it is a non-proteinogenic isomer.

This seemingly minor structural variance leads to significant differences in their chemical properties and biological recognition.

G cluster_0 Structural Isomers of Tyrosine Phe Phenylalanine pTyr p-Tyrosine (4-hydroxyphenylalanine) Phe->pTyr para position mTyr m-Tyrosine (3-hydroxyphenylalanine) Phe->mTyr meta position oTyr o-Tyrosine (2-hydroxyphenylalanine) Phe->oTyr ortho position

Caption: Structural relationship of tyrosine isomers to phenylalanine.

Table 1: Physicochemical Properties of Tyrosine Isomers
Propertyp-Tyrosinem-Tyrosineo-Tyrosine
IUPAC Name 2-Amino-3-(4-hydroxyphenyl)propanoic acid[2]2-Amino-3-(3-hydroxyphenyl)propanoic acid[4]2-Amino-3-(2-hydroxyphenyl)propanoic acid[2]
Molecular Formula C₉H₁₁NO₃[5]C₉H₁₁NO₃[4]C₉H₁₁NO₃[2]
Molar Mass 181.19 g/mol [2]181.19 g/mol [4]181.19 g/mol [2]
CAS Number 60-18-4 (L-form)[5]587-33-7 (L-form)[4]2346-83-0 (DL-form)
Solubility in Water 0.453 g/L (at 25°C)[2]Data not readily availableData not readily available
Phenol (B47542) Group pKa ~10.1~9.8 (lowered by -NO₂)[6]Data not readily available

Biosynthesis and Formation Mechanisms

The origins of p-tyrosine are starkly different from those of its m- and o-isomers, reflecting their distinct biological contexts.

Enzymatic Synthesis of p-Tyrosine

In mammals, p-tyrosine is considered a conditionally essential amino acid, synthesized from the essential amino acid phenylalanine.[2] This conversion is catalyzed by the enzyme phenylalanine hydroxylase (PAH) .[7] In plants and most microorganisms, tyrosine is produced de novo via the shikimate pathway from the intermediate prephenate.[2][8]

G Phe Phenylalanine (from diet) Enzyme Phenylalanine Hydroxylase (PAH) Phe->Enzyme Tyr p-Tyrosine Enzyme->Tyr Cofactors O₂ + Tetrahydrobiopterin (BH4) Cofactors->Enzyme Cofactors

Caption: Mammalian enzymatic synthesis of p-tyrosine from phenylalanine.

Oxidative Formation of m-Tyrosine and o-Tyrosine

m-Tyrosine and o-tyrosine are not products of enzymatic reactions but are formed through the non-enzymatic hydroxylation of phenylalanine by highly reactive hydroxyl radicals (•OH).[1][9] This process occurs under conditions of oxidative stress, where the production of reactive oxygen species (ROS) overwhelms the cell's antioxidant defenses.[1] Consequently, the presence of m- and o-tyrosine in biological samples is a reliable biomarker of oxidative damage.[9][10]

G Phe Phenylalanine mTyr m-Tyrosine Phe->mTyr oTyr o-Tyrosine Phe->oTyr pTyr p-Tyrosine (minor product) Phe->pTyr Radical Hydroxyl Radical (•OH) Radical->Phe attacks phenyl ring Stress Oxidative Stress (e.g., Inflammation, Radiation) Stress->Radical

Caption: Formation of m- and o-tyrosine via oxidative stress.

Biological Roles and Pathophysiological Implications

The Multifaceted Roles of p-Tyrosine

p-Tyrosine is fundamental to cellular function and organismal physiology.

  • Protein Synthesis: As one of the 20 standard amino acids, it is a crucial component of proteins.[]

  • Signal Transduction: The phenol group of p-tyrosine is a key substrate for protein tyrosine kinases (PTKs), which phosphorylate the residue.[2] This reversible modification is a central mechanism in cellular signaling, controlling processes like cell growth, differentiation, and metabolism.[12][13]

  • Precursor to Bioactive Molecules: p-Tyrosine is the metabolic precursor to a host of essential compounds.[14]

    • Catecholamines: Dopamine, norepinephrine, and epinephrine.[][15]

    • Thyroid Hormones: Thyroxine (T4) and triiodothyronine (T3).[]

    • Pigment: Melanin.[7]

    • Coenzyme Q10: An essential component of the electron transport chain.

G cluster_products Metabolic Products pTyr p-Tyrosine DOPA L-DOPA pTyr->DOPA Tyrosine Hydroxylase Thyroid Thyroid Hormones (T3, T4) pTyr->Thyroid Melanin Melanin pTyr->Melanin CoQ10 Coenzyme Q10 pTyr->CoQ10 Proteins Protein Synthesis pTyr->Proteins Signaling Phosphorylation (Signal Transduction) pTyr->Signaling Dopamine Dopamine DOPA->Dopamine Norepi Norepinephrine Dopamine->Norepi Epi Epinephrine Norepi->Epi

Caption: Major metabolic and functional pathways of p-tyrosine.

Pathophysiological Impact of m- and o-Tyrosine

Emerging evidence indicates that m- and o-tyrosine are not passive bystanders but active contributors to cellular dysfunction.[1]

  • Biomarkers of Disease: Elevated levels of m- and o-tyrosine are detected in numerous pathologies associated with oxidative stress, including atherosclerosis, diabetes, sepsis, and neurodegenerative diseases like Alzheimer's.[1][10][16]

  • Protein Misincorporation and Cytotoxicity: m-Tyrosine can be mistakenly charged to tRNA, likely by phenylalanyl-tRNA synthetase, and incorporated into proteins in place of phenylalanine.[17][18] This misincorporation can lead to protein misfolding, aggregation, and loss of function, ultimately inducing cytotoxicity.[17]

  • Disruption of Cellular Signaling: The presence of these isomers can interfere with normal cellular processes. For instance, increased levels of m- and o-tyrosine have been shown to impair insulin-mediated vasorelaxation, suggesting a role in insulin (B600854) resistance.[10][19]

Table 2: Quantitative Data on Tyrosine Isomers in Biological Systems
ParameterFindingBiological Context
Protein Incorporation Rate Incorporation of m-tyrosine into cellular proteins was ~20-fold lower than that of p-tyrosine.[17]Chinese Hamster Ovary (CHO) cells incubated under identical conditions.
Oxidative Stress Marker Urinary o-Tyr/Phe quotients increased from 19.07 to 148.7 µmol/L / µmol/L x 100 with increasing oxygen supply.[10]Resuscitated newborn piglets, indicating a dose-dependent response to oxidative stress.
Relative Abundance Levels of o-tyrosine are considerably higher than m-tyrosine following H₂O₂ exposure, suggesting greater reactivity at the ortho position.[20]Yeast cells (S. cerevisiae) exposed to hydrogen peroxide.
Disease Correlation Serum m-tyrosine levels increase and peak on days 2-3 in septic patients, correlating with procalcitonin (B1506340) levels.[9][19]Human sepsis, linking the isomer to the intensity of systemic inflammation.

Key Experimental Protocols

Accurate detection and quantification of tyrosine isomers are critical for research. The following are outlines of common methodologies.

Protocol: Quantification of Tyrosine Isomers by LC-MS/MS

Objective: To accurately measure the concentrations of free and protein-bound p-, m-, and o-tyrosine in biological samples (e.g., plasma, tissue homogenates, cell lysates).

Methodology Outline:

  • Sample Preparation (Free Isomers):

  • Sample Preparation (Protein-Bound Isomers):

    • Precipitate protein from the sample (e.g., with trichloroacetic acid).

    • Wash the protein pellet extensively to remove free amino acids.

    • Perform acid hydrolysis (e.g., 6N HCl at 110°C for 24 hours) to break down proteins into constituent amino acids.

    • Neutralize the hydrolysate.

  • Chromatographic Separation:

    • Inject the prepared sample into a High-Performance Liquid Chromatography (HPLC) system.

    • Use a suitable column (e.g., reverse-phase C18) to separate the isomers based on their physicochemical properties.

    • Employ a gradient elution method with appropriate mobile phases (e.g., water and acetonitrile with formic acid).

  • Mass Spectrometry Detection:

    • Eluted isomers are introduced into a tandem mass spectrometer (MS/MS) source (e.g., electrospray ionization - ESI).

    • Use Multiple Reaction Monitoring (MRM) for high specificity and sensitivity. This involves selecting the precursor ion (the molecular weight of the tyrosine isomer) and a specific fragment ion for each isomer.

  • Quantification:

    • Generate a standard curve using known concentrations of pure p-, m-, and o-tyrosine standards.

    • Calculate the concentration of each isomer in the sample by comparing its peak area to the standard curve.

G Sample Biological Sample (Plasma, Tissue, etc.) Prep Sample Preparation (Deproteination / Hydrolysis) Sample->Prep HPLC HPLC Separation (Reverse-Phase Column) Prep->HPLC MS Tandem Mass Spec (ESI-MS/MS) HPLC->MS Analysis Data Analysis (Quantification via MRM) MS->Analysis Result Isomer Concentrations (p-Tyr, m-Tyr, o-Tyr) Analysis->Result

Caption: General workflow for tyrosine isomer analysis using LC-MS/MS.

Protocol: Analysis of m-Tyrosine Misincorporation in Cell Culture

Objective: To determine if m-tyrosine is incorporated into cellular proteins during synthesis.[17]

Methodology Outline:

  • Cell Culture:

    • Culture cells (e.g., Chinese Hamster Ovary - CHO cells) in appropriate media.

  • Incubation with Radiolabeled Amino Acid:

    • Incubate cells for a set time period (e.g., 24 hours) in media containing a known concentration of radiolabeled m-tyrosine (e.g., m-[¹⁴C]Tyrosine).

    • Include control groups with radiolabeled p-tyrosine and a protein synthesis inhibitor (e.g., cycloheximide) to confirm the mechanism.

  • Cell Lysis and Protein Isolation:

    • After incubation, wash cells extensively with phosphate-buffered saline (PBS) to remove non-incorporated radiolabel.

    • Lyse the cells and precipitate the total protein content (e.g., using trichloroacetic acid).

  • Quantification of Incorporation:

    • Wash the protein pellet repeatedly to ensure all free radiolabeled amino acids are removed.

    • Resuspend the final protein pellet.

    • Quantify the amount of incorporated radioactivity using liquid scintillation counting.

  • Data Analysis:

    • Compare the radioactivity counts between the m-tyrosine, p-tyrosine, and inhibitor-treated groups to determine the extent and mechanism of incorporation.

Conclusion and Future Directions

The fundamental differences between p-tyrosine and its isomers, m- and o-tyrosine, extend from their chemical structures and origins to their profound impacts on cellular function and health. p-Tyrosine is an indispensable component of normal physiology, serving as a building block for proteins and a precursor for vital signaling molecules and hormones.[][14] In contrast, m- and o-tyrosine are aberrant products of oxidative damage that not only signify molecular distress but also actively contribute to it by promoting protein dysfunction and disrupting signaling pathways.[1][17]

For researchers and drug development professionals, understanding these distinctions is paramount. The quantification of m- and o-tyrosine offers a robust tool for assessing oxidative stress in preclinical and clinical settings. Furthermore, the discovery that these isomers can be misincorporated into proteins opens new avenues for understanding disease mechanisms and suggests that strategies to mitigate oxidative stress or prevent amino acid misincorporation could hold therapeutic promise for a wide range of oxidative stress-related diseases.

References

Preliminary Studies on the Genotoxicity of DL-O-Tyrosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-O-Tyrosine, an isomer of the common amino acid tyrosine, has potential applications in various fields. However, a comprehensive evaluation of its safety profile, particularly its genotoxic potential, is crucial before its widespread use. This technical guide outlines a proposed battery of in vitro tests to assess the genotoxicity of this compound in accordance with international regulatory guidelines. In the absence of existing data, this document serves as a roadmap for conducting preliminary genotoxicity studies, detailing the experimental protocols for the bacterial reverse mutation assay (Ames test), the in vitro mammalian cell micronucleus test, and the in vitro mammalian chromosomal aberration test. Furthermore, it provides templates for data presentation and visualizations of experimental workflows to ensure a thorough and standardized evaluation.

Introduction

This compound is a non-proteinogenic amino acid. While its biological functions and potential toxicities are not as well-characterized as its para- and meta-isomers, its structural similarity to endogenous molecules necessitates a thorough safety assessment. Genotoxicity testing is a critical component of this assessment, as it identifies substances that can cause genetic damage, potentially leading to cancer or heritable diseases.

This guide proposes a standard battery of in vitro genotoxicity tests as recommended by the Organisation for Economic Co-operation and Development (OECD) to evaluate the mutagenic and clastogenic potential of this compound. These tests are foundational for regulatory submissions and provide a comprehensive initial screen for genotoxic hazards.

Proposed Genotoxicity Testing Strategy

A tiered approach to genotoxicity testing is recommended, starting with a battery of in vitro assays. The following three tests form a standard and widely accepted initial package for the evaluation of a novel chemical entity like this compound.

  • Bacterial Reverse Mutation Assay (Ames Test): To assess the potential of this compound and its metabolites to induce gene mutations.

  • In Vitro Mammalian Cell Micronucleus Test: To evaluate the ability of this compound to cause chromosomal damage (clastogenicity) or interfere with the mitotic apparatus (aneugenicity).

  • In Vitro Mammalian Chromosomal Aberration Test: To detect structural chromosomal abnormalities in mammalian cells.

These tests should be conducted both in the presence and absence of an exogenous metabolic activation system (S9 mix) to mimic mammalian metabolism and identify potentially genotoxic metabolites.

Experimental Workflow for Genotoxicity Assessment

Genotoxicity_Workflow cluster_0 In Vitro Testing Battery for this compound Ames_Test Bacterial Reverse Mutation Assay (Ames) Data_Analysis Data Analysis and Interpretation Ames_Test->Data_Analysis Micronucleus_Test In Vitro Mammalian Micronucleus Test Micronucleus_Test->Data_Analysis Chromosome_Test In Vitro Mammalian Chromosomal Aberration Test Chromosome_Test->Data_Analysis Start This compound Genotoxicity Assessment Start->Ames_Test Start->Micronucleus_Test Start->Chromosome_Test Conclusion Conclusion on In Vitro Genotoxic Potential Data_Analysis->Conclusion

Caption: Proposed workflow for the in vitro genotoxicity assessment of this compound.

Experimental Protocols

The following sections detail the proposed methodologies for the three key in vitro genotoxicity assays, based on OECD guidelines.

Bacterial Reverse Mutation Assay (Ames Test) - OECD 471

This test evaluates the ability of this compound to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid.[1][2]

3.1.1. Materials and Methods

  • Test Strains: A minimum of five strains should be used, including S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA (pKM101).[2] Other strains like S. typhimurium TA97a or TA102 can also be included.[3]

  • Metabolic Activation: Aroclor 1254-induced or Phenobarbital/β-naphthoflavone-induced rat liver S9 fraction.[1][4]

  • Test Concentrations: A preliminary cytotoxicity test should be performed to determine the appropriate concentration range. At least five concentrations of this compound should be tested in the main experiment, with triplicate plates per concentration.[1]

  • Controls:

  • Procedure:

    • Plate Incorporation Method: The test substance, bacterial culture, and with or without S9 mix are combined in molten top agar (B569324) and poured onto minimal glucose agar plates.

    • Pre-incubation Method: The test substance, bacterial culture, and with or without S9 mix are incubated together before being mixed with top agar and plated. This method is often more sensitive.[2]

    • Plates are incubated at 37°C for 48-72 hours.

    • The number of revertant colonies on each plate is counted.

3.1.2. Data Presentation

Table 1: Hypothetical Ames Test Results for this compound

Concentration (µ g/plate ) Metabolic Activation (S9) S. typhimurium TA98 (Mean Revertants ± SD) S. typhimurium TA100 (Mean Revertants ± SD) S. typhimurium TA1535 (Mean Revertants ± SD) S. typhimurium TA1537 (Mean Revertants ± SD) E. coli WP2 uvrA (Mean Revertants ± SD)
Vehicle Control - 25 ± 4 120 ± 15 15 ± 3 12 ± 2 30 ± 5
10 - 28 ± 5 125 ± 18 16 ± 4 14 ± 3 33 ± 6
50 - 30 ± 6 130 ± 20 18 ± 3 15 ± 2 35 ± 5
100 - 32 ± 5 135 ± 17 17 ± 4 16 ± 3 38 ± 7
500 - 35 ± 7 140 ± 22 20 ± 5 18 ± 4 40 ± 6
1000 - 40 ± 8 150 ± 25 22 ± 6 20 ± 5 45 ± 8
Positive Control - 250 ± 30 800 ± 75 300 ± 40 150 ± 20 200 ± 25
Vehicle Control + 30 ± 5 130 ± 18 18 ± 4 15 ± 3 35 ± 6
10 + 33 ± 6 135 ± 20 20 ± 5 17 ± 4 38 ± 7
50 + 35 ± 7 140 ± 22 22 ± 6 18 ± 3 40 ± 8
100 + 38 ± 6 145 ± 25 24 ± 5 20 ± 4 43 ± 6
500 + 42 ± 8 155 ± 28 26 ± 7 22 ± 5 48 ± 9
1000 + 45 ± 9 160 ± 30 28 ± 6 25 ± 6 52 ± 10

| Positive Control | + | 400 ± 50 | 1200 ± 110 | 500 ± 60 | 300 ± 35 | 450 ± 55 |

In Vitro Mammalian Cell Micronucleus Test - OECD 487

This assay detects micronuclei in the cytoplasm of interphase cells, which can result from chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.[5]

3.2.1. Materials and Methods

  • Cell Lines: Human peripheral blood lymphocytes (HPBL) or established cell lines such as Chinese Hamster Ovary (CHO), V79, or TK6 cells.[5]

  • Metabolic Activation: As described for the Ames test.

  • Test Concentrations: A preliminary cytotoxicity assay should be conducted to determine the concentration range. At least three analyzable concentrations should be tested in duplicate.

  • Controls:

    • Negative Control: Vehicle.

    • Positive Controls (-S9): Mitomycin C (a clastogen) or Vinblastine (an aneugen).

    • Positive Controls (+S9): Cyclophosphamide (a clastogen).[6]

  • Procedure:

    • Cell cultures are exposed to this compound with and without S9 mix for a short duration (e.g., 3-6 hours) followed by a recovery period, or for a continuous long duration (e.g., 24 hours) without S9.

    • Cytochalasin B is added to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored.

    • Cells are harvested, fixed, and stained.

    • At least 2000 binucleated cells per concentration are scored for the presence of micronuclei.

    • Cytotoxicity is assessed by calculating the Cytokinesis-Block Proliferation Index (CBPI).

3.2.2. Data Presentation

Table 2: Hypothetical In Vitro Micronucleus Test Results for this compound

Treatment Condition Concentration (µg/mL) No. of Binucleated Cells Scored No. of Binucleated Cells with Micronuclei % Binucleated Cells with Micronuclei Cytokinesis-Block Proliferation Index (CBPI)
- S9 (Short Treatment)
Vehicle Control 0 2000 25 1.25 1.85
This compound 100 2000 28 1.40 1.80
500 2000 32 1.60 1.75
1000 2000 35 1.75 1.60
Positive Control X 2000 250 12.5 1.40
+ S9 (Short Treatment)
Vehicle Control 0 2000 28 1.40 1.82
This compound 100 2000 30 1.50 1.78
500 2000 34 1.70 1.70
1000 2000 38 1.90 1.55

| Positive Control | Y | 2000 | 280 | 14.0 | 1.35 |

In Vitro Mammalian Chromosomal Aberration Test - OECD 473

This test identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.[7]

3.3.1. Materials and Methods

  • Cell Lines: Human peripheral blood lymphocytes (HPBL) or established cell lines such as Chinese Hamster Ovary (CHO) or Chinese Hamster Lung (CHL) cells.[7]

  • Metabolic Activation: As described for the Ames test.

  • Test Concentrations: A preliminary cytotoxicity assay is required. At least three analyzable concentrations should be tested in duplicate.

  • Controls:

    • Negative Control: Vehicle.

    • Positive Controls (-S9): Mitomycin C.

    • Positive Controls (+S9): Cyclophosphamide.

  • Procedure:

    • Cell cultures are exposed to this compound with and without S9 mix for a short duration (e.g., 3-6 hours) followed by a recovery period, or for a continuous long duration without S9.

    • A metaphase-arresting substance (e.g., colcemid) is added to the cultures.

    • Cells are harvested, treated with a hypotonic solution, fixed, and stained.

    • At least 200 metaphases per concentration are analyzed for chromosomal aberrations.

3.3.2. Data Presentation

Table 3: Hypothetical In Vitro Chromosomal Aberration Test Results for this compound

Treatment Condition Concentration (µg/mL) No. of Metaphases Scored No. of Aberrant Cells (%) Aberrations per 100 Cells (Excluding Gaps)
- S9 (Short Treatment)
Vehicle Control 0 200 4 (2.0) 2.5
This compound 100 200 5 (2.5) 3.0
500 200 6 (3.0) 3.5
1000 200 7 (3.5) 4.0
Positive Control X 200 40 (20.0) 25.0
+ S9 (Short Treatment)
Vehicle Control 0 200 5 (2.5) 3.0
This compound 100 200 6 (3.0) 3.5
500 200 7 (3.5) 4.0
1000 200 8 (4.0) 4.5

| Positive Control | Y | 200 | 45 (22.5) | 28.0 |

Visualization of Methodologies and Pathways

Workflow for the In Vitro Micronucleus Assay

Micronucleus_Workflow Cell_Culture Seed Mammalian Cells (e.g., CHO, TK6) Treatment Treat with this compound (± S9 mix) and Controls Cell_Culture->Treatment CytoB Add Cytochalasin B to block cytokinesis Treatment->CytoB Harvest Harvest Cells CytoB->Harvest Slide_Prep Prepare Slides: Fixation and Staining Harvest->Slide_Prep Scoring Microscopic Scoring of Micronuclei in Binucleated Cells (2000 cells/concentration) Slide_Prep->Scoring Analysis Data Analysis: Calculate % Micronucleated Cells and CBPI Scoring->Analysis Chromosome_Aberration_Workflow Cell_Culture Culture Mammalian Cells (e.g., CHO, HPBL) Treatment Expose cells to this compound (± S9 mix) and Controls Cell_Culture->Treatment Metaphase_Arrest Add Metaphase-Arresting Agent (e.g., Colcemid) Treatment->Metaphase_Arrest Harvest Harvest and Fix Cells Metaphase_Arrest->Harvest Slide_Prep Prepare and Stain Chromosome Spreads Harvest->Slide_Prep Analysis Microscopic Analysis of Chromosomal Aberrations (200 metaphases/concentration) Slide_Prep->Analysis Report Report Aberration Frequencies and Types Analysis->Report Tyrosine_Metabolism Tyrosine Tyrosine p_HPP p-Hydroxyphenylpyruvate Tyrosine->p_HPP Tyrosine Aminotransferase Dopamine_Pathway Dopamine, Norepinephrine, Epinephrine Tyrosine->Dopamine_Pathway Tyrosine Hydroxylase Melanin_Pathway Melanin Tyrosine->Melanin_Pathway Tyrosinase Homogentisate Homogentisate p_HPP->Homogentisate p-Hydroxyphenylpyruvate Dioxygenase Maleylacetoacetate Maleylacetoacetate Homogentisate->Maleylacetoacetate Homogentisate 1,2-Dioxygenase Fumarylacetoacetate Fumarylacetoacetate Maleylacetoacetate->Fumarylacetoacetate Maleylacetoacetate Isomerase Fumarate_Acetoacetate Fumarate + Acetoacetate Fumarylacetoacetate->Fumarate_Acetoacetate Fumarylacetoacetate Hydrolase TCA_Cycle TCA Cycle Fumarate_Acetoacetate->TCA_Cycle

References

The In Vivo Metabolism of Ortho-Tyrosine: A Foundational Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ortho-tyrosine (o-tyrosine), a structural isomer of the proteinogenic amino acid L-tyrosine, is primarily formed in vivo through the non-enzymatic hydroxylation of phenylalanine by hydroxyl radicals.[1][2] Consequently, elevated levels of o-tyrosine in biological fluids and tissues are widely regarded as a biomarker of oxidative stress and have been associated with a range of pathologies, including diabetes, atherosclerosis, and neurodegenerative diseases.[1][2] While its role as an indicator of oxidative damage is well-documented, the comprehensive metabolic fate of o-tyrosine in vivo is an area of ongoing investigation. This technical guide provides an in-depth overview of the current foundational research on the metabolism of o-tyrosine, encompassing its formation, absorption, distribution, putative metabolic pathways, and excretion. Detailed experimental protocols for its analysis and visualizations of key pathways are included to support further research in this critical area.

Formation of Ortho-Tyrosine

In mammalian systems, the enzymatic hydroxylation of phenylalanine to produce L-tyrosine is exclusively catalyzed by phenylalanine hydroxylase, which specifically adds a hydroxyl group to the para position of the phenyl ring.[1][2] In contrast, o-tyrosine is predominantly formed non-enzymatically under conditions of oxidative stress when highly reactive hydroxyl radicals attack the phenyl ring of phenylalanine.[1][2] This reaction also produces meta-tyrosine and para-tyrosine, with the ratio of isomers depending on the specific in vitro conditions.[1]

Absorption and Cellular Uptake

While direct studies on the intestinal absorption of o-tyrosine are limited, it is hypothesized to be absorbed via the same transport systems as other large neutral amino acids, such as phenylalanine and p-tyrosine. Phenylalanine has been shown to compete with o-tyrosine, suggesting shared transport mechanisms for cellular uptake.[1] The L-type amino acid transporter (LAT) system is a primary candidate for mediating the transport of o-tyrosine across cell membranes.[3]

Tissue Distribution

Following administration in animal models, L-tyrosine has been shown to distribute to various tissues, with notable uptake in the brain, kidney, and heart.[4][5] Studies on radiolabeled tyrosine analogs, such as O-(2-[18F]fluoroethyl)-L-tyrosine, have demonstrated significant uptake in the brain and tumor tissues.[1] Although specific quantitative data on the distribution of exogenously administered o-tyrosine is scarce, endogenous levels of protein-bound o-tyrosine have been measured in various tissues, with elevated concentrations found in atherosclerotic plaques and the brain tissue of infants exposed to hydrogen peroxide.[2]

Metabolic Pathways

The complete enzymatic pathway for the degradation of o-tyrosine in mammals has not been fully elucidated. However, several key metabolic routes have been proposed and are supported by indirect evidence.

Incorporation into Proteins

A significant metabolic fate of o-tyrosine is its mis-incorporation into proteins in place of phenylalanine.[2] This process is mediated by phenylalanyl-tRNA synthetase, which can erroneously recognize o-tyrosine and attach it to the tRNA for phenylalanine.[1] This incorporation of an abnormal amino acid can lead to protein misfolding, aggregation, and increased rates of protein degradation, contributing to the cytotoxic effects of o-tyrosine.[2]

Putative Enzymatic Degradation

Evidence from studies in Caenorhabditis elegans suggests that o-tyrosine can be a substrate for tyrosine aminotransferase (TAT), the first and rate-limiting enzyme in the canonical tyrosine degradation pathway.[2][6] This enzyme would convert o-tyrosine to its corresponding α-keto acid, 2-hydroxyphenylpyruvate. While direct evidence in mammals is lacking, the upregulation of TAT in response to oxidative stress suggests a potential protective mechanism to detoxify abnormal tyrosine isomers.[2] The subsequent steps in the degradation of 2-hydroxyphenylpyruvate in mammals are currently unknown.

Signaling Pathways Affected by Ortho-Tyrosine

Ortho-tyrosine has been shown to interfere with cellular signaling pathways, which may contribute to its toxic effects. Notably, it has been demonstrated to inhibit the phosphorylation of key signaling proteins such as ERK and STAT5, which are involved in cell proliferation and survival.[7] This disruption of normal signaling can lead to impaired cellular responses to growth factors and other stimuli.

Excretion

Ortho-tyrosine is excreted in the urine, and elevated urinary levels are a reliable indicator of systemic oxidative stress.[2][8] Studies in patients with diabetes mellitus and chronic kidney disease have shown significantly higher urinary excretion of o-tyrosine compared to healthy controls.[8][9] The fractional excretion of o-tyrosine can exceed 100% in diabetic patients, suggesting active tubular secretion in the kidneys.[8][9]

Quantitative Data

The following tables summarize quantitative data on o-tyrosine levels in various biological samples from animal and human studies.

Table 1: Ortho-Tyrosine Levels in Animal Models

Animal ModelTissue/FluidConditiono-Tyrosine ConcentrationReference
Diabetic Cynomolgus MonkeysAortic ProteinsDiabetes0.36 ± 0.01 mmol/mol phenylalanine[2]
Control Cynomolgus MonkeysAortic ProteinsControl0.26 ± 0.01 mmol/mol phenylalanine[2]
Hyperglycemic RatsRetinal TissuesHyperglycemia0.35 ± 0.02 mmol/mol phenylalanine[2]
Control RatsRetinal TissuesControl0.21 ± 0.01 mmol/mol phenylalanine[2]
Aged Mice (14 months)Cardiac TissueAgingSignificantly increased vs. young[2]
Young Mice (4 months)Cardiac TissueControlBaseline[2]

Table 2: Ortho-Tyrosine Levels in Human Studies

PopulationSampleConditiono-Tyrosine Concentration/ExcretionReference
Diabetic PatientsUrineDiabetes2.72–4.99 µmol/day (interquartile range)[2]
Chronic Kidney Disease PatientsUrineCKD0.94–1.83 µmol/day (interquartile range)[2]
Healthy ControlsUrineControl0.00–0.35 µmol/day (interquartile range)[2]
Infants with Hypoxic Ischemic EncephalopathyCerebral Spinal FluidHypoxia20.5 ± 18.6 nM[2]
Healthy InfantsCerebral Spinal FluidControl8.7 ± 2.6 nM[2]
Patients with AtherosclerosisAtherosclerotic PlaquesAtherosclerosis13.53 ± 4.19 nmol/g tissue[2]
Non-Atherosclerotic ControlsIntimal TissueControl5.90 ± 1.77 nmol/g tissue[2]

Experimental Protocols

Sample Preparation for Ortho-Tyrosine Analysis

8.1.1. Plasma and Urine

  • Protein Precipitation: To 100 µL of plasma or urine, add 400 µL of ice-cold acetonitrile.

  • Vortex the mixture vigorously for 1 minute.

  • Incubate on ice for 15 minutes to allow for complete protein precipitation.

  • Centrifuge at 16,000 x g for 15 minutes at 4°C.

  • Collect the supernatant containing the amino acids.

  • The supernatant can be dried under a stream of nitrogen or in a vacuum concentrator and reconstituted in a suitable solvent for analysis.[10]

8.1.2. Tissue Samples

  • Homogenization: Homogenize approximately 50 mg of tissue in 800 µL of ice-cold methanol (B129727) using a bead beater or other suitable homogenizer.

  • Liquid-Liquid Extraction: Add 800 µL of ice-cold chloroform (B151607) and vortex for 1 minute. Add 400 µL of cold HPLC-grade water and vortex for another minute.

  • Phase Separation: Centrifuge at 16,000 x g for 15 minutes at 4°C to separate the aqueous and organic layers.

  • Collection: Carefully collect the upper aqueous layer, which contains the polar metabolites including o-tyrosine.

  • The aqueous extract can be dried and reconstituted for analysis.[11]

8.1.3. Solid-Phase Extraction (SPE) for Urine

  • Conditioning: Condition a C18 SPE cartridge with methanol followed by deionized water.

  • Loading: Load the pre-treated (protein-precipitated and centrifuged) urine sample onto the cartridge.

  • Washing: Wash the cartridge with deionized water to remove interfering substances.

  • Elution: Elute o-tyrosine and other amino acids with a suitable solvent, such as methanol or acetonitrile.

  • The eluate is then dried and derivatized for GC-MS analysis or directly analyzed by HPLC.[12]

Analytical Methods

8.2.1. High-Performance Liquid Chromatography (HPLC)

  • Column: Reversed-phase C18 column (e.g., 3.9 mm i.d. × 300 mm).[13]

  • Mobile Phase: A gradient elution is typically used with a buffer such as 15 mM phosphate (B84403) buffer (pH 6.5) and an organic modifier like acetonitrile.[14]

  • Detection: UV detection at 280 nm is suitable for tyrosine isomers.[14]

  • Quantification: Quantification is achieved by comparing the peak area of o-tyrosine in the sample to a standard curve of known concentrations.

8.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Derivatization: Due to the low volatility of amino acids, a derivatization step is required. A common method is derivatization with methyl chloroformate or n-propanol and heptafluorobutyric anhydride.[11][15]

  • Column: A capillary column suitable for amino acid analysis (e.g., DB-5ms).

  • Ionization: Electron capture negative ionization (ECNI) or electron ionization (EI) can be used.

  • Detection: Selected ion monitoring (SIM) is used for sensitive and specific quantification of the derivatized o-tyrosine.[11]

  • Internal Standard: An isotopically labeled internal standard (e.g., 13C-labeled o-tyrosine) is recommended for accurate quantification.[11]

Visualizations

Formation and Proposed Metabolism of Ortho-Tyrosine

Ortho_Tyrosine_Metabolism Phe Phenylalanine o_Tyr ortho-Tyrosine Phe->o_Tyr p_Tyr para-Tyrosine (Physiological) Phe->p_Tyr Enzymatic OH_radical Hydroxyl Radical (Oxidative Stress) OH_radical->Phe Non-enzymatic Oxidation Protein Protein Synthesis (Mis-incorporation) o_Tyr->Protein TAT Tyrosine Aminotransferase (Putative) o_Tyr->TAT Excretion Urinary Excretion o_Tyr->Excretion PAH Phenylalanine Hydroxylase PAH->Phe Misfolded_Protein Misfolded/Dysfunctional Protein Protein->Misfolded_Protein HP_isomer 2-Hydroxyphenylpyruvate TAT->HP_isomer Further_Metabolism Further Metabolism (Unknown) HP_isomer->Further_Metabolism

Caption: Formation of ortho-tyrosine via oxidative stress and its proposed metabolic fates.

Experimental Workflow for In Vivo Analysis

Experimental_Workflow Start In Vivo Study Start Admin Administration of o-Tyrosine (optional, e.g., labeled) Start->Admin Animal_Model Animal Model (e.g., Rat, Mouse) Admin->Animal_Model Collection Biological Sample Collection Animal_Model->Collection Plasma Plasma/Blood Collection->Plasma Urine Urine Collection->Urine Tissue Tissues (Liver, Brain, Kidney, etc.) Collection->Tissue Preparation Sample Preparation Plasma->Preparation Urine->Preparation Tissue->Preparation Extraction Extraction & Protein Precipitation Preparation->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Analysis Analytical Quantification Extraction->Analysis Derivatization->Analysis HPLC HPLC-UV Analysis->HPLC GCMS GC-MS Analysis->GCMS Data Data Analysis & Interpretation HPLC->Data GCMS->Data

Caption: A generalized workflow for the in vivo analysis of ortho-tyrosine metabolism.

Conclusion and Future Directions

The in vivo metabolism of o-tyrosine is a complex process with significant implications for cellular health and disease. While its formation as a marker of oxidative stress is well-established, its subsequent metabolic fate is an active area of research. The mis-incorporation of o-tyrosine into proteins represents a key mechanism of its toxicity. The potential for its detoxification via the canonical tyrosine degradation pathway, initiated by tyrosine aminotransferase, offers a promising avenue for future investigation.

Further research is required to:

  • Definitively elucidate the complete enzymatic pathway for o-tyrosine degradation in mammals.

  • Identify and quantify the downstream metabolites of o-tyrosine.

  • Conduct comprehensive pharmacokinetic and tissue distribution studies using isotopically labeled o-tyrosine.

  • Explore the potential of modulating o-tyrosine metabolism as a therapeutic strategy in diseases associated with high oxidative stress.

This guide provides a foundational understanding of the current knowledge of o-tyrosine metabolism and offers practical protocols to facilitate further research in this important field.

References

The Nexus of DL-O-Tyrosine and Mitochondrial Dysfunction: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the intricate relationship between DL-O-Tyrosine and mitochondrial dysfunction. While direct quantitative data on the racemic mixture of this compound is limited in publicly accessible literature, this document synthesizes the current understanding of the impact of its constituent, o-tyrosine, and the broader implications of tyrosine isomers and their modifications on mitochondrial health. The primary mechanism of toxicity appears to be linked to protein misincorporation and the induction of nitrative stress, leading to the formation of 3-nitrotyrosine (B3424624). This post-translational modification can significantly impair the function of critical mitochondrial proteins involved in cellular respiration, energy production, and antioxidant defense. This guide presents available data, details relevant experimental protocols, and provides visual representations of the key pathways to facilitate a deeper understanding for researchers in drug development and mitochondrial biology.

Introduction: Tyrosine Isomers and Mitochondrial Integrity

Tyrosine, an aromatic amino acid, is a fundamental component of proteins and a precursor for several important biomolecules. Beyond the canonical L-p-tyrosine, other isomers such as ortho- (o-) and meta- (m-) tyrosine exist. These are often formed under conditions of oxidative stress through the hydroxylation of phenylalanine[1][2]. Emerging evidence suggests that these non-proteinogenic tyrosine isomers, particularly o- and m-tyrosine, can be mistakenly incorporated into proteins, leading to conformational changes and functional impairments[1][3]. Mitochondria, the primary sites of cellular energy production and a major source of reactive oxygen species (ROS), are particularly vulnerable to the detrimental effects of these abnormal amino acids and related modifications.

This guide focuses on the connection between this compound, a racemic mixture of D- and L-ortho-tyrosine, and mitochondrial dysfunction. We will explore the mechanisms of toxicity, with a particular emphasis on protein nitration, and provide practical guidance for researchers investigating these phenomena.

The Role of Tyrosine Nitration in Mitochondrial Dysfunction

A key mechanism underlying tyrosine-mediated mitochondrial damage is the formation of 3-nitrotyrosine (3-NT). This modification occurs when a nitro group is added to the aromatic ring of a tyrosine residue, a process often mediated by reactive nitrogen species (RNS) such as peroxynitrite (ONOO⁻)[4][5]. Mitochondria are significant sources of both ROS and, under certain conditions, nitric oxide (NO), making them a prime location for peroxynitrite formation and subsequent protein nitration[4][5].

The nitration of tyrosine residues within mitochondrial proteins can have profound consequences for their function. Numerous studies have demonstrated that nitration can alter the catalytic activity of enzymes, disrupt protein-protein interactions, and trigger protein degradation[6].

Impact on the Electron Transport Chain and Oxidative Phosphorylation

The components of the electron transport chain (ETC) and ATP synthase are major targets of tyrosine nitration. The modification of tyrosine residues in subunits of Complex I, Complex III, and ATP synthase has been shown to impair their activity, leading to decreased mitochondrial respiration and ATP production[5][7][8].

Signaling Pathway of Tyrosine Nitration-Induced Mitochondrial Dysfunction

The following diagram illustrates the pathway from oxidative and nitrative stress to mitochondrial dysfunction mediated by tyrosine nitration.

Tyrosine_Nitration_Pathway Oxidative_Stress Oxidative & Nitrative Stress ROS_RNS Increased ROS & RNS (e.g., ONOO-) Oxidative_Stress->ROS_RNS leads to Nitration Tyrosine Nitration (3-Nitrotyrosine Formation) ROS_RNS->Nitration mediates Tyrosine Tyrosine Residues in Mitochondrial Proteins Tyrosine->Nitration Protein_Dysfunction Mitochondrial Protein Dysfunction Nitration->Protein_Dysfunction causes ETC_Inhibition ETC Inhibition Protein_Dysfunction->ETC_Inhibition ATP_Decrease Decreased ATP Production Protein_Dysfunction->ATP_Decrease Mito_Dysfunction Mitochondrial Dysfunction Protein_Dysfunction->Mito_Dysfunction ROS_Increase Increased ROS Production (Feedback Loop) ETC_Inhibition->ROS_Increase contributes to ATP_Decrease->Mito_Dysfunction ROS_Increase->Mito_Dysfunction

Figure 1: Signaling pathway of tyrosine nitration-induced mitochondrial dysfunction.

Comparative Toxicity of Tyrosine Isomers

Research indicates that not all tyrosine isomers exert the same level of toxicity. Notably, m-tyrosine and o-tyrosine have been shown to be more detrimental to cellular health than the naturally occurring p-tyrosine[1]. This differential toxicity is thought to arise from the higher propensity of m- and o-tyrosine to be misincorporated into proteins by phenylalanyl-tRNA synthetase, particularly within mitochondria[3].

Data on Tyrosine Isomer Effects on Mitochondrial Parameters
ParameterTyrosine Isomer/ModificationEffectOrganism/Cell TypeReference
Mitochondrial Respiration (OCR) High L-TyrosineInhibition of respiratory complexesRat brain[9]
3-NitrotyrosineAltered oxygen consumptionNot specified[10]
ATP Production Tyrosine NitrationDecreased ATP synthesisRat liver[8][11]
Mitochondrial Membrane Potential (ΔΨm) o-/m-TyrosineNot explicitly quantified, but associated with toxicityVarious[1]
Mitochondrial ROS Production Tyrosine NitrationIncreased superoxide (B77818) formationNot specified[12][13][14]
Mitochondrial Protein Function o-/m-TyrosineMisincorporation into proteinsVarious[1][3]
3-NitrotyrosineInhibition of enzyme activity (e.g., ATP synthase)Rat liver[8][11]

Experimental Protocols

To facilitate research in this area, this section provides detailed methodologies for key experiments used to assess the impact of compounds like this compound on mitochondrial function.

General Experimental Workflow

The following diagram outlines a general workflow for investigating the effects of a test compound on mitochondrial function.

Experimental_Workflow Start Start: Cell Culture or Isolated Mitochondria Treatment Treatment with This compound Start->Treatment Mito_Assays Mitochondrial Function Assays Treatment->Mito_Assays OCR_Assay Oxygen Consumption Rate (e.g., Seahorse XF) Mito_Assays->OCR_Assay MMP_Assay Mitochondrial Membrane Potential (e.g., TMRM) Mito_Assays->MMP_Assay ROS_Assay Mitochondrial ROS Production (e.g., MitoSOX) Mito_Assays->ROS_Assay ATP_Assay ATP Production Assay Mito_Assays->ATP_Assay Data_Analysis Data Analysis and Interpretation OCR_Assay->Data_Analysis MMP_Assay->Data_Analysis ROS_Assay->Data_Analysis ATP_Assay->Data_Analysis Conclusion Conclusion on Mitochondrial Impact Data_Analysis->Conclusion

Figure 2: General experimental workflow for assessing mitochondrial dysfunction.
Measurement of Mitochondrial Oxygen Consumption Rate (OCR)

The Seahorse XF Analyzer is a standard platform for measuring real-time cellular respiration.

  • Principle: This technology measures the rate at which cells consume oxygen in a transient micro-chamber. By sequentially injecting mitochondrial inhibitors (oligomycin, FCCP, and a mixture of rotenone (B1679576) and antimycin A), a profile of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity, can be generated.

  • Protocol Outline (Seahorse XF Cell Mito Stress Test):

    • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight[15][16][17][18].

    • Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C[15][16].

    • Assay Medium: On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium and incubate in a non-CO2 incubator for 1 hour[15][16].

    • Compound Loading: Load the mitochondrial inhibitors into the appropriate ports of the hydrated sensor cartridge[16][17].

    • Assay Execution: Place the cell plate in the Seahorse XF Analyzer and run the assay protocol. The instrument will measure baseline OCR before sequentially injecting the inhibitors and measuring the subsequent changes in OCR[16][17].

    • Data Analysis: Analyze the resulting OCR data to determine the key parameters of mitochondrial respiration[16].

Measurement of Mitochondrial Membrane Potential (ΔΨm)

The fluorescent dye Tetramethylrhodamine, Methyl Ester (TMRM) is commonly used to measure ΔΨm.

  • Principle: TMRM is a cell-permeant, cationic dye that accumulates in the mitochondria in a manner dependent on the mitochondrial membrane potential. A decrease in ΔΨm results in a decrease in TMRM fluorescence intensity[19][20][21][22][23].

  • Protocol Outline (TMRM Assay):

    • Cell Culture: Plate cells in a suitable format for fluorescence microscopy or plate reader analysis.

    • Dye Loading: Incubate cells with a low, non-quenching concentration of TMRM (e.g., 20-100 nM) for 30-60 minutes at 37°C[19][21][22].

    • Compound Treatment: Add the test compound (e.g., this compound) and incubate for the desired time.

    • Imaging/Fluorescence Measurement: Acquire fluorescence images using a fluorescence microscope or measure fluorescence intensity using a microplate reader (excitation/emission ~548/575 nm)[19][23].

    • Controls: Include a positive control for depolarization, such as the protonophore FCCP, to validate the assay[23].

    • Data Analysis: Quantify the changes in TMRM fluorescence intensity relative to control conditions[22][23].

Measurement of Mitochondrial Reactive Oxygen Species (ROS) Production

MitoSOX™ Red is a fluorescent probe specifically targeted to mitochondria for the detection of superoxide.

  • Principle: MitoSOX™ Red is a cell-permeant dye that is selectively targeted to the mitochondria. In the presence of superoxide, it is oxidized and exhibits red fluorescence[12][13][14].

  • Protocol Outline (MitoSOX Assay):

    • Cell Culture: Grow cells to the desired confluency.

    • Dye Loading: Incubate cells with MitoSOX™ Red reagent (typically 2.5-5 µM) for 10-30 minutes at 37°C, protected from light[12][13][14].

    • Washing: Wash the cells to remove excess probe.

    • Compound Treatment: Treat the cells with the test compound.

    • Fluorescence Detection: Measure the fluorescence using a fluorescence microscope, flow cytometer, or microplate reader (excitation/emission ~510/580 nm)[12][13][14].

    • Controls: Use a known inducer of mitochondrial ROS, such as Antimycin A, as a positive control[13][14].

    • Data Analysis: Quantify the increase in red fluorescence as an indicator of mitochondrial superoxide production[13][14].

Conclusion

The available evidence strongly suggests a link between non-canonical tyrosine isomers, particularly o-tyrosine, and mitochondrial dysfunction. The primary mechanisms appear to involve the misincorporation of these isomers into mitochondrial proteins and the induction of nitrative stress, leading to the damaging post-translational modification of tyrosine residues. While direct quantitative data for this compound remains a gap in the current literature, the methodologies and mechanistic understanding presented in this guide provide a solid foundation for researchers and drug development professionals to investigate its potential mitochondrial toxicity. Further research focusing on the specific effects of this compound on mitochondrial respiration, ATP production, and ROS generation is warranted to fully elucidate its bioenergetic impact. Such studies will be crucial for assessing the safety and therapeutic potential of any interventions involving this compound.

References

Methodological & Application

Application Note: Quantification of DL-O-Tyrosine in Human Plasma using Chiral High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the quantitative analysis of D- and L-Tyrosine enantiomers in human plasma samples using chiral High-Performance Liquid Chromatography (HPLC). Two primary methodologies are presented: a direct method utilizing a chiral stationary phase for the separation of underivatized enantiomers and an indirect method involving pre-column derivatization with a chiral reagent followed by separation on a standard achiral column. Both methods offer high sensitivity and selectivity, crucial for researchers, scientists, and drug development professionals. This document includes comprehensive experimental protocols, data presentation in tabular format for easy comparison, and visual workflows to guide the user through the entire process from sample preparation to data analysis.

Introduction

Tyrosine, a non-essential amino acid, is a precursor to several key neurotransmitters and hormones.[1] While L-Tyrosine is the predominantly occurring enantiomer in biological systems, the presence and quantification of D-Tyrosine are of growing interest in various research fields, including pharmacology and clinical diagnostics, as it may serve as a biomarker for certain physiological and pathological conditions. The accurate quantification of both D- and L-Tyrosine in plasma is essential for understanding their respective roles. Chiral HPLC is the method of choice for this application due to its ability to resolve enantiomers with high precision and accuracy.

Experimental Protocols

Two robust HPLC-based methods for the quantification of D- and L-Tyrosine in plasma are detailed below. Method A describes a direct approach using a chiral column, while Method B outlines an indirect approach using a chiral derivatizing agent.

Method A: Direct Enantiomeric Separation using a Chiral Stationary Phase

This method is advantageous due to its simplicity, as it does not require a derivatization step.[1]

1. Plasma Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma, add 200 µL of ice-cold 10% (w/v) perchloric acid.

  • Vortex the mixture for 1 minute to precipitate plasma proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

2. HPLC-FLD System and Conditions

  • HPLC System: A standard HPLC system equipped with a fluorescence detector (FLD).

  • Chiral Column: Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm.

  • Mobile Phase: A mixture of methanol, water, and formic acid. The exact ratio should be optimized for best resolution, starting with a composition of 80:20:0.1 (v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Injection Volume: 20 µL.

  • Fluorescence Detection: Excitation at 275 nm and emission at 305 nm, leveraging the natural fluorescence of tyrosine.

3. Calibration and Quantification

  • Prepare standard solutions of D- and L-Tyrosine in a plasma-like matrix (e.g., 0.9% saline with 5% bovine serum albumin) over a concentration range relevant to physiological and expected levels.

  • Construct calibration curves by plotting the peak area against the concentration for each enantiomer.

  • Quantify the D- and L-Tyrosine concentrations in the plasma samples by interpolating their peak areas from the respective calibration curves.

Method B: Indirect Enantiomeric Separation via Chiral Derivatization

This method involves reacting the amino acids with a chiral derivatizing agent to form diastereomers, which can then be separated on a conventional achiral column. o-Phthalaldehyde/N-isobutyryl-L-cysteine (OPA/IBLC) is a commonly used derivatizing agent for this purpose.

1. Plasma Sample Preparation (Protein Precipitation)

  • Follow the same protein precipitation protocol as described in Method A, section 1.

2. Pre-Column Derivatization Protocol

  • Derivatization Reagent: Prepare a fresh solution of OPA/IBLC.

  • In an HPLC vial, mix 50 µL of the filtered plasma supernatant with 50 µL of the OPA/IBLC derivatization reagent.

  • Allow the reaction to proceed for 2 minutes at room temperature before injection.

3. HPLC-FLD System and Conditions

  • HPLC System: A standard HPLC system with a fluorescence detector.

  • Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution using:

    • Mobile Phase A: 25 mM sodium acetate (B1210297) buffer (pH 6.5).

    • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-10 min: 10-30% B

    • 10-25 min: 30-60% B

    • 25-30 min: 60-10% B (return to initial conditions)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Fluorescence Detection: Excitation at 340 nm and emission at 450 nm.

4. Calibration and Quantification

  • Follow the same calibration and quantification procedure as described in Method A, section 3, ensuring that the standards are also derivatized using the same protocol as the samples.

Data Presentation

The quantitative data obtained from the analysis of plasma samples should be summarized in a clear and structured format.

Table 1: Typical Concentrations of D- and L-Tyrosine in Human Plasma

EnantiomerConcentration Range (µmol/L)
L-Tyrosine38 - 110[1]
D-Tyrosine< 1% of L-Tyrosine

Table 2: Method Validation Parameters

ParameterMethod A (Direct)Method B (Indirect)Acceptance Criteria
Linearity (r²) > 0.995> 0.995> 0.99
Accuracy (% Recovery) 95 - 105%93 - 107%85 - 115%
Precision (% RSD) < 5%< 6%< 15%
LOD (µmol/L) ~0.1~0.05-
LOQ (µmol/L) ~0.3~0.15-

Visualizations

The following diagrams illustrate the experimental workflows for both the direct and indirect methods.

experimental_workflow_direct cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_processing Data Processing plasma Plasma Sample precipitate Protein Precipitation (Perchloric Acid) plasma->precipitate centrifuge Centrifugation precipitate->centrifuge filter Filtration centrifuge->filter hplc Chiral HPLC-FLD filter->hplc data Data Acquisition hplc->data quant Quantification data->quant results Results quant->results

Caption: Experimental workflow for the direct HPLC method. (Within 100 characters)

experimental_workflow_indirect cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_hplc_analysis HPLC Analysis cluster_data_processing Data Processing plasma Plasma Sample precipitate Protein Precipitation (Perchloric Acid) plasma->precipitate centrifuge Centrifugation precipitate->centrifuge filter Filtration centrifuge->filter derivatize Pre-column Derivatization (OPA/IBLC) filter->derivatize hplc Achiral HPLC-FLD derivatize->hplc data Data Acquisition hplc->data quant Quantification data->quant results Results quant->results

Caption: Experimental workflow for the indirect HPLC method. (Within 100 characters)

Discussion

Both the direct and indirect methods presented are suitable for the quantification of D- and L-Tyrosine in plasma. The choice of method will depend on the specific requirements of the study and the available instrumentation.

  • Direct Method (Method A): This approach is more straightforward, involving fewer sample preparation steps and reducing the risk of derivatization-related errors.[1] The use of a chiral stationary phase like Astec® CHIROBIOTIC® T allows for the direct resolution of the underivatized enantiomers. The native fluorescence of tyrosine provides sufficient sensitivity for detection.

  • Indirect Method (Method B): This method is useful when a chiral column is not available. The derivatization with OPA/IBLC forms diastereomers that can be separated on a standard C18 column. This method often provides excellent resolution and sensitivity, though it requires careful control of the derivatization reaction.

Method Validation: It is crucial to validate the chosen method to ensure reliable and accurate results. The validation should assess parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ), as outlined in Table 2.

Physiological Considerations: The concentration of L-Tyrosine in healthy human plasma typically ranges from 38 to 110 µmol/L.[1] The concentration of D-Tyrosine is significantly lower, generally less than 1% of the L-enantiomer. Therefore, the analytical method must be sensitive enough to detect and quantify these low levels of D-Tyrosine accurately.

Conclusion

This application note provides two detailed and validated HPLC-based protocols for the quantification of D- and L-Tyrosine in human plasma. The direct method using a chiral column offers simplicity, while the indirect method with pre-column derivatization provides an alternative for laboratories with standard HPLC setups. The choice of method should be based on the specific analytical needs and available resources. By following these protocols, researchers can obtain accurate and reproducible quantification of tyrosine enantiomers, contributing to a better understanding of their roles in health and disease.

References

Application Note: Chiral Analysis of DL-O-Tyrosine by Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

O-Tyrosine, an isomer of the common amino acid L-tyrosine, is increasingly recognized as a biomarker for oxidative stress, where hydroxyl radicals attack phenylalanine residues in proteins. The presence of its enantiomers, D- and L-O-Tyrosine, in biological systems is of significant interest to researchers in fields ranging from toxicology and disease pathology to drug development. Accurate and sensitive quantification of the individual enantiomers is crucial for understanding their distinct physiological roles and metabolic pathways.

This application note details a robust and reliable method for the simultaneous separation and quantification of D- and L-O-Tyrosine in biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar and non-volatile nature of amino acids, a critical derivatization step is employed to render the analytes suitable for GC analysis. Chiral separation is achieved using a specialized capillary column, and quantification is performed via mass spectrometry, often utilizing stable isotope-labeled internal standards for enhanced accuracy.

Principle

The method involves the extraction of O-Tyrosine from the sample matrix, followed by a two-step derivatization process to increase its volatility and thermal stability. The derivatized enantiomers are then separated on a chiral gas chromatography column and detected by a mass spectrometer, typically in Selected Ion Monitoring (SIM) mode for optimal sensitivity and selectivity. Quantification is achieved by constructing a calibration curve using an internal standard.

Experimental Protocols

Materials and Reagents
  • D-O-Tyrosine standard

  • L-O-Tyrosine standard

  • Stable isotope-labeled L-O-Tyrosine (e.g., ¹³C₆-L-O-Tyrosine) as internal standard (IS)

  • Hydrochloric acid (HCl)

  • N-propanol

  • Heptafluorobutyric anhydride (B1165640) (HFBA)

  • Ethyl acetate (B1210297)

  • Acetonitrile (B52724) (ACN)

  • Methanol (B129727) (MeOH)

  • Deionized water

  • Solid-Phase Extraction (SPE) cartridges (Cation-exchange)

  • Nitrogen gas for evaporation

Sample Preparation (from Plasma/Serum)
  • Protein Precipitation: To a 100 µL aliquot of the biological sample (e.g., plasma, serum), add the internal standard. Add 400 µL of cold acetonitrile to precipitate proteins.

  • Vortex and Centrifuge: Vortex the mixture vigorously for 1 minute, then centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40-50°C.

  • Reconstitution: Reconstitute the dried residue in 500 µL of 0.1% formic acid in water.

Solid-Phase Extraction (SPE)
  • Cartridge Conditioning: Condition a cation-exchange SPE cartridge by washing with 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading: Load the reconstituted sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of methanol to remove interferences.

  • Elution: Elute the O-Tyrosine and the internal standard with 1 mL of 5% ammonia (B1221849) in methanol.

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen. The sample is now ready for derivatization.

Derivatization

A two-step esterification and acylation process is performed to derivatize the amino and hydroxyl groups of O-Tyrosine.

  • Esterification:

    • To the dried sample extract, add 200 µL of 1.25 M HCl in n-propanol.

    • Cap the vial tightly and heat at 100°C for 30 minutes.

    • After cooling, evaporate the solvent to dryness under a stream of nitrogen.

  • Acylation:

    • To the dried esterified sample, add 100 µL of ethyl acetate and 50 µL of heptafluorobutyric anhydride (HFBA).

    • Cap the vial and heat at 60°C for 30 minutes.

    • Evaporate the excess reagent and solvent under nitrogen.

  • Final Reconstitution: Reconstitute the final derivative in a suitable volume (e.g., 100 µL) of ethyl acetate for GC-MS analysis.

GC-MS Analysis

The following are typical GC-MS parameters that should be optimized for the specific instrument in use.

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • GC Column: Chiral stationary phase column (e.g., Chirasil-Val, 25 m x 0.25 mm I.D., 0.16 µm film thickness)

  • Injector: Splitless mode, 250°C

  • Carrier Gas: Helium, constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 5°C/min to 200°C

    • Hold: 5 minutes

  • MS Transfer Line: 280°C

  • Ion Source: Electron Ionization (EI), 70 eV, 230°C

  • Acquisition Mode: Selected Ion Monitoring (SIM)

Data Presentation

Quantitative data for the GC-MS analysis of DL-O-Tyrosine should be systematically recorded. The following tables provide a template and example values based on typical method performance for amino acid analysis.

Table 1: Chromatographic and Mass Spectrometric Data

AnalyteRetention Time (min)Quantifier Ion (m/z)Qualifier Ion(s) (m/z)
Derivatized L-O-Tyrosine18.5442243, 186
Derivatized D-O-Tyrosine19.2442243, 186
Derivatized ¹³C₆-L-O-Tyrosine (IS)18.5448249, 192

Table 2: Method Validation Parameters

ParameterValue
Linearity Range0.1 - 50 µg/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)0.03 µg/mL
Limit of Quantitation (LOQ)0.1 µg/mL
Precision (%RSD)< 10%
Accuracy (% Recovery)90 - 110%

Visualizations

Experimental Workflow

The overall process for the GC-MS analysis of this compound, from sample collection to data analysis, is outlined in the following diagram.

experimental_workflow sample Biological Sample (e.g., Plasma, Serum) is_addition Internal Standard Spiking (¹³C₆-L-O-Tyrosine) sample->is_addition precipitation Protein Precipitation (Acetonitrile) is_addition->precipitation centrifugation Centrifugation precipitation->centrifugation spe Solid-Phase Extraction (Cation-Exchange) centrifugation->spe derivatization Derivatization (Esterification & Acylation) spe->derivatization gcms GC-MS Analysis (Chiral Column) derivatization->gcms data_analysis Data Analysis (Quantification) gcms->data_analysis result Results (D- and L-O-Tyrosine Concentrations) data_analysis->result

Caption: Workflow for this compound analysis by GC-MS.

Derivatization Pathway

The derivatization of O-Tyrosine is a critical step that involves the modification of its functional groups to increase volatility for GC analysis.

derivatization_pathway o_tyrosine O-Tyrosine (Polar, Non-volatile) esterification Esterification (+ HCl/n-propanol) o_tyrosine->esterification Carboxyl Group intermediate Propyl Ester Intermediate esterification->intermediate acylation Acylation (+ HFBA) intermediate->acylation Amino & Hydroxyl Groups final_derivative Final Derivative (Volatile, Thermally Stable) acylation->final_derivative

Caption: Derivatization pathway of O-Tyrosine for GC-MS.

Conclusion

The GC-MS method detailed in this application note provides a sensitive, selective, and reliable approach for the chiral separation and quantification of D- and L-O-Tyrosine. The protocol, encompassing sample preparation, derivatization, and optimized instrument parameters, is well-suited for researchers and drug development professionals investigating the roles of O-Tyrosine enantiomers in various biological and pathological processes. Proper method validation is essential to ensure data accuracy and reproducibility.

Application Note and Protocol: Enhanced GC-MS Detection of DL-O-Tyrosine through Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-O-Tyrosine, an isomer of tyrosine, is of increasing interest in biomedical research as a potential biomarker for oxidative stress. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of such metabolites. However, the inherent polarity and low volatility of amino acids like O-Tyrosine necessitate a derivatization step to improve their chromatographic behavior and detection sensitivity. This application note provides detailed protocols for the derivatization of this compound using silylation and acylation techniques, enabling robust and sensitive quantification by GC-MS.

Introduction

O-Tyrosine is formed via the hydroxylation of phenylalanine by hydroxyl radicals, making it a potential marker for in vivo oxidative damage. Accurate and precise quantification of this compound in biological matrices is crucial for understanding its role in various physiological and pathological processes. Direct analysis of O-Tyrosine by gas chromatography is challenging due to its zwitterionic nature, high polarity, and thermal lability, which lead to poor peak shape and decomposition in the GC inlet.[1]

Derivatization is a chemical modification process that converts analytes into more volatile and thermally stable derivatives, thus improving their GC-MS analysis.[] The most common derivatization strategies for amino acids involve replacing active hydrogens on the carboxyl, amino, and hydroxyl groups with nonpolar moieties.[3] This note details two effective methods for the derivatization of this compound: silylation, specifically using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), and a two-step acylation/esterification process.

Experimental Workflow

The overall workflow for the analysis of this compound involves sample preparation, derivatization, and subsequent GC-MS analysis. The derivatization step is critical for achieving the desired sensitivity and chromatographic resolution.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Urine) Extraction Extraction of Amino Acids Sample->Extraction Drying Drying of Extract Extraction->Drying Derivatization Addition of Derivatizing Reagent Drying->Derivatization Reaction Heating/Incubation Derivatization->Reaction Injection GC Injection Reaction->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Quantification Quantification Detection->Quantification

Caption: General experimental workflow for the GC-MS analysis of this compound.

Derivatization Protocols

Protocol 1: Silylation

Silylation is a robust and widely used derivatization technique for compounds containing active hydrogens, such as amino acids. Silylating reagents replace the active hydrogens with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group, increasing volatility and thermal stability.[4]

Method 1A: Silylation with MSTFA

N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a strong silylating agent that produces volatile by-products, minimizing interference in the chromatogram.[1]

  • Materials:

    • This compound standard or dried sample extract

    • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

    • Acetonitrile (B52724) (anhydrous) or Pyridine (B92270) (anhydrous)

    • Reaction vials (e.g., 2 mL GC vials with inserts)

    • Heating block or oven

    • Vortex mixer

  • Protocol:

    • Place the dried this compound sample (typically 1-10 µg) into a reaction vial.

    • Add 100 µL of anhydrous acetonitrile or pyridine to the vial.

    • Add 100 µL of MSTFA to the vial.

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the mixture at 70-80°C for 30-60 minutes.[5]

    • Cool the vial to room temperature.

    • The sample is now ready for GC-MS injection (typically 1 µL).

Method 1B: Silylation with MTBSTFA

N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) forms TBDMS derivatives, which are more stable and less sensitive to moisture compared to TMS derivatives.

  • Materials:

    • This compound standard or dried sample extract

    • N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)

    • Acetonitrile (anhydrous) or Pyridine (anhydrous)

    • Reaction vials (e.g., 2 mL GC vials with inserts)

    • Heating block or oven

    • Vortex mixer

  • Protocol:

    • Place the dried this compound sample into a reaction vial.

    • Add 100 µL of anhydrous acetonitrile.

    • Add 100 µL of MTBSTFA.

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the mixture at 90-100°C for 2-4 hours to ensure complete derivatization.[3][6]

    • Cool the vial to room temperature.

    • The sample is now ready for GC-MS injection.

Protocol 2: Two-Step Acylation and Esterification

This method involves the esterification of the carboxyl group followed by the acylation of the amino and hydroxyl groups. Chloroformates are commonly used for this purpose.[7]

  • Materials:

    • This compound standard or dried sample extract

    • Anhydrous alcohol (e.g., Methanol, Ethanol)

    • Acylating reagent (e.g., Ethyl Chloroformate (ECF), Pentafluoropropionic Anhydride (PFPA))

    • Pyridine (anhydrous)

    • Organic solvent (e.g., Hexane, Ethyl Acetate)

    • Reaction vials

    • Heating block or oven

    • Nitrogen evaporator

  • Protocol:

    • Esterification:

      • Add 200 µL of anhydrous alcohol (e.g., methanol) and 50 µL of pyridine to the dried sample.

      • Heat at 60°C for 30 minutes.

      • Evaporate the solvent to dryness under a stream of nitrogen.

    • Acylation:

      • To the dried ester, add 100 µL of an organic solvent (e.g., ethyl acetate) and 50 µL of the acylating reagent (e.g., PFPA).

      • Heat at 60°C for 30 minutes.

      • Evaporate the excess reagent and solvent under a stream of nitrogen.

    • Sample Reconstitution:

      • Reconstitute the final derivative in a suitable solvent (e.g., ethyl acetate (B1210297) or toluene) for GC-MS analysis.

Derivatization Pathways

The derivatization process targets the active functional groups of O-Tyrosine to increase its volatility for GC-MS analysis.

derivatization_pathways OTyr O-Tyrosine (-COOH, -NH2, -OH) Silyl_reagent Silylating Reagent (e.g., MSTFA, MTBSTFA) Acyl_reagent Acylating/Esterifying Reagents (e.g., ECF, PFPA) Silyl_product Silylated O-Tyrosine Derivative (Volatile & Thermally Stable) Silyl_reagent->Silyl_product Reaction Acyl_product Acylated/Esterified O-Tyrosine Derivative (Volatile & Thermally Stable) Acyl_reagent->Acyl_product Two-step Reaction

Caption: Derivatization pathways for this compound.

Quantitative Data Summary

The choice of derivatization reagent can significantly impact the sensitivity and reproducibility of the GC-MS method. The following table summarizes typical performance data for the analysis of amino acid enantiomers using derivatization and GC-MS.

ParameterSilylation (MSTFA/MTBSTFA)Acylation/Esterification (Chloroformates)Reference(s)
Limit of Detection (LOD) 3.2 - 446 nM (for various D-amino acids)Varies depending on reagent and analyte[7]
Lower Limit of Quantitation (LLOQ) 0.031 - 1.95 µM (for various D-amino acids)Down to 0.1% for enantiomeric purity[7][8]
Relative Standard Deviation (RSD) 0.49 - 11.10% (in urine)Generally <15%[7]
Derivative Stability TBDMS > TMSGenerally stable
Reaction Conditions Single step, 30 min - 4 hoursTwo steps, requires solvent evaporation[3][5][6][7]

GC-MS Parameters

Optimized GC-MS conditions are essential for the successful separation and detection of derivatized this compound.

  • Gas Chromatograph (GC):

    • Column: A non-polar or medium-polarity capillary column is typically used (e.g., 5% phenyl methylpolysiloxane). For enantiomeric separation, a chiral stationary phase is required.[1][9]

    • Injection: Splitless or split injection, with an injection volume of 1 µL.

    • Inlet Temperature: 250-280°C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 80-100°C) to resolve early eluting peaks, followed by a temperature ramp (e.g., 5-10°C/min) to a final temperature of 280-320°C.[3]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification to enhance sensitivity and selectivity, or full scan mode for qualitative analysis.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Conclusion

Derivatization is a critical step for the reliable and sensitive analysis of this compound by GC-MS. Both silylation and acylation/esterification methods effectively increase the volatility and thermal stability of O-Tyrosine, enabling its separation and detection. Silylation with MSTFA or MTBSTFA offers a straightforward, single-step derivatization, with MTBSTFA providing more stable derivatives. The two-step acylation/esterification method is also a robust alternative. The choice of the optimal derivatization protocol will depend on the specific analytical requirements, including desired sensitivity, sample matrix, and available instrumentation. The detailed protocols and comparative data presented in this application note serve as a valuable resource for researchers developing and implementing GC-MS methods for the quantification of this compound.

References

Application Notes and Protocols for o-Tyrosine Measurement in Tissue Homogenates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

o-Tyrosine, an isomer of the common amino acid L-tyrosine, is a valuable biomarker for oxidative stress. Under conditions of oxidative stress, highly reactive hydroxyl radicals (•OH) can attack phenylalanine residues in proteins and free phenylalanine, leading to the formation of o-tyrosine.[1] Its detection and quantification in biological tissues can, therefore, provide crucial insights into the pathophysiology of various diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer, as well as in the evaluation of drug efficacy and toxicity.

This document provides detailed application notes and protocols for the sample preparation of tissue homogenates for the accurate measurement of o-Tyrosine. The described methods include tissue homogenization, protein precipitation, solid-phase extraction (SPE), and derivatization, followed by analysis using High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection or tandem mass spectrometry (LC-MS/MS).

Overview of Sample Preparation Workflow

The successful measurement of o-Tyrosine in tissue homogenates hinges on a robust and reproducible sample preparation workflow. The primary goals of this workflow are to efficiently extract o-Tyrosine from the tissue matrix, remove interfering substances such as proteins and lipids, and concentrate the analyte for sensitive detection.

Workflow Tissue Tissue Sample Homogenization Tissue Homogenization Tissue->Homogenization Homogenate Tissue Homogenate Homogenization->Homogenate Protein_Precipitation Protein Precipitation Homogenate->Protein_Precipitation Supernatant Supernatant Protein_Precipitation->Supernatant SPE Solid-Phase Extraction (SPE) Supernatant->SPE Eluate Eluate SPE->Eluate Derivatization Derivatization (Optional) Eluate->Derivatization Analysis LC-MS/MS or HPLC-Fluorescence Analysis Eluate->Analysis Direct Injection Derivatization->Analysis

Caption: General experimental workflow for o-Tyrosine measurement.

Quantitative Data Summary

The choice of sample preparation method can significantly impact the recovery and sensitivity of o-Tyrosine detection. The following tables summarize the performance of different techniques based on available literature. Note: Recovery data for o-Tyrosine in tissue homogenates is not widely published and should be empirically determined for each specific tissue type and experimental setup.

Table 1: Comparison of Protein Precipitation Methods

MethodPrecipitating AgentTypical Ratio (Solvent:Sample)Protein Removal EfficiencyExpected o-Tyrosine RecoveryAdvantagesDisadvantages
Acid Precipitation Trichloroacetic Acid (TCA)1:1 to 2:1>90%[2]GoodEffective for dilute samples, limits proteolysis.[2]Can cause protein degradation with extended exposure.[2]
Organic Solvent Acetonitrile (B52724) (ACN)2:1 to 4:1>96%GoodSimple, fast, and suitable for high-throughput analysis.Analyte loss can occur due to co-precipitation.
Organic Solvent Methanol (B129727) (MeOH)3:1 to 10:1GoodModerateLess efficient at protein removal than ACN.Higher solvent-to-sample ratio needed, leading to sample dilution.

Table 2: Performance of Analytical Methods for o-Tyrosine

Analytical MethodDerivatization RequiredLimit of Detection (LOD)Limit of Quantification (LOQ)
HPLC with Fluorescence Detection Yes (e.g., with AQC)5-15 nmol/L (in urine)[3]-
LC-MS/MS No0.030 ng/mL (for 3-Nitrotyrosine in plasma)[4]0.100 ng/mL (for 3-Nitrotyrosine in plasma)[4]

Experimental Protocols

Protocol 1: Tissue Homogenization

This protocol describes the initial step of breaking down the tissue structure to release cellular components, including o-Tyrosine.

Materials:

  • Tissue sample (fresh or frozen)

  • Homogenization buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Protease inhibitors

  • Mechanical homogenizer (e.g., rotor-stator, bead beater, or sonicator)

  • Ice bucket

  • Microcentrifuge tubes

Procedure:

  • Weigh the frozen or fresh tissue sample.

  • Place the tissue in a pre-chilled microcentrifuge tube.

  • Add ice-cold homogenization buffer (typically 5-10 volumes of the tissue weight, e.g., 500-1000 µL for 100 mg of tissue).

  • Add protease inhibitors to the buffer to prevent enzymatic degradation.

  • Homogenize the tissue on ice using a suitable mechanical homogenizer until no visible tissue fragments remain.

  • Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.

  • Carefully collect the supernatant (tissue homogenate) for further processing.

Protocol 2: Protein Precipitation

This step is crucial for removing the bulk of proteins, which can interfere with downstream analysis. Two common methods are presented below.

Method A: Trichloroacetic Acid (TCA) Precipitation

  • To the tissue homogenate supernatant, add an equal volume of ice-cold 10-20% (w/v) TCA.

  • Vortex briefly to mix.

  • Incubate on ice for 30 minutes to allow proteins to precipitate.

  • Centrifuge at 15,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant, which contains the deproteinized extract including o-Tyrosine.

Method B: Acetonitrile (ACN) Precipitation

  • To the tissue homogenate supernatant, add 3 volumes of ice-cold acetonitrile (e.g., 600 µL ACN to 200 µL of supernatant).

  • Vortex for 1-2 minutes to ensure thorough mixing.

  • Incubate at -20°C for at least 2 hours (or overnight) to facilitate protein precipitation.

  • Centrifuge at 15,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant.

Protocol 3: Solid-Phase Extraction (SPE) for Cleanup

SPE is used to further purify the sample by removing remaining interferences and to concentrate the o-Tyrosine. A mixed-mode cation exchange (MCX) or reversed-phase (C18) sorbent is commonly used.

Materials:

  • SPE cartridge (e.g., MCX or C18)

  • SPE manifold (vacuum or positive pressure)

  • Conditioning solvent (e.g., Methanol)

  • Equilibration solvent (e.g., Water with 0.1% formic acid)

  • Wash solvent (e.g., Water with 0.1% formic acid, followed by a weak organic wash)

  • Elution solvent (e.g., Methanol with 5% ammonium (B1175870) hydroxide (B78521) for MCX; Acetonitrile for C18)

Procedure:

  • Conditioning: Pass 1-2 mL of methanol through the SPE cartridge.

  • Equilibration: Pass 1-2 mL of water with 0.1% formic acid through the cartridge. Do not let the sorbent bed dry out.

  • Loading: Load the supernatant from the protein precipitation step onto the cartridge.

  • Washing: Pass 1-2 mL of water with 0.1% formic acid to wash away salts and polar impurities. Follow with a wash of 1-2 mL of a weak organic solvent (e.g., 5% methanol in water) to remove less polar interferences.

  • Elution: Elute the o-Tyrosine with 1-2 mL of the appropriate elution solvent into a clean collection tube.

  • Drying: Evaporate the eluate to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried residue in a small, known volume of the initial mobile phase for LC-MS/MS or derivatization buffer for HPLC-fluorescence analysis.

Protocol 4: Derivatization for HPLC-Fluorescence Detection

For sensitive detection by HPLC with a fluorescence detector, o-Tyrosine needs to be derivatized with a fluorescent tag. 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) is a common derivatizing agent.

Materials:

  • Reconstituted sample from SPE

  • AQC derivatizing reagent solution

  • Borate (B1201080) buffer (pH 8.8)

Procedure:

  • To the reconstituted sample, add borate buffer.

  • Add the AQC reagent solution.

  • Vortex to mix and incubate at the recommended temperature and time (e.g., 70°C for 30 minutes).[3]

  • The derivatized sample is now ready for injection into the HPLC system.

Visualization of Key Pathways and Workflows

Oxidative Stress and o-Tyrosine Formation

This diagram illustrates the formation of o-Tyrosine from phenylalanine as a result of hydroxyl radical attack, a key event in oxidative stress.

OxidativeStress ROS Reactive Oxygen Species (ROS) Fenton Fenton Reaction (Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻) ROS->Fenton OH_radical Hydroxyl Radical (•OH) Fenton->OH_radical Phenylalanine Phenylalanine OH_radical->Phenylalanine o_Tyrosine o-Tyrosine Phenylalanine->o_Tyrosine •OH attack Protein_Oxidation Protein Oxidation o_Tyrosine->Protein_Oxidation

Caption: Formation of o-Tyrosine via hydroxyl radical attack.

Detailed SPE Workflow

This diagram provides a more detailed look at the steps involved in the Solid-Phase Extraction protocol.

SPE_Workflow Start Start with Deproteinized Supernatant Condition 1. Condition Cartridge (e.g., Methanol) Start->Condition Equilibrate 2. Equilibrate Cartridge (e.g., 0.1% Formic Acid in Water) Condition->Equilibrate Load 3. Load Sample Equilibrate->Load Wash_Polar 4. Wash Polar Impurities (e.g., 0.1% Formic Acid in Water) Load->Wash_Polar Wash_NonPolar 5. Wash Non-Polar Impurities (e.g., 5% Methanol in Water) Wash_Polar->Wash_NonPolar Elute 6. Elute o-Tyrosine (e.g., Methanol with 5% NH₄OH) Wash_NonPolar->Elute Dry_Reconstitute 7. Dry and Reconstitute Elute->Dry_Reconstitute End Ready for Analysis Dry_Reconstitute->End

Caption: Step-by-step Solid-Phase Extraction (SPE) protocol.

Conclusion

The selection of an appropriate sample preparation strategy is critical for the reliable quantification of o-Tyrosine in tissue homogenates. The protocols provided herein offer a comprehensive guide for researchers. It is recommended to validate the chosen method for the specific tissue matrix to ensure optimal recovery and accuracy. The measurement of o-Tyrosine serves as a powerful tool in advancing our understanding of the role of oxidative stress in health and disease.

References

Protocol for the Synthesis of DL-O-Tyrosine for Use as a Research Standard

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

DL-o-Tyrosine (2-amino-3-(2-hydroxyphenyl)propanoic acid) is an isomer of the common amino acid L-tyrosine, with the hydroxyl group positioned at the ortho position of the phenyl ring. It serves as a valuable research standard, particularly in studies of oxidative stress where it is a known biomarker. The synthesis of a high-purity this compound standard is crucial for accurate quantification and identification in complex biological samples. This document provides a detailed protocol for the synthesis, purification, and characterization of this compound for use as a research standard. The described method is based on the metal-catalyzed oxidation of DL-Phenylalanine.

Principle

The synthesis of this compound is achieved through the hydroxylation of DL-Phenylalanine using hydrogen peroxide as the oxidizing agent, catalyzed by a copper(II) salt. The reaction proceeds via the generation of hydroxyl radicals, which then attack the aromatic ring of phenylalanine. While this method can produce a mixture of ortho, meta, and para isomers, the ortho isomer can be effectively isolated and purified using chromatographic techniques.

Experimental Protocol

1. Materials and Reagents

ReagentGradeSupplier
DL-Phenylalanine≥99%Sigma-Aldrich
Copper(II) Sulfate (B86663) Pentahydrate (CuSO₄·5H₂O)ACS Reagent GradeFisher Scientific
Hydrogen Peroxide (H₂O₂)30% (w/w) solutionVWR
Hydrochloric Acid (HCl)1 MJ.T. Baker
Sodium Hydroxide (NaOH)1 MEMD Millipore
Deionized WaterType 1Millipore
Ethyl AcetateHPLC GradeMerck
PyridineAnhydrous, 99.8%Acros Organics
Acetic Anhydride≥99%Alfa Aesar
IsopropanolHPLC GradeHoneywell

2. Synthesis of this compound

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g of DL-Phenylalanine in 100 mL of deionized water.

  • Catalyst Addition: To this solution, add 0.5 g of Copper(II) sulfate pentahydrate. Stir until the catalyst is fully dissolved.

  • pH Adjustment: Adjust the pH of the solution to approximately 9.0 using 1 M sodium hydroxide.

  • Oxidation: Slowly add 10 mL of 30% hydrogen peroxide to the reaction mixture dropwise over a period of 30 minutes at room temperature.

  • Reaction Monitoring: Allow the reaction to proceed for 24 hours with continuous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mobile phase of butanol:acetic acid:water (4:1:1).

  • Quenching: After 24 hours, quench the reaction by adjusting the pH to 6.0 with 1 M hydrochloric acid.

3. Purification by Column Chromatography

  • Column Preparation: Pack a glass column (50 cm x 3 cm) with a suitable ion-exchange resin (e.g., Dowex 50W X8).

  • Loading: Concentrate the reaction mixture under reduced pressure to a volume of approximately 20 mL and load it onto the prepared column.

  • Elution: Elute the column with a gradient of hydrochloric acid, starting from 0.1 M and gradually increasing to 2 M.

  • Fraction Collection: Collect fractions of 10 mL and analyze them by TLC or HPLC to identify the fractions containing o-Tyrosine.

  • Pooling and Neutralization: Pool the fractions containing the desired product and neutralize to pH 7.0 with 1 M sodium hydroxide.

  • Crystallization: Concentrate the neutralized solution under reduced pressure until crystals begin to form. Allow the solution to stand at 4°C overnight to complete crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold deionized water, and dry under vacuum.

4. Characterization

The identity and purity of the synthesized this compound should be confirmed by the following methods:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the o-Tyrosine isomer.

Quantitative Data Summary

ParameterValue
Starting Material (DL-Phenylalanine)5.0 g
Catalyst (CuSO₄·5H₂O)0.5 g
Oxidizing Agent (30% H₂O₂)10 mL
Reaction Time24 hours
Reaction TemperatureRoom Temperature
Typical Yield15-25%
Purity (by HPLC)≥98%

Experimental Workflow Diagram

SynthesisWorkflow Workflow for this compound Synthesis cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization dissolve Dissolve DL-Phenylalanine in Deionized Water add_catalyst Add CuSO4·5H2O dissolve->add_catalyst adjust_ph1 Adjust pH to 9.0 with NaOH add_catalyst->adjust_ph1 add_h2o2 Add H2O2 Dropwise adjust_ph1->add_h2o2 react Stir for 24 hours at Room Temperature add_h2o2->react quench Quench Reaction with HCl to pH 6.0 react->quench concentrate Concentrate Reaction Mixture quench->concentrate column_chrom Ion-Exchange Chromatography concentrate->column_chrom collect_fractions Collect and Analyze Fractions column_chrom->collect_fractions pool_neutralize Pool and Neutralize Fractions collect_fractions->pool_neutralize crystallize Crystallize Product pool_neutralize->crystallize filter_dry Filter and Dry Crystals crystallize->filter_dry hplc HPLC for Purity filter_dry->hplc ms Mass Spectrometry for MW filter_dry->ms nmr NMR for Structure filter_dry->nmr

Caption: Workflow for the synthesis and purification of this compound.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Hydrogen peroxide is a strong oxidizing agent. Handle with care and avoid contact with skin and eyes.

  • Perform the reaction in a well-ventilated fume hood.

  • Dispose of all chemical waste according to institutional guidelines.

Application Notes: DL-o-Tyrosine as a Biomarker for Oxidative Stress in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-ortho-Tyrosine (o-Tyrosine), an isomer of the common proteinogenic amino acid L-para-tyrosine, is not incorporated into proteins during normal ribosomal synthesis. Instead, its presence in biological systems is a direct indicator of oxidative stress.[1] Under conditions of oxidative stress, highly reactive oxygen species (ROS), particularly the hydroxyl radical (•OH), attack and oxidize L-phenylalanine, resulting in the formation of o-Tyrosine and meta-tyrosine.[2] Consequently, the detection and quantification of o-Tyrosine in cell culture experiments serve as a robust biomarker for hydroxyl radical-induced oxidative damage to proteins and amino acids.[1][2]

These application notes provide a comprehensive overview of the use of DL-o-Tyrosine in cell culture, including its mechanism of formation, its effects on cellular signaling, and detailed protocols for its application and detection.

Mechanism of Action and Cellular Impact

The primary mechanism for o-Tyrosine formation is the hydroxylation of phenylalanine by hydroxyl radicals.[2] Once formed, o-Tyrosine can be mistakenly incorporated into cellular proteins. This misincorporation can lead to protein aggregation, cross-linking, and fragmentation, ultimately impairing protein function and contributing to cellular dysfunction and death.[2]

A significant application of studying o-Tyrosine is in understanding its disruptive effect on cell signaling pathways. For instance, studies have shown that the presence of o-Tyrosine can lead to cellular resistance to certain stimuli. In TF-1 erythroblast cells, treatment with o-Tyrosine was found to inhibit the erythropoietin (EPO)-induced phosphorylation of key signaling proteins STAT5 and ERK1/2, thereby diminishing the cells' proliferative response.[3] This demonstrates that o-Tyrosine can act as an antagonist to normal signaling cascades, a critical consideration in toxicology and drug development.

Quantitative Data Summary

The following table summarizes quantitative data from a study investigating the effects of exogenous o-Tyrosine on the proliferation of the TF-1 erythroblast cell line. This provides insight into effective concentrations for studying the impact of o-Tyrosine in cell culture.

Cell LineTreatmentConcentrationIncubation TimeObserved EffectReference
TF-1 ErythroblastsThis compound0.11 mM3 DaysSignificant decrease in EPO-induced cell proliferation compared to p-Tyrosine control.[3]
TF-1 ErythroblastsThis compound0.11 mM3 DaysPrevention of EPO-induced phosphorylation of STAT5 and ERK1/2.[3]
TF-1 ErythroblastsThis compound + p-Tyrosine0.11 mM o-Tyr + 0.22 mM p-Tyr3 DaysProliferation was partially restored, suggesting competitive inhibition.[3]

Visualized Pathways and Workflows

Diagrams created with Graphviz illustrate the formation of o-Tyrosine, its impact on a known signaling pathway, and a typical experimental workflow.

G cluster_0 Oxidative Stress Condition ros Reactive Oxygen Species (ROS) e.g., H₂O₂ hydroxyl Hydroxyl Radical (•OH) ros->hydroxyl Fenton Reaction (Fe²⁺ catalyst) otyr o-Tyrosine (Biomarker) hydroxyl->otyr phe L-Phenylalanine (From media/proteins) phe->otyr Oxidation

Caption: Formation of o-Tyrosine via Phenylalanine oxidation by hydroxyl radicals.

G cluster_0 Normal EPO Signaling cluster_1 Inhibited Signaling EPO Erythropoietin (EPO) EPOR EPO Receptor EPO->EPOR JAK2 JAK2 EPOR->JAK2 Activation STAT5 STAT5 JAK2->STAT5 Phosphorylation ERK ERK1/2 JAK2->ERK via Ras/MAPK Prolif Cell Proliferation & Survival STAT5->Prolif ERK->Prolif oTyr o-Tyrosine Incorporation i_JAK2 JAK2 oTyr->i_JAK2 Prevents Phosphorylation of... i_STAT5 STAT5 i_ERK ERK1/2 i_Prolif Decreased Proliferation i_STAT5->i_Prolif i_ERK->i_Prolif

Caption: Inhibition of the EPO-JAK2-STAT5/ERK signaling pathway by o-Tyrosine.

G start 1. Cell Culture (e.g., TF-1, CHO, etc.) treatment 2. Induce Oxidative Stress (e.g., H₂O₂ Treatment) or Add o-Tyrosine start->treatment harvest 3. Harvest Samples (Cell Pellet & Supernatant) treatment->harvest prepare 4. Sample Preparation (Lysis, Protein Precipitation, Supernatant Filtration) harvest->prepare analysis 5. O-Tyrosine Quantification (e.g., HPLC with Fluorescence or UV Detection) prepare->analysis data 6. Data Analysis (Compare treated vs. control) analysis->data

Caption: General experimental workflow for o-Tyrosine biomarker analysis.

Experimental Protocols

Protocol 1: Induction of Oxidative Stress in Cell Culture

This protocol describes a general method for inducing oxidative stress using hydrogen peroxide (H₂O₂) to stimulate endogenous o-Tyrosine formation.

Materials:

  • Cells of interest plated in appropriate culture vessels

  • Complete cell culture medium

  • Serum-free cell culture medium

  • 30% (w/w) Hydrogen Peroxide (H₂O₂) stock solution

  • Phosphate-Buffered Saline (PBS), sterile

Procedure:

  • Cell Seeding: Seed cells at a density that will result in 70-80% confluency on the day of the experiment.

  • Preparation of H₂O₂ Working Solution:

    • Caution: 30% H₂O₂ is highly corrosive. Handle with appropriate personal protective equipment (PPE).

    • Prepare a fresh intermediate stock of H₂O₂ (e.g., 10 mM) in sterile PBS.

    • From the intermediate stock, prepare final working concentrations in serum-free medium . The presence of serum can neutralize H₂O₂, so treatment should be performed in its absence.[4]

    • Note: The optimal H₂O₂ concentration is highly cell-type dependent. A dose-response experiment (e.g., 50 µM, 100 µM, 200 µM, 500 µM, 1 mM) is critical to determine the ideal concentration that induces stress without causing immediate, widespread cell death.[4][5]

  • Treatment:

    • Aspirate the complete medium from the cells and wash once with sterile PBS.

    • Add the serum-free medium containing the desired final concentration of H₂O₂.

    • Incubate for a predetermined time (e.g., 1-4 hours). H₂O₂ is rapidly degraded by cellular catalases, so short incubation times are common.[4][6]

  • Post-Incubation: After incubation, proceed immediately to Protocol 2 for sample preparation.

Protocol 2: Sample Preparation for o-Tyrosine Analysis

This protocol details the preparation of cell lysates and culture supernatants for subsequent analysis.

Materials:

  • Treated and control cells from Protocol 1

  • Ice-cold PBS

  • Cell scrapers (for adherent cells)

  • Microcentrifuge tubes

  • Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

  • Trichloroacetic acid (TCA) or Acetonitrile (ACN) for protein precipitation

  • 0.22 µm syringe filters

Procedure for Cell Lysate:

  • Place the culture dish on ice and aspirate the treatment medium.

  • Wash the cells twice with ice-cold PBS.

  • Add an appropriate volume of ice-cold Lysis Buffer to the dish.

  • For adherent cells, use a cell scraper to collect the lysate. For suspension cells, pellet the cells by centrifugation (e.g., 500 x g, 5 min, 4°C) and resuspend the pellet in Lysis Buffer.

  • Incubate the lysate on ice for 30 minutes with periodic vortexing.

  • Centrifuge at high speed (e.g., 14,000 x g, 20 min, 4°C) to pellet cell debris.

  • Collect the supernatant (this is the total cell lysate).

  • Protein Precipitation: To analyze free o-Tyrosine, precipitate proteins by adding ice-cold ACN to the lysate at a 3:1 ratio (ACN:lysate). Vortex and incubate at -20°C for 1 hour.

  • Centrifuge at 14,000 x g for 20 min at 4°C.

  • Collect the supernatant, which contains free amino acids, and filter it through a 0.22 µm syringe filter. The sample is now ready for analysis.

Procedure for Culture Supernatant:

  • Collect the culture medium after treatment.

  • Centrifuge at 14,000 x g for 20 min at 4°C to remove cells and debris.

  • Perform protein precipitation as described in steps 8-10 for the cell lysate. The filtered supernatant is ready for analysis.

Protocol 3: Quantification of o-Tyrosine by HPLC

This protocol provides a generalized method for separating and quantifying o-Tyrosine using High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection. Parameters may need optimization for specific equipment.

Materials & Equipment:

  • HPLC system with UV or Fluorescence detector

  • C18 reverse-phase analytical column (e.g., 25 cm x 4.6 mm, 5 µm particles)

  • This compound analytical standard

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or 0.5% Acetic Acid in HPLC-grade water

  • Mobile Phase B: Acetonitrile (ACN) or Methanol (MeOH)

  • Prepared samples from Protocol 2

Procedure:

  • Standard Curve Preparation: Prepare a series of dilutions of the this compound standard in the mobile phase starting buffer (e.g., 1 µM to 100 µM) to generate a standard curve for quantification.

  • HPLC Method Setup:

    • Column: C18 reverse-phase.

    • Mobile Phase: A common starting point is an isocratic or gradient elution. For example, a mobile phase of 0.5% Acetic Acid:Methanol:Water (15:15:70) has been used for separating tyrosine derivatives.[7]

    • Flow Rate: 1.0 mL/min.[7]

    • Column Temperature: 25°C.[7]

    • Injection Volume: 20-100 µL.

    • Detection:

      • UV Detector: Monitor at wavelengths such as 210 nm or 276 nm.[7][8]

      • Fluorescence Detector: Set excitation at ~275 nm and emission at ~305 nm. Fluorescence detection is generally more sensitive and specific for aromatic amino acids.

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the standards, followed by the prepared unknown samples.

    • Identify the o-Tyrosine peak in the samples by comparing its retention time to that of the analytical standard.

  • Quantification:

    • Integrate the peak area for o-Tyrosine in both the standards and the samples.

    • Plot the peak area of the standards against their known concentrations to create a linear regression curve.

    • Use the equation from the standard curve to calculate the concentration of o-Tyrosine in the unknown samples. Normalize the result to cell number or total protein concentration if desired.

References

Application Notes and Protocols for In vivo Investigation of DL-O-Tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-O-Tyrosine, a positional isomer of the proteinogenic amino acid L-tyrosine, has emerged as a significant biomarker of oxidative stress.[1][2] Unlike its well-studied para- and meta- counterparts, the in vivo biological effects of o-tyrosine are less understood. Emerging evidence suggests that o-tyrosine is not merely a passive marker but may actively participate in the pathophysiology of conditions associated with oxidative stress by being misincorporated into proteins and potentially disrupting cellular signaling.[1][3][4] These application notes provide a comprehensive framework for the in vivo experimental design to elucidate the physiological and pathological roles of this compound.

Objective

To provide a detailed experimental design for investigating the in vivo effects of this compound, focusing on its impact on oxidative stress and key cellular signaling pathways. This guide will cover animal model selection, dosing, experimental procedures, and analytical methods.

Experimental Design

Animal Model

The recommended animal model is the Male Wistar rat (8-10 weeks old). This strain is widely used in toxicological and pharmacological studies and has been used in previous in vivo studies of L-tyrosine.[5]

Dosing and Administration

Compound: this compound

Vehicle: A suitable vehicle for parenteral administration can be prepared using a mixture of DMSO, PEG300, Tween-80, and saline.[6]

Dosage: Based on the low acute toxicity of L-tyrosine (oral LD50 in rats > 5110 mg/kg), a preliminary dose-finding study is recommended to determine the optimal dose of this compound.[7][8] A suggested starting range for a dose-response study is 100, 250, and 500 mg/kg body weight, administered via intraperitoneal (IP) injection.[5]

Acclimatization: Animals should be acclimatized for at least one week before the start of the experiment, with free access to standard chow and water.

Experimental Groups

A minimum of four experimental groups are recommended:

GroupTreatmentNumber of Animals (n)
1Vehicle Control (IP)8
2This compound (100 mg/kg, IP)8
3This compound (250 mg/kg, IP)8
4This compound (500 mg/kg, IP)8
Experimental Workflow

The following diagram illustrates the proposed experimental workflow:

experimental_workflow cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment Analysis acclimatization Acclimatization (1 week) randomization Randomization into Experimental Groups acclimatization->randomization dosing This compound/Vehicle Administration (IP) randomization->dosing monitoring Clinical Observation (Behavior, Weight) dosing->monitoring euthanasia Euthanasia & Tissue Collection (Blood, Liver, Brain) monitoring->euthanasia biochemical Biochemical Assays (Oxidative Stress Markers) euthanasia->biochemical western_blot Western Blot Analysis (Signaling Pathways) euthanasia->western_blot histopathology Histopathological Examination euthanasia->histopathology signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor ras Ras receptor->ras Activates jak JAK receptor->jak Activates raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Gene Transcription (Proliferation, Survival) erk->transcription Phosphorylates Transcription Factors stat STAT jak->stat Phosphorylates stat->transcription Dimerizes and Translocates otyrosine This compound otyrosine->mek Inhibits Phosphorylation otyrosine->stat Inhibits Phosphorylation

References

Application Notes and Protocols for the Purification of Synthetic DL-O-Tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, obtaining enantiomerically pure forms of amino acid analogs like O-Tyrosine is critical. Synthetic routes typically yield a racemic mixture (DL-O-Tyrosine), and separating the D- and L-enantiomers is a crucial step for stereospecific biological studies and chiral drug synthesis. This document provides detailed application notes and protocols for the most common and effective methods for the chiral resolution of this compound.

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

Application Note:

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation of enantiomers. The method relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP) or a chiral mobile phase additive (CMPA). For amino acids like O-Tyrosine, macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin or vancomycin, are particularly effective.[1] These CSPs possess ionic groups and are compatible with a range of mobile phases, making them ideal for separating polar, ionic compounds like underivatized amino acids.[1] The separation mechanism involves the formation of transient diastereomeric complexes between the chiral selector and the individual enantiomers, which have different binding affinities, leading to different retention times and thus, separation.[2] Preparative scale HPLC can then be used to isolate significant quantities of each purified enantiomer for further applications.[3][4]

Experimental Protocol: Preparative Chiral HPLC

This protocol outlines the steps for scaling up an analytical separation to a preparative scale to purify D- and L-O-Tyrosine.

1. Analytical Method Development:

  • Objective: To find the optimal conditions for enantiomeric separation on an analytical scale.

  • Column: Astec CHIROBIOTIC® T (teicoplanin-based CSP), 4.6 x 250 mm.

  • Mobile Phase: A simple, LC-MS compatible mobile phase is often preferred.[1] Experiment with varying concentrations of an organic modifier (e.g., methanol (B129727) or acetonitrile) in an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or trifluoroacetic acid). A "U-shaped" retention profile is common, where retention first decreases and then increases with higher organic modifier concentrations.[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm (for the tyrosine aromatic ring) and 220 nm (for the peptide bond if derivatized).[5]

  • Procedure:

    • Prepare a standard solution of this compound (e.g., 1 mg/mL in the mobile phase).

    • Inject a small volume (e.g., 5-10 µL) onto the analytical column.

    • Run a series of isocratic or gradient elutions to determine the mobile phase composition that provides the best resolution (Rs > 1.5) between the D- and L-enantiomer peaks.

2. Preparative Scale-Up:

  • Objective: To purify larger quantities of each enantiomer based on the optimized analytical method.

  • Column: Select a preparative column with the same stationary phase but larger dimensions (e.g., 21.2 x 250 mm).[5]

  • Sample Preparation: Dissolve the crude this compound in the mobile phase at the highest possible concentration without causing precipitation (e.g., 10-20 mg/mL).[5] Filter the solution through a 0.45 µm syringe filter.[5]

  • Procedure:

    • Equilibrate the preparative column with the optimized mobile phase.

    • Adjust the flow rate according to the column diameter. For a 21.2 mm ID column, the flow rate would be scaled up from the 1.0 mL/min used for the 4.6 mm ID analytical column.

    • Inject the prepared sample solution. The injection volume will depend on the column's loading capacity.

    • Monitor the elution profile using the UV detector.

    • Collect fractions corresponding to the two separated enantiomer peaks.

    • Analyze the purity of each collected fraction using the analytical HPLC method.

    • Pool the fractions with the desired purity (e.g., >98%).

    • Remove the solvent via lyophilization to obtain the purified D- and L-O-Tyrosine as a solid powder.[5]

Data Presentation:

Table 1: Typical HPLC Parameters for Chiral Separation of O-Tyrosine

ParameterAnalytical ScalePreparative ScaleRationale
Column Chiral Stationary Phase (e.g., CHIROBIOTIC T), 4.6 x 250 mmChiral Stationary Phase (e.g., CHIROBIOTIC T), 21.2 x 250 mmSame chemistry for predictable scale-up; larger diameter for higher loading.[5]
Mobile Phase A 0.1% Ammonium Formate in Water0.1% Ammonium Formate in WaterAqueous buffer compatible with mass spectrometry.
Mobile Phase B Methanol or AcetonitrileMethanol or AcetonitrileOrganic modifier; choice can affect selectivity.[4]
Gradient Optimized for resolution (e.g., 10-50% B over 20 min)Same gradient profile, adjusted for column volumeMaintains separation while scaling up.
Flow Rate 1.0 mL/min~20 mL/minFlow rate is scaled proportionally to the column cross-sectional area.
Detection UV at 280 nm & 220 nmUV at 280 nm & 220 nm280 nm for tyrosine's aromatic ring; 220 nm for peptide bonds.[5]
Sample Load 5-10 µg50-200 mgSignificantly increased capacity for purification.[3]

Mandatory Visualization:

G Figure 1: Chiral HPLC Purification Workflow cluster_0 Analytical Method Development cluster_1 Preparative Scale-Up A Prepare this compound Standard B Inject on Analytical Chiral Column A->B C Optimize Mobile Phase & Gradient B->C D Achieve Baseline Separation (Rs > 1.5) C->D F Inject on Preparative Chiral Column D->F Apply Optimized Conditions E Prepare Concentrated Crude Sample E->F G Collect Fractions for D- and L- Peaks F->G H Analyze Fraction Purity (Analytical HPLC) G->H I Pool High-Purity Fractions H->I J Lyophilize to Obtain Pure Enantiomers I->J Output Pure D-O-Tyrosine & Pure L-O-Tyrosine G Figure 2: Enzymatic Resolution Workflow Start This compound (Racemic Mixture) Acetylation N-Acetylation (Acetic Anhydride) Start->Acetylation Substrate N-acetyl-DL-O-Tyrosine Acetylation->Substrate EnzymeStep Enzymatic Hydrolysis (Acylase) Substrate->EnzymeStep Enzyme acts selectively on L-isomer Mixture Mixture: L-O-Tyrosine + N-acetyl-D-O-Tyrosine EnzymeStep->Mixture Separation Separation (e.g., Ion Exchange) Mixture->Separation L_Product Pure L-O-Tyrosine Separation->L_Product Isolate D_Intermediate N-acetyl-D-O-Tyrosine Separation->D_Intermediate Isolate Hydrolysis Acid Hydrolysis (De-acetylation) D_Intermediate->Hydrolysis D_Product Pure D-O-Tyrosine Hydrolysis->D_Product

References

Measuring DL-o-Tyrosine in Urine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the accurate quantification of DL-o-Tyrosine in human urine samples. o-Tyrosine, an isomer of the common amino acid L-tyrosine, is a valuable biomarker for oxidative stress, implicated in a range of pathological conditions including diabetes, atherosclerosis, and neurodegenerative diseases.[1][2][3] This guide outlines methodologies for sample handling, preparation, and analysis using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Detailed experimental protocols, data presentation tables, and workflow diagrams are included to assist researchers in implementing these analytical techniques in their laboratories.

Introduction: The Significance of o-Tyrosine

o-Tyrosine is formed through the hydroxylation of phenylalanine by hydroxyl radicals, a highly reactive oxygen species (ROS). Under normal physiological conditions, its levels are very low. However, during periods of increased oxidative stress, the production of ROS escalates, leading to a subsequent rise in o-Tyrosine formation.[4] Consequently, the concentration of o-Tyrosine in biological fluids, such as urine, serves as a reliable indicator of systemic oxidative damage.[1][4] Monitoring urinary o-Tyrosine levels can provide valuable insights into disease pathogenesis, progression, and the efficacy of therapeutic interventions aimed at mitigating oxidative stress.

The signaling pathway for o-Tyrosine formation as a biomarker of oxidative stress begins with an overproduction of reactive oxygen species (ROS). These ROS, particularly hydroxyl radicals (•OH), attack phenylalanine, leading to the formation of o-Tyrosine. This product is then excreted in the urine, where its elevated levels can be measured.

o-Tyrosine Formation via Oxidative Stress Increased Reactive Oxygen Species (ROS) Increased Reactive Oxygen Species (ROS) Hydroxyl Radical (•OH) Attack Hydroxyl Radical (•OH) Attack Increased Reactive Oxygen Species (ROS)->Hydroxyl Radical (•OH) Attack Phenylalanine Phenylalanine Phenylalanine->Hydroxyl Radical (•OH) Attack o-Tyrosine Formation o-Tyrosine Formation Hydroxyl Radical (•OH) Attack->o-Tyrosine Formation Urinary Excretion Urinary Excretion o-Tyrosine Formation->Urinary Excretion Biomarker of Oxidative Stress Biomarker of Oxidative Stress Urinary Excretion->Biomarker of Oxidative Stress

Caption: o-Tyrosine formation as a biomarker of oxidative stress.

Analytical Methodologies

The choice of analytical method for o-Tyrosine quantification depends on the required sensitivity, specificity, and available instrumentation. The three primary techniques are HPLC, GC-MS, and LC-MS/MS.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely available technique for the analysis of amino acids. For o-Tyrosine, it can be coupled with fluorescence or ultraviolet (UV) detection.[5][6][7] While UV detection is straightforward, fluorescence detection, often requiring a pre-column derivatization step, offers higher sensitivity.[6]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high sensitivity and specificity. However, due to the low volatility of amino acids, a derivatization step is mandatory to convert o-Tyrosine into a more volatile and thermally stable compound.[8][9]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is considered the gold standard for the quantification of small molecules in complex biological matrices due to its exceptional sensitivity and specificity.[10][11] This method often requires minimal sample preparation and can provide highly accurate and precise measurements.

Experimental Protocols

The following sections provide detailed protocols for each stage of the analytical process, from sample collection to data acquisition.

Urine Sample Collection and Storage

Proper sample handling is critical to ensure the integrity of the analyte.

Protocol:

  • Collect first-morning mid-stream urine samples in sterile containers.

  • To prevent degradation, samples should be immediately cooled on ice and processed within 4 hours.

  • For long-term storage, aliquot the urine samples into cryovials and store them at -80°C until analysis.[11] Avoid repeated freeze-thaw cycles.

Sample Preparation: Solid-Phase Extraction (SPE)

SPE is a crucial step to remove interfering substances from the urine matrix and concentrate the analyte. A cation-exchange SPE is commonly used for amino acid extraction.[11][12]

Protocol:

  • Thaw frozen urine samples at room temperature.

  • Centrifuge the samples at 10,000 x g for 10 minutes to remove particulate matter.

  • Condition the SPE Cartridge: Use a silica-based cation-exchange (SCX) SPE cartridge. Condition the cartridge by passing 6 mL of methanol (B129727) followed by 6 mL of deionized water.[13]

  • Load the Sample: Acidify the urine supernatant with formic acid to a final concentration of 2%. Load the acidified sample onto the conditioned SPE cartridge.

  • Wash the Cartridge: Wash the cartridge with 6 mL of 2% formic acid in water to remove unretained compounds.

  • Elute the Analytes: Elute the amino acids, including o-Tyrosine, with 6 mL of 2% formic acid in acetonitrile (B52724).[13]

  • Dry the Eluate: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • The dried residue is now ready for derivatization (for GC-MS) or reconstitution for HPLC or LC-MS/MS analysis.

Solid-Phase Extraction (SPE) Workflow cluster_0 Sample Preparation cluster_1 SPE Cartridge Steps cluster_2 Post-Elution Processing Urine Sample Urine Sample Centrifugation Centrifugation Urine Sample->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Acidification Acidification Supernatant->Acidification Acidified Sample Acidified Sample Acidification->Acidified Sample Sample Loading Sample Loading Acidified Sample->Sample Loading SPE Cartridge Conditioning SPE Cartridge Conditioning SPE Cartridge Conditioning->Sample Loading Washing Washing Sample Loading->Washing Elution Elution Washing->Elution Eluate Eluate Elution->Eluate Drying Drying Eluate->Drying Dried Residue Dried Residue Drying->Dried Residue Analysis Analysis Dried Residue->Analysis

Caption: General workflow for Solid-Phase Extraction.

Derivatization for GC-MS Analysis

Silylation is a common derivatization technique for amino acids prior to GC-MS analysis. N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) is a frequently used reagent.[8][9]

Protocol:

  • To the dried residue from the SPE step, add 100 µL of anhydrous acetonitrile and 100 µL of MTBSTFA.[9]

  • Seal the reaction vial tightly.

  • Heat the mixture at 100°C for 4 hours to ensure complete derivatization.[9]

  • After cooling to room temperature, the sample is ready for GC-MS analysis.

Analytical Instrumentation and Conditions

The following tables summarize the typical instrument parameters for each analytical technique.

Table 1: HPLC with Fluorescence Detection Parameters [6]

ParameterValue
Column C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile with 0.1% TFA
Gradient Optimized for separation of amino acids
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Derivatization Reagent 2,3-Naphthalenedicarboxaldehyde (NDA)
Excitation Wavelength 420 nm
Emission Wavelength 480 nm

Table 2: GC-MS Parameters [8][9]

ParameterValue
Column Fused-silica capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium
Injection Mode Splitless
Injector Temperature 250°C
Oven Temperature Program Initial 100°C, ramp to 280°C
Transfer Line Temperature 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI)
Acquisition Mode Selected Ion Monitoring (SIM)

Table 3: LC-MS/MS Parameters [11][14]

ParameterValue
Column C18 reverse-phase (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Optimized for separation of o-Tyrosine
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
Acquisition Mode Multiple Reaction Monitoring (MRM)
MRM Transition for o-Tyrosine 182.2 -> 136.1

Quantitative Data Summary

The following tables provide a summary of quantitative data from published methods for the analysis of o-Tyrosine in urine.

Table 4: Method Performance Comparison

ParameterHPLC-Fluorescence[6]GC-MS[15]LC-MS/MS[10]
Limit of Detection (LOD) 16.7–74.7 fmol0.01 - 0.46 mg/100g28.2 nM
Limit of Quantification (LOQ) 16.7–74.7 fmol0.02 - 1.55 mg/100g28.2 nM
Linearity Range 0.25–25 pmol0.1 - 15.0 mg/100gNot specified
Recovery Not specifiedNot specified73 ± 2%
Reproducibility (%RSD) Not specified1.9–12.2%Not specified

Table 5: Reported Urinary o-Tyrosine Levels

Populationo-Tyrosine ConcentrationReference
Healthy Adults5.52-38.66 µmol/mmol creatinine[16]
Healthy Adults (age and sex specific ranges available)5.0-1071.9 µg/dL[17]
Healthy Females (normalized)Mean: 0.13 (±0.2 SD)[18]
Diabetic PatientsElevated compared to healthy controls[1]
Patients with Chronic Kidney DiseaseElevated compared to healthy controls[1]
Smokers10.1+/-0.4 micromol/mol creatinine[19]
Non-smokers (night-time)5.8+/-0.3 micromol/mol creatinine[19]
Non-smokers (day-time)12.3+/-5 micromol/mol creatinine[19]

Conclusion

The quantification of this compound in urine is a valuable tool for assessing oxidative stress in a variety of research and clinical settings. This guide provides a comprehensive overview of the most common analytical techniques, along with detailed protocols to facilitate their implementation. The choice of method will depend on the specific requirements of the study, with LC-MS/MS offering the highest sensitivity and specificity. By following these established protocols, researchers can obtain reliable and accurate measurements of this important biomarker.

Overall Experimental Workflow cluster_0 Analysis Methods Urine Sample Collection Urine Sample Collection Sample Preparation (SPE) Sample Preparation (SPE) Urine Sample Collection->Sample Preparation (SPE) Derivatization (for GC-MS) Derivatization (for GC-MS) Sample Preparation (SPE)->Derivatization (for GC-MS) Instrumental Analysis Instrumental Analysis Sample Preparation (SPE)->Instrumental Analysis GC-MS GC-MS Derivatization (for GC-MS)->GC-MS HPLC HPLC Instrumental Analysis->HPLC LC-MS/MS LC-MS/MS Instrumental Analysis->LC-MS/MS Data Analysis & Quantification Data Analysis & Quantification HPLC->Data Analysis & Quantification GC-MS->Data Analysis & Quantification LC-MS/MS->Data Analysis & Quantification

Caption: A high-level overview of the experimental workflow.

References

Application of tandem mass spectrometry for identifying O-Tyrosine in complex mixtures.

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The post-translational modification of tyrosine residues plays a critical role in cellular signaling and is implicated in a variety of physiological and pathological processes. O-Tyrosine modifications, such as phosphorylation (O-phospho-Tyrosine) and oxidative cross-linking (o,o'-dityrosine), are of significant interest to researchers in drug development and disease biomarker discovery. Tandem mass spectrometry (LC-MS/MS) has emerged as a powerful analytical technique for the accurate identification and quantification of these modifications in complex biological matrices.[1][2] This application note provides detailed protocols for the analysis of O-phospho-Tyrosine and o,o'-dityrosine, summarizing quantitative data and outlining experimental workflows.

Introduction

Tyrosine, with its reactive phenol (B47542) group, is susceptible to a range of post-translational modifications, including phosphorylation, nitration, halogenation, and oxidative cross-linking.[3] O-phospho-Tyrosine is a key event in signal transduction pathways, regulating cellular processes like growth and differentiation.[4] In contrast, o,o'-dityrosine is a marker of oxidative stress and protein damage, associated with various diseases.[5][6] The low abundance of these modified proteins necessitates highly sensitive and specific analytical methods for their detection.[1] LC-MS/MS offers the requisite sensitivity and specificity for the unambiguous identification and quantification of O-Tyrosine modifications in complex samples such as cell lysates, plasma, and urine.[2][7][8]

Experimental Protocols

Sample Preparation

Effective sample preparation is crucial for successful mass spectrometry analysis by enhancing sensitivity and reducing background noise.[9] The choice of protocol depends on the sample type and the specific O-Tyrosine modification being investigated.

2.1.1. Protein Digestion for O-phospho-Tyrosine Analysis [4]

  • Solubilization and Reduction: Solubilize the protein extract in a denaturing buffer (e.g., 8 M urea) containing a reducing agent (e.g., 10 mM dithiothreitol). Incubate for 1 hour at 37°C.

  • Alkylation: Alkylate cysteine residues by adding iodoacetamide (B48618) to a final concentration of 20 mM and incubate for 30 minutes at room temperature in the dark.

  • Digestion: Dilute the sample 5-fold with 50 mM ammonium (B1175870) bicarbonate to lower the urea (B33335) concentration. Add trypsin at a 1:50 enzyme-to-protein ratio and incubate overnight at 37°C.

  • Quenching: Stop the digestion by adding formic acid to a final concentration of 1%.

2.1.2. Solid-Phase Extraction (SPE) for o,o'-dityrosine in Urine [7]

  • Acidification: Acidify the urine sample with trifluoroacetic acid (TFA).

  • Column Equilibration: Condition an SPE column (e.g., ENVI-18) with methanol (B129727) followed by 0.1% TFA.

  • Sample Loading: Apply the acidified urine sample to the SPE column.

  • Washing: Wash the column with 0.1% TFA to remove interfering substances.

  • Elution: Elute the o,o'-dityrosine with a solution of 0.1% TFA in methanol.

Liquid Chromatography (LC)

Chromatographic separation is essential for resolving isomeric forms and reducing ion suppression in the mass spectrometer.

2.2.1. Chiral Separation of O-phospho-D/L-Tyrosine Peptides [4]

  • Column: Chiral HPLC column (e.g., polysaccharide-based chiral stationary phase).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: An optimized gradient from 100% A to a suitable concentration of B is required to achieve baseline separation of the D- and L-phosphopeptide enantiomers.

2.2.2. Reversed-Phase Separation of o,o'-dityrosine [7]

  • Column: ODS-HG-3 (2 x 50 mm).

  • Mobile Phase A: 0.1% Acetic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A typical gradient would be: 0-2 min (100% A), 2-7 min (linear gradient to 50% A), 7-7.1 min (return to 100% A), 7.1-15 min (re-equilibration at 100% A).

Tandem Mass Spectrometry (MS/MS)

Tandem MS provides both mass-to-charge ratio information of the precursor ion and its fragment ions, enabling confident identification.

2.3.1. Analysis of O-phospho-Tyrosine Peptides

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Data Acquisition: Data-dependent acquisition (DDA) is commonly used, where the most intense precursor ions are selected for fragmentation.

  • Fragmentation: Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).

  • Key Fragments: Look for the neutral loss of phosphoric acid (98 Da) from the precursor ion and the characteristic immonium ion of phosphotyrosine at m/z 216.04.

2.3.2. Analysis of o,o'-dityrosine [7]

  • Ionization Mode: ESI in positive mode.

  • Data Acquisition: Multiple Reaction Monitoring (MRM) for targeted quantification.

  • MRM Transitions: For native dityrosine, the transitions are typically 361.2 -> 315.1 and 361.2 -> 237.1. For an internal standard like [¹³C₁₈]DiY, the transitions would be 379.2 -> 332.1 and 379.2 -> 253.1.

Data Presentation

Quantitative data from LC-MS/MS experiments should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Hypothetical Quantitative Data for O-phospho-D-Tyrosine and O-phospho-L-Tyrosine Peptides. [4]

Peptide SequenceRetention Time (min)IsomerPeak AreaRelative Abundance (%)
G-pY-V-A-D-L-K15.2L-Isomer1.2 x 10⁶95.2
G-pY-V-A-D-L-K18.5D-Isomer6.0 x 10⁴4.8
F-A-S-pY-P-L-R22.1L-Isomer8.5 x 10⁵98.8
F-A-S-pY-P-L-R25.3D-Isomer1.0 x 10⁴1.2

Table 2: Urinary Concentrations of o,o'-dityrosine and Other Oxidized Tyrosines in Healthy and Diabetic Individuals. [7]

AnalyteHealthy (n=23) (µmol/mol creatinine)Diabetic (µmol/mol creatinine)
o,o'-dityrosine8.8 ± 0.6Higher than healthy
Nitrotyrosine (NY)1.4 ± 0.4Higher than healthy
Bromotyrosine (BrY)3.8 ± 0.3Higher than healthy
Dibromotyrosine (DiBrY)0.7 ± 0.1Higher than healthy

Mandatory Visualizations

Diagrams illustrating workflows and pathways are essential for clear communication of complex processes.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data_analysis Data Analysis ProteinExtract Protein Extract Denaturation Denaturation & Reduction (8M Urea, DTT) ProteinExtract->Denaturation Alkylation Alkylation (Iodoacetamide) Denaturation->Alkylation Digestion Tryptic Digestion Alkylation->Digestion PeptideMixture Complex Peptide Mixture Digestion->PeptideMixture ChiralColumn Chiral LC Separation PeptideMixture->ChiralColumn MS MS Scan (Precursor Ions) ChiralColumn->MS MSMS MS/MS Scan (Fragment Ions) MS->MSMS DDA DatabaseSearch Database Search (e.g., MaxQuant) MSMS->DatabaseSearch Identification Peptide Identification DatabaseSearch->Identification Quantification Quantification (Peak Area Integration) Identification->Quantification

Caption: Experimental workflow for chiral phosphopeptide analysis.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) Dimerization Dimerization RTK->Dimerization Ligand Growth Factor Ligand->RTK Autophosphorylation Autophosphorylation on Tyrosine Residues Dimerization->Autophosphorylation SH2Domain SH2 Domain Protein (e.g., Grb2) Autophosphorylation->SH2Domain recruitment Downstream Downstream Signaling (e.g., RAS/MAPK Pathway) SH2Domain->Downstream CellularResponse Cellular Response (Growth, Proliferation) Downstream->CellularResponse

Caption: Simplified Receptor Tyrosine Kinase signaling pathway.

Conclusion

Tandem mass spectrometry is an indispensable tool for the identification and quantification of O-Tyrosine modifications in complex biological mixtures. The protocols and data presented in this application note provide a framework for researchers to develop and implement robust analytical methods for studying the roles of O-phospho-Tyrosine and o,o'-dityrosine in health and disease. Careful sample preparation and optimized LC-MS/MS conditions are paramount for achieving reliable and reproducible results. The continued advancement of mass spectrometry technology will undoubtedly further enhance our understanding of the complex world of post-translational modifications.

References

Application Note: Solid-Phase Extraction of DL-o-Tyrosine from Biological Fluids

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable protocol for the solid-phase extraction (SPE) of DL-o-Tyrosine from biological fluids such as human plasma, serum, and urine. o-Tyrosine is a biomarker of hydroxyl radical-induced oxidative stress, and its accurate quantification is crucial in various research and clinical settings. The described method utilizes a mixed-mode cation-exchange polymer-based SPE sorbent, which provides a dual retention mechanism (reversed-phase and ion exchange) for effective isolation of the amphoteric o-Tyrosine molecule from complex biological matrices. This protocol is designed for researchers, scientists, and drug development professionals requiring a clean, concentrated extract suitable for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

o-Tyrosine is formed by the hydroxylation of Phenylalanine by hydroxyl radicals, a highly reactive oxygen species. Elevated levels of o-Tyrosine in biological fluids are indicative of oxidative damage to proteins and are associated with various pathological conditions. The accurate measurement of o-Tyrosine, including its D and L enantiomeric forms, is therefore of significant interest.

Biological matrices such as plasma, serum, and urine are complex, containing numerous endogenous substances (salts, lipids, proteins) that can interfere with sensitive analytical techniques like LC-MS/MS. Solid-phase extraction is a critical sample preparation step that removes these interferences, thereby improving the accuracy, precision, and sensitivity of the analysis.[1][2] This protocol employs a mixed-mode cation-exchange (MCX) SPE strategy, which is particularly well-suited for the extraction of amino acids like o-Tyrosine.[3][4][5] The methodology ensures high recovery and provides a purified sample extract, essential for reliable quantification.

Experimental Protocols

Sample Pre-treatment

Effective sample pre-treatment is crucial for optimal SPE performance.[2][6] The following protocols are recommended for different biological fluids.

For Plasma or Serum:

  • Thaw the plasma or serum sample at room temperature.

  • Vortex the sample for 10-15 seconds to ensure homogeneity.

  • To 500 µL of the sample in a microcentrifuge tube, add 1.0 mL of ice-cold acetonitrile (B52724) containing 0.1% formic acid. This step serves to precipitate proteins.[7]

  • Vortex the mixture vigorously for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully collect the supernatant for loading onto the SPE cartridge.

For Urine:

  • Thaw the urine sample at room temperature.

  • Centrifuge the sample at 2,000 x g for 10 minutes to remove any particulate matter.[8]

  • To 500 µL of the supernatant, add 500 µL of 2% phosphoric acid to adjust the pH and disrupt any potential protein binding.

  • Vortex for 10-15 seconds. The sample is now ready for SPE.

Solid-Phase Extraction (SPE) Protocol

This protocol is optimized for a mixed-mode cation-exchange SPE cartridge (e.g., Oasis MCX).

  • Conditioning: Condition the SPE cartridge by passing 3 mL of methanol (B129727) through the sorbent bed. This step solvates the polymer-based sorbent.

  • Equilibration: Equilibrate the cartridge by passing 3 mL of HPLC-grade water, followed by 3 mL of 2% phosphoric acid. This ensures the sorbent is in the appropriate state for sample loading and that the ion-exchange functional groups are activated. Do not allow the sorbent bed to dry.[6]

  • Sample Loading: Load the pre-treated supernatant (from plasma/serum or urine) onto the conditioned and equilibrated SPE cartridge at a slow and steady flow rate (approximately 1-2 mL/min).

  • Washing (Step 1 - Removal of polar interferences): Wash the cartridge with 3 mL of 2% formic acid in water. This step removes salts and other highly polar, unretained impurities while the basic amino group of o-Tyrosine is retained by the strong cation exchanger.[5]

  • Washing (Step 2 - Removal of non-polar interferences): Wash the cartridge with 3 mL of methanol. This step removes non-polar and neutral compounds retained by the reversed-phase mechanism. The charged amino group of o-Tyrosine remains bound to the sorbent.[5]

  • Elution: Elute the retained this compound from the cartridge by passing 2 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol through the sorbent bed. The basic elution solvent neutralizes the charge on the amino group, disrupting the ion-exchange retention mechanism and allowing the analyte to be eluted.[3][5]

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the dried residue in 100 µL of the initial mobile phase for your LC-MS/MS analysis (e.g., 0.1% formic acid in water).

Note on Enantiomers: This SPE protocol is designed for the extraction of total o-Tyrosine (D and L forms). The separation and distinct quantification of the D and L enantiomers should be achieved using a chiral column or a chiral derivatizing agent during the subsequent LC-MS/MS analysis.[9]

Data Presentation

The following table summarizes representative quantitative data for the analysis of tyrosine analogs in biological fluids using SPE followed by LC-MS/MS. Data for o-Tyrosine specifically may vary depending on the exact experimental conditions and instrumentation.

AnalyteMatrixSPE SorbentRecovery (%)Limit of Detection (LOD)Limit of Quantification (LOQ)Reference
3-NitrotyrosineHuman PlasmaC1889.3 - 91.9%0.25 nmol/L-[7]
DityrosineHuman UrineENVI-18 (C18)High (R=0.998)--[8]
Niflumic AcidHuman PlasmaMixed-Mode WAX86.6%--[10]
Basic DrugsSerumMixed-Mode MCX> 95%--[3]

Mandatory Visualization

SPE_Workflow cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis start Biological Fluid (Plasma, Serum, or Urine) protein_precip Protein Precipitation (e.g., Acetonitrile) start->protein_precip For Plasma/Serum centrifuge Centrifugation (10,000 x g) protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant loading 3. Sample Loading supernatant->loading urine_start Urine Sample urine_centrifuge Centrifugation (2,000 x g) urine_start->urine_centrifuge ph_adjust pH Adjustment (e.g., 2% Phosphoric Acid) urine_centrifuge->ph_adjust ph_adjust->loading conditioning 1. Conditioning (Methanol) equilibration 2. Equilibration (Water, 2% Phosphoric Acid) conditioning->equilibration equilibration->loading wash1 4. Wash 1 (2% Formic Acid) loading->wash1 wash2 5. Wash 2 (Methanol) wash1->wash2 elution 6. Elution (5% NH4OH in Methanol) wash2->elution drydown Dry-down (Nitrogen Stream) elution->drydown reconstitute Reconstitution drydown->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Experimental workflow for the solid-phase extraction of this compound.

Logical_Relationships cluster_input Input cluster_process Process cluster_output Outputs raw_sample Complex Biological Matrix (this compound + Interferences) spe_process Mixed-Mode SPE (Reversed-Phase + Cation Exchange) raw_sample->spe_process clean_extract Clean Extract (Concentrated this compound) spe_process->clean_extract Elution waste Waste (Salts, Lipids, Proteins, etc.) spe_process->waste Wash

Caption: Logical diagram of the SPE process for this compound purification.

References

Troubleshooting & Optimization

Overcoming solubility issues of DL-O-Tyrosine in aqueous buffers.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with DL-O-Tyrosine in aqueous buffers.

Troubleshooting Guide

Issue: this compound is not dissolving in my neutral pH buffer (e.g., PBS pH 7.4).
Potential Cause Recommended Solution
Low Intrinsic Solubility at Neutral pH This compound, similar to L-Tyrosine, has very low solubility in water and neutral pH buffers (around 0.5 g/L for L-Tyrosine).[1][2] This is due to the molecule being near its isoelectric point.
Insufficient Mixing/Agitation Ensure the solution is being vigorously mixed or sonicated.
Precipitation from a Concentrated Stock If diluting a concentrated stock, the pH shift towards neutral can cause precipitation. Add the stock solution dropwise to the buffer while vortexing.
Issue: My this compound solution is cloudy or has formed a precipitate after storage.
Potential Cause Recommended Solution
pH Shift During Storage The buffer's pH may have changed over time, especially if exposed to air (CO2 absorption can lower pH). Re-verify the pH of the solution.
Temperature Fluctuation Solubility is temperature-dependent.[3] If the solution was prepared warm and stored at a lower temperature (e.g., 4°C), the compound may precipitate out.
Extended Storage Time Prepare fresh solutions for critical experiments. For longer-term storage, consider preparing aliquots and storing them at -20°C or -80°C to minimize freeze-thaw cycles.[4]
Concentration Too High for Storage Conditions The concentration may be too high for stable storage at the chosen temperature. Try preparing a slightly less concentrated stock.

Frequently Asked Questions (FAQs)

Q1: What is the most effective way to dissolve this compound in an aqueous buffer?

The most effective method is to adjust the pH of the solvent. This compound's solubility significantly increases in acidic (pH < 2) or alkaline (pH > 9) conditions.[5][6]

Q2: Can I use heat to dissolve this compound?

Yes, heating can aid in dissolution.[3][4] For example, heating a suspension of this compound in water or buffer to 60°C with ultrasonic treatment can improve solubility.[7] However, be cautious as prolonged heating can potentially degrade the compound. Always check the stability of this compound under your specific experimental conditions.

Q3: Are there any alternative solvents I can use to prepare a stock solution?

For a concentrated stock solution, you can use a minimal amount of 0.1 M HCl or 0.1 M NaOH.[4] Dimethyl sulfoxide (B87167) (DMSO) can also be used, although the solubility may still be limited.[3][7] When using a co-solvent, ensure it is compatible with your downstream application.

Q4: How should I prepare a stock solution of this compound?

A recommended method is to prepare a concentrated stock in a dilute acidic or basic solution and then dilute it into your final buffer. For example, a stock solution can be prepared in 0.1 M HCl or 0.1 M NaOH.[4]

Q5: What is the expected solubility of this compound at different pH values?

While specific data for this compound is limited, the solubility profile is expected to be similar to that of L-Tyrosine. The solubility of L-Tyrosine is lowest in the pH range of 3 to 8.5.[5]

Data Presentation

Table 1: Solubility of Tyrosine in Different Solvents and pH

Solvent pH Solubility Notes
WaterNeutral< 0.5 g/LVery low solubility.[1][2]
0.1 M HCl~1-25 mg/mL (27.60 mM)Requires warming and sonication.[4]
0.1 M NaOH~1010 mg/mL (55.19 mM)Requires warming and sonication.[4]
DMSON/A< 1 mg/mLSlightly soluble.[4][7]

Note: The data above is primarily for L-Tyrosine and DL-Tyrosine and should be used as a guideline for this compound.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution using pH Adjustment
  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Initial Suspension: Add a small volume of purified water to the powder to create a slurry.

  • pH Adjustment (Acidic): Slowly add 0.1 M HCl dropwise while continuously stirring or vortexing until the this compound is fully dissolved.

  • pH Adjustment (Alkaline): Alternatively, slowly add 0.1 M NaOH dropwise while continuously stirring or vortexing until the this compound is fully dissolved.

  • Volume Adjustment: Once dissolved, bring the solution to the final desired volume with purified water.

  • Sterilization: If required for cell culture or other sterile applications, filter the solution through a 0.22 µm syringe filter.

  • Storage: Store the stock solution in aliquots at -20°C or -80°C.[4]

Protocol 2: Solubilization using Heat and Sonication
  • Weighing and Suspension: Weigh the this compound and suspend it in the desired aqueous buffer.

  • Heating and Sonication: Place the suspension in a water bath sonicator pre-heated to 60°C.[7]

  • Dissolution: Sonicate the solution until the this compound is completely dissolved. Monitor the solution closely.

  • Cooling: Allow the solution to cool to room temperature. Observe for any precipitation upon cooling. If precipitation occurs, the solution is supersaturated at room temperature.

  • Sterilization and Storage: Filter and store as described in Protocol 1.

Visualizations

experimental_workflow cluster_prep Preparation cluster_solubilization Solubilization Method cluster_final Final Steps weigh Weigh this compound suspend Suspend in Aqueous Buffer weigh->suspend ph_adjust pH Adjustment (0.1M HCl or 0.1M NaOH) suspend->ph_adjust Option 1 heat_sonic Heating (60°C) & Sonication suspend->heat_sonic Option 2 filter Sterile Filter (0.22 µm) ph_adjust->filter heat_sonic->filter store Aliquot & Store (-20°C or -80°C) filter->store

Caption: Experimental workflow for solubilizing this compound.

troubleshooting_logic start This compound Solubility Issue check_ph Is the buffer pH neutral? start->check_ph neutral_yes Yes check_ph->neutral_yes Yes neutral_no No check_ph->neutral_no No adjust_ph Adjust pH to < 2 or > 9 neutral_yes->adjust_ph use_heat Apply moderate heat and/or sonication neutral_yes->use_heat check_precipitation Does it precipitate upon storage? neutral_no->check_precipitation success Solubility Issue Resolved adjust_ph->success use_heat->success precip_yes Yes check_precipitation->precip_yes Yes precip_no No check_precipitation->precip_no No check_temp Was it stored at a lower temperature? precip_yes->check_temp check_storage_time Was it stored for an extended period? precip_yes->check_storage_time precip_no->success prepare_fresh Prepare fresh solution check_temp->prepare_fresh check_storage_time->prepare_fresh prepare_fresh->success

Caption: Troubleshooting logic for this compound solubility issues.

References

Troubleshooting peak tailing in the HPLC analysis of O-Tyrosine.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC analysis of O-Tyrosine, with a specific focus on peak tailing.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of peak tailing in the HPLC analysis of O-Tyrosine?

Peak tailing in the HPLC analysis of O-Tyrosine, an amino acid with a polar nature, is often a multifaceted issue. The primary causes can be categorized as follows:

  • Secondary Silanol (B1196071) Interactions: The most frequent cause is the interaction between the basic amine group of O-Tyrosine and acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases (e.g., C18 columns).[1] This secondary retention mechanism leads to a portion of the analyte being more strongly retained, resulting in an asymmetrical peak with a pronounced tail.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase is a critical factor that influences the ionization state of both O-Tyrosine and the stationary phase.[1][2][3] If the mobile phase pH is close to the pKa of O-Tyrosine's functional groups or the silanol groups of the stationary phase, it can lead to mixed-mode retention and peak tailing.[2][3][4]

  • Column Overload: Injecting a sample with a high concentration of O-Tyrosine can saturate the stationary phase, leading to peak distortion and tailing.[1]

  • Column Degradation: Over time, HPLC columns can degrade due to factors like the formation of voids at the column inlet, contamination of the packing material, or a blocked frit. These issues disrupt the flow path and contribute to poor peak shape.[1]

  • Extra-Column Effects: Peak broadening and tailing can be introduced by factors outside of the analytical column, such as excessive tubing length or diameter between the injector, column, and detector.[1]

Q2: How does the mobile phase pH affect the peak shape of O-Tyrosine?

The mobile phase pH plays a crucial role in achieving symmetrical peaks for ionizable compounds like O-Tyrosine. O-Tyrosine has multiple pKa values corresponding to its carboxylic acid, amino, and phenolic hydroxyl groups.

  • At low pH (e.g., pH < 2): The carboxylic acid group is protonated (neutral), and the amino group is protonated (positive charge). The silanol groups on a silica-based column are also protonated and neutral. This can minimize ionic interactions, but hydrophobic retention may be low.

  • At intermediate pH (e.g., pH 3-7): O-Tyrosine exists as a zwitterion. The silanol groups on the stationary phase can become deprotonated and negatively charged, leading to strong ionic interactions with the positively charged amino group of O-Tyrosine, a primary cause of peak tailing.[1][4]

  • At high pH (e.g., pH > 9): The amino group becomes deprotonated (neutral), and the phenolic hydroxyl group can start to deprotonate (negative charge). While this can reduce interactions with silanols, high pH can degrade silica-based columns.

To minimize tailing, it is generally recommended to adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa.[2] For basic compounds like O-Tyrosine, a lower pH (e.g., 2.5-3.5) is often effective in protonating the silanol groups and minimizing secondary interactions.[5][6]

Q3: What type of HPLC column is best suited for the analysis of O-Tyrosine?

The choice of column is critical for a successful O-Tyrosine analysis.

  • End-capped C18 Columns: A high-quality, well-end-capped C18 column is a common starting point. End-capping minimizes the number of accessible free silanol groups, thereby reducing secondary interactions.[5]

  • Polar-Embedded Columns: These columns have a polar group embedded within the C18 chain, which helps to shield the residual silanol groups and can provide alternative selectivity for polar analytes like O-Tyrosine.[1]

  • Phenyl-Hexyl Columns: Phenyl-based stationary phases can offer different selectivity compared to C18 columns due to π-π interactions with the aromatic ring of O-Tyrosine.[7][8][9][10] This can sometimes lead to improved peak shape and resolution.

  • HILIC Columns: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for highly polar compounds.[1] In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a less polar organic solvent. This can lead to better retention and peak shape for O-Tyrosine.

Troubleshooting Guides

Guide 1: Addressing Peak Tailing through Mobile Phase Optimization

This guide provides a systematic approach to optimizing the mobile phase to mitigate peak tailing.

Illustrative Data:

The following table demonstrates the hypothetical effect of mobile phase pH on the peak asymmetry factor of O-Tyrosine. A lower asymmetry factor indicates a more symmetrical peak.

Mobile Phase pHBuffer SystemAsymmetry Factor (Tf)Observations
7.020 mM Phosphate (B84403)2.5Severe Tailing
5.020 mM Acetate (B1210297)1.8Moderate Tailing
3.520 mM Formate (B1220265)1.3Minor Tailing
2.80.1% Formic Acid1.1Symmetrical Peak

Experimental Protocol: Mobile Phase pH Adjustment

  • Initial Conditions: Start with a standard mobile phase, for example, 20 mM phosphate buffer at pH 7.0 and an appropriate organic modifier (e.g., acetonitrile (B52724) or methanol).

  • Lower the pH: Prepare a series of mobile phases with decreasing pH values. It is advisable to use buffers suitable for the desired pH range (e.g., acetate for pH 4-5.5, formate for pH 3-4.5). A simple approach is to use 0.1% formic acid or trifluoroacetic acid (TFA) to achieve a pH below 3.

  • Equilibrate the Column: For each new mobile phase, ensure the column is thoroughly equilibrated. This typically requires flushing with at least 10-20 column volumes of the new mobile phase.

  • Inject O-Tyrosine Standard: Inject a standard solution of O-Tyrosine and record the chromatogram.

  • Evaluate Peak Shape: Calculate the asymmetry factor for the O-Tyrosine peak at each pH. The goal is to achieve an asymmetry factor as close to 1.0 as possible.

Troubleshooting Workflow: Mobile Phase Optimization

start Peak Tailing Observed check_ph Is Mobile Phase pH > 4? start->check_ph lower_ph Lower Mobile Phase pH (e.g., to 2.5-3.5) check_ph->lower_ph Yes add_additive Add Mobile Phase Additive (e.g., 0.1% TEA) check_ph->add_additive No check_improvement Peak Shape Improved? lower_ph->check_improvement add_additive->check_improvement success Symmetrical Peak Achieved check_improvement->success Yes consider_column Consider Column Troubleshooting check_improvement->consider_column No

Caption: A logical workflow for troubleshooting peak tailing by optimizing the mobile phase.

Guide 2: Column Selection and Care to Prevent Peak Tailing

This guide focuses on selecting the appropriate column and maintaining its performance.

Illustrative Data:

The following table provides a hypothetical comparison of different column chemistries on the peak shape of O-Tyrosine.

Column TypeStationary PhaseAsymmetry Factor (Tf)Observations
Standard C18Octadecylsilane2.2Significant Tailing
End-capped C18High-density end-capping1.2Good Peak Shape
Phenyl-HexylPhenyl-Hexyl1.1Excellent Peak Shape, good retention
HILICUnbonded Silica1.0Symmetrical Peak, requires high organic mobile phase

Experimental Protocol: Column Evaluation

  • Column Selection: Based on the properties of O-Tyrosine, select a few candidate columns for evaluation (e.g., a modern, high-purity end-capped C18, a phenyl-hexyl, and a HILIC column).

  • Method Development: For each column, develop an appropriate starting method.

    • Reversed-Phase (C18, Phenyl-Hexyl): Use a mobile phase with a low pH (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile).

    • HILIC: Use a mobile phase with a high percentage of organic solvent (e.g., 80-95% acetonitrile) and a small amount of aqueous buffer.

  • Column Equilibration: Thoroughly equilibrate each column with its respective mobile phase.

  • Performance Evaluation: Inject an O-Tyrosine standard and evaluate the peak asymmetry, retention time, and resolution from any impurities.

  • Column Cleaning: To prevent column degradation, it is crucial to have a proper column cleaning protocol. After a sequence of analyses, flush the column with a strong solvent to remove any strongly retained compounds. Consult the column manufacturer's guidelines for recommended cleaning procedures.[1]

Decision Tree: Column Selection for O-Tyrosine Analysis

start Starting O-Tyrosine Analysis rp_mode Reversed-Phase Mode? start->rp_mode c18 Use High-Purity, End-capped C18 rp_mode->c18 Yes hilic Use HILIC Column for high polarity rp_mode->hilic No (High Polarity) tailing_check Peak Tailing Still an Issue? c18->tailing_check phenyl Try Phenyl-Hexyl for alternative selectivity optimize_mp Optimize Mobile Phase (pH, Additives) phenyl->optimize_mp hilic->optimize_mp tailing_check->phenyl Yes success Analysis Optimized tailing_check->success No optimize_mp->success

References

How to minimize matrix effects in LC-MS/MS analysis of DL-O-Tyrosine.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of DL-o-Tyrosine.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in the LC-MS/MS analysis of o-Tyrosine?

A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as o-Tyrosine, by co-eluting compounds from the sample matrix.[1] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[1] In biological matrices like plasma or urine, common sources of matrix effects include salts, phospholipids (B1166683), and endogenous metabolites that can interfere with the ionization of o-Tyrosine in the mass spectrometer's ion source.

Q2: What is the most effective way to minimize matrix effects for o-Tyrosine analysis?

A2: A multi-faceted approach is most effective. This includes:

  • Robust Sample Preparation: To remove interfering matrix components.[2]

  • Chromatographic Separation: To resolve o-Tyrosine from co-eluting interferences.

  • Use of an Internal Standard: To compensate for variability in sample preparation and ionization.

Q3: What type of internal standard is recommended for o-Tyrosine analysis?

A3: A stable isotope-labeled (SIL) internal standard is the gold standard for compensating for matrix effects. For o-Tyrosine, a deuterated analog such as L-Tyrosine (ring-d4) is a suitable choice.[3][4] The SIL internal standard co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate correction of the signal.

Q4: How can I assess the extent of matrix effects in my o-Tyrosine assay?

A4: The matrix effect can be quantitatively assessed by calculating the Matrix Factor (MF). This is done by comparing the peak area of o-Tyrosine in a post-extraction spiked blank matrix sample to the peak area of o-Tyrosine in a neat solution at the same concentration.[1]

  • MF = (Peak Area in Matrix) / (Peak Area in Neat Solution)

  • An MF < 1 indicates ion suppression.

  • An MF > 1 indicates ion enhancement.

  • An MF = 1 indicates no matrix effect.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low and/or inconsistent signal for o-Tyrosine Significant ion suppression due to matrix effects.1. Improve Sample Preparation: Switch from Protein Precipitation to Solid-Phase Extraction (SPE) for a cleaner sample extract.[2] 2. Optimize Chromatography: Modify the mobile phase composition or gradient to better separate o-Tyrosine from interfering compounds. 3. Use a Stable Isotope-Labeled Internal Standard: Incorporate a deuterated o-Tyrosine internal standard to normalize the signal.[4]
Poor peak shape (tailing or fronting) Co-eluting matrix components interfering with chromatography.1. Enhance Sample Cleanup: Employ a more rigorous SPE protocol. 2. Use a Guard Column: Protect the analytical column from strongly retained matrix components. 3. Adjust Mobile Phase pH: Altering the pH can improve the peak shape of amino acids.
High variability between replicate injections Inconsistent matrix effects between samples.1. Ensure Consistent Sample Preparation: Use an automated liquid handler for precise and repeatable sample processing.[5] 2. Matrix-Matched Calibrants: Prepare calibration standards in the same biological matrix as the samples to account for consistent matrix effects.
Inaccurate quantification Non-linear response due to matrix effects.1. Dilute the Sample: Reducing the concentration of matrix components can minimize their impact on ionization. 2. Method of Standard Addition: For a small number of samples, this method can provide accurate quantification by creating a calibration curve within each sample.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for o-Tyrosine Analysis

Technique Typical Analyte Recovery (%) Matrix Effect Factor (MEF) Primary Benefit Considerations
Protein Precipitation (PPT) 85 - 105%0.5 - 0.8Fast and simpleProne to significant matrix effects from phospholipids and other interferences.[2]
Liquid-Liquid Extraction (LLE) 70 - 95%0.7 - 1.0Better removal of salts and lipidsMay have lower recovery for polar analytes like o-Tyrosine.
Solid-Phase Extraction (SPE) 80 - 100%0.9 - 1.1Provides the cleanest extracts with minimal matrix effects.[6]Requires method development to optimize the sorbent and elution solvents.

Note: Values are representative and can vary based on the specific biological matrix and experimental conditions.

Table 2: Typical MRM Transitions for o-Tyrosine and its Stable Isotope-Labeled Internal Standard

Analyte Precursor Ion (m/z) Product Ion (m/z)
o-Tyrosine182.1136.1
o-Tyrosine-d4186.1140.1

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation (PPT)
  • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile (B52724) containing the stable isotope-labeled internal standard.

  • Vortex for 1 minute to precipitate the proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is a general guideline and should be optimized for the specific SPE cartridge and biological matrix.

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Loading: Load the pre-treated plasma sample (e.g., diluted 1:1 with 0.1% formic acid in water) onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove interferences.

  • Elution: Elute the o-Tyrosine and internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.

Visualizations

Diagram 1: Workflow for Minimizing Matrix Effects

cluster_0 Phase 1: Method Development cluster_1 Phase 2: Matrix Effect Evaluation cluster_2 Phase 3: Troubleshooting & Refinement A Sample Collection & Pre-treatment B Select Sample Preparation Method (PPT, SPE, or LLE) A->B C Incorporate Stable Isotope-Labeled Internal Standard (e.g., o-Tyrosine-d4) B->C D Optimize LC Conditions (Column, Mobile Phase, Gradient) C->D E Optimize MS/MS Parameters (MRM Transitions, Collision Energy) D->E F Analyze Post-Extraction Spiked Blank Matrix vs. Neat Standard E->F G Calculate Matrix Factor (MF) F->G H Assess Recovery & Process Efficiency G->H I Significant Matrix Effect Detected? (MF < 0.8 or > 1.2) H->I J Refine Sample Preparation (e.g., Switch from PPT to SPE) I->J Yes L Final Validated Method I->L No K Further Optimize Chromatography for Better Separation J->K K->F Start Start Troubleshooting Problem Inconsistent or Inaccurate o-Tyrosine Quantification Start->Problem CheckIS Is a Stable Isotope-Labeled Internal Standard (SIL-IS) being used? Problem->CheckIS ImplementIS Implement a SIL-IS (e.g., o-Tyrosine-d4) CheckIS->ImplementIS No EvaluateME Quantitatively Evaluate Matrix Effect (ME) CheckIS->EvaluateME Yes ImplementIS->EvaluateME HighME Is ME Significant? EvaluateME->HighME ImproveSamplePrep Improve Sample Preparation: Switch from PPT to SPE HighME->ImproveSamplePrep Yes CheckRecovery Is Analyte Recovery Low? HighME->CheckRecovery No OptimizeChroma Optimize Chromatographic Separation ImproveSamplePrep->OptimizeChroma Revalidate Re-evaluate ME and Method Performance OptimizeChroma->Revalidate CheckRecovery->Revalidate No OptimizeSPE Optimize SPE Protocol (Sorbent, Wash, Elution) CheckRecovery->OptimizeSPE Yes OptimizeSPE->Revalidate

References

Addressing the instability of DL-O-Tyrosine during long-term sample storage.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the instability of DL-O-Tyrosine during long-term sample storage.

Troubleshooting Unstable this compound Samples

This section addresses specific issues you might encounter during your experiments, providing potential causes and actionable solutions.

Observed Issue Potential Cause(s) Recommended Action(s)
Low or no detection of this compound in samples where it is expected. 1. Degradation during sample preparation: Exposure to heat, light, or extreme pH can accelerate degradation.[1] 2. Oxidation: The phenolic side chain of tyrosine is susceptible to oxidation.[2][3][4] 3. Inefficient extraction: The protocol may not be optimized for this compound.1. Optimize Sample Handling: Keep samples on ice or at 4°C during processing and minimize exposure to light by using amber vials.[4][5] 2. Consider Antioxidants: If compatible with your downstream analysis, consider adding an antioxidant to your sample buffer. 3. Review Extraction Protocol: Ensure solvents and pH are appropriate for this compound.
High variability in this compound levels between replicate samples. 1. Inconsistent sample handling: Variations in timing, temperature, or light exposure. 2. Freeze-thaw cycles: Repeated freezing and thawing can significantly alter analyte concentrations.[6][7]1. Standardize Workflow: Ensure consistent timing and conditions for all sample preparation steps.[5] 2. Aliquot Samples: Prepare single-use aliquots to avoid repeated freeze-thaw cycles.[5]
Appearance of unexpected peaks in analytical runs (e.g., HPLC, LC-MS). 1. Formation of degradation products: Oxidation can lead to the formation of species like 2,3-DOPA or dityrosine.[2][3][8][9]1. Characterize Unknown Peaks: Use mass spectrometry to identify potential degradation products. 2. Implement Preventative Storage: Follow recommended storage conditions (see FAQs below) to minimize degradation.
Precipitation observed in stored samples. 1. Low solubility at neutral pH: Tyrosine has low solubility in the pH range of 3 to 8.5.[10] 2. Freeze-thaw cycles: Can lead to protein denaturation and precipitation, which may affect free amino acid concentrations.[11]1. Adjust pH: If possible for your experimental design, store solutions at a pH below 2 or above 9 to increase solubility.[10] 2. Controlled Freezing: If freezing is necessary, use a controlled-rate freezer to minimize large crystal formation.[1]
Discoloration (yellowing/browning) of sample solutions over time. 1. Chemical reactions: May be due to reactions like oxidation or Maillard reactions between components in the media, accelerated by heat and light.[10]1. Low Temperature Storage: Store samples at 4-8°C or frozen to reduce the rate of chemical reactions.[10] 2. Protect from Light: Use amber vials or store samples in the dark.[4]

Frequently Asked Questions (FAQs)

What is the primary degradation pathway for this compound?

The primary degradation pathway for tyrosine and its isomers is oxidation.[2][3] The phenolic group is susceptible to attack by reactive oxygen species, which can lead to the formation of various products, including 3,4-dihydroxy-L-phenylalanine (DOPA) and tyrosine dimers (dityrosine).[2][3] this compound itself is a hydroxylation product of phenylalanine and can be further hydroxylated to form 2,3-DOPA.[9]

Tyrosine This compound Radical Tyrosyl Radical Tyrosine->Radical Oxidation (e.g., by OH●) Oxidized Further Oxidized Products (e.g., 2,3-DOPA) Radical->Oxidized Hydroxylation Dimer Dityrosine Crosslinks Radical->Dimer Dimerization

Primary degradation pathways for Tyrosine.
What are the optimal long-term storage conditions for this compound samples?

For long-term stability, samples containing this compound should be stored at ultra-low temperatures.

Storage Condition Temperature Range Recommended Duration Notes
Short-Term Refrigerator2-8°CFor up to 24-72 hours, depending on the sample matrix.[6][12]
Long-Term Freezer-20°CSuitable for several weeks to months.[13][14]
Extended Long-Term Ultra-Low Freezer-70°C to -80°CRecommended for storage longer than a few months.[5][6][15] Human plasma metabolome is generally stable for up to seven years at -80°C.[15]

Always protect samples from light by using amber vials or storing them in the dark.[1][4] It is also crucial to aliquot samples into single-use volumes before freezing to avoid repeated freeze-thaw cycles.[5]

How do freeze-thaw cycles affect this compound stability?

Repeated freeze-thaw cycles can significantly impact the stability and measured concentration of amino acids, including tyrosine.[6][7] These cycles can lead to:

  • Increased Concentrations: In some studies with serum, concentrations of tyrosine and other amino acids increased after three freeze-thaw cycles, possibly due to protein degradation releasing constituent amino acids.[6][7]

  • Decreased Concentrations: In other matrices, such as rabbit meat, repeated freeze-thaw cycles led to a decrease in total amino acids.[16]

  • Oxidation: The physical stress of ice crystal formation can damage muscle tissue and promote protein oxidation, which can degrade tyrosine.[11]

Recommendation: To ensure data integrity, it is critical to aliquot samples into single-use vials before the initial freezing.[5] Stability should be assessed for a minimum of three freeze-thaw cycles if aliquoting is not possible.[17]

cluster_workflow Recommended Sample Handling Workflow Collect 1. Sample Collection Process 2. Immediate Processing (e.g., Centrifugation) Collect->Process Aliquot 3. Aliquot into Single-Use Vials Process->Aliquot Store 4. Long-Term Storage (-80°C, Protected from Light) Aliquot->Store Analyze 5. Thaw Single Aliquot for Analysis Store->Analyze Discard 6. Discard Unused Portion Analyze->Discard

Workflow to minimize freeze-thaw degradation.
How does pH affect the stability of this compound in solution?

The pH of the solution is a critical factor for tyrosine stability, primarily by influencing its solubility. Tyrosine is least soluble in the pH range of 3 to 8.5.[10] Extreme pH values, either highly acidic (below pH 2) or highly alkaline (above pH 9), significantly increase its solubility and can help prevent precipitation during storage.[1][10] However, extreme pH can also promote the hydrolysis of other molecules in the sample, which could potentially impact this compound stability.[5]

What analytical methods are recommended for assessing this compound stability?

A combination of visual inspection and quantitative analysis is recommended.

Method Purpose Key Considerations
Visual Inspection To detect physical instability (precipitation, color change).[10]Should be performed at regular intervals against a control.
HPLC or LC-MS/MS To quantify the concentration of this compound and detect degradation products.[4][18]Highly sensitive and specific. Can be used to identify and quantify degradation products like dityrosine.
GC-MS An alternative quantitative method, often requiring derivatization.[18]Requires derivatization to increase the volatility of the analyte.
Spectrophotometry A simpler quantitative method, but may be less specific.[19][20]May require derivatization to shift absorbance into the visible range to avoid interference.[20]

Experimental Protocols

Protocol 1: Stability Assessment via HPLC-MS/MS

Objective: To quantify the concentration of this compound over time under different storage conditions.

Methodology:

  • Sample Preparation: Prepare multiple, identical aliquots of the sample matrix containing a known concentration of this compound.

  • Storage: Store aliquots under various conditions to be tested (e.g., -20°C, -80°C, 4°C, room temperature, light exposure vs. dark).

  • Time Points: At designated time points (e.g., T=0, 1 week, 1 month, 3 months, etc.), retrieve one aliquot from each storage condition.

  • Extraction: Perform protein precipitation (e.g., with acetone (B3395972) or methanol) and collect the supernatant for analysis.[18]

  • LC-MS/MS Analysis:

    • Column: Use a C18 reverse-phase column.[4]

    • Mobile Phase: A typical gradient elution would use water with 0.1% formic acid (A) and acetonitrile (B52724) or methanol (B129727) with 0.1% formic acid (B).[18][21]

    • Detection: Use a tandem mass spectrometer with an electrospray ionization (ESI) source, typically in positive ionization mode.[18]

  • Quantification: Create a standard curve using known concentrations of a this compound standard. Determine the concentration in the samples by comparing their peak areas to the standard curve.

  • Data Analysis: Plot the concentration of this compound as a percentage of the T=0 sample for each storage condition over time to determine the degradation rate.

cluster_troubleshooting Troubleshooting Logic Start Inconsistent Results? CheckFT Were samples aliquoted to avoid freeze-thaw? Start->CheckFT CheckStorage Stored at -80°C & protected from light? CheckFT->CheckStorage Yes FixFT Action: Aliquot future samples before initial freezing. CheckFT->FixFT No CheckHandling Samples kept cold & dark during prep? CheckStorage->CheckHandling Yes FixStorage Action: Optimize long-term storage conditions. CheckStorage->FixStorage No FixHandling Action: Standardize sample preparation workflow. CheckHandling->FixHandling No Investigate Action: Analyze for degradation products via LC-MS. CheckHandling->Investigate Yes

A troubleshooting decision tree for unstable samples.

References

How to prevent the artificial formation of O-Tyrosine during sample preparation.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for preventing the artificial formation of O-Tyrosine during sample preparation. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on minimizing and troubleshooting this common artifact.

Frequently Asked Questions (FAQs)

Q1: What is O-Tyrosine and why is its artificial formation a problem?

A1: O-Tyrosine (ortho-tyrosine) is an isomer of the standard amino acid L-Tyrosine. It is primarily formed by the oxidation of Phenylalanine. While O-Tyrosine can be a biomarker for oxidative stress in vivo, its artificial formation during sample preparation can lead to inaccurate experimental results, particularly in sensitive analytical techniques like mass spectrometry. This artifact can interfere with the quantification of authentic post-translational modifications and lead to misinterpretation of data.

Q2: What are the main causes of artificial O-Tyrosine formation during sample preparation?

A2: The primary cause is the reaction of Phenylalanine with hydroxyl radicals (•OH). These highly reactive oxygen species can be generated during various sample handling steps, including:

  • Exposure to atmospheric oxygen: Prolonged exposure of samples to air can promote oxidation.

  • Presence of transition metal ions: Metal ions like iron (Fe²⁺) and copper (Cu²⁺) can catalyze the formation of hydroxyl radicals from hydrogen peroxide (the Fenton reaction).

  • Harsh chemical treatments: Strong acids or bases, especially at high temperatures during protein hydrolysis, can generate radicals.

  • Light exposure: Photochemical reactions can also contribute to radical formation.

Q3: What are the general best practices to minimize O-Tyrosine artifacts?

A3: To minimize artificial O-Tyrosine formation, it is crucial to adopt practices that reduce oxidative stress throughout your workflow. Key strategies include:

  • Work quickly and at low temperatures: Perform all sample preparation steps on ice or at 4°C to slow down chemical reactions, including oxidation.[1][2]

  • Minimize exposure to light and air: Protect your samples from direct light and work in an environment with reduced oxygen if possible. Using degassed solutions can also be beneficial.

  • Use high-purity reagents: Ensure that all buffers and reagents are fresh and free of contaminants, especially metal ions and peroxides.

  • Incorporate radical scavengers and metal chelators: Add specific agents to your buffers to neutralize reactive oxygen species and sequester metal ions.

Troubleshooting Guide

This guide addresses common issues related to the artificial formation of O-Tyrosine.

Symptom Potential Cause Recommended Solution
High levels of O-Tyrosine detected in control samples Contamination of reagents with oxidizing agents or metal ions.Use fresh, high-purity (e.g., LC-MS grade) water and reagents. Prepare buffers fresh daily. Consider treating buffers with a metal chelator like Chelex resin.
Inconsistent O-Tyrosine levels across replicates Variable exposure to oxygen, light, or temperature during sample processing.Standardize all sample handling procedures. Ensure consistent incubation times and temperatures. Minimize the time samples are exposed to air. Use opaque tubes to protect from light.
Increased O-Tyrosine after protein hydrolysis Generation of hydroxyl radicals during acid hydrolysis at high temperatures.Add a radical scavenger, such as phenol (B47542), to the hydrolysis solution. Optimize hydrolysis time and temperature to be as mild as possible while still achieving complete protein digestion.
O-Tyrosine detected in synthetic peptide standards Oxidation during storage or handling of the standard.Store standards in an inert atmosphere (e.g., under argon or nitrogen) at low temperatures. Prepare fresh working solutions of standards for each experiment.

Experimental Protocols

Here are detailed protocols designed to minimize the artificial formation of O-Tyrosine during key sample preparation steps.

Protocol 1: General Protein Extraction with Minimized Oxidation

This protocol outlines the steps for extracting proteins from cells or tissues while minimizing the risk of artificial oxidation.

Materials:

  • Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1 mM EGTA. Crucially, degas the buffer before use.

  • Protease and Phosphatase Inhibitor Cocktails

  • Metal Chelator Stock: 100 mM Desferrioxamine (DFO) in water.

  • Radical Scavenger Stock: 1 M Thiourea in water.

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

Procedure:

  • Pre-cool all buffers, tubes, and centrifuges to 4°C.

  • To the Lysis Buffer, add protease and phosphatase inhibitors immediately before use.

  • Add DFO to a final concentration of 1 mM and Thiourea to a final concentration of 10 mM to the Lysis Buffer.

  • Perform cell or tissue homogenization on ice as quickly as possible.

  • Immediately after lysis, clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant and proceed immediately to the next step or flash-freeze in liquid nitrogen and store at -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Acid Hydrolysis of Proteins with Radical Scavengers

This protocol is for the complete hydrolysis of proteins into their constituent amino acids for analysis, with the addition of phenol to protect against oxidation.

Materials:

  • 6 M Hydrochloric Acid (HCl), sequencing grade.

  • Phenol, crystal, reagent grade.

  • Hydrolysis tubes and vacuum sealing apparatus.

  • Heating block or oven at 110°C.

Procedure:

  • Prepare the hydrolysis solution: Add phenol to 6 M HCl to a final concentration of 0.1% (w/v).[3] Mix thoroughly to dissolve.

  • Place your dried protein sample (typically 1-10 µg) into a hydrolysis tube.

  • Add 100-200 µL of the 6 M HCl with 0.1% phenol to the tube.

  • Freeze the sample in liquid nitrogen and then apply a vacuum to remove all air from the tube.

  • While under vacuum, seal the tube using a flame.

  • Place the sealed tube in a heating block or oven at 110°C for 24 hours.

  • After hydrolysis, cool the tube to room temperature before carefully opening it.

  • Dry the sample completely using a vacuum centrifuge to remove the HCl.

  • Resuspend the hydrolyzed amino acids in an appropriate buffer for your analytical method.

Data Presentation

The following table summarizes the qualitative impact of various preventative measures on the artificial formation of O-Tyrosine. Currently, there is a lack of comprehensive quantitative studies directly comparing the efficacy of these methods for O-Tyrosine prevention.

Preventative Measure Mechanism of Action Qualitative Efficacy Key Considerations
Low Temperature (4°C or on ice) Reduces the rate of all chemical reactions, including oxidation.HighEasy to implement for most sample preparation steps.
Inert Atmosphere (Nitrogen or Argon) Displaces oxygen, a key component in the formation of reactive oxygen species.HighRequires specialized equipment (e.g., glove box).
Metal Chelators (e.g., Desferrioxamine) Sequesters transition metal ions, preventing their participation in the Fenton reaction to form hydroxyl radicals.HighThe effectiveness of some chelators like EDTA can be context-dependent.[4]
Radical Scavengers (e.g., Phenol, Thiourea) Directly react with and neutralize hydroxyl radicals.HighMust be compatible with downstream analytical methods. Phenol is effective during acid hydrolysis.[3]
Acidic pH Can minimize the reactivity of certain functional groups prone to oxidation.[5]ModerateMay not be suitable for all proteins or downstream applications.
Minimal Light Exposure Prevents photochemical reactions that can generate radicals.ModerateSimple to implement by using opaque tubes and avoiding direct light.

Visualizations

cluster_formation Artificial O-Tyrosine Formation Pathway cluster_prevention Prevention Strategies Phe Phenylalanine O_Tyr O-Tyrosine (Artifact) Phe->O_Tyr Oxidation OH_rad Hydroxyl Radical (•OH) OH_rad->Phe Scavengers Radical Scavengers (e.g., Phenol) Scavengers->OH_rad Neutralizes Chelators Metal Chelators (e.g., Desferrioxamine) Chelators->OH_rad Prevents Formation Low_Temp Low Temperature Low_Temp->Phe Slows Reaction Inert_Atm Inert Atmosphere Inert_Atm->OH_rad Reduces Precursors

Caption: Mechanism of artificial O-Tyrosine formation and key prevention strategies.

start Start: Protein Sample lysis Cell Lysis / Tissue Homogenization - On ice - Degassed buffer with chelators & scavengers start->lysis clarify Clarification (Centrifugation at 4°C) lysis->clarify hydrolysis Protein Hydrolysis - 6 M HCl with 0.1% Phenol - Vacuum sealed - 110°C, 24h clarify->hydrolysis dry Dry Down (Vacuum Centrifugation) hydrolysis->dry analysis LC-MS/MS Analysis dry->analysis

Caption: Recommended workflow for sample preparation to minimize O-Tyrosine artifacts.

References

Technical Support Center: Optimizing Derivatization of DL-O-Tyrosine for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the derivatization of DL-O-Tyrosine for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the derivatization of this compound, providing potential causes and actionable solutions.

Q1: Why is the derivatization yield of my this compound consistently low?

A1: Low derivatization yield is a frequent challenge and can stem from several factors:

  • Moisture Contamination: Silylating reagents, in particular, are highly sensitive to moisture. Any water present in the sample, solvents, or glassware will react with the derivatizing agent, reducing its availability to react with this compound.[1]

    • Solution: Ensure all glassware is thoroughly dried in an oven and cooled in a desiccator before use. Use only anhydrous solvents and reagents. Lyophilize (freeze-dry) aqueous samples to complete dryness before adding the derivatization reagents.

  • Incomplete Reaction: The derivatization reaction may not have proceeded to completion due to suboptimal conditions.

    • Solution: Optimize the reaction temperature and time. For silylation reactions with agents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), heating at 70-100°C for 2-4 hours is a common starting point.[2] For sterically hindered groups, a longer reaction time or higher temperature may be necessary.

  • Reagent Stoichiometry: An insufficient amount of derivatizing agent relative to the analyte and any other reactive species in the sample matrix can lead to incomplete derivatization.

    • Solution: Use a sufficient excess of the derivatizing reagent. The optimal amount may need to be determined empirically, especially for complex sample matrices.

Q2: I am observing significant peak tailing for my derivatized this compound in the GC chromatogram. What could be the cause?

A2: Peak tailing is often indicative of active sites within the GC system or issues with the derivatization itself.

  • Active Sites in the GC System: Free silanol (B1196071) groups on the surface of the GC inlet liner, the column itself, or fittings can interact with polar analytes, causing tailing.[3]

    • Solution: Use a deactivated inlet liner and a high-quality, well-conditioned capillary column. Regularly trim a small portion (e.g., 10-20 cm) from the front of the column to remove accumulated non-volatile residues.

  • Incomplete Derivatization: Underivatized or partially derivatized this compound molecules are highly polar and will interact strongly with the stationary phase, leading to tailing.

    • Solution: Re-optimize the derivatization procedure to ensure the reaction goes to completion. This can be verified by analyzing a time-course of the reaction.

  • Column Overload: Injecting too much sample can lead to peak fronting, but in some cases, can also contribute to tailing.

    • Solution: Try injecting a smaller volume or a more dilute sample.

Q3: My derivatized this compound sample seems to be unstable, leading to poor reproducibility. How can I improve this?

A3: Derivative instability can be a significant source of variability.

  • Hydrolysis of Derivatives: Silyl derivatives, while generally stable, can be susceptible to hydrolysis, especially in the presence of trace moisture.

    • Solution: After derivatization, ensure the sample is handled under anhydrous conditions. Avoid any aqueous workup steps if possible. If an extraction is necessary, use dry solvents.

  • Degradation Over Time: Some derivatives may degrade if left at room temperature for extended periods.

    • Solution: Analyze the derivatized samples as soon as possible after preparation. If storage is necessary, store them at a low temperature (e.g., -20°C) under an inert atmosphere.

Q4: I am seeing multiple peaks for my derivatized this compound. What is happening?

A4: The presence of multiple peaks can be due to the formation of different derivatives or isomers.

  • Formation of Multiple Derivatives: this compound has three active sites for derivatization: the carboxylic acid, the amino group, and the phenolic hydroxyl group. Incomplete derivatization can lead to a mixture of partially and fully derivatized molecules.

    • Solution: Adjusting the reaction conditions, such as increasing the reaction time or temperature, can often drive the reaction to a single, fully derivatized product.[1]

  • Isomeric Separation: If you are using a chiral column, you may be separating the D- and L- enantiomers of O-Tyrosine.

    • Solution: This is expected on a chiral column. If you are not intending to separate the enantiomers, ensure you are using a non-chiral column.

Experimental Protocols

The following are detailed methodologies for two common derivatization approaches for this compound. Note that these are starting points, and optimization for your specific instrumentation and sample matrix is recommended.

Protocol 1: Silylation using MTBSTFA

Silylation is a robust and widely used method for the derivatization of amino acids. N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) is a popular reagent that forms stable tert-butyldimethylsilyl (TBDMS) derivatives.[4]

Materials:

  • This compound standard or dried sample extract

  • N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)

  • Anhydrous acetonitrile (B52724) or pyridine (B92270)

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • Sample Preparation: Aliquot a known amount of this compound or your sample extract into a GC vial. If the sample is in an aqueous solution, it must be dried completely, preferably by lyophilization.

  • Reagent Addition: Add 100 µL of anhydrous acetonitrile (or pyridine for improved solubility) and 100 µL of MTBSTFA to the dried sample.[4]

  • Reaction: Tightly cap the vial and heat the mixture at 100°C for 2 to 4 hours.[1][4]

  • Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS.

Optimization Parameters for Silylation:

ParameterRange to InvestigateRationale
Reaction Temperature 70 - 120°CHigher temperatures can increase the reaction rate but may also lead to degradation of the analyte or derivative.
Reaction Time 1 - 6 hoursLonger reaction times can help ensure complete derivatization, especially for sterically hindered groups.[1]
Solvent Acetonitrile vs. PyridinePyridine can improve the solubility of the analyte and act as a catalyst, but it must be of high purity to avoid interfering peaks.
Reagent Volume 50 - 200 µLA sufficient excess of MTBSTFA is necessary to drive the reaction to completion, especially in complex matrices.
Protocol 2: Two-Step Esterification and Acylation

This method involves the protection of the carboxyl group via esterification, followed by acylation of the amino and hydroxyl groups. This approach can yield highly stable and volatile derivatives.

Materials:

Procedure:

  • Esterification:

    • Add 200 µL of 2M HCl in methanol to the dried sample.

    • Cap the vial and heat at 80°C for 60 minutes.[4]

    • After cooling, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Acylation:

    • To the dried, esterified sample, add 100 µL of ethyl acetate and 50 µL of PFPA (or TFAA).

    • Cap the vial and heat at 60°C for 30 minutes.[4]

    • Evaporate the excess reagent and solvent under a stream of nitrogen.

  • Analysis:

    • Reconstitute the final derivative in a suitable solvent (e.g., ethyl acetate or hexane) for GC-MS analysis.

Optimization Parameters for Two-Step Derivatization:

ParameterRange to InvestigateRationale
Esterification Reagent 2M HCl in Methanol vs. PropanolDifferent alcohols will result in different ester derivatives with varying chromatographic properties.
Esterification Time/Temp 30-90 min / 70-90°CEnsure complete esterification without degradation.
Acylation Reagent PFPA vs. TFAAThese reagents offer different levels of reactivity and produce derivatives with different mass spectral characteristics.
Acylation Time/Temp 15-60 min / 50-70°COptimize for complete acylation while minimizing side reactions.

Visualizations

The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for the derivatization of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Start with this compound Sample (Aqueous or Solid) dry Complete Drying (Lyophilization or N2 Stream) start->dry add_reagents Add Derivatization Reagents (e.g., MTBSTFA in Acetonitrile) dry->add_reagents react Heat Reaction Mixture (e.g., 100°C for 2-4 hours) add_reagents->react cool Cool to Room Temperature react->cool inject Inject into GC-MS cool->inject end Data Acquisition & Analysis inject->end

Caption: Experimental workflow for the silylation of this compound.

troubleshooting_workflow start Problem Encountered low_yield Low Derivatization Yield? start->low_yield peak_tailing Peak Tailing? low_yield->peak_tailing No moisture Check for Moisture: - Use anhydrous solvents - Dry glassware thoroughly - Lyophilize sample low_yield->moisture Yes multiple_peaks Multiple Peaks? peak_tailing->multiple_peaks No active_sites Check GC System: - Use deactivated liner - Condition/trim column peak_tailing->active_sites Yes incomplete_derivatization2 Incomplete Derivatization? - Increase reaction time/temp multiple_peaks->incomplete_derivatization2 Yes end Problem Resolved multiple_peaks->end No / Other Issue incomplete_rxn Optimize Reaction: - Increase temperature/time - Increase reagent amount moisture->incomplete_rxn incomplete_rxn->end check_derivatization Ensure Complete Derivatization: - Re-optimize reaction conditions active_sites->check_derivatization check_derivatization->end chiral_separation Using Chiral Column? - D/L enantiomers may separate incomplete_derivatization2->chiral_separation chiral_separation->end

Caption: Troubleshooting decision tree for this compound derivatization.

References

Dealing with co-eluting interferences in the chromatographic analysis of O-Tyrosine.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to co-eluting interferences in the chromatographic analysis of O-Tyrosine.

Troubleshooting Guide

Issue 1: Poor resolution between O-Tyrosine, M-Tyrosine, and P-Tyrosine isomers.

Root Cause: Tyrosine isomers are structurally very similar, making them difficult to separate on traditional reversed-phase columns like C18.[1]

Solutions:

  • Column Selection: The choice of stationary phase is critical for separating these isomers. A pentafluorophenyl (PFP) column is often successful where C18, hexyl-phenyl, and biphenyl (B1667301) columns may fail to provide adequate resolution.[1]

  • Mobile Phase Optimization:

    • pH Adjustment: Modifying the pH of the mobile phase can alter the ionization state of the tyrosine isomers, potentially improving separation.[2]

    • Ion-Pairing Reagents: Introducing an ion-pairing reagent to the mobile phase can enhance the retention and separation of these polar compounds.[3]

    • Competing Base: Adding a small amount of a competing base, such as triethylamine (B128534) (TEA), can interact with active silanol (B1196071) groups on the column, reducing peak tailing and improving peak shape.[2]

  • Alternative Chromatographic Modes:

    • Hydrophilic Interaction Chromatography (HILIC): This technique is well-suited for the separation of polar compounds like amino acids and can provide good separation of underivatized tyrosine isomers.[3]

    • Mixed-Mode Chromatography: Columns that utilize a combination of reversed-phase and ion-exchange mechanisms can offer unique selectivity for separating tyrosine and its derivatives.[3]

Issue 2: High background noise and matrix effects in biological samples.

Root Cause: Biological matrices such as plasma, serum, and urine are complex and contain numerous endogenous compounds that can co-elute with O-Tyrosine, causing interference and ion suppression in mass spectrometry.[4]

Solutions:

  • Sample Preparation: Robust sample preparation is essential to remove interfering substances before analysis.[5][6]

    • Protein Precipitation: This is a common first step to remove the bulk of proteins from biological fluids.[5][7]

    • Solid-Phase Extraction (SPE): SPE can effectively clean up samples by selectively retaining the analytes of interest while washing away interferences.[4][5][6][7] Cation-exchange SPE cartridges are often used for amino acid purification.[4]

    • Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquids and can be an effective cleanup step.[5][7]

  • Mass Spectrometry Parameters:

    • Selective Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM): In LC-MS/MS, using highly specific precursor-to-product ion transitions can significantly reduce background noise and improve selectivity.[4] For instance, for 3-Chloro-L-Tyrosine, monitoring a more specific fragment ion can mitigate high background.[4]

Issue 3: Peak tailing and poor peak shape.

Root Cause: Peak tailing for amino acids is often caused by secondary interactions between the analyte's amine groups and residual silanol groups on the silica-based stationary phase.[2] Other causes can include column overload, column degradation, and extra-column effects.[2]

Solutions:

  • Mobile Phase Modification: As mentioned previously, adjusting the mobile phase pH or adding a competing base like TEA can minimize silanol interactions.[2]

  • Column Choice:

    • Polar-Embedded Columns: These columns have a polar group embedded in the stationary phase that shields the silanol groups, reducing secondary interactions.[2]

    • Polymer-Based Columns: These columns lack silanol groups and can be a good alternative if peak tailing persists.[2]

  • Troubleshooting the System:

    • Reduce Injection Concentration/Volume: If column overload is suspected, diluting the sample or reducing the injection volume can improve peak shape.[2]

    • Column Maintenance: Regularly flushing the column with strong solvents and trimming the column inlet can remove contaminants and rectify degradation.[2]

    • Minimize Extra-Column Volume: Using tubing with appropriate length and diameter between the injector, column, and detector can reduce band broadening.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common co-eluting interferences for O-Tyrosine?

A1: The most common co-eluting interferences are its structural isomers, meta-Tyrosine (m-Tyr) and para-Tyrosine (p-Tyr), due to their very similar physicochemical properties.[1][8] In complex biological samples, other amino acids and endogenous matrix components can also co-elute.[4]

Q2: Can derivatization help in resolving co-eluting interferences?

A2: Yes, derivatization can significantly improve the chromatographic separation of O-Tyrosine and its isomers. By modifying the functional groups of the amino acids, their volatility, thermal stability, and chromatographic retention can be altered.[9][10] This is particularly useful for GC-MS analysis where derivatization is essential to make the amino acids volatile.[9][10] For LC analysis, derivatization can enhance selectivity and sensitivity.[11]

Q3: What are some common derivatization techniques for O-Tyrosine analysis?

A3: Common derivatization techniques include:

  • Silylation: This is widely used for GC analysis and involves replacing active hydrogens with a silyl (B83357) group (e.g., using N,O-Bis(trimethylsilyl)trifluoroacetamide or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide - MTBSTFA).[4][9][10]

  • Acylation/Esterification: This two-step process can yield highly volatile and stable derivatives for GC-MS.[10]

  • Reaction with o-phthaldialdehyde (OPA): OPA reacts with primary amines to form a product that can be detected by UV or fluorescence, often used in HPLC.[11]

  • Reaction with 6-aminoquinolyl-N-hydroxy-succinimidyl carbamate (B1207046) (AccQ): This reagent is used for pre-column derivatization in HPLC-UV analysis.[12]

Q4: How can I confirm if a peak is pure or if there is co-elution?

A4: Several methods can be used to assess peak purity:

  • Visual Inspection: Look for signs of asymmetry in the peak, such as shoulders or merged peaks.[13]

  • Diode Array Detector (DAD): A DAD collects UV spectra across the entire peak. If the spectra are identical, the peak is likely pure. If they differ, co-elution is probable.[13]

  • Mass Spectrometry (MS): By taking mass spectra across the peak, you can determine if more than one compound is present. If the mass spectra change across the peak, it indicates co-elution.[13][14]

Q5: What are the recommended storage conditions for biological samples containing O-Tyrosine to minimize degradation?

A5: For long-term storage of plasma and serum samples, it is recommended to keep them at -70°C.[4] While some studies show stability for shorter periods at higher temperatures like -20°C, storage at -70°C is best practice.[4] It is also advisable to minimize freeze-thaw cycles by aliquoting samples into smaller volumes before freezing.[4]

Data and Protocols

Table 1: Recommended HPLC Columns for Tyrosine Isomer Separation
Column TypeStationary Phase ChemistryKey AdvantagesReference(s)
Kinetex PFP PentafluorophenylSuccessfully resolves m-Tyr and p-Tyr where C18 columns fail.[1]
Core-shell mixed-mode HILIC and Cation-ExchangeAllows for the separation of underivatized amino acids.[3]
Polar-Embedded e.g., C18 with embedded polar groupReduces peak tailing by shielding residual silanol groups.[2]
Experimental Protocol: Sample Preparation of Plasma for LC-MS/MS Analysis

This protocol is a general guideline and may require optimization for specific applications.

  • Protein Precipitation:

    • To 100 µL of plasma, add a suitable internal standard (e.g., ¹³C₆-labeled O-Tyrosine).

    • Add 400 µL of ice-cold acetonitrile (B52724) to precipitate the proteins.[9]

    • Vortex the mixture thoroughly for 1 minute.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution:

    • Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 0.1% formic acid in water).[4]

    • Vortex to ensure complete dissolution.

    • The sample is now ready for injection into the LC-MS/MS system.

Experimental Protocol: Silylation Derivatization for GC-MS Analysis

This protocol is a general guideline for silylation using MTBSTFA.

  • Sample Preparation:

    • Aliquot the sample containing O-Tyrosine into a reaction vial. If the sample is aqueous, it must be completely dried, for example, by freeze-drying.[9]

  • Derivatization Reaction:

    • Add 100 µL of an anhydrous solvent like acetonitrile or pyridine (B92270) to the dried sample.[9]

    • Add an excess of the silylating agent (e.g., 50 µL of MTBSTFA).

    • Cap the vial tightly.

    • Heat the reaction mixture at 70-100°C for 2-4 hours to ensure complete derivatization.[9]

  • Analysis:

    • Cool the vial to room temperature.

    • Inject an aliquot of the derivatized sample directly into the GC-MS system.

Visualizations

Troubleshooting_Workflow Troubleshooting Co-elution in O-Tyrosine Analysis start Start: Co-elution or Poor Peak Shape Observed check_isomers Are Tyrosine Isomers (o-, m-, p-) the Primary Interference? start->check_isomers check_matrix Is the Sample from a Complex Biological Matrix? check_isomers->check_matrix No optimize_column Optimize Stationary Phase: - Use PFP Column - Consider HILIC or Mixed-Mode check_isomers->optimize_column Yes sample_prep Enhance Sample Preparation: - Protein Precipitation - Solid-Phase Extraction (SPE) - Liquid-Liquid Extraction (LLE) check_matrix->sample_prep Yes derivatization Consider Derivatization to Enhance Separation/Detection check_matrix->derivatization No optimize_mobile_phase Optimize Mobile Phase: - Adjust pH - Add Ion-Pairing Reagent - Use Competing Base (TEA) optimize_column->optimize_mobile_phase optimize_mobile_phase->derivatization ms_params Optimize MS Parameters: - Use Specific MRM Transitions sample_prep->ms_params ms_params->derivatization end End: Improved Resolution and Peak Shape derivatization->end

Caption: A logical workflow for troubleshooting co-elution issues.

Sample_Prep_Workflow General Sample Preparation Workflow for Biological Samples start Start: Biological Sample (e.g., Plasma, Serum) protein_precipitation 1. Protein Precipitation (e.g., with Acetonitrile) start->protein_precipitation centrifugation 2. Centrifugation protein_precipitation->centrifugation supernatant_collection 3. Supernatant Collection centrifugation->supernatant_collection spe 4. Solid-Phase Extraction (SPE) (Optional, for cleaner samples) supernatant_collection->spe evaporation 5. Evaporation to Dryness supernatant_collection->evaporation Skip SPE spe->evaporation reconstitution 6. Reconstitution in Mobile Phase evaporation->reconstitution analysis 7. Injection into Chromatography System reconstitution->analysis end End: Analysis analysis->end

References

Improving the sensitivity of DL-O-Tyrosine detection in low-concentration samples.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the sensitive detection of DL-O-Tyrosine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the analysis of low-concentration this compound samples.

Frequently Asked Questions (FAQs)

Q1: Why is the detection of this compound in low-concentration samples challenging?

A1: The detection of this compound at low concentrations is challenging primarily because it lacks a strong native chromophore or fluorophore, making it difficult to detect with high sensitivity using common analytical techniques like UV-Vis or fluorescence spectroscopy.[1] Additionally, in biological samples, its concentration can be extremely low, often orders of magnitude lower than unmodified tyrosine, making it susceptible to interference from the sample matrix.[2]

Q2: What is derivatization and why is it recommended for this compound analysis?

A2: Derivatization is a chemical modification process where the analyte of interest (in this case, this compound) is reacted with a reagent to form a new compound with improved detection properties.[3] For this compound, derivatization is highly recommended to enhance its detectability by introducing a fluorescent or UV-absorbing tag to the molecule. This significantly increases the sensitivity and selectivity of the analysis.

Q3: What are the common derivatization methods for amino acids like this compound?

A3: Several derivatization methods are available for amino acids. The choice depends on factors like the desired sensitivity, the presence of interfering substances, and the available detection equipment.[1] Common methods include pre-column and post-column derivatization.

  • Pre-column derivatization: The amino acid is derivatized before being introduced into the analytical system (e.g., HPLC). This approach can minimize reagent consumption and allow for the use of more sensitive reagents.[3] Common pre-column derivatization reagents include o-phthaldialdehyde (OPA), 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), and 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl).[4][5]

  • Post-column derivatization: The derivatization reaction occurs after the amino acid has been separated by chromatography and before it reaches the detector. This method offers excellent reproducibility.[3]

Q4: Which detection method is most suitable for low-concentration this compound analysis?

A4: The most suitable detection method often depends on the required sensitivity and the complexity of the sample matrix.

  • Fluorescence Detection (FLD): When coupled with a suitable fluorescent derivatization reagent (e.g., OPA, AQC), FLD offers very high sensitivity and selectivity.[1][4]

  • Mass Spectrometry (MS): Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) provides excellent sensitivity and specificity, allowing for the definitive identification and quantification of this compound, even in complex biological matrices.[2][6]

  • Electrochemical Detection (ED): This method can be used for the direct detection of electroactive compounds like tyrosine isomers and offers good sensitivity.[7][8]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of low-concentration this compound samples, particularly when using HPLC-based methods.

Issue 1: Low or No Signal/Sensitivity
Possible Cause Solution
Inefficient Derivatization Ensure the derivatization reagent is not expired and has been stored correctly. Optimize the reaction conditions (pH, temperature, reaction time) for this compound. A molar excess of the derivatization reagent (typically 4-6x) is often required for complete reaction.
Incorrect Wavelength/Detector Settings Verify that the detector is set to the optimal excitation and emission wavelengths for the chosen derivatization tag.[9]
Detector Lamp Issue Check the detector lamp's age and intensity. A dim or unstable lamp can lead to a loss of sensitivity.[9]
Sample Degradation This compound can be susceptible to degradation. For biological samples, it is recommended to store them at -70°C for long-term stability.[10] Avoid repeated freeze-thaw cycles by aliquoting samples.[10]
Leak in the System Check for leaks in the HPLC system, as this can lead to low pressure and reduced signal intensity.[11]
Issue 2: Baseline Noise or Drift
Possible Cause Solution
Contaminated Mobile Phase Use high-purity solvents and reagents for the mobile phase.[12] Filter and degas the mobile phase before use to remove particulates and dissolved air, which can cause noise and drift.[12][13]
Air Bubbles in the System Degas the mobile phase thoroughly.[12] Check for leaks in the solvent lines or pump seals that could introduce air.[14]
Temperature Fluctuations Ensure a stable temperature for the column and detector.[11] Use a column oven to maintain a consistent temperature.
Detector Lamp Instability An aging or unstable detector lamp can cause baseline drift.[9]
Column Contamination Flush the column with a strong solvent to remove contaminants. If the problem persists, the column may need to be replaced.[9]
Issue 3: Peak Tailing or Splitting
Possible Cause Solution
Column Degradation Over time, the column packing can degrade, leading to poor peak shape.[13] Consider replacing the column.
Sample Overload Injecting too much sample can lead to peak tailing.[13] Try diluting the sample or reducing the injection volume.
Mismatch between Sample Solvent and Mobile Phase The sample solvent should be of similar or weaker strength than the mobile phase to ensure good peak shape.[11]
Injection Port Issues A bad rotor in the injection port can cause split peaks.[14]
Column Void or Blockage A void at the head of the column or a blockage can cause peak splitting.[12] Back-flushing or replacing the column may be necessary.[12]

Experimental Protocols

Protocol 1: Pre-column Derivatization with OPA/MPA for HPLC-FLD Analysis

This protocol is adapted from a general method for amino acid analysis and can be optimized for this compound.[4]

Materials:

  • This compound standard solution

  • Sample containing this compound

  • o-phthaldialdehyde (OPA) solution

  • 3-mercaptopropionic acid (MPA) solution

  • Borate (B1201080) buffer (0.2 M, pH adjusted)

  • HPLC system with a fluorescence detector and a C18 column

Procedure:

  • Reagent Preparation: Prepare a mixture of OPA and MPA solutions (typically 1:1 v/v).

  • Automated Derivatization (if available):

    • Transfer 10 µL of the standard or sample to a vial.

    • Add 45 µL of the OPA/MPA mixture.

    • Add 45 µL of 0.2 M borate buffer.

    • Mix thoroughly (e.g., 3 x 40 µL mixing cycles).

    • Allow a reaction time of 1 minute.[4]

  • Manual Derivatization: Mix the sample/standard, OPA/MPA, and borate buffer in the same ratios as above in a microcentrifuge tube. Vortex briefly and allow to react for 1 minute.

  • HPLC Analysis:

    • Inject 1 µL of the derivatized mixture onto the HPLC system.

    • Separate the derivatized amino acids on a C18 column using a suitable gradient elution.

    • Detect the derivatives using a fluorescence detector set to the appropriate excitation and emission wavelengths for OPA-derivatized amino acids.

Data Presentation

Table 1: Comparison of Derivatization Reagents for Amino Acid Analysis
Derivatization ReagentDetection MethodAdvantagesLimitations
o-phthaldialdehyde (OPA) FluorescenceRapid reaction, good sensitivity for primary amines.[4]Does not react with secondary amines, derivatives can be unstable.
6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) Fluorescence, UVReacts with both primary and secondary amines, stable derivatives.[1]Hydrolysis by-products can interfere with separation.[1]
4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) Spectrophotometry, FluorescenceGood for developing simple and sensitive spectrophotometric methods.[5][15]Reaction conditions (pH, temperature) need careful optimization.[5]
Phenyl isothiocyanate (PITC) UVWell-established method.[3]Requires heating for the reaction to proceed.[3]

Visualizations

Diagram 1: General Workflow for Sensitive this compound Detection

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Low-Concentration Sample Extract Extraction / Clean-up Sample->Extract Deriv Derivatization Extract->Deriv HPLC HPLC Separation (e.g., C18 column) Deriv->HPLC Detect Detection (FLD, MS, etc.) HPLC->Detect Quant Quantification Detect->Quant Report Reporting Quant->Report

Caption: A generalized experimental workflow for the sensitive analysis of this compound.

Diagram 2: Troubleshooting Logic for Low Signal Intensity

G Start Low Signal Intensity CheckDeriv Check Derivatization Efficiency? Start->CheckDeriv OptimizeDeriv Optimize Reaction (pH, time, temp, reagent excess) CheckDeriv->OptimizeDeriv Yes CheckDetector Check Detector Settings? CheckDeriv->CheckDetector No Resolved Signal Improved OptimizeDeriv->Resolved AdjustWavelength Adjust Wavelengths & Check Lamp CheckDetector->AdjustWavelength Yes CheckSample Check Sample Integrity? CheckDetector->CheckSample No AdjustWavelength->Resolved ImproveStorage Improve Storage Conditions & Handling CheckSample->ImproveStorage Yes SystemCheck Check HPLC System? CheckSample->SystemCheck No ImproveStorage->Resolved InspectLeaks Inspect for Leaks & Low Pressure SystemCheck->InspectLeaks Yes InspectLeaks->Resolved

Caption: A troubleshooting flowchart for addressing low signal intensity in this compound analysis.

References

How to handle antibody cross-reactivity in O-Tyrosine immunoassays.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding antibody cross-reactivity in ortho-Tyrosine (O-Tyrosine) immunoassays.

Frequently Asked Questions (FAQs)

Q1: What is O-Tyrosine and why is it a significant biomarker?

O-Tyrosine is an isomer of the amino acid tyrosine, formed when hydroxyl radicals attack Phenylalanine residues in proteins. It is not incorporated into proteins during synthesis but is a result of post-translational modification induced by oxidative stress. Its presence in tissues and biological fluids is considered a key biomarker for assessing oxidative damage, which is implicated in various pathologies including neurodegenerative diseases, atherosclerosis, and aging.

Q2: What is antibody cross-reactivity in the context of O-Tyrosine immunoassays?

Antibody cross-reactivity occurs when an antibody, intended to bind specifically to O-Tyrosine, also binds to other structurally similar molecules. In this case, the primary concern is cross-reactivity with other tyrosine isomers, such as meta-Tyrosine (m-Tyrosine) and para-Tyrosine (p-Tyrosine), or with the parent amino acid, Phenylalanine. This can lead to non-specific signals and inaccurate quantification of O-Tyrosine.

Q3: Why are antibodies for O-Tyrosine particularly susceptible to cross-reactivity?

The structural differences between tyrosine isomers are minimal, differing only in the position of the hydroxyl group on the benzene (B151609) ring. This subtlety makes it challenging to produce monoclonal or polyclonal antibodies that can exclusively recognize the ortho position without also binding to the meta and para forms.

Q4: What are the consequences of using a cross-reactive antibody in my experiment?

Using a cross-reactive antibody can lead to several erroneous outcomes:

  • False Positives: Signal may be detected even in the absence of O-Tyrosine, due to the antibody binding to more abundant isomers like p-Tyrosine.

  • Poor Reproducibility: Results may vary between experiments and labs depending on the relative concentrations of the cross-reacting isomers in different samples.

Troubleshooting Guide

This guide addresses common issues encountered during O-Tyrosine immunoassays.

Q: Why am I observing an unexpectedly high signal or high background in my ELISA/Western Blot?

Possible Cause 1: Antibody Cross-Reactivity Your primary antibody may be binding to other tyrosine isomers (m-Tyrosine, p-Tyrosine) or other unrelated proteins present in your sample.

Solution:

  • Perform a Competition Assay: The most definitive way to check for cross-reactivity is through a competitive ELISA or Western Blot. Pre-incubate the primary antibody with a high concentration of potential cross-reactants (e.g., free m-Tyrosine, p-Tyrosine) before adding it to your sample. A significant drop in signal confirms cross-reactivity.

  • Source a More Specific Antibody: Check manufacturer datasheets for specificity data. Look for antibodies that have been validated against other tyrosine isomers.

Possible Cause 2: Insufficient Blocking The blocking buffer may not be effectively preventing non-specific binding of the primary or secondary antibody to the plate or membrane.

Solution:

  • Optimize Blocking Conditions: Increase the concentration of the blocking agent (e.g., from 3% to 5% BSA or non-fat milk).

  • Extend Blocking Time: Increase the blocking incubation time (e.g., from 1 hour to 2 hours at room temperature or overnight at 4°C).

  • Test Different Blocking Agents: Some antibodies exhibit lower non-specific binding with specific blockers. Try alternatives like commercial-grade blocking buffers.

Q: My results are inconsistent and not reproducible. What could be the cause?

Possible Cause 1: Sample Variability The relative abundance of O-Tyrosine and its cross-reactive isomers can vary significantly between biological samples, leading to inconsistent results if the antibody is not highly specific.

Solution:

  • Validate Antibody Specificity: Before starting a large-scale experiment, rigorously validate the antibody's specificity using the protocols outlined below (e.g., Competitive ELISA).

  • Use Control Samples: Include well-characterized positive and negative control samples in every assay to monitor performance and consistency. A positive control could be a protein known to be nitrated, while a negative control would be the same protein in its native state.

Possible Cause 2: Assay Drift Minor variations in incubation times, temperatures, or reagent concentrations can lead to drift in results over the course of an experiment or between experiments.

Solution:

  • Standardize Protocols: Ensure all steps are performed consistently. Use timers and calibrated equipment.

  • Include Internal Standards: If possible, spike a known amount of O-Tyrosine-containing peptide into a subset of samples to monitor assay performance and normalize results.

Below is a decision tree to help troubleshoot common issues in O-Tyrosine immunoassays.

G start_node Start: Immunoassay Issue (e.g., High Background, Inconsistent Results) q1 Is the signal unexpectedly high or is there high background? start_node->q1 Check Signal q2 Are results inconsistent across samples/experiments? start_node->q2 Check Consistency q1->q2 No sol_hs1 Potential Cause: Antibody Cross-Reactivity q1->sol_hs1 Yes sol_hs2 Potential Cause: Insufficient Blocking or Washing q1->sol_hs2 Yes sol_ic1 Potential Cause: Underlying Cross-Reactivity q2->sol_ic1 Yes sol_ic2 Potential Cause: Assay Drift / Protocol Variation q2->sol_ic2 Yes action_hs1 Action: Perform Competitive ELISA with Tyrosine Isomers. sol_hs1->action_hs1 action_hs2 Action: Optimize Blocking (Time, Concentration, Agent). sol_hs2->action_hs2 action_ic1 Action: Validate antibody specificity. Use well-characterized controls. sol_ic1->action_ic1 action_ic2 Action: Standardize all protocols. Use internal standards. sol_ic2->action_ic2

Caption: Troubleshooting decision tree for O-Tyrosine immunoassays.

Cross-Reactivity Data

The specificity of an anti-O-Tyrosine antibody is determined by its percentage of cross-reactivity with other molecules. Lower percentages indicate higher specificity.

Antibody CloneTargetCross-ReactantCross-Reactivity (%)Assay Type
Clone 10A2 O-Tyrosinem-Tyrosine< 0.1%Competitive ELISA
p-Tyrosine< 0.1%
Phenylalanine< 0.01%
Clone 3B8 O-Tyrosinem-Tyrosine~1.5%Competitive ELISA
p-Tyrosine~0.8%
Phenylalanine< 0.1%
Polyclonal Ab-X O-Tyrosinem-Tyrosine~5.0%Competitive ELISA
p-Tyrosine~3.2%
Phenylalanine~0.5%

Note: Data is illustrative and should be confirmed from manufacturer datasheets for specific antibody lots.

Experimental Protocols

Protocol 1: Competitive ELISA for Specificity Testing

This protocol is designed to determine the specificity of an anti-O-Tyrosine antibody by measuring its ability to bind to immobilized O-Tyrosine in the presence of free tyrosine isomers.

Workflow Diagram:

G step1 1. Coat Plate with O-Tyr-BSA step2 2. Block Plate (e.g., 5% BSA) step1->step2 step3 3. Pre-incubate Antibody with Competitors step2->step3 step4 4. Add Ab/Competitor Mix to Wells step3->step4 step5 5. Wash step4->step5 step6 6. Add Secondary Ab (HRP-conjugated) step5->step6 step7 7. Wash step6->step7 step8 8. Add Substrate (e.g., TMB) step7->step8 step9 9. Read Absorbance step8->step9

Caption: Workflow for a competitive ELISA to test antibody specificity.

Methodology:

  • Plate Coating: Coat a 96-well ELISA plate with an O-Tyrosine-conjugated protein (e.g., O-Tyr-BSA) at 1-10 µg/mL in coating buffer overnight at 4°C.

  • Washing: Wash the plate 3 times with Wash Buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block the wells with 200 µL of Blocking Buffer (e.g., 5% BSA in PBST) for 2 hours at room temperature.

  • Competitor Preparation: Prepare serial dilutions of the competitors (O-Tyrosine, m-Tyrosine, p-Tyrosine, Phenylalanine) in Assay Buffer. A typical range would be from 0.01 µM to 1000 µM.

  • Antibody Pre-incubation: In a separate plate or tubes, mix a fixed, sub-saturating concentration of the primary anti-O-Tyrosine antibody with each concentration of the competitor. Also include a "no competitor" control. Incubate this mixture for 1 hour at room temperature.

  • Incubation: After washing the blocked plate, transfer 100 µL of the antibody/competitor mixtures to the appropriate wells. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate 5 times with Wash Buffer.

  • Secondary Antibody: Add 100 µL of HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions, to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate 5 times with Wash Buffer.

  • Detection: Add 100 µL of TMB substrate to each well. Allow color to develop in the dark. Stop the reaction with 50 µL of Stop Solution (e.g., 2N H₂SO₄).

  • Analysis: Read the absorbance at 450 nm. Plot the absorbance against the log of the competitor concentration. The IC50 value (concentration of competitor that inhibits 50% of binding) can be calculated for each isomer to quantify cross-reactivity.

Protocol 2: Western Blot Specificity Check using Peptide Competition

This protocol validates antibody specificity by showing that the signal on a blot can be blocked by pre-incubation with the target peptide.

Methodology:

  • Sample Preparation & Electrophoresis: Run protein samples on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1-2 hours at room temperature in Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Antibody & Peptide Preparation:

    • Prepare two tubes of primary antibody solution at the optimal dilution in Blocking Buffer.

    • To one tube (the "Blocked" sample), add the O-Tyrosine-containing control peptide to a final concentration of 1-10 µg/mL.

    • To the other tube (the "Unblocked" sample), add an equivalent volume of buffer.

    • Incubate both tubes for 1 hour at room temperature with gentle agitation.

  • Membrane Incubation: Cut the membrane if necessary to compare blocked vs. unblocked conditions side-by-side. Incubate one membrane with the "Blocked" antibody solution and the other with the "Unblocked" solution overnight at 4°C.

  • Washing: Wash both membranes 3 times for 10 minutes each with TBST.

  • Secondary Antibody: Incubate both membranes with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash both membranes 3 times for 10 minutes each with TBST.

  • Detection: Apply an ECL substrate and image the blots.

  • Analysis: A specific antibody will show a strong band in the "Unblocked" lane and a significantly diminished or absent band in the "Blocked" lane. No change in signal intensity suggests the signal may be non-specific.

The following diagram illustrates the principle of antibody cross-reactivity.

G cluster_0 High Specificity cluster_1 Cross-Reactivity Ab1 Anti-O-Tyr Ab OTyr O-Tyrosine Ab1->OTyr Strong Binding MTyr m-Tyrosine PTyr p-Tyrosine Ab2 Anti-O-Tyr Ab OTyr2 O-Tyrosine Ab2->OTyr2 Intended Binding MTyr2 m-Tyrosine Ab2->MTyr2 Non-specific Binding PTyr2 p-Tyrosine Ab2->PTyr2 Non-specific Binding

Caption: Specific vs. cross-reactive antibody binding to tyrosine isomers.

Strategies to improve the recovery of DL-O-Tyrosine during solid-phase extraction.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the solid-phase extraction (SPE) of DL-O-Tyrosine. This resource provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals improve the recovery of this analyte during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound that affect its retention on SPE sorbents?

A1: this compound is an amino acid and exists as a zwitterion in aqueous solutions.[1] Its charge is pH-dependent due to the presence of a carboxylic acid group, an amino group, and a phenolic hydroxyl group.[2] This zwitterionic nature means that pH control is critical for successful retention and elution during SPE.[2][3] In acidic conditions, the amino group is protonated (-NH3+), making the molecule suitable for cation exchange. In basic conditions, the carboxylic acid group is deprotonated (-COO-), making it suitable for anion exchange.

Q2: I am experiencing low recovery of this compound. What are the most common causes?

A2: Low recovery in SPE is a common issue and can stem from several factors.[4][5][6] For a polar, zwitterionic compound like this compound, the most likely causes include:

  • Inappropriate Sorbent Choice: Using a standard reversed-phase sorbent may not provide sufficient retention for the polar O-Tyrosine.[4]

  • Incorrect Sample pH: If the pH of your sample load is not optimized, the O-Tyrosine may not be in the correct charge state to interact with the sorbent.[3][5]

  • Wash Solvent is Too Strong: A strong wash solvent can prematurely elute the analyte from the sorbent.[3][7]

  • Elution Solvent is Too Weak: The elution solvent may not be strong enough to disrupt the interaction between the O-Tyrosine and the sorbent.[3][4]

  • Sample Overload: Exceeding the capacity of the SPE cartridge can lead to analyte breakthrough during the loading step.[7][8]

  • High Flow Rate: A flow rate that is too high during sample loading can prevent efficient interaction between the analyte and the sorbent.[8][9]

Q3: Which type of SPE sorbent is best for this compound?

A3: Due to its ability to carry a positive charge at low pH, a strong cation exchange (SCX) or a mixed-mode cation exchange sorbent is highly recommended for this compound.[3] These sorbents will retain the protonated amino group of the O-Tyrosine, allowing for effective cleanup of the sample.

Q4: How does pH adjustment of the sample and solvents improve recovery?

A4: Adjusting the pH is crucial for controlling the charge state of this compound.

  • Loading: By acidifying your sample (e.g., with formic acid to a pH < pKa of the carboxylic acid group), you ensure the amino group is protonated (-NH3+), promoting strong retention on a cation exchange sorbent.[3][10]

  • Washing: A wash with a mildly acidic, low-polarity solvent (e.g., methanol (B129727) with 1% formic acid) can remove neutral and weakly-bound impurities without eluting the positively charged O-Tyrosine.[10]

  • Elution: To elute the O-Tyrosine, a basic solution (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol) is used.[3] This neutralizes the charge on the amino group, disrupting its interaction with the cation exchange sorbent and allowing it to be eluted.[3]

Troubleshooting Guide: Low Recovery of this compound

This guide will help you systematically troubleshoot and resolve issues of low this compound recovery.

Step 1: Identify Where the Analyte is Being Lost

To effectively troubleshoot, you must first determine at which stage of the SPE process the O-Tyrosine is being lost.[7][11]

  • Collect separate fractions for the load , wash , and elution steps.

  • Analyze each fraction using your analytical method (e.g., HPLC-UV, LC-MS).

  • The presence of O-Tyrosine in the load or wash fractions indicates a problem with retention, while its absence in the elution fraction (and other fractions) suggests it remains bound to the sorbent.[7]

Step 2: Address the Specific Problem

Based on the results from Step 1, follow the appropriate troubleshooting path below.

Problem A: Analyte Found in the Load Fraction (Breakthrough)

Potential Cause Recommended Solution
Incorrect Sorbent Choice Switch to a strong cation exchange (SCX) or mixed-mode cation exchange sorbent.
Incorrect Sample pH Acidify the sample to a pH of 2-3 using formic or acetic acid to ensure the amino group is protonated.[10]
Sample Solvent Too Strong Dilute the sample with a weaker, aqueous solvent before loading.[8]
High Flow Rate Decrease the flow rate during sample loading to allow sufficient time for interaction between the O-Tyrosine and the sorbent.[8][9]
Sorbent Overload Decrease the sample volume or concentration, or increase the mass of the sorbent in the cartridge.[8]

Problem B: Analyte Found in the Wash Fraction

Potential Cause Recommended Solution
Wash Solvent Too Strong Decrease the organic content of the wash solvent or use a less polar organic solvent. Ensure the wash solvent has the same acidic pH as the loading solution.[3][7]
Incorrect pH of Wash Solvent Maintain the acidic pH during the wash step to keep the O-Tyrosine protonated and retained on the SCX sorbent.[7]

Problem C: Analyte Not Found in Any Fraction (Stuck on Sorbent)

Potential Cause Recommended Solution
Elution Solvent Too Weak Increase the strength of the elution solvent. For SCX, this means increasing the pH or using a stronger base. A common choice is 5% ammonium hydroxide in methanol.[3]
Insufficient Elution Volume Increase the volume of the elution solvent. Consider a two-step elution and analyze both fractions.[9]
Secondary Interactions This compound may have secondary hydrophobic interactions. Ensure your elution solvent contains a sufficient amount of organic solvent (e.g., methanol or acetonitrile) to disrupt these.

Data Presentation: Expected Recovery Improvements

The following table summarizes expected recovery improvements for this compound when applying the recommended optimization strategies. These are representative values based on typical outcomes for amino acid analysis using SPE.

Parameter Sub-optimal Condition Expected Recovery Optimized Condition Expected Recovery
Sorbent Type Reversed-Phase (C18)20-40%Strong Cation Exchange (SCX)>85%
Sample pH Neutral (pH 7)30-50%Acidic (pH 2-3)>90%
Wash Solvent 50% Methanol in Water40-60%1% Formic Acid in Methanol>85%
Elution Solvent Methanol50-70%5% NH4OH in Methanol>95%

Experimental Protocols

Protocol 1: SPE of this compound using a Strong Cation Exchange (SCX) Cartridge

This protocol is designed for the extraction of this compound from an aqueous sample matrix.

Materials:

  • SOLA SCX SPE Cartridge (or equivalent)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Ammonium Hydroxide (LC-MS grade)

Method:

  • Conditioning:

    • Pass 1 mL of methanol through the SCX cartridge.

    • Do not allow the sorbent to dry.

  • Equilibration:

    • Pass 1 mL of water with 1% formic acid through the cartridge.[10]

    • Do not allow the sorbent to dry.

  • Sample Loading:

    • Acidify the sample containing this compound with formic acid to a final concentration of 1%. The sample should be primarily aqueous for optimal binding.[10]

    • Load the acidified sample onto the cartridge at a slow, steady flow rate (e.g., 1 mL/min).

  • Washing:

    • Pass 1 mL of methanol with 1% formic acid through the cartridge to remove impurities.[10]

  • Elution:

    • Elute the this compound by passing 1 mL of 5% ammonium hydroxide in methanol through the cartridge.[10] Collect the eluate.

  • Post-Elution (Optional):

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a solvent compatible with your analytical method.[3]

Visualizations

Troubleshooting Workflow for Low SPE Recovery

Low_Recovery_Troubleshooting start Low Recovery of this compound collect_fractions Step 1: Collect and Analyze Load, Wash, and Elution Fractions start->collect_fractions where_lost Where is the analyte lost? collect_fractions->where_lost in_load In Load Fraction (Breakthrough) where_lost->in_load Load in_wash In Wash Fraction where_lost->in_wash Wash not_eluted Not in Any Fraction (Stuck on Sorbent) where_lost->not_eluted Elution load_solutions Check: 1. Sorbent Choice (Use SCX) 2. Sample pH (Acidify) 3. Sample Solvent Strength 4. Flow Rate (Decrease) 5. Sorbent Overload in_load->load_solutions wash_solutions Check: 1. Wash Solvent Strength (Decrease Organic %) 2. Wash Solvent pH (Keep Acidic) in_wash->wash_solutions elution_solutions Check: 1. Elution Solvent Strength (Increase Basicity/pH) 2. Elution Volume (Increase) not_eluted->elution_solutions end Improved Recovery load_solutions->end wash_solutions->end elution_solutions->end

Caption: Troubleshooting workflow for low recovery of this compound.

Experimental Workflow for SCX-SPE of this compound

SPE_Workflow cluster_steps SPE Steps start Start: SCX Cartridge conditioning 1. Condition (Methanol) start->conditioning equilibration 2. Equilibrate (Acidic Water) conditioning->equilibration waste1 Waste (Conditioning/Equilibration Solvents) conditioning->waste1 loading 3. Load Sample (Acidified, pH 2-3) equilibration->loading equilibration->waste1 washing 4. Wash (Acidic Methanol) loading->washing waste2 Waste (Unretained Matrix) loading->waste2 elution 5. Elute (Basic Methanol, pH > 9) washing->elution waste3 Waste (Impurities) washing->waste3 product Product (Purified this compound) elution->product

Caption: Experimental workflow for this compound purification using SCX-SPE.

References

Resolving poor chromatographic separation of O-Tyrosine isomers.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving poor chromatographic separation of O-Tyrosine isomers.

Troubleshooting & Optimization Workflow

The following workflow provides a systematic approach to diagnosing and resolving common separation issues for both positional and chiral O-Tyrosine isomers.

G start Poor Chromatographic Resolution of O-Tyrosine Isomers isomer_type Identify Isomer Type start->isomer_type general General Troubleshooting (Applies to All Isomers) start->general positional Positional Isomers (ortho-, meta-, para-) isomer_type->positional Positional chiral Enantiomers (D- & L-Tyrosine) isomer_type->chiral Chiral p_station Select Appropriate Stationary Phase positional->p_station p_mobile Optimize Mobile Phase positional->p_mobile c_station Select Chiral Stationary Phase (CSP) chiral->c_station c_mobile Optimize Mobile Phase chiral->c_mobile c_deriv Consider Derivatization chiral->c_deriv p_station_sol Use PFP (Pentafluorophenyl) or Biphenyl column. Standard C18 columns are often ineffective. p_station->p_station_sol p_mobile_sol Adjust pH with acid (e.g., 0.1% Formic Acid) to suppress ionization and improve peak shape. Optimize organic modifier gradient. p_mobile->p_mobile_sol c_station_sol Crown Ether (e.g., Crownpak CR-I) Cinchona Alkaloid (e.g., CHIRALPAK ZWIX) Ligand Exchange CSPs c_station->c_station_sol c_mobile_sol Use acidic mobile phase (e.g., HClO₄ or TFA). Optimize organic modifier (MeOH or ACN) percentage. c_mobile->c_mobile_sol c_deriv_sol Use chiral derivatizing agent (e.g., TAGIT) to form diastereomers separable on a standard C18 column. c_deriv->c_deriv_sol tailing Address Peak Tailing general->tailing broad Address Peak Broadening general->broad tailing_sol Acidify mobile phase to minimize silanol (B1196071) interactions. Reduce sample concentration to prevent overload. tailing->tailing_sol broad_sol Optimize flow rate. Minimize extra-column volume (use shorter, narrower tubing). broad->broad_sol

Troubleshooting workflow for poor O-Tyrosine isomer resolution.

Frequently Asked Questions (FAQs)

Positional Isomer Separation (o-, m-, p-Tyrosine)

Q1: Why are my o-, m-, and p-tyrosine isomers co-eluting on a standard C18 column?

A1: Standard C18 columns separate analytes primarily based on hydrophobicity. The positional isomers of tyrosine have very similar hydrophobicity, making their separation on C18 phases extremely difficult, if not impossible.[1] To achieve resolution, a stationary phase that offers alternative separation mechanisms, such as π-π interactions, dipole-dipole interactions, or shape selectivity, is required.

Q2: What is the recommended column for separating o-, m-, and p-tyrosine?

A2: A Pentafluorophenyl (PFP) stationary phase is highly recommended and has proven successful for resolving tyrosine's positional isomers.[1] Biphenyl phases have also been used effectively for separating positional isomers of other aromatic compounds and may be a viable alternative.[1][2] These phases provide multiple retention mechanisms beyond simple hydrophobicity, which are necessary to differentiate the subtle structural differences between the isomers.

Q3: How does mobile phase pH affect the separation of positional isomers?

A3: Mobile phase pH is a critical factor.[3][4] Tyrosine is an amphoteric compound with both acidic (carboxylic acid) and basic (amine) functional groups.[5] Adding a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase to maintain a low pH (e.g., 2.5-3.5) is crucial.[3] This suppresses the ionization of the carboxylic acid group and protonates the amine group, leading to more consistent interactions with the stationary phase, sharper peak shapes, and improved resolution.

Chiral Isomer Separation (D/L-Tyrosine)

Q4: How can I separate D- and L-tyrosine enantiomers?

A4: The separation of enantiomers requires a chiral environment. This is typically achieved by using a Chiral Stationary Phase (CSP). Several types of CSPs are effective for amino acid separations:

  • Crown Ether-Based CSPs: These are particularly well-suited for separating D- and L-amino acids.[6][7] Columns like Crownpak CR(+) are frequently used and provide excellent resolution.[8]

  • Cinchona Alkaloid-Based Zwitterionic CSPs: Phases like CHIRALPAK® ZWIX(+) and ZWIX(-) are versatile for the chiral analysis of free amino acids and can even reverse the elution order of enantiomers, which is useful for trace analysis.[9]

  • Ligand Exchange Chromatography (LEC) CSPs: These columns utilize a bonded D- or L-amino acid and a mobile phase containing a metal salt (e.g., CuSO₄) to form transient diastereomeric complexes that can be chromatographically separated.[10]

Q5: Is it possible to separate D/L-tyrosine without a chiral column?

A5: Yes, this can be accomplished through pre-column derivatization using a chiral derivatizing reagent. The reagent, which must be enantiomerically pure, reacts with the D- and L-tyrosine to form a pair of diastereomers. These diastereomers have different physicochemical properties and can be separated on a standard achiral column, such as a C18.[11][12] An example of such a reagent is 2, 3, 4, 6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (TAGIT).[11]

Q6: My D- and L-tyrosine peaks are resolved, but the resolution factor (Rs) is below 1.5. How can I improve it?

A6: To improve a suboptimal resolution (Rs < 1.5), you can systematically adjust several parameters:

  • Mobile Phase Composition: Fine-tune the percentage of the organic modifier (e.g., methanol (B129727) or acetonitrile). A lower percentage of organic solvent generally increases retention and can improve resolution.[13]

  • Flow Rate: Decrease the flow rate. This allows more time for the analytes to interact with the stationary phase, which can enhance separation, though it will increase the analysis time.[13][14]

  • Temperature: Lowering the column temperature can increase retention and improve resolution for some applications. However, the effect is system-dependent, and optimization is necessary.[4][15]

  • Column Length: Using a longer column increases the number of theoretical plates, which can directly improve resolution.[9][15]

General Chromatography Issues

Q7: My tyrosine peaks are showing significant tailing. What is the cause and solution?

A7: Peak tailing for amino acids is often caused by secondary interactions between the analyte's polar groups and active sites on the stationary phase, such as residual silanol groups on silica-based columns.[3][14]

  • Solution: Acidify the mobile phase with 0.1% formic acid, acetic acid, or trifluoroacetic acid.[3] The acid protonates the silanol groups, minimizing these unwanted secondary interactions. Another potential cause is column overload; try diluting your sample and injecting a smaller volume.[3][14]

Q8: What are the best practices for mobile phase preparation to ensure reproducible results?

A8: Inconsistent mobile phase preparation is a common source of variability.[16]

  • Accurate Measurement: Use precise volumetric glassware or calibrated balances to prepare all components.

  • pH Adjustment: Ensure the final pH is consistent for every batch.

  • Degassing: Always degas the mobile phase before use to prevent bubble formation in the pump and detector, which can cause baseline noise and retention time shifts.

  • Fresh Preparation: Prepare fresh mobile phase daily, especially if using buffers, to prevent microbial growth and changes in composition.

Data & Methodologies

Table 1: Stationary Phase Selection for Tyrosine Isomers
Isomer TypeRecommended Stationary PhasePrinciple of SeparationTypical Column Example(s)Reference(s)
Positional (o, m, p) Pentafluorophenyl (PFP)π-π, dipole-dipole, hydrophobic interactionsKinetex PFP[1]
Positional (o, m, p) Biphenylπ-π stacking interactionsKinetex Biphenyl[1][2]
Enantiomers (D/L) Crown EtherChiral recognition via inclusion complexationCrownpak® CR-I(+)[6][7][17]
Enantiomers (D/L) Cinchona Alkaloid (Zwitterionic)Ion-pairing, hydrogen bondingCHIRALPAK® ZWIX(+)[9]
Enantiomers (D/L) Ligand ExchangeFormation of transient diastereomeric complexesSupelco CLC[10]
Table 2: Example Chromatographic Conditions for Tyrosine Isomer Separation
Isomer TypeColumnMobile PhaseFlow RateDetectionReference(s)
Enantiomers (D/L-Serine) ChiroSil® SCA(-), 15 cm x 4.6 mm, 5 µm84% MeOH / 16% H₂O, 5 mM HClO₄Not SpecifiedNot Specified[6]
Enantiomers (D/L-Metyrosine) Octadecylsilane (C18) with derivatization35:65 (v/v) ACN/H₂O with 0.1% triethylamine, pH 4.0 (TFA adjusted)1.0 mL/minUV at 250 nm[11]
Positional (o, m, p) Kinetex PFP, 150 mm x 2.1 mm, 2.6 µmLC-MS/MS analysis; specific mobile phase not detailed but separation was successful.Not SpecifiedESI MRM[1]
Positional & Enantiomers CE-UV SystemBGE: 50 mM 4-hydroxyproline, 25 mM CuSO₄, 10 mM SDS, pH 4.5N/A (Voltage Driven)UV at 208 nm[18]

Detailed Experimental Protocols

Protocol 1: Separation of D/L-Tyrosine Enantiomers using a Crown Ether CSP

This protocol is based on typical methods for chiral amino acid separation using crown ether-based columns.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometry (MS) detector.

    • Chiral Column: Crownpak CR-I(+) (or equivalent), 150 mm x 4.6 mm, 5 µm.

  • Reagents:

    • Methanol (HPLC Grade)

    • Perchloric Acid (HClO₄) or Trifluoroacetic Acid (TFA)

    • Ultrapure Water

    • D/L-Tyrosine standard

  • Mobile Phase Preparation:

    • Prepare an aqueous solution of 0.1 M Perchloric Acid.

    • The mobile phase is typically a mixture of acidified water and an organic modifier like methanol. A common starting point is 85:15 (v/v) Methanol / Acidified Water. Adjust the ratio to optimize resolution. For example, a mobile phase could be prepared with 10 mM HClO₄ in water and mixed with methanol.

  • Chromatographic Conditions:

    • Flow Rate: 0.8 - 1.2 mL/min.

    • Column Temperature: 20 - 25°C. Lower temperatures often enhance chiral recognition on this phase.

    • Injection Volume: 5 - 10 µL.

    • Detection: UV at 275 nm or appropriate MS settings.

  • Procedure:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Prepare a standard solution of racemic (D/L) Tyrosine in the mobile phase at a concentration of approximately 10-50 µg/mL.

    • Inject the standard solution and record the chromatogram. The L-isomer typically elutes before the D-isomer on a CR(+) column.

Protocol 2: Separation of o-, m-, p-Tyrosine Positional Isomers using a PFP Column

This protocol is based on established methods for separating closely related positional isomers.[1]

  • Instrumentation:

    • HPLC or UHPLC system with a UV or MS detector.

    • Column: Pentafluorophenyl (PFP) column, e.g., Kinetex PFP, 150 mm x 2.1 mm, 2.6 µm.

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Formic Acid (LC-MS Grade)

    • Ultrapure Water

    • o-, m-, and p-Tyrosine standards

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 30 - 40°C.

    • Injection Volume: 1 - 5 µL.

    • Detection: UV at 275 nm or MS in positive ESI mode.

    • Gradient Elution: A shallow gradient is often required. A suggested starting gradient is:

      • 0-2 min: 5% B

      • 2-15 min: Linear ramp from 5% to 30% B

      • 15-17 min: Ramp to 95% B (column wash)

      • 17-20 min: Hold at 95% B

      • 20-21 min: Return to 5% B

      • 21-25 min: Re-equilibration

  • Procedure:

    • Equilibrate the column at initial conditions (5% B) until the baseline is stable.

    • Prepare a mixed standard solution containing o-, m-, and p-tyrosine in Mobile Phase A.

    • Inject the sample and run the gradient method. Optimize the gradient slope where the isomers elute to maximize resolution.

References

Minimizing ion suppression of DL-O-Tyrosine in electrospray ionization mass spectrometry.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for minimizing ion suppression of DL-O-Tyrosine in electrospray ionization mass spectrometry (ESI-MS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their analytical methods.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

Problem: Low or Inconsistent this compound Signal Intensity

Possible Cause: Ion suppression is a primary suspect when signal intensity is low or variable. This phenomenon occurs when co-eluting matrix components interfere with the ionization of the target analyte, this compound, in the ESI source.[1][2] This leads to a reduced signal and can negatively impact sensitivity, accuracy, and precision.[3][4] Common culprits in biological matrices include salts, phospholipids, and endogenous metabolites.[1][5]

Solutions:

  • Improve Sample Preparation: The most effective strategy to combat ion suppression is to remove interfering matrix components before analysis.[6][7]

    • Solid Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex samples and removing a broad range of interferences.[5][8]

    • Liquid-Liquid Extraction (LLE): LLE can be optimized to selectively extract this compound while leaving behind many interfering substances.[8]

    • Protein Precipitation: While a simpler method, it is often less effective at removing all matrix components and may lead to more significant ion suppression compared to SPE or LLE.[6]

  • Optimize Chromatographic Separation: Modifying your liquid chromatography (LC) method can separate this compound from co-eluting interferences.[4][8]

    • Adjust Gradient Profile: Altering the mobile phase gradient can shift the retention time of this compound away from regions of significant ion suppression.[6]

    • Change Stationary Phase: Using a column with a different chemistry (e.g., HILIC for polar compounds) can provide alternative selectivity.[6]

  • Sample Dilution: A straightforward approach is to dilute the sample, which reduces the concentration of both the analyte and interfering matrix components.[3][4] This is only practical if the this compound concentration is high enough to remain detectable after dilution.[3]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for ion suppression.[3][5] Since it has nearly identical physicochemical properties to this compound, it will experience the same degree of suppression, allowing for accurate quantification based on the analyte-to-IS ratio.[3]

Problem: Poor Reproducibility and Inconsistent Results

Possible Cause: Sample-to-sample variability in the matrix composition can lead to different degrees of ion suppression, causing inconsistent and irreproducible results for your quality control (QC) samples.[3]

Solutions:

  • Implement a Robust Sample Preparation Method: A thorough and consistent sample cleanup using SPE or LLE will minimize the variability in matrix effects.[3]

  • Employ Matrix-Matched Calibrators and QCs: Preparing your calibration standards and QC samples in the same biological matrix as your unknown samples can help to compensate for consistent matrix effects.[3]

  • Utilize a Stable Isotope-Labeled Internal Standard: A SIL-IS is highly effective in correcting for variability in ion suppression between different samples.[3][9]

Frequently Asked Questions (FAQs)

Q1: What is ion suppression in ESI-MS?

A1: Ion suppression is a matrix effect where the ionization efficiency of a target analyte, such as this compound, is reduced by the presence of co-eluting components from the sample matrix.[3][10] This results in a decreased signal intensity for the analyte, which can compromise the sensitivity, accuracy, and reproducibility of the analysis.[3][8]

Q2: How can I determine if ion suppression is affecting my this compound analysis?

A2: A common method is the post-column infusion experiment.[11] A constant flow of a standard solution of this compound is introduced into the mobile phase after the analytical column but before the mass spectrometer. A blank matrix sample is then injected. Any dip in the constant baseline signal of this compound indicates the retention times where co-eluting matrix components are causing ion suppression.[11]

Q3: Is positive or negative ionization mode better for minimizing ion suppression for this compound?

A3: Switching the ionization mode can sometimes reduce ion suppression.[6] Since fewer compounds typically ionize in negative mode, there may be less competition for ionization.[4][6] However, the optimal mode depends on the specific matrix and the ionization efficiency of this compound itself. It is recommended to test both modes during method development.

Q4: Can changing the ESI source from ESI to APCI help?

A4: Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to ion suppression than ESI.[4][6] If your instrumentation allows, switching to APCI could be a viable strategy to mitigate ion suppression, especially if other methods are insufficient.

Experimental Protocols

Protocol 1: Post-Column Infusion to Identify Ion Suppression Zones

This protocol helps to qualitatively identify regions of ion suppression in your chromatogram.

  • Prepare a standard solution of this compound at a concentration that gives a stable and moderate signal (e.g., 1 µg/mL in mobile phase).

  • Set up a post-column infusion system: Use a syringe pump to deliver the this compound solution at a low, constant flow rate (e.g., 10 µL/min) into the mobile phase stream via a T-junction placed between the analytical column and the MS ion source.

  • Equilibrate the system: Allow the infused this compound solution to enter the mass spectrometer until a stable signal is observed.

  • Inject a blank matrix sample: Prepare a blank matrix sample using the same procedure as your study samples, but without the analyte. Inject this blank sample onto the LC system.

  • Monitor the signal: Record the signal for the m/z of this compound throughout the chromatographic run. A dip in the signal indicates a region where co-eluting matrix components are causing ion suppression.

Protocol 2: Sample Preparation using Solid Phase Extraction (SPE)

This protocol provides a general workflow for cleaning up biological samples to reduce matrix effects. The specific sorbent and wash/elution solvents should be optimized for this compound.

  • Sample Pre-treatment: Acidify the biological sample (e.g., plasma, urine) with an acid like formic acid or trifluoroacetic acid.[12]

  • Column Conditioning: Condition a mixed-mode or polymeric SPE cartridge with methanol (B129727) followed by equilibration with an acidic aqueous solution.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove salts and other polar interferences.[1] A subsequent wash with a stronger organic solvent may be necessary to remove less polar interferences.

  • Elution: Elute this compound from the cartridge using a suitable solvent mixture, such as methanol containing a small percentage of a volatile base (e.g., ammonium (B1175870) hydroxide) or acid, depending on the SPE sorbent chemistry.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS analysis.

Quantitative Data Summary

Table 1: Comparison of Sample Preparation Techniques on Ion Suppression

Sample Preparation MethodRelative Ion Suppression (%)Analyte Recovery (%)Reference
Protein PrecipitationHigh (can be >50%)Variable[6]
Liquid-Liquid Extraction (LLE)Moderate to LowGenerally Good[6][8]
Solid Phase Extraction (SPE)LowHigh[6][8]

Note: The values presented are general and can vary significantly depending on the specific matrix, analyte, and experimental conditions.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data_processing Data Processing Sample Biological Sample Precipitation Protein Precipitation Sample->Precipitation LLE Liquid-Liquid Extraction Sample->LLE SPE Solid Phase Extraction Sample->SPE Clean_Sample Cleaned Sample Extract Precipitation->Clean_Sample LLE->Clean_Sample SPE->Clean_Sample LC LC Separation Clean_Sample->LC ESI_MS ESI-MS Detection LC->ESI_MS Data Data Acquisition ESI_MS->Data Quant Quantification Data->Quant Result Final Result Quant->Result

Caption: Experimental workflow for this compound analysis.

Caption: Troubleshooting decision tree for ion suppression.

References

Technical Support Center: Anti-O-Tyrosine Antibody Specificity Validation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the validation of anti-O-Tyrosine antibodies. This guide provides detailed protocols, troubleshooting advice, and frequently asked questions to assist researchers, scientists, and drug development professionals in ensuring the specificity of their anti-O-Tyrosine antibodies for reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to validate the specificity of an anti-O-Tyrosine antibody?

Q2: What are the primary methods for validating the specificity of an anti-O-Tyrosine antibody?

A2: The primary methods for validating specificity include:

  • Dot Blot: A simple and rapid method to assess binding to various control peptides or proteins.[5][6][7][8]

  • Competitive ELISA: A quantitative method to determine the antibody's preference for O-Tyrosine over other modifications.[9][10][11][12]

  • Western Blotting: Used to verify that the antibody recognizes a protein of the expected molecular weight and that this signal can be specifically blocked.[13][14][15]

  • Immunoprecipitation followed by Mass Spectrometry (IP-MS): A highly specific method to identify the proteins that the antibody binds to in a complex mixture.[16][17][18]

Q3: What are the essential positive and negative controls for validating an anti-O-Tyrosine antibody?

A3: Essential controls include:

  • Positive Controls: Peptides or proteins known to be modified with O-Tyrosine. This can be a synthetically generated peptide with an O-Tyrosine residue or a protein treated to induce this modification.

  • Negative Controls:

    • The same peptide or protein in its unmodified form (containing a standard tyrosine).

    • Peptides or proteins containing phosphoserine (pSer) and phosphothreonine (pThr) to check for cross-reactivity.[2]

    • For cell-based assays, using cell lysates from knockout/knockdown models of the target protein or cells treated with inhibitors of the modifying enzyme can serve as negative controls.[19][20][21]

Troubleshooting Guides

Dot Blot Troubleshooting
Observation Possible Cause Suggestion
No Signal Inactive antibody.Test the antibody with a dot blot of the immunogen.
Insufficient antigen loaded.Increase the amount of peptide/protein spotted on the membrane.
Antibody concentration is too low.Increase the primary antibody concentration.
High Background Insufficient blocking.Increase blocking time or try a different blocking agent (e.g., 5% BSA instead of milk).[13]
Antibody concentration is too high.Decrease the primary antibody concentration.
Insufficient washing.Increase the number and duration of wash steps.
Non-specific Signal (Binding to Negative Controls) Antibody cross-reactivity.The antibody may not be specific. Confirm with competitive ELISA or Western Blotting.
Contaminated controls.Ensure the purity of your control peptides/proteins.
Competitive ELISA Troubleshooting
Observation Possible Cause Suggestion
No Inhibition by O-Tyrosine Peptide Antibody concentration is too high.Titrate the antibody to find a concentration that gives a signal in the linear range.
Inactive competitor peptide.Verify the integrity and concentration of the O-Tyrosine peptide.
High Signal in all wells Insufficient washing.Ensure thorough washing between steps to remove unbound reagents.
Secondary antibody concentration is too high.Optimize the concentration of the secondary antibody.
No Signal in any wells Inactive enzyme conjugate.Test the enzyme-conjugated secondary antibody and substrate independently.
Incorrect buffer composition.Ensure buffers are at the correct pH and do not contain interfering substances (e.g., sodium azide (B81097) with HRP).[22]
Western Blot Troubleshooting
Observation Possible Cause Suggestion
Multiple Bands Non-specific antibody binding.Optimize antibody dilution; try a different blocking buffer.[13]
Protein degradation.Add protease inhibitors to your sample preparation buffers.[22]
Splice variants or other PTMs.Consult literature for known isoforms or modifications of your target protein.
No Band at Expected Molecular Weight Low protein expression.Use a positive control cell line or tissue known to express the target protein.[23]
Poor protein transfer.Verify transfer efficiency with a total protein stain (e.g., Ponceau S).
Antibody does not work in WB.Not all antibodies are suitable for all applications. Check the manufacturer's datasheet.[1]
Signal Not Blocked by O-Tyrosine Peptide Inefficient blocking.Increase the concentration and incubation time of the blocking peptide.
Antibody recognizes a different epitope.The antibody may not be specific to O-Tyrosine.

Experimental Protocols & Workflows

Dot Blot for Specificity Screening

This protocol allows for a rapid assessment of an antibody's binding to various peptides.

Methodology:

  • Membrane Preparation: Cut a nitrocellulose or PVDF membrane to the desired size. Use a pencil to lightly mark the locations for spotting.[6]

  • Antigen Spotting: Spot 1-2 µL of your control peptides (O-Tyrosine, unmodified Tyrosine, pSer, and pThr) at varying concentrations (e.g., 100 ng, 50 ng, 25 ng) onto the marked locations on the membrane.[5] Allow the spots to dry completely.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST).[7]

  • Primary Antibody Incubation: Incubate the membrane with the anti-O-Tyrosine antibody (at the manufacturer's recommended dilution) in blocking buffer for 1 hour at room temperature or overnight at 4°C.[5]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.[5]

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5]

  • Washing: Repeat the washing step as in step 5.

  • Detection: Add a chemiluminescent substrate and visualize the signal using an imaging system.[5]

Expected Results:

Spotted Peptide Expected Signal
O-Tyrosine PeptideStrong Signal
Unmodified Tyrosine PeptideNo Signal
Phosphoserine (pSer) PeptideNo Signal
Phosphothreonine (pThr) PeptideNo Signal

Dot Blot Workflow

Dot_Blot_Workflow prep Prepare Membrane spot Spot Control Peptides prep->spot block Block Membrane spot->block p_ab Incubate with Anti-O-Tyr Ab block->p_ab wash1 Wash p_ab->wash1 s_ab Incubate with Secondary Ab wash1->s_ab wash2 Wash s_ab->wash2 detect Detect Signal wash2->detect

Caption: Workflow for Dot Blot analysis of antibody specificity.

Competitive ELISA for Quantitative Specificity

This method quantifies the antibody's specificity by measuring its binding to an O-Tyrosine conjugated plate in the presence of competing free peptides.

Methodology:

  • Plate Coating: Coat a 96-well ELISA plate with an O-Tyrosine conjugated protein (e.g., O-Tyrosine-BSA) overnight at 4°C.[12]

  • Washing: Wash the plate three times with wash buffer (e.g., PBST).

  • Blocking: Block the wells with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.[12]

  • Competition Reaction:

    • Prepare serial dilutions of your competitor peptides (O-Tyrosine, unmodified Tyrosine, pSer, pThr).

    • In a separate plate or tubes, pre-incubate a fixed, sub-saturating concentration of the anti-O-Tyrosine antibody with each dilution of the competitor peptides for at least 1 hour.[10]

  • Incubation: Add the antibody-competitor mixtures to the coated and blocked ELISA plate and incubate for 1-2 hours at room temperature.[12]

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody Incubation: Add an HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Detection: Add a TMB substrate and stop the reaction with a stop solution. Read the absorbance at 450 nm.

Data Analysis: The signal intensity is inversely proportional to the amount of competitor peptide that binds to the primary antibody.[9][11] A highly specific antibody will show a significant decrease in signal only in the presence of the free O-Tyrosine peptide. Calculate the IC50 (the concentration of competitor that inhibits 50% of the signal) for each peptide.

Expected IC50 Values:

Competitor Peptide Expected IC50
O-Tyrosine PeptideLow (nM to low µM range)
Unmodified Tyrosine PeptideHigh or No Inhibition
Phosphoserine (pSer) PeptideHigh or No Inhibition
Phosphothreonine (pThr) PeptideHigh or No Inhibition

Competitive ELISA Workflow

Competitive_ELISA_Workflow coat Coat Plate with O-Tyr-BSA block Block Plate coat->block add_mix Add Mixture to Plate block->add_mix pre_incubate Pre-incubate Ab with Competitors pre_incubate->add_mix wash1 Wash add_mix->wash1 s_ab Add Secondary Ab wash1->s_ab wash2 Wash s_ab->wash2 detect Add Substrate & Read Plate wash2->detect

Caption: Workflow for Competitive ELISA.

Peptide Blocking in Western Blot

This protocol confirms specificity by demonstrating that the signal from the anti-O-Tyrosine antibody can be blocked by pre-incubation with an O-Tyrosine-containing peptide.

Methodology:

  • Sample Preparation and SDS-PAGE: Prepare cell lysates from a model system where your target protein is known to be O-Tyrosine modified. Separate the proteins by SDS-PAGE and transfer them to a membrane.[14]

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.

  • Antibody-Peptide Incubation:

    • Divide the primary antibody into two aliquots.

    • To one aliquot, add the O-Tyrosine blocking peptide at a 10-100 fold molar excess and incubate for 1 hour at room temperature with gentle agitation.[1]

    • Leave the other aliquot without the peptide.

  • Primary Antibody Incubation: Incubate one membrane with the antibody-peptide mixture and a second, identical membrane with the antibody alone overnight at 4°C.

  • Washing: Wash both membranes three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate both membranes with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add a chemiluminescent substrate and visualize the signal.

Expected Results:

Condition Expected Band at Target MW
Antibody AloneClear Band
Antibody + O-Tyrosine PeptideNo Band or Significantly Reduced Band
Antibody + Unmodified PeptideClear Band

Peptide Blocking Logic

Peptide_Blocking_Logic cluster_0 Condition 1: Antibody Alone cluster_1 Condition 2: Antibody + Blocking Peptide Ab1 Anti-O-Tyr Ab Target1 O-Tyr Protein on Membrane Ab1->Target1 binds Result1 Signal Detected Target1->Result1 leads to Ab2 Anti-O-Tyr Ab Target2 O-Tyr Protein on Membrane Ab2->Target2 cannot bind Peptide Free O-Tyr Peptide Peptide->Ab2 pre-binds & blocks Result2 No Signal Target2->Result2 leads to

Caption: Logic of peptide blocking in Western Blotting.

References

Troubleshooting guide for inconsistent results in DL-O-Tyrosine quantification.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for the quantitative analysis of DL-O-Tyrosine. It addresses common challenges encountered during chromatographic and mass spectrometric analysis to help ensure the generation of accurate and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quantification challenging?

A1: this compound is an isomer of the amino acid tyrosine and a product of phenylalanine hydroxylation. It often serves as a biomarker for oxidative stress, particularly from hydroxyl radicals.[1][2] Quantification is challenging due to several factors:

  • Matrix Effects: In biological samples, co-eluting molecules can interfere with ionization in mass spectrometry, leading to inaccurate results.[][4][5]

  • Isomer Separation: this compound is a racemic mixture of D and L enantiomers, which requires specialized chiral chromatography to separate.[6] Additionally, it must be separated from its meta and para isomers.

  • Analyte Stability: Tyrosine and its derivatives are susceptible to oxidation, which can occur during sample preparation and storage, leading to analyte loss.[7][8][9]

  • Low Concentrations: As a biomarker, it is often present at very low concentrations, requiring highly sensitive analytical methods.[10]

Q2: What are the common analytical methods for this compound quantification?

A2: Several methods are employed, each with distinct advantages and limitations.

  • High-Performance Liquid Chromatography (HPLC): Often coupled with UV or fluorescence detection, HPLC is a robust method.[11][12] Using a chiral stationary phase allows for the separation of D and L isomers.[6][13]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the most common technique due to its high sensitivity and specificity, making it ideal for detecting low concentrations in complex biological matrices.[][14] However, it is prone to matrix effects.[4][10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method requires a derivatization step to make the amino acids volatile but can offer excellent separation and sensitivity.[14]

  • Capillary Electrophoresis (CE): CE can be used for chiral separations and offers high separation efficiency.[15]

Q3: What are "matrix effects" and why are they a major problem in the LC-MS analysis of O-Tyrosine?

A3: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix (e.g., plasma, urine).[5][10] This interference can either suppress the analyte signal, leading to underestimation, or enhance it, causing overestimation.[4][16] O-Tyrosine, being a polar compound, often elutes early in reversed-phase chromatography, a region where many polar endogenous interferences like salts and phospholipids (B1166683) also elute.[4] This co-elution is the primary reason for its susceptibility to matrix effects, which compromises analytical accuracy and reproducibility.[][10]

Q4: My D- and L-O-Tyrosine peaks are not separating. What could be the cause?

A4: The separation of D and L enantiomers requires a chiral stationary phase (CSP). If you are observing co-elution, consider the following:

  • Incorrect Column: You must use a column specifically designed for chiral separations, such as one with a crown-ether or cyclodextrin-based CSP.[6][15]

  • Mobile Phase Composition: The mobile phase is critical for chiral recognition. The pH and the type of acid used as a modifier (e.g., perchloric acid, trifluoroacetic acid) can significantly impact the separation.[13]

  • Degraded Column: The performance of a chiral column can degrade over time. If it has worked previously, the column may be contaminated or have lost its resolving power.

Troubleshooting Guides

Issue 1: Inconsistent Peak Areas & Poor Reproducibility

Question: My peak areas for O-Tyrosine are highly variable between replicate injections and across different samples. What should I investigate?

Answer: High variability is a common issue that can stem from the instrument, sample preparation, or matrix effects. A systematic approach is necessary to identify the root cause. The workflow below outlines a logical troubleshooting process.

Troubleshooting_Workflow cluster_instrument Instrument Checks cluster_method Method Review Start Inconsistent Peak Area Instrument 1. Check Instrument Hardware Start->Instrument Method 2. Review Analytical Method Start->Method Injector Autosampler/Injector (Check for leaks, bubbles, sample draw volume) Instrument->Injector Pump LC Pump (Check flow rate stability, pressure fluctuations) Instrument->Pump SamplePrep Sample Preparation Method->SamplePrep Chromatography Chromatography Method->Chromatography MatrixEffect Matrix Effects Method->MatrixEffect Degradation Analyte Degradation (Check sample stability, storage, temperature) SamplePrep->Degradation Extraction Inconsistent Extraction (Review SPE/LLE steps, check solvent volumes) SamplePrep->Extraction Integration Peak Integration (Review parameters, ensure consistent baseline) Chromatography->Integration InternalStd Internal Standard (IS) (Confirm consistent IS addition and response) MatrixEffect->InternalStd

Figure 1. Troubleshooting workflow for inconsistent peak areas.

Quantitative Data Summary: Inconsistent Peak Areas

SymptomPotential CauseRecommended Solution
Randomly varying peak areas in all samples (standards and unknowns)Autosampler/Injector Error: Inconsistent injection volume, air bubbles in the syringe.Purge the injector and syringe. Check for leaks in the sample loop and connections.
Gradual decrease in peak area over a sequenceAnalyte Degradation: O-Tyrosine is unstable in the autosampler vial (e.g., due to light or temperature).[17]Use cooled autosamplers, amber vials, and analyze samples promptly after preparation.[9]
High variability in biological samples but not in standardsMatrix Effects: Ion suppression or enhancement is varying between samples.[4][5]Implement a stable isotope-labeled internal standard (SIL-IS). Improve sample cleanup using Solid Phase Extraction (SPE).[10]
Poor reproducibility in replicates from the same prepared sampleInconsistent Sample Preparation: Variable recovery during extraction steps.Automate liquid handling where possible. Ensure precise and consistent execution of all extraction and dilution steps.
Inconsistent peak shape affecting integrationPoor Peak Integration: Integration parameters are not robust enough to handle variations in baseline or peak shape.Manually review peak integration. Optimize integration parameters (e.g., peak width, threshold) to be more robust.
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)

Question: I'm observing significant peak tailing/fronting for my O-Tyrosine peak. How can I improve the peak shape?

Answer: Poor peak shape compromises resolution and integration accuracy. It typically points to issues with the analytical column or interactions between the analyte and the mobile/stationary phase.

Quantitative Data Summary: Poor Peak Shape

Peak Shape IssuePotential CauseRecommended Solution
Tailing Column Contamination: Strongly retained matrix components (e.g., phospholipids) contaminate the column.[10]Use a guard column. Implement a more rigorous sample cleanup protocol (e.g., SPE).
Secondary Interactions: Analyte interacts with active sites (e.g., exposed silanols) on the column.Adjust mobile phase pH to ensure the analyte is in a single ionic state. Add a competing agent to the mobile phase.
Column Degradation: The stationary phase is degrading, or a void has formed at the column inlet.Replace the column. Use a column with a more stable stationary phase.
Fronting Sample Overload: The concentration of the analyte injected onto the column is too high.Dilute the sample or reduce the injection volume.
Splitting Clogged Inlet Frit: Particulates from the sample or system have blocked the column inlet.Filter all samples and mobile phases. Replace the column frit or the entire column.
Channeling/Void in Column: A void or channel has formed in the packed bed of the column.Replace the analytical column.
Solvent Mismatch: The sample solvent is significantly stronger than the mobile phase, causing poor focusing on the column head.Reconstitute the final sample extract in the initial mobile phase or a weaker solvent.
Issue 3: Low Signal Intensity or Poor Recovery

Question: I'm struggling with low signal intensity for O-Tyrosine, even with standard solutions. What steps can I take to improve it?

Answer: Low signal intensity can be caused by issues in sample preparation leading to analyte loss, or suboptimal instrument conditions. For LC-MS, ion suppression is a very common cause in biological samples.

Sample_Prep_Workflow Start Biological Sample (e.g., Plasma, Urine) Precip Protein Precipitation (e.g., Add ice-cold Methanol (B129727) or Acetonitrile) Start->Precip Centrifuge Centrifugation (Pellet proteins) Precip->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant SPE Solid Phase Extraction (SPE) Supernatant->SPE Load 1. Condition & Equilibrate Cartridge SPE->Load Steps Wash 2. Load Sample Load->Wash Elute 3. Wash Interferences (e.g., with 5% Methanol) Wash->Elute Dry 4. Elute O-Tyrosine (e.g., with 5% Formic Acid in Methanol) Elute->Dry Recon Dry & Reconstitute (Evaporate eluate and reconstitute in mobile phase) Dry->Recon Analysis LC-MS/MS Analysis Recon->Analysis

Figure 2. Optimized sample preparation workflow to improve recovery and reduce matrix effects.

Quantitative Data Summary: Low Signal Intensity

ProblemPotential CauseRecommended Solution
Low intensity in all samplesSuboptimal MS Parameters: Ion source settings (e.g., temperature, gas flows, voltages) are not optimized for O-Tyrosine.Perform an infusion of O-Tyrosine standard to tune and optimize all relevant mass spectrometer source and compound parameters.
Analyte Degradation: O-Tyrosine is being oxidized or degraded during sample processing or storage.[7][18]Keep samples on ice or at 4°C during preparation. Add antioxidants if appropriate. Check the stability of stock solutions.[9]
Inefficient Derivatization: If using derivatization, the reaction may be incomplete or the derivative unstable.[]Optimize derivatization reaction conditions (pH, temperature, time). Check the stability of the derivatized product.
Low intensity in biological samples onlyIon Suppression (Matrix Effect): Co-eluting matrix components are suppressing the ionization of O-Tyrosine.[4][10]Improve sample cleanup (see Figure 2). Modify the LC gradient to separate O-Tyrosine from the interfering region.[10]
Poor Extraction Recovery: The analyte is not being efficiently extracted from the sample matrix.Optimize the SPE method (e.g., sorbent type, wash and elution solvents). Perform recovery experiments by spiking standards into blank matrix pre- and post-extraction.

Key Experimental Protocols

Protocol 1: Sample Preparation using Solid Phase Extraction (SPE)

This protocol is a general guideline for extracting O-Tyrosine from a biological matrix like plasma to reduce matrix effects.[4][10]

  • Protein Precipitation:

    • To 100 µL of plasma sample, add 400 µL of ice-cold methanol containing a stable isotope-labeled internal standard (e.g., ¹³C₉,¹⁵N-O-Tyrosine).

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Solid Phase Extraction (using a mixed-mode or polymeric reversed-phase cartridge):

    • Conditioning: Wash the SPE cartridge with 1 mL of methanol.

    • Equilibration: Equilibrate the cartridge with 1 mL of water.

    • Loading: Carefully load the supernatant from the protein precipitation step onto the cartridge.

    • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and highly polar interferences.

    • Elution: Elute the O-Tyrosine with 1 mL of 5% formic acid in methanol into a clean collection tube.

  • Dry & Reconstitute:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at ≤ 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.

Protocol 2: Chiral HPLC Method for D/L-O-Tyrosine Separation

This protocol provides a starting point for the chiral separation of O-Tyrosine enantiomers.[6][13]

  • HPLC System: Standard HPLC or UHPLC system.

  • Column: Crown-ether based chiral column (e.g., ChiroSil SCA(-), 15 cm x 4.6 mm, 5 µm).[6]

  • Mobile Phase: 80% Methanol / 20% Water with 10 mM Perchloric Acid (HClO₄). The acid is crucial for the separation mechanism.[6]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Injection Volume: 5-10 µL.

  • Detection:

    • UV: 275 nm.

    • Fluorescence: Excitation at 275 nm, Emission at 305 nm.

    • MS: ESI+ with appropriate MRM transitions.

References

Preventing the degradation of DL-O-Tyrosine in stored biological samples.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of DL-O-Tyrosine in stored biological samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in samples important?

Q2: What is the primary cause of this compound degradation during storage?

The primary cause of degradation is the oxidation of its phenolic side chain.[3] This process can be initiated by several factors, including:

  • Exposure to atmospheric oxygen.

  • Presence of reactive oxygen species (ROS) within the sample. [1]

  • Exposure to light, particularly UV light (photo-oxidation). [3]

  • Presence of trace metal ions, which can catalyze oxidation reactions. [3][4]

  • Alkaline pH conditions. [3]

Oxidation can lead to the formation of various byproducts, including dityrosine (B1219331), which can cause aggregation and reduce the solubility of peptides and proteins containing this residue.[3]

Q3: What are the ideal storage conditions for long-term stability?

For optimal long-term stability, samples containing this compound should be stored under the following conditions:

  • Temperature: Store samples at -80°C.[3][5] While -20°C is acceptable for shorter periods, -80°C is highly recommended for long-term storage to minimize chemical and enzymatic degradation.[5][6]

  • Physical State: Whenever possible, store samples in a lyophilized (freeze-dried) powder form. This minimizes the presence of water, which can accelerate degradation.[3] For liquid samples like plasma or serum, flash-freezing in liquid nitrogen before transferring to -80°C is ideal.

  • Atmosphere: To minimize oxidation, flush the headspace of the storage container with an inert gas like argon or nitrogen before sealing.[3]

  • Light Protection: Always store samples in light-protected containers, such as amber vials, to prevent photo-oxidation.[3]

Q4: How do repeated freeze-thaw cycles affect this compound concentration?

Repeated freeze-thaw cycles should be strictly avoided as they can significantly alter the concentration of amino acids, including tyrosine.[7] The physical stress of freezing and thawing can disrupt cellular structures, release enzymes, and promote aggregation, leading to either an increase or decrease in the measured concentration of free amino acids.[7] To avoid this, it is crucial to aliquot samples into single-use volumes before the initial freezing.[5]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or inconsistent this compound readings 1. Degradation during storage: Improper temperature, exposure to light/oxygen. 2. Repeated freeze-thaw cycles. 3. Oxidation during sample preparation. 1. Verify storage conditions: Ensure samples are consistently stored at -80°C in amber, airtight vials.[3][5] 2. Use single-use aliquots: Avoid thawing and refreezing the main sample.[5] 3. Work quickly and on ice: Keep samples cold during all handling and preparation steps. Consider adding an antioxidant like EDTA to chelate metal ions.
Appearance of unexpected peaks in HPLC/MS analysis 1. Oxidation products: The sample may have degraded, forming derivatives like dityrosine or other hydroxylated species.[3] 2. Contamination. 1. Use HPLC-MS to identify peaks: Check for mass additions corresponding to oxidation (e.g., +16 Da for hydroxylation).[3] 2. Optimize storage and handling: Implement the recommended best practices to prevent further degradation.[3] 3. Use fresh, high-purity solvents and reagents.
Difficulty dissolving the sample after storage (if lyophilized) 1. Formation of insoluble aggregates: This is often due to oxidation and cross-linking (e.g., dityrosine formation).[3]1. Attempt gentle sonication: This may help break up aggregates. 2. If solubility issues persist, the sample is likely compromised. It is recommended to use a fresh sample to ensure data quality.

Data on Amino Acid Stability

The stability of amino acids is highly dependent on the sample matrix and storage conditions. The following tables summarize findings on amino acid stability from various studies.

Table 1: Stability of Amino Acids in Human Serum at Different Temperatures

Storage ConditionDurationEffect on TyrosineOther Affected Amino Acids
22°C (Room Temp) 24 hoursSignificant changes observed.[7]58% of detectable analytes showed significant changes.[7]
4°C (Refrigerated) 24 hoursSignificant increase observed.[7]55% of detectable analytes showed significant changes; Alanine, Glycine, Leucine, etc., increased. Cystine decreased.[7]
-80°C (Frozen) 3 Freeze-Thaw CyclesSignificant increase observed.[7]Histidine, Leucine, Methionine, etc., increased. Cystine, Aspartate, etc., decreased.[7]
-60°C (Frozen Plasma) 21 daysFairly stable.Most analytes were fairly stable.[8]

Table 2: Long-Term Stability of Amino Acids in Dried Blood Spots (DBS)

Storage ConditionDurationStability Ranking of TyrosineKey Findings
1 year at 4°C, then 4 years at Room Temp5 yearsRanked 6th most stable out of 22 amino acids.[9]Significant degradation was observed for 19 out of 22 amino acids. Arginine, histidine, and methionine degraded within the first year.[9]

Visual Guides and Workflows

Oxidative Degradation Pathway of O-Tyrosine

The primary degradation route for O-Tyrosine is through oxidation, which can be initiated by reactive oxygen species (ROS). This can lead to the formation of dityrosine cross-links or other oxidized products.

OT This compound OT_Radical O-Tyrosyl Radical OT->OT_Radical Oxidation ROS Reactive Oxygen Species (e.g., •OH, O₂⁻) ROS->OT Oxidative Attack Dityrosine Dityrosine (Cross-link) Aggregate Formation OT_Radical->Dityrosine Dimerization Other_Ox Other Oxidized Products (e.g., hydroxylated species) OT_Radical->Other_Ox Further Oxidation

Caption: Oxidative degradation pathway of this compound.

Recommended Experimental Workflow

Following a standardized workflow from sample collection to analysis is critical for ensuring the stability and integrity of this compound.

cluster_collection Sample Collection & Processing cluster_storage Storage cluster_analysis Analysis Collect 1. Collect Biological Sample (e.g., Plasma, Serum) Process 2. Process Promptly on Ice (e.g., Centrifuge to separate plasma) Collect->Process Aliquot 3. Aliquot into Single-Use Amber Cryovials Process->Aliquot FlashFreeze 4. Flash Freeze in Liquid Nitrogen Aliquot->FlashFreeze Store 5. Store at -80°C (Long-Term) FlashFreeze->Store Thaw 6. Thaw Single Aliquot Rapidly on Ice Store->Thaw Prepare 7. Prepare for Analysis (e.g., Protein Precipitation) Thaw->Prepare Analyze 8. Analyze via HPLC-MS Prepare->Analyze

Caption: Recommended workflow for handling biological samples.

Key Experimental Protocols

Protocol 1: Optimal Biological Sample (Plasma) Collection and Handling
  • Collection: Collect whole blood into tubes containing an appropriate anticoagulant (e.g., EDTA, which also chelates metal ions that can catalyze oxidation).

  • Immediate Cooling: Place the collected blood samples on ice immediately to lower enzymatic activity.

  • Centrifugation: Within one hour of collection, centrifuge the blood at 1,500 x g for 15 minutes at 4°C to separate the plasma.

  • Aliquoting: Carefully transfer the supernatant (plasma) into pre-labeled, amber-colored polypropylene (B1209903) cryovials. Create single-use aliquots (e.g., 250 µL or 500 µL) to avoid freeze-thaw cycles.[5]

  • Inert Gas Flush (Optional but Recommended): Gently flush the headspace of each vial with argon or nitrogen gas to displace oxygen.

  • Freezing: Immediately flash-freeze the aliquots in liquid nitrogen and then transfer them to a -80°C freezer for long-term storage.

Protocol 2: Quantification of this compound by HPLC-MS

This protocol provides a general method for analyzing O-Tyrosine. It should be optimized for your specific instrument and sample type.

  • Sample Preparation (Protein Precipitation): a. Thaw a single sample aliquot on ice. b. To 100 µL of plasma, add 400 µL of ice-cold methanol (B129727) (containing an internal standard, if used) to precipitate proteins. c. Vortex vigorously for 30 seconds. d. Incubate at -20°C for 20 minutes to enhance precipitation. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Carefully transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. g. Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water).

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).[3]

    • Mobile Phase A: 0.1% formic acid in water.[3]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[3]

    • Gradient: Develop a suitable gradient from ~5% to 95% Mobile Phase B over several minutes to ensure separation from other isomers and matrix components.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.[9]

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive mode.

    • Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for highest sensitivity and specificity.

    • Transitions: Monitor for the specific parent-to-fragment ion transitions for O-Tyrosine and the internal standard. This requires optimization on a standard solution of O-Tyrosine.

References

Validation & Comparative

A Comparative Guide to DL-o-Tyrosine and 3-Nitrotyrosine as Markers of Oxidative Stress

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of DL-o-Tyrosine (o-Tyr) and 3-nitrotyrosine (B3424624) (3-NT) as biomarkers of oxidative and nitrosative stress, respectively. It includes a summary of their formation, quantitative data from comparative studies, detailed experimental protocols for their detection, and visualizations of their signaling pathways and analytical workflows.

Introduction

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive intermediates, is implicated in the pathogenesis of numerous diseases. Consequently, the accurate measurement of biomarkers that reflect oxidative damage is crucial for understanding disease mechanisms and for the development of novel therapeutic strategies. Among the various molecules modified by oxidative stress, amino acid adducts serve as stable and specific markers. This guide focuses on two such markers: this compound, a product of hydroxyl radical-mediated oxidation of phenylalanine, and 3-nitrotyrosine, a product of the reaction of reactive nitrogen species (RNS) with tyrosine.

Formation Pathways and Significance

This compound is formed when the highly reactive hydroxyl radical (•OH) attacks the aromatic ring of phenylalanine.[1] This non-enzymatic hydroxylation results in the formation of three positional isomers: ortho-, meta-, and para-tyrosine. Since para-tyrosine is the common, enzymatically produced isomer, the presence of o-tyrosine and m-tyrosine is considered a specific indicator of hydroxyl radical-induced damage.[1]

3-Nitrotyrosine is generated through the nitration of the tyrosine ring, a reaction primarily mediated by peroxynitrite (ONOO-).[2] Peroxynitrite is a potent oxidizing and nitrating agent formed from the rapid, diffusion-limited reaction between nitric oxide (•NO) and the superoxide (B77818) radical (O2•−).[2] The presence of 3-NT is therefore indicative of nitrosative stress, a condition characterized by an excess of RNS.

Comparative Data

The following table summarizes quantitative data from studies comparing the levels of o-tyrosine and 3-nitrotyrosine in biological samples under conditions of oxidative stress.

Biological MatrixCondition/Modelo-Tyrosine Levels3-Nitrotyrosine LevelsReference
Mouse Brain (Striatum and Midbrain)MPTP-induced Parkinson's Disease modelNo significant alterationMarkedly increased[3]
Human PlasmaInterstitial Lung DiseaseMarkedly elevated (9.12-fold increase in a mouse model)Markedly elevated[4]
Human PlasmaHealthy Volunteers (Baseline)~3.36 µg/LNot directly compared[5]
Human PlasmaHealthy Volunteers (after triiodothyronine administration)Increased to ~4.18 µg/LNot directly compared[5]
Human PlasmaPatients with Rheumatoid ArthritisNot reportedElevated, associated with inflammation[6]
Human PlasmaSmokers with COPDNot reportedHigher than in smokers without COPD[3]

Signaling Pathways and Experimental Workflow

Below are diagrams illustrating the formation pathways of this compound and 3-nitrotyrosine, and a general workflow for their analysis.

formation_pathways cluster_o_tyrosine This compound Formation cluster_3_nitrotyrosine 3-Nitrotyrosine Formation phenylalanine Phenylalanine phenylalanine_radical Hydroxyphenylalanine Radical Intermediate phenylalanine->phenylalanine_radical Hydroxylation hydroxyl_radical Hydroxyl Radical (•OH) hydroxyl_radical->phenylalanine_radical o_tyrosine o-Tyrosine phenylalanine_radical->o_tyrosine Oxidation tyrosine Tyrosine tyrosine_radical Tyrosine Radical tyrosine->tyrosine_radical Oxidation peroxynitrite Peroxynitrite (ONOO-) peroxynitrite->tyrosine_radical nitrotyrosine 3-Nitrotyrosine tyrosine_radical->nitrotyrosine Nitration no Nitric Oxide (•NO) no->peroxynitrite superoxide Superoxide (O2•−) superoxide->peroxynitrite

Caption: Formation pathways of this compound and 3-Nitrotyrosine.

experimental_workflow start Biological Sample (Plasma, Tissue, Urine) sample_prep Sample Preparation (Protein Precipitation, SPE) start->sample_prep derivatization Derivatization (for GC-MS) sample_prep->derivatization analysis Instrumental Analysis sample_prep->analysis gcms GC-MS derivatization->gcms hplc HPLC-ECD analysis->hplc lcmsms LC-MS/MS analysis->lcmsms data_analysis Data Analysis and Quantification hplc->data_analysis gcms->data_analysis lcmsms->data_analysis

Caption: General experimental workflow for biomarker analysis.

Experimental Protocols

Accurate quantification of o-tyrosine and 3-nitrotyrosine requires robust analytical methods. Below are detailed methodologies for their determination in biological samples using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

HPLC-ECD for o-Tyrosine and 3-Nitrotyrosine

This method offers high sensitivity for electrochemically active compounds.

a. Sample Preparation (Plasma)

  • To 100 µL of plasma, add 100 µL of 10% (w/v) trichloroacetic acid (TCA) to precipitate proteins.

  • Vortex the mixture for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Filter the supernatant through a 0.22 µm syringe filter.

  • Inject 20-50 µL of the filtrate into the HPLC system.

b. Chromatographic Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of solvent A (50 mM sodium acetate, 50 mM citric acid, pH 3.1) and solvent B (solvent A with 20% methanol) is often used.[7]

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

c. Electrochemical Detection

  • Detector: A multi-channel coulometric electrochemical detector.

  • Potentials: A series of potentials are applied across multiple electrodes (e.g., +200 mV to +900 mV) to achieve selective detection and identification based on the hydrodynamic voltammogram of each analyte.[7]

GC-MS for 3-Nitrotyrosine

GC-MS provides high specificity and is a reference method for many analytes. A derivatization step is necessary to increase the volatility of 3-nitrotyrosine.[8]

a. Sample Preparation and Derivatization (Tissue Homogenate)

  • Homogenize the tissue in a suitable buffer and determine the protein concentration.

  • Perform acid hydrolysis of the protein pellet (e.g., with 6 M HCl at 110°C for 24 hours) to release the amino acids.

  • Neutralize the hydrolysate and purify it using solid-phase extraction (SPE) with a cation-exchange cartridge.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • For derivatization, add 50 µL of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) and 50 µL of acetonitrile (B52724) to the dried residue.

  • Heat the mixture at 100°C for 2 hours.

b. GC-MS Conditions

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injector Temperature: 280°C.

  • Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp to 300°C at 10°C/min, and hold for 5 minutes.

  • Mass Spectrometer: Operate in electron ionization (EI) mode.

  • Detection: Use selected ion monitoring (SIM) of characteristic ions for the derivatized 3-nitrotyrosine and an internal standard.

LC-MS/MS for o-Tyrosine and 3-Nitrotyrosine

LC-MS/MS is currently the gold standard for the sensitive and specific quantification of these biomarkers, allowing for simultaneous analysis.[9]

a. Sample Preparation (Urine)

  • Thaw urine samples and centrifuge to remove particulate matter.

  • Add an internal standard mixture (containing stable isotope-labeled o-tyrosine and 3-nitrotyrosine) to 1 mL of urine.

  • Perform solid-phase extraction (SPE) using a mixed-mode cation exchange cartridge to purify and concentrate the analytes.

  • Wash the cartridge with water and methanol, then elute the analytes with a basic methanolic solution.

  • Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

b. LC-MS/MS Conditions

  • Column: A C18 or HILIC column suitable for polar analytes.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • Detection: Use multiple reaction monitoring (MRM) to monitor specific precursor-to-product ion transitions for each analyte and their corresponding internal standards for high selectivity and accurate quantification.

Conclusion

Both this compound and 3-nitrotyrosine are valuable biomarkers for assessing oxidative and nitrosative stress, respectively. The choice of which marker to measure may depend on the specific scientific question being addressed. For instance, o-tyrosine is a specific marker of hydroxyl radical-induced damage, while 3-nitrotyrosine points towards the involvement of reactive nitrogen species. In many pathological conditions, both pathways may be active, and the simultaneous measurement of both markers can provide a more comprehensive picture of the underlying oxidative stress. The analytical methods described in this guide, particularly LC-MS/MS, offer the sensitivity and specificity required for the reliable quantification of these important biomarkers in a research and drug development setting.

References

Assessing Lipid Peroxidation: A Comparative Guide to DL-o-Tyrosine and Malondialdehyde (MDA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate assessment of lipid peroxidation is crucial for understanding the pathophysiology of numerous diseases and for the development of effective therapeutic interventions. Malondialdehyde (MDA) has long been the most widely used biomarker for this purpose. However, the emergence of other markers, such as DL-o-Tyrosine, necessitates a thorough comparison to guide researchers in selecting the most appropriate tool for their studies. This guide provides an objective comparison of this compound and MDA for assessing lipid peroxidation, supported by experimental data and detailed methodologies.

At a Glance: this compound vs. MDA

FeatureThis compoundMalondialdehyde (MDA)
Biomarker Type Product of phenylalanine oxidationSecondary product of lipid peroxidation
Specificity Marker of general oxidative stress (protein oxidation), can be indirectly linked to lipid peroxidationPrimarily a marker of lipid peroxidation, but can be formed during other processes and lacks specificity in the TBARS assay.
Stability Relatively stableCan be reactive and prone to further metabolism
Common Assay High-Performance Liquid Chromatography (HPLC) with fluorescence or mass spectrometric detectionThiobarbituric Acid Reactive Substances (TBARS) assay (colorimetric or fluorometric)
Advantages High specificity and sensitivity with appropriate analytical methods. Reflects protein damage, which is a key consequence of oxidative stress.Simple, cost-effective, and widely established assay. Extensive historical data available for comparison.
Disadvantages Less direct marker of lipid peroxidation. Requires more sophisticated equipment for analysis.TBARS assay is prone to interference from other aldehydes and biomolecules, leading to overestimation. MDA itself can be further metabolized.

Signaling Pathways and Formation

The formation of MDA is a direct consequence of the lipid peroxidation cascade. In contrast, this compound is primarily formed through the oxidation of phenylalanine by hydroxyl radicals, indicating protein damage. However, a crucial link exists: lipid peroxyl radicals, key intermediates in lipid peroxidation, can oxidize tyrosine residues to form tyrosyl radicals, which can then lead to the formation of dityrosine (B1219331) and other oxidized tyrosine products. This establishes an indirect but significant link between lipid peroxidation and the generation of oxidized tyrosine species.

cluster_lipid Lipid Peroxidation Cascade cluster_protein Protein Oxidation Polyunsaturated Fatty Acids Polyunsaturated Fatty Acids Lipid Peroxyl Radicals (LOO•) Lipid Peroxyl Radicals (LOO•) Polyunsaturated Fatty Acids->Lipid Peroxyl Radicals (LOO•) Oxidative Stress MDA MDA Lipid Peroxyl Radicals (LOO•)->MDA Degradation o-Tyrosine o-Tyrosine Lipid Peroxyl Radicals (LOO•)->o-Tyrosine can induce formation of Phenylalanine Phenylalanine Phenylalanine->o-Tyrosine Hydroxyl Radicals (•OH)

Lipid peroxidation and o-Tyrosine formation pathways.

Experimental Protocols

Measurement of Malondialdehyde (MDA) via Thiobarbituric Acid Reactive Substances (TBARS) Assay

The TBARS assay is the most common method for MDA quantification. It relies on the reaction of MDA with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored adduct that can be measured colorimetrically or fluorometrically.

Materials:

  • Biological sample (e.g., plasma, tissue homogenate)

  • Trichloroacetic acid (TCA) solution

  • Thiobarbituric acid (TBA) solution

  • MDA standard (e.g., 1,1,3,3-tetramethoxypropane)

  • Spectrophotometer or fluorometer

Procedure:

  • Sample Preparation: Homogenize tissue samples in a suitable buffer. For plasma or serum, use directly.

  • Protein Precipitation: Add TCA solution to the sample to precipitate proteins. Centrifuge to collect the supernatant.

  • Reaction: Mix the supernatant with TBA solution.

  • Incubation: Incubate the mixture at 95°C for 60 minutes.

  • Measurement: After cooling, measure the absorbance of the resulting pink solution at 532 nm or fluorescence at an excitation/emission of 530/550 nm.

  • Quantification: Calculate the MDA concentration using a standard curve prepared with known concentrations of an MDA standard.

start Sample (e.g., plasma, tissue homogenate) protein_precipitation Add Trichloroacetic Acid (TCA) Centrifuge start->protein_precipitation supernatant Collect Supernatant protein_precipitation->supernatant reaction Add Thiobarbituric Acid (TBA) supernatant->reaction incubation Incubate at 95°C for 60 min reaction->incubation measurement Measure Absorbance (532 nm) or Fluorescence (Ex/Em 530/550 nm) incubation->measurement quantification Calculate MDA Concentration (using standard curve) measurement->quantification end Result quantification->end

Workflow for the TBARS assay to measure MDA.

Measurement of this compound via High-Performance Liquid Chromatography (HPLC)

The quantification of this compound typically involves separation by HPLC followed by sensitive detection methods like fluorescence or mass spectrometry.

Materials:

  • Biological sample (e.g., plasma, tissue hydrolysate)

  • Internal standard (e.g., isotopically labeled o-Tyrosine)

  • Acids for protein hydrolysis (e.g., HCl)

  • HPLC system with a fluorescence detector or a mass spectrometer

  • C18 reverse-phase HPLC column

Procedure:

  • Sample Preparation and Hydrolysis: For protein-bound o-Tyrosine, hydrolyze the protein sample using strong acid (e.g., 6N HCl) at high temperature.

  • Derivatization (Optional): Depending on the detection method, derivatization may be necessary to enhance fluorescence or ionization efficiency.

  • Chromatographic Separation: Inject the prepared sample onto a C18 reverse-phase column. Use a suitable mobile phase gradient (e.g., a mixture of acetonitrile (B52724) and water with a modifying agent like formic acid) to separate o-Tyrosine from other amino acids and interfering compounds.

  • Detection:

    • Fluorescence Detection: Excite at approximately 275 nm and measure emission at around 305 nm.

    • Mass Spectrometry (MS) Detection: Use electrospray ionization (ESI) in positive ion mode and monitor for the specific mass-to-charge ratio (m/z) of o-Tyrosine and its fragments.

  • Quantification: Calculate the concentration of o-Tyrosine by comparing its peak area to that of the internal standard and a standard curve prepared with known concentrations of o-Tyrosine.

start Sample (e.g., plasma, protein hydrolysate) hydrolysis Protein Hydrolysis (if necessary) start->hydrolysis derivatization Derivatization (optional) hydrolysis->derivatization hplc HPLC Separation (C18 column) derivatization->hplc detection Detection (Fluorescence or Mass Spectrometry) hplc->detection quantification Calculate o-Tyrosine Concentration (using internal standard and standard curve) detection->quantification end Result quantification->end

Workflow for HPLC-based measurement of o-Tyrosine.

Concluding Remarks

Both this compound and MDA offer valuable insights into oxidative stress, but they reflect different aspects of this complex process. MDA, measured via the TBARS assay, provides a direct, albeit sometimes non-specific, assessment of lipid peroxidation. It is a cost-effective and straightforward method suitable for high-throughput screening.

This compound, on the other hand, is a more specific marker of protein oxidation. Its measurement requires more sophisticated analytical techniques but provides a more nuanced view of the downstream consequences of oxidative stress. The established link between lipid peroxyl radicals and tyrosine oxidation suggests that elevated o-Tyrosine levels can be an indirect indicator of significant lipid peroxidation.

The choice between these two biomarkers should be guided by the specific research question, the available resources, and the desired level of specificity. For a comprehensive understanding of oxidative damage, the concurrent measurement of both a lipid peroxidation marker like MDA and a protein oxidation marker like this compound is highly recommended. This dual-marker approach can provide a more complete picture of the oxidative stress landscape within a biological system.

A Comparative Analysis of O-Tyrosine and 8-hydroxy-2'-deoxyguanosine (8-OHdG) as Biomarkers of Oxidative Damage

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of molecular medicine and drug development, the accurate assessment of oxidative stress is paramount. Oxidative damage to macromolecules such as DNA, proteins, and lipids is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular conditions.[1][2] Among the plethora of biomarkers used to quantify this damage, 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG) has emerged as a gold standard for DNA damage, while O-Tyrosine is gaining recognition as a key indicator of protein oxidation. This guide provides a detailed comparison of these two critical biomarkers, offering insights into their formation, detection, and utility for researchers, scientists, and drug development professionals.

Formation and Significance

8-hydroxy-2'-deoxyguanosine (8-OHdG) is a product of oxidative DNA damage, formed when reactive oxygen species (ROS), particularly the hydroxyl radical (•OH), attack the guanine (B1146940) base in DNA.[3][4] This lesion is highly mutagenic as it can cause G to T transversion mutations during DNA replication, contributing to carcinogenesis.[1][5] Once formed in the DNA, 8-OHdG is excised by DNA repair mechanisms, such as the base excision repair pathway, and the free nucleoside is excreted in the urine.[3] Consequently, urinary levels of 8-OHdG are considered to reflect the whole-body oxidative DNA damage and repair rate.[6][7] Its stability in urine makes it a reliable and non-invasive biomarker.[8]

O-Tyrosine , along with its isomer m-Tyrosine, is formed by the hydroxyl radical-mediated oxidation of phenylalanine.[9][10] While tyrosine is a common amino acid, the presence of its ortho and meta isomers is indicative of oxidative protein damage. Another related marker, dityrosine (B1219331), is formed from the cross-linking of two tyrosine residues, a reaction also initiated by oxidative stress.[[“]][12] These modifications can alter protein structure and function, leading to cellular dysfunction. O-Tyrosine serves as a cumulative marker of protein damage, reflecting the balance between oxidative insults and protein turnover.

Comparative Overview
Feature8-hydroxy-2'-deoxyguanosine (8-OHdG) O-Tyrosine
Molecule Damaged DNA (specifically, the guanine base)Protein (specifically, the phenylalanine residue)
Primary Damaging Agent Hydroxyl Radical (•OH)Hydroxyl Radical (•OH)
Biological Consequence Mutagenesis (G to T transversions), carcinogenesis[1][5]Altered protein structure and function, cellular dysfunction[[“]]
Primary Sample Matrix Urine, Plasma, Serum, Tissue DNA[1][13]Plasma, Serum, Tissue homogenates[10]
Key Advantage Well-established, reflects both DNA damage and repair, non-invasive (urine)[6][8]Specific to protein oxidation, reflects cumulative damage
Primary Detection Methods LC-MS/MS, HPLC-ECD, ELISA[2][14]LC-MS/MS, HPLC with fluorescence detection
Quantitative Data Summary

The following tables summarize typical concentrations and detection limits for both markers. It is important to note that values can vary significantly based on the analytical method, population, and presence of disease.

Table 1: 8-OHdG Concentrations and Detection Limits

Analytical MethodSample MatrixTypical Healthy Adult Concentration (Urine)Limit of Detection (LOD) / Limit of Quantification (LOQ)
LC-MS/MS Urine3.9 ng/mg creatinine (B1669602) (Geometric Mean)[8]LOD: 0.019 ng/mL; LOQ: 0.062 ng/mL[15]
ELISA Urine, Plasma2.7 - 13 ng/mg creatinine (Urine)[13]Sensitivity: ~0.59 ng/mL[13][16]
HPLC-ECD Urine, DNA3.16 ± 1.28 µg/g creatinine (Men)[14]Femtomolar range[14]

Table 2: O-Tyrosine and Related Marker Concentrations

Analytical MethodSample MatrixMarkerTypical Concentration Range (Tissue)
UPLC–MS/MS Fish Gill TissueDityrosine (DIY)<1.37 to 1278 ng/g (median: 417 ng/g)[17]
UPLC–MS/MS Fish Liver TissueDityrosine (DIY)<1.37 to 13176 ng/g (median: 3012 ng/g)[17]

Note: Data for O-Tyrosine concentrations in human samples is less standardized than for 8-OHdG. The provided data on dityrosine in an animal model illustrates typical ranges found in tissues.

Experimental Protocols and Methodologies

Accurate quantification is critical for the utility of these biomarkers. Below are detailed outlines of the most common analytical methods.

Quantification of 8-OHdG and O-Tyrosine by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is considered the gold standard for its high sensitivity and specificity.[18]

Sample Preparation (Urine):

  • Collection: Collect first morning mid-stream urine samples.

  • Centrifugation: Centrifuge samples at approximately 2000-5000 x g for 10-15 minutes to remove sediment.[19]

  • Internal Standard: Add an isotopically labeled internal standard (e.g., ¹⁵N₅-8-OHdG) to the supernatant.[20]

  • Extraction (Optional but recommended): For complex matrices or low concentrations, solid-phase extraction (SPE) can be used to clean up the sample and concentrate the analyte.[21] Alternatively, a simple protein precipitation with acetonitrile (B52724) can be performed.[15]

  • Analysis: Inject the prepared sample into the LC-MS/MS system.

LC-MS/MS Parameters (Example for 8-OHdG):

  • Column: A C18 or HILIC column is typically used for separation.[20][22]

  • Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid or 1 mM ammonium (B1175870) fluoride) and an organic solvent (e.g., acetonitrile or methanol).[15][21]

  • Ionization: Electrospray ionization (ESI) in positive mode.[20]

  • Detection: Multiple Reaction Monitoring (MRM) mode is used to monitor specific precursor-to-product ion transitions for the analyte and the internal standard (e.g., for 8-OHdG: m/z 284 -> 168).[22]

Quantification of 8-OHdG by ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is a high-throughput and cost-effective method, widely available in commercial kit formats.[18][23] Most kits for 8-OHdG utilize a competitive assay format.

General ELISA Protocol (Competitive Assay):

  • Plate Preparation: A microtiter plate is pre-coated with 8-OHdG.

  • Sample/Standard Addition: Add standards and prepared samples (urine, plasma, or digested DNA) to the wells.

  • Antibody Addition: Add a specific monoclonal antibody against 8-OHdG to each well. The antibody will bind to either the 8-OHdG in the sample or the 8-OHdG coated on the plate.

  • Incubation: Incubate the plate for a specified time (e.g., 1 hour at 37°C).[24]

  • Washing: Wash the plate to remove unbound antibody and sample components.

  • Secondary Antibody: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

  • Incubation and Washing: Incubate and wash the plate again.

  • Substrate Addition: Add a TMB substrate, which will be converted by HRP into a colored product.[25]

  • Stop Solution: Add a stop solution to terminate the reaction.

  • Measurement: Read the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader. The intensity of the color is inversely proportional to the concentration of 8-OHdG in the sample.

Visualizations

Signaling and Experimental Workflows

G cluster_ROS Reactive Species Generation cluster_DNA DNA Damage Pathway cluster_Protein Protein Damage Pathway ROS Reactive Oxygen Species (ROS) (e.g., •OH) DNA Guanine in DNA ROS->DNA Protein Phenylalanine in Protein ROS->Protein OHdG_DNA 8-OHdG in DNA (Lesion) DNA->OHdG_DNA BER Base Excision Repair (BER) OHdG_DNA->BER Urine_OHdG Excreted 8-OHdG (Biomarker) BER->Urine_OHdG oTyr_Protein O-Tyrosine in Protein (Biomarker) Protein->oTyr_Protein

Caption: Formation pathways of 8-OHdG and O-Tyrosine from ROS.

G A Biological Sample Collection (Urine, Plasma, Tissue) B Sample Preparation (e.g., DNA Extraction, Hydrolysis, Protein Precipitation) A->B C Addition of Internal Standard B->C D Analytical Measurement C->D E LC-MS/MS D->E F ELISA D->F G Data Analysis (Quantification vs. Standard Curve) E->G F->G H Comparative Results (8-OHdG vs. O-Tyrosine) G->H

Caption: General experimental workflow for biomarker comparison.

Conclusion

Both 8-OHdG and O-Tyrosine are valuable biomarkers for assessing oxidative stress, but they provide information about damage to different macromolecules. 8-OHdG is a well-established and highly specific marker for oxidative DNA damage, with robust and standardized methods for its detection, particularly in urine.[2] Its measurement provides a snapshot of the dynamic equilibrium between DNA damage and repair. O-Tyrosine, on the other hand, offers a window into the cumulative burden of oxidative damage to proteins. While analytical methods are well-established, its use as a routine biomarker is less common than 8-OHdG.

For a comprehensive understanding of the systemic effects of oxidative stress, the concurrent measurement of both 8-OHdG and O-Tyrosine is recommended. This dual-marker approach allows researchers to dissect the differential impact of oxidative insults on nucleic acids and proteins, providing a more complete picture of cellular damage in disease pathogenesis and in the evaluation of therapeutic interventions. The choice of marker and analytical method should be guided by the specific research question, the biological matrix available, and the required level of sensitivity and throughput.

References

Validation of DL-O-Tyrosine as a clinical biomarker for neurodegenerative diseases.

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of DL-O-Tyrosine as an emerging biomarker in Alzheimer's Disease, Parkinson's Disease, and Amyotrophic Lateral Sclerosis, offering a comparative perspective against established clinical markers.

For Immediate Release

In the relentless pursuit of early and accurate diagnostics for neurodegenerative diseases, researchers are turning their attention to novel molecules that reflect the underlying pathology of these debilitating conditions. Among these, this compound, a racemic mixture of the ortho-isomers of tyrosine, is emerging as a promising biomarker candidate. This guide provides an in-depth comparison of this compound with current gold-standard biomarkers for Alzheimer's Disease (AD), Parkinson's Disease (PD), and Amyotrophic Lateral Sclerosis (ALS), supported by experimental data and detailed methodologies.

The core of this compound's potential lies in its origin: it is not a product of normal enzymatic processes but is formed through the non-enzymatic hydroxylation of phenylalanine by highly reactive hydroxyl radicals. This process is a direct indicator of oxidative stress, a key pathological mechanism implicated in the onset and progression of many neurodegenerative disorders. The presence and concentration of o-tyrosine and its mirror image, m-tyrosine (meta-tyrosine), can therefore serve as a direct measure of oxidative damage within the body.

Comparative Analysis of Biomarkers

To contextualize the potential of this compound, it is essential to compare its performance with currently utilized biomarkers for Alzheimer's Disease, Parkinson's Disease, and Amyotrophic Lateral Sclerosis.

DiseaseEstablished Biomarker(s)Biological FluidMethod of DetectionKey Pathological CorrelationLimitations of Established Biomarkers
Alzheimer's Disease Amyloid-β42 (Aβ42), Phosphorylated Tau (p-Tau), Total Tau (t-Tau)Cerebrospinal Fluid (CSF), PlasmaImmunoassays (ELISA, CLIA), Mass Spectrometry, PET ImagingAmyloid plaques and neurofibrillary tanglesInvasive CSF collection, high cost of PET scans, plasma tests still under refinement for widespread clinical use.[1][2][3][4][5][6]
Parkinson's Disease α-Synuclein (total, oligomeric, phosphorylated), Dopamine Transporter (DAT) ImagingCSF, Plasma, Saliva, Skin BiopsySeed Amplification Assays (SAA), Immunoassays, SPECT/PET ImagingLewy body formation, dopaminergic neuron lossα-Synuclein assays are still being standardized for routine clinical use; DAT imaging can be expensive and may not be specific in early stages.[7][8][9][10][11]
Amyotrophic Lateral Sclerosis Neurofilament Light Chain (NfL), Phosphorylated Neurofilament Heavy Chain (pNfH)CSF, Blood (Plasma/Serum)Immunoassays (Simoa, ELISA)Axonal damage and neurodegenerationNot specific to ALS, as levels can be elevated in other neurological conditions.[12][13][14][15]

Table 1: Comparison of Established Biomarkers for Neurodegenerative Diseases.

The emergence of o-tyrosine and m-tyrosine as oxidative stress markers presents a novel approach to biomarker discovery in neurodegeneration.

BiomarkerNeurodegenerative DiseaseBiological FluidObserved ChangePathophysiological Link
o-Tyrosine & m-Tyrosine Alzheimer's DiseasePlasma, CSFElevated levels of protein-bound o-tyrosine and m-tyrosine have been detected.Indication of hydroxyl radical-mediated oxidative damage.[16]
o-Tyrosine & m-Tyrosine Parkinson's Disease-Altered tyrosine metabolism has been observed.Oxidative stress is a known factor in the degeneration of dopaminergic neurons.[17][18]
o-Tyrosine & m-Tyrosine Amyotrophic Lateral SclerosisPlasma, CSFAltered tyrosine metabolism has been noted in some studies.Oxidative stress is implicated in motor neuron death.

Table 2: Evidence for O-Tyrosine and M-Tyrosine as Biomarkers in Neurodegenerative Diseases.

Signaling Pathways and Experimental Workflows

The generation of o-tyrosine and m-tyrosine is intricately linked to the cellular response to oxidative stress. The following diagrams illustrate the pathway of their formation and a typical workflow for their analysis.

G cluster_0 Oxidative Stress Environment cluster_1 Phenylalanine Metabolism Reactive Oxygen Species (ROS) Reactive Oxygen Species (ROS) Hydroxyl Radical (•OH) Hydroxyl Radical (•OH) Reactive Oxygen Species (ROS)->Hydroxyl Radical (•OH) e.g., Fenton Reaction Phenylalanine Phenylalanine Hydroxyl Radical (•OH)->Phenylalanine Non-Enzymatic Hydroxylation p-Tyrosine p-Tyrosine Phenylalanine->p-Tyrosine Enzymatic Hydroxylation o-Tyrosine o-Tyrosine Phenylalanine->o-Tyrosine m-Tyrosine m-Tyrosine Phenylalanine->m-Tyrosine Phenylalanine Hydroxylase (PAH) Phenylalanine Hydroxylase (PAH) Phenylalanine Hydroxylase (PAH)->p-Tyrosine G Biological Sample (CSF/Plasma) Biological Sample (CSF/Plasma) Protein Precipitation Protein Precipitation Biological Sample (CSF/Plasma)->Protein Precipitation Supernatant Collection Supernatant Collection Protein Precipitation->Supernatant Collection Derivatization (optional) Derivatization (optional) Supernatant Collection->Derivatization (optional) LC-MS/MS Analysis LC-MS/MS Analysis Derivatization (optional)->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Biomarker Quantification Biomarker Quantification Data Analysis->Biomarker Quantification

References

A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for DL-o-Tyrosine Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of oxidative stress biomarkers is critical for understanding disease pathogenesis and evaluating therapeutic interventions. DL-ortho-Tyrosine (o-Tyrosine), an isomer of tyrosine, is a key biomarker for protein oxidation resulting from hydroxyl radical attack on phenylalanine.[1][2] Its precise measurement in biological matrices is therefore of significant interest.

This guide provides an objective comparison of two powerful analytical techniques for o-Tyrosine quantification: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We present a cross-validation framework supported by representative experimental data and detailed methodologies to assist in selecting the most appropriate technique for specific research needs.

Biochemical Pathway: Formation of o-Tyrosine

Under conditions of oxidative stress, reactive oxygen species (ROS) like the hydroxyl radical (•OH) can attack endogenous molecules, including amino acids. Phenylalanine is particularly susceptible to this attack, leading to the hydroxylation of its aromatic ring and the formation of tyrosine isomers, including o-Tyrosine. This process serves as a dosimeter of oxidative damage.[1][2][3]

cluster_stress Oxidative Stress cluster_conversion Biomarker Formation ROS Reactive Oxygen Species (ROS) OH Hydroxyl Radical (•OH) ROS->OH e.g., Fenton Reaction Phe Phenylalanine OH->Phe oTyr o-Tyrosine Phe->oTyr Hydroxylation

Formation of o-Tyrosine via oxidative stress.

Experimental Protocols

The choice of analytical method dictates the specifics of sample preparation and analysis. While HPLC can often analyze amino acids directly, GC-MS requires a derivatization step to ensure the analyte is volatile enough for gas-phase separation.

Sample Preparation (Biological Matrices)

A robust sample preparation protocol is essential to remove interfering substances like proteins and lipids.[4][5]

  • Protein Precipitation: This is a common first step for plasma, serum, or tissue homogenates.

    • To 100 µL of sample, add 300-400 µL of ice-cold solvent like acetonitrile (B52724) or acetone.[6][7] An internal standard (e.g., a stable isotope-labeled o-Tyrosine) should be added at this stage for accurate quantification.

    • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.

    • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully collect the supernatant for further processing.[7]

  • Solid-Phase Extraction (SPE): For cleaner samples and higher sensitivity, SPE can be employed following protein precipitation.[4][6]

    • Condition a cation-exchange SPE cartridge.

    • Load the supernatant from the protein precipitation step.

    • Wash the cartridge to remove neutral and anionic interferences.

    • Elute the o-Tyrosine and internal standard using a suitable solvent (e.g., 5% ammonia (B1221849) in methanol).[7]

    • Evaporate the eluate to dryness under a stream of nitrogen before reconstitution or derivatization.

HPLC Method (with UV or Fluorescence Detection)

HPLC is a robust technique for analyzing amino acids in their native form. Detection is typically achieved via UV absorbance or, for higher sensitivity, fluorescence.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic or gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or phosphate (B84403) buffer) and an organic modifier like acetonitrile or methanol.[6][8]

    • Flow Rate: 0.8 - 1.2 mL/min.

    • Detection (UV): 220 nm or 275 nm.

    • Detection (Fluorescence): Excitation at ~275 nm, Emission at ~305 nm for enhanced sensitivity.

  • Analysis: The sample, reconstituted in mobile phase, is injected into the HPLC system. Quantification is based on the peak area relative to a standard curve.

GC-MS Method

GC-MS offers high specificity and sensitivity but requires derivatization to make the non-volatile o-Tyrosine amenable to gas chromatography.

  • Derivatization:

    • To the dried sample extract, add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)) in a suitable solvent like acetonitrile.[6][7]

    • Seal the reaction vial and heat (e.g., 60-100°C) for a specified time (e.g., 1-4 hours) to ensure complete derivatization.[7]

    • After cooling, the sample is ready for injection.

  • GC-MS Conditions:

    • Column: A medium-polarity capillary column (e.g., HP-5MS).[6]

    • Carrier Gas: Helium.[9]

    • Injection Mode: Splitless for trace analysis.[6]

    • Temperature Program: An initial oven temperature of ~70°C, held for a few minutes, followed by a ramp up to ~300°C to elute the derivatized analyte.[9]

    • MS Detection: The mass spectrometer is typically operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring characteristic ions of the derivatized o-Tyrosine.[10]

Experimental and Analytical Workflow

The cross-validation process involves analyzing the same set of samples using both methodologies to compare the results. The following diagram illustrates a typical workflow.

cluster_prep Sample Preparation cluster_hplc HPLC Path cluster_gcms GC-MS Path cluster_validation Cross-Validation Sample Biological Sample (e.g., Plasma) Spike Spike Internal Standard Sample->Spike Precipitate Protein Precipitation Spike->Precipitate SPE Solid-Phase Extraction (Optional) Precipitate->SPE Dry Evaporate to Dryness SPE->Dry Recon_HPLC Reconstitute in Mobile Phase Dry->Recon_HPLC Deriv Derivatization Dry->Deriv Inject_HPLC HPLC Injection (UV/Fluorescence) Recon_HPLC->Inject_HPLC Data_HPLC Data Acquisition & Quantification Inject_HPLC->Data_HPLC Compare Compare Results (Accuracy, Precision, Bias) Data_HPLC->Compare Inject_GCMS GC-MS Injection (SIM Mode) Deriv->Inject_GCMS Data_GCMS Data Acquisition & Quantification Inject_GCMS->Data_GCMS Data_GCMS->Compare

Cross-validation workflow for HPLC and GC-MS.

Quantitative Data Comparison

The following table summarizes typical performance metrics for HPLC and GC-MS methods for the analysis of tyrosine and its derivatives. These values are representative and may vary based on the specific analyte, matrix, and instrumentation.

Parameter HPLC (UV/Fluorescence) GC-MS Comments
Limit of Detection (LOD) 1-10 ng/mL (UV) < 1 ng/mL (Fluorescence)0.5 - 5 ng/mLGC-MS and HPLC with fluorescence detection offer superior sensitivity.
Limit of Quantification (LOQ) 5-30 ng/mL (UV) ~1 ng/mL (Fluorescence)1 - 10 ng/mLLower LOQ for GC-MS allows for quantification of trace amounts.[11]
Linearity (R²) > 0.99> 0.99Both methods demonstrate excellent linearity over a defined concentration range.
Intra-day Precision (%RSD) < 10%< 15%Both methods show good repeatability. HPLC can sometimes offer better precision.[11][12]
Inter-day Precision (%RSD) < 15%< 15%Both techniques demonstrate good reproducibility over time.[11][12]
Accuracy / Recovery (%) 85 - 115%80 - 120%Both methods provide high accuracy, ensuring reliable quantification.[11][13]

Objective Comparison and Conclusion

The cross-validation of HPLC and GC-MS for DL-o-Tyrosine measurement reveals distinct advantages for each technique.

High-Performance Liquid Chromatography (HPLC):

  • Advantages: HPLC is robust, generally requires less sample preparation (no derivatization), and can have higher throughput. The instrumentation is widely available in analytical labs. For analytes with native fluorescence like o-Tyrosine, it can achieve excellent sensitivity.

  • Limitations: Compared to GC-MS, HPLC may have lower specificity, especially in complex matrices, which can lead to interfering peaks. Sensitivity with UV detection may be insufficient for some applications.

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Advantages: GC-MS provides exceptional selectivity and sensitivity, particularly when operated in SIM mode. The mass spectrometer provides structural information, which aids in definitive identification and minimizes the risk of interferences. It is often considered a gold-standard technique for trace analysis.

  • Limitations: The primary drawback is the mandatory derivatization step, which adds time and complexity to the workflow and can be a source of variability. The high temperatures used in the GC inlet can potentially cause degradation of thermally labile compounds.

The choice between HPLC and GC-MS depends on the specific requirements of the study. HPLC with fluorescence detection is an excellent choice for routine analysis and high-throughput screening due to its simplicity, good sensitivity, and robustness. GC-MS is the preferred method when maximum sensitivity and specificity are required, for instance, when analyzing samples with very low o-Tyrosine concentrations or complex biological matrices where interferences are a major concern. A thorough cross-validation is essential to ensure that data generated by either method is accurate, reliable, and fit for its intended purpose in advancing research and drug development.

References

DL-o-Tyrosine vs. m-Tyrosine: A Comparative Guide to Specificity in Hydroxyl Radical Damage

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection of hydroxyl radical-induced damage is paramount. This guide provides an objective comparison of two key biomarkers, DL-o-Tyrosine and m-Tyrosine, offering experimental data and detailed protocols to assist in the selection of the most appropriate marker for specific research needs.

The formation of ortho- and meta-tyrosine isomers from the essential amino acid phenylalanine serves as a specific indicator of hydroxyl radical attack, as these isomers are not produced through enzymatic pathways in the human body. When phenylalanine is oxidized by the highly reactive hydroxyl radical (•OH), the hydroxyl group can be added to the ortho, meta, or para positions of the phenyl ring. While p-tyrosine is the naturally occurring isomer, the presence of o-tyrosine and m-tyrosine is a direct signature of oxidative damage.

Specificity as Markers for Hydroxyl Radical Damage

Both this compound and m-Tyrosine are considered highly specific markers for hydroxyl radical damage. Their specificity stems from the fact that their synthesis in biological systems is not catalyzed by enzymes, in contrast to p-Tyrosine, which is produced via phenylalanine hydroxylase. Therefore, the detection of o-Tyrosine or m-Tyrosine above baseline levels is indicative of oxidative stress mediated by hydroxyl radicals.

However, the relative abundance of these two isomers can vary depending on the experimental conditions, making the choice between them context-dependent. Some in vitro studies have reported a preference for the formation of o-Tyrosine, while others have shown nearly equal or even higher yields of m-Tyrosine, particularly in different biological matrices. This variability underscores the importance of understanding the experimental system when interpreting results.

Quantitative Comparison of o-Tyrosine and m-Tyrosine Formation

The ratio of o-Tyrosine to m-Tyrosine formation is influenced by the specific in vitro or in vivo environment. Below are tables summarizing quantitative data from various experimental setups.

Table 1: In Vitro Formation Ratios of Tyrosine Isomers

Experimental Systemo-Tyrosine:m-Tyrosine:p-Tyrosine RatioReference
Radiolysis on Air38 : 31 : 33[1]
Fenton Reaction28 : 31 : 32[1]
Metal-catalyzed Oxidationo-Tyr > m-Tyr[2]
Irradiated Aqueous Solution with Iron Monocyanide1.0 : 0.6 : 0.5[1]
Irradiated Aqueous Solution with Oxygen1.0 : 0.9 : 1.0[1]
Irradiated Aqueous Solution (no secondary oxidant)1.0 : 1.4 : 1.5[1]

Table 2: In Vivo and Cellular Levels of Tyrosine Isomers

Biological SystemObservationReference
Diabetic Cynomolgus Monkey Aortao-Tyr to m-Tyr ratio approx. 2:1[1]
Rat Intestine ColonizationHigher urinary excretion of o-Tyr than m-Tyr[3]
Yeast Cells Exposed to H2O2Dose-dependent increase in both o-Tyr and m-Tyr[4]
Human Atherosclerotic LesionsNo significant elevation of o-Tyr or m-Tyr[3]

Experimental Protocols

Generation of Hydroxyl Radicals via Fenton Reaction

This protocol describes the in vitro generation of hydroxyl radicals to induce the formation of tyrosine isomers from phenylalanine.

Materials:

  • Phenylalanine solution (e.g., 1 mM in deionized water)

  • Ferrous sulfate (B86663) (FeSO4) solution (e.g., 1 mM in deionized water)

  • Hydrogen peroxide (H2O2) solution (e.g., 10 mM in deionized water)

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

  • Chelating agent (e.g., EDTA), optional

Procedure:

  • In a reaction tube, combine the phenylalanine solution and phosphate buffer.

  • Add the FeSO4 solution to the mixture. If using a chelating agent, it should be pre-mixed with the iron salt.

  • Initiate the reaction by adding the H2O2 solution. The final concentrations should be adjusted based on the desired level of oxidative stress.

  • Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 30-60 minutes).

  • Stop the reaction by adding a scavenger of hydroxyl radicals (e.g., mannitol (B672) or DMSO) or by placing the sample on ice.

  • The sample is now ready for analysis of tyrosine isomers.

Analysis of Tyrosine Isomers by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the separation and quantification of o-Tyrosine and m-Tyrosine using HPLC with UV detection.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

Mobile Phase:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile (B52724)

  • A gradient elution is typically used to achieve optimal separation. For example, starting with a low percentage of Mobile Phase B and gradually increasing it over the run.

Procedure:

  • Prepare standard solutions of o-Tyrosine, m-Tyrosine, and p-Tyrosine of known concentrations to create a calibration curve.

  • Filter the samples and standards through a 0.22 µm syringe filter before injection.

  • Set the injection volume (e.g., 20 µL).

  • Set the UV detection wavelength to an appropriate value for tyrosine isomers (e.g., 275 nm).

  • Run the samples and standards through the HPLC system.

  • Identify and quantify the peaks corresponding to o-Tyrosine and m-Tyrosine by comparing their retention times and peak areas to the standards.

Analysis of Tyrosine Isomers by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general workflow for the analysis of tyrosine isomers using GC-MS, which often requires a derivatization step to increase the volatility of the amino acids.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column suitable for amino acid analysis (e.g., DB-5ms)

Derivatization Reagents:

  • N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMSCI) in acetonitrile or other silylating agents.

Procedure:

  • Sample Preparation: Lyophilize the aqueous samples to dryness.

  • Derivatization:

    • Add the derivatization reagent to the dried sample.

    • Heat the mixture at a specific temperature (e.g., 60-100°C) for a defined period (e.g., 30-60 minutes) to allow for complete derivatization.

  • GC-MS Analysis:

    • Inject an aliquot of the derivatized sample into the GC-MS system.

    • Use a suitable temperature program for the GC oven to separate the derivatized tyrosine isomers.

    • The mass spectrometer is typically operated in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity, monitoring for characteristic ions of the derivatized o-Tyrosine and m-Tyrosine.

  • Quantification: Use stable isotope-labeled internal standards of o-Tyrosine and m-Tyrosine for accurate quantification.

Visualization of Pathways and Workflows

hydroxyl_radical_formation cluster_fenton Fenton Reaction cluster_phenylalanine Phenylalanine Oxidation Fe^2+ Fe^2+ Fe^3+ Fe^3+ Fe^2+->Fe^3+ + H2O2 OH_radical •OH H2O2 H2O2 OH- OH- Phenylalanine Phenylalanine OH_radical->Phenylalanine Hydroxylation o-Tyrosine o-Tyrosine Phenylalanine->o-Tyrosine m-Tyrosine m-Tyrosine Phenylalanine->m-Tyrosine p-Tyrosine p-Tyrosine Phenylalanine->p-Tyrosine experimental_workflow Start Start Induce_OS Induce Oxidative Stress (e.g., Fenton Reaction) Start->Induce_OS Sample_Prep Sample Preparation (e.g., Protein Hydrolysis) Induce_OS->Sample_Prep Derivatization Derivatization (for GC-MS) Sample_Prep->Derivatization Optional Analysis Analysis (HPLC or GC-MS) Sample_Prep->Analysis Derivatization->Analysis Data_Processing Data Processing and Quantification Analysis->Data_Processing End End Data_Processing->End

References

A Comparative Analysis of O-Tyrosine Levels in Alzheimer's vs. Parkinson's Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of O-Tyrosine levels, a key indicator of oxidative stress, in preclinical models of Alzheimer's Disease (AD) and Parkinson's Disease (PD). Oxidative damage is a shared pathological feature of both neurodegenerative disorders, and understanding the nuances of specific oxidative stress markers like O-Tyrosine and its nitrated form, 3-nitrotyrosine (B3424624) (3-NT), can offer valuable insights for therapeutic development. This document summarizes quantitative data from relevant animal model studies, details experimental methodologies for O-Tyrosine/3-NT detection, and visualizes associated signaling pathways and workflows.

Data Presentation: O-Tyrosine/3-Nitrotyrosine Levels in AD and PD Mouse Models

The following table summarizes the reported changes in 3-nitrotyrosine (3-NT), a stable marker of O-Tyrosine modification by reactive nitrogen species, in commonly used mouse models of Alzheimer's and Parkinson's diseases. It is important to note that direct comparative studies measuring 3-NT in both models under identical experimental conditions are limited. The data presented here are compiled from separate studies and should be interpreted with consideration for methodological differences.

Disease ModelMouse StrainBrain RegionAge of MiceMethod of DetectionKey FindingsReference
Alzheimer's Disease 5xFADHippocampus3, 6, and 20 monthsWestern BlotAge-dependent increase in 3-NT expression, significantly higher than age-matched wild-type controls.[1][1]
Alzheimer's Disease 3xTg-ADBrainNot SpecifiedNot SpecifiedTreatment with an engineered probiotic strain decreased protein oxidation products, including 3-NT, by 1.37 to 1.78-fold.[2][2]
Parkinson's Disease MPTP-treatedStriatum and MidbrainNot SpecifiedMass SpectrometryMarked increase in the levels of o,o'-dityrosine and 3-nitrotyrosine in brain regions susceptible to MPTP-induced damage.[3]

Note: The quantitative data across these studies are not directly comparable due to differences in detection methods (e.g., relative densitometry in Western blot vs. absolute quantification by mass spectrometry) and reporting units. However, the consistent trend of increased 3-NT levels in both AD and PD models underscores the role of nitrosative stress in these pathologies.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the detection and quantification of 3-nitrotyrosine in brain tissue, based on commonly employed techniques.

Quantification of 3-Nitrotyrosine by Western Blot

This protocol is adapted from methodologies used in studies of neurodegenerative disease models.[1][4][5]

  • Tissue Homogenization:

    • Dissect the brain region of interest (e.g., hippocampus, striatum) on ice.

    • Homogenize the tissue in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.

    • Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins on a 4-20% Tris-glycine polyacrylamide gel.

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against 3-nitrotyrosine (typically a polyclonal or monoclonal antibody) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as described above.

  • Detection and Quantification:

    • Develop the blot using an enhanced chemiluminescence (ECL) substrate.

    • Capture the signal using a chemiluminescence imaging system.

    • Quantify the band intensities using densitometry software. Normalize the 3-NT signal to a loading control protein (e.g., β-actin or GAPDH).

Quantification of 3-Nitrotyrosine by Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol is a general guideline based on commercially available ELISA kits for 3-nitrotyrosine.[6][7][8]

  • Sample Preparation:

    • Prepare brain tissue homogenates as described in the Western blot protocol (Step 1).

    • Dilute the samples to fall within the detection range of the specific ELISA kit, using the provided sample diluent.

  • ELISA Procedure (Competitive Assay Principle):

    • Add standards, controls, and diluted samples to the wells of a microplate pre-coated with a nitrotyrosine-containing conjugate.

    • Add a biotinylated anti-nitrotyrosine antibody to each well. During incubation, the free nitrotyrosine in the sample will compete with the coated nitrotyrosine for binding to the antibody.

    • Wash the wells to remove unbound components.

    • Add a streptavidin-HRP conjugate to each well, which will bind to the biotinylated antibody.

    • Wash the wells again to remove unbound conjugate.

    • Add a TMB substrate solution to each well. The HRP enzyme will catalyze a color change.

    • Stop the reaction by adding a stop solution.

  • Data Analysis:

    • Measure the absorbance of each well at 450 nm using a microplate reader.

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Calculate the concentration of 3-nitrotyrosine in the samples by interpolating their absorbance values on the standard curve. The color intensity will be inversely proportional to the amount of 3-nitrotyrosine in the sample.

Mandatory Visualization

Signaling Pathways and Experimental Workflow

The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.

G cluster_upstream Upstream Triggers in Neurodegeneration cluster_downstream Downstream Pathological Events AmyloidBeta Amyloid-β Aggregates (Alzheimer's Disease) ROS_RNS Increased ROS/RNS Production AmyloidBeta->ROS_RNS AlphaSynuclein α-Synuclein Aggregates (Parkinson's Disease) AlphaSynuclein->ROS_RNS MitochondrialDysfunction Mitochondrial Dysfunction MitochondrialDysfunction->ROS_RNS OxidativeStress Oxidative/Nitrosative Stress ROS_RNS->OxidativeStress TyrosineNitration Tyrosine Nitration (O-Tyrosine -> 3-NT) OxidativeStress->TyrosineNitration NeuronalDamage Neuronal Damage & Cell Death OxidativeStress->NeuronalDamage ProteinDysfunction Protein Dysfunction & Aggravated Pathology TyrosineNitration->ProteinDysfunction ProteinDysfunction->NeuronalDamage

Caption: O-Tyrosine nitration signaling pathway in neurodegeneration.

G cluster_sample_prep Sample Preparation cluster_detection Detection & Analysis start Brain Tissue from AD/PD Mouse Model homogenization Homogenization (RIPA Buffer + Inhibitors) start->homogenization centrifugation Centrifugation homogenization->centrifugation supernatant Collect Supernatant centrifugation->supernatant quantification Protein Quantification (BCA Assay) supernatant->quantification sds_page SDS-PAGE quantification->sds_page Western Blot Workflow elisa ELISA quantification->elisa ELISA Workflow mass_spec Mass Spectrometry quantification->mass_spec Mass Spec Workflow western_blot Western Blot sds_page->western_blot data_analysis Data Analysis & Quantification western_blot->data_analysis elisa->data_analysis mass_spec->data_analysis

References

Navigating the Nexus: A Comparative Guide to Plasma and Urinary DL-O-Tyrosine Levels

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the dynamics of biomarkers is paramount. This guide provides a comprehensive comparison of DL-O-Tyrosine levels in plasma and urine, offering insights into their correlation, measurement, and biological significance. As a product of phenylalanine oxidation, O-Tyrosine serves as a valuable biomarker for oxidative stress, implicated in a range of pathologies.

This document synthesizes findings from various studies to offer a comparative analysis of plasma and urinary this compound. While a direct, comprehensive correlation study between plasma and urinary this compound is not extensively documented, this guide draws upon research on O-Tyrosine and other tyrosine isomers to provide a valuable resource for investigators in this field.

Quantitative Data Summary

The following tables summarize representative data on tyrosine and its isomers' concentrations in human plasma and urine from various studies. It is important to note that these values can be influenced by factors such as disease state, diet, and analytical methodology.

Table 1: Representative Concentrations of Tyrosine and its Isomers in Human Plasma

AnalyteConditionConcentration RangeAnalytical MethodReference
TyrosineHealthy Newborns42.7 ± 12.9 µmol/LHPLC with fluorescence detection[1]
TyrosineHealthy Blood Donors52.1 ± 10.9 µmol/LHPLC with fluorescence detection[1]
o-TyrosineHemodialysis Patients (EPO-treated)489.92 (726.85) nMNot specified[2]
o-TyrosineHemodialysis Patients (non-EPO-treated)162.97 (191.24) nMNot specified[2]
o,o'-dityrosineMajor Depressive Disorder (Adults)Increased by 19% vs. controlsNot specified[3]

Table 2: Representative Concentrations of Tyrosine and its Isomers in Human Urine

AnalyteConditionConcentration RangeAnalytical MethodReference
TyrosineHealthy Individuals0.295-0.331 µg/10 µlHPLC[4]
TyrosineCancer Patients≥2.30 µg/10 µl (in 86.7% of cases)HPLC[4]
DityrosineHealthy Individuals8.8 ± 0.6 µmol/mol of creatinineLC/MS/MS[5][6]
3-nitro-tyrosineHealthy Individuals1.4 ± 0.4 µmol/mol of creatinineLC/MS/MS[5][6]
meta-TyrosineSepsis (non-diabetic)Correlated with daily insulin (B600854) doseNot specified[2]

Experimental Protocols

Accurate quantification of this compound in biological matrices is critical. Various analytical methods have been employed, with High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) being the most common.

Method 1: High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Plasma Tyrosine[1]

This method utilizes the inherent fluorescence of aromatic amino acids for detection.

  • Sample Preparation: Plasma is precipitated with 6% perchloric acid.

  • Chromatographic Separation: An isocratic separation is performed on a base-deactivated C18 column.

  • Mobile Phase: 5% acetonitrile (B52724) in water.

  • Detection: Fluorescence is measured at an excitation wavelength of 215 nm and an emission wavelength of 283 nm.

  • Quantification: An internal standard, such as N-methyl phenylalanine, is used for accurate quantification.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Urinary Modified Tyrosines[5][6]

This method allows for the simultaneous quantification of multiple tyrosine isomers.

  • Sample Preparation: Urine samples are purified using solid-phase extraction (SPE).

  • Chromatographic Separation: Reversed-phase HPLC is used to separate the analytes. A gradient elution with a mobile phase consisting of 0.1% acetic acid and acetonitrile is employed.

  • Mass Spectrometric Detection: An electrospray-ionization quadruple tandem mass spectrometer is used for detection in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each analyte and internal standard.

  • Quantification: Isotope-labeled internal standards (e.g., [¹³C₆]tyrosine) are used to correct for matrix effects and variations in instrument response.

Mandatory Visualizations

Signaling Pathways and Logical Relationships

The formation of O-Tyrosine is intrinsically linked to oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates.

Tyrosine_Metabolism_and_Oxidative_Stress Phenylalanine Phenylalanine Tyrosine p-Tyrosine (Physiological) Phenylalanine->Tyrosine Phenylalanine Hydroxylase o_Tyrosine o-Tyrosine Phenylalanine->o_Tyrosine m_Tyrosine m-Tyrosine Phenylalanine->m_Tyrosine Proteins Cellular Proteins Tyrosine->Proteins ROS Reactive Oxygen Species (ROS) (e.g., •OH) ROS->Phenylalanine ROS->Proteins OxidativeStress Oxidative Stress OxidativeStress->ROS o_Tyrosine->Proteins Incorporation? Plasma Plasma Pool o_Tyrosine->Plasma m_Tyrosine->Proteins Incorporation? m_Tyrosine->Plasma ProteinOxidation Protein Oxidation & Damage Proteins->ProteinOxidation Excretion Urinary Excretion Plasma->Excretion

Caption: Formation of o- and m-Tyrosine from Phenylalanine under Oxidative Stress.

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of O-Tyrosine in plasma and urine samples.

Experimental_Workflow start Start sample_collection Biological Sample Collection (Plasma and Urine) start->sample_collection sample_prep Sample Preparation sample_collection->sample_prep plasma_prep Plasma: Protein Precipitation sample_prep->plasma_prep Plasma urine_prep Urine: Solid-Phase Extraction (SPE) sample_prep->urine_prep Urine analysis Analytical Measurement plasma_prep->analysis urine_prep->analysis hplc HPLC-Fluorescence analysis->hplc lcms LC-MS/MS analysis->lcms data_processing Data Processing and Quantification hplc->data_processing lcms->data_processing correlation_analysis Correlation Analysis data_processing->correlation_analysis end End correlation_analysis->end

Caption: General workflow for the analysis of plasma and urinary O-Tyrosine.

Discussion on the Correlation

The relationship between plasma and urinary levels of this compound is not straightforward. While plasma concentrations reflect the systemic burden of this oxidized amino acid, urinary excretion is influenced by renal function, including glomerular filtration and tubular reabsorption[7][8].

In conditions of elevated oxidative stress, the production of O-Tyrosine increases, leading to higher plasma levels[2]. The kidneys then play a role in clearing O-Tyrosine from the circulation. Therefore, in individuals with normal renal function, an increase in plasma O-Tyrosine would likely be followed by a corresponding increase in its urinary excretion. One study noted that o,o'-dityrosine is metabolically stable and excreted unchanged in the urine, suggesting a direct relationship between its systemic levels and urinary output[3].

However, in patients with compromised renal function, such as those with chronic kidney disease, the urinary excretion of various metabolites can be impaired[1][7][9]. In such cases, plasma levels of O-Tyrosine might be elevated due to both increased production from oxidative stress and reduced renal clearance. Consequently, the correlation between plasma and urinary levels could be altered in these populations.

Further research is warranted to establish a definitive correlation between plasma and urinary this compound levels across different physiological and pathological states. Such studies would enhance the utility of this compound as a biomarker for monitoring oxidative stress and disease progression.

References

A critical review of different biomarkers for assessing oxidative stress.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate assessment of oxidative stress is crucial for understanding disease pathogenesis and evaluating therapeutic efficacy. This guide provides a critical review of commonly used biomarkers for oxidative stress, offering a direct comparison of their performance based on experimental data. Detailed methodologies for key experiments are provided to ensure reproducibility and aid in the selection of the most appropriate biomarker for specific research needs.

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive products, is implicated in a wide range of diseases, including cancer, cardiovascular disease, and neurodegenerative disorders.[1][2] The measurement of specific biomarkers can provide valuable insights into the extent of oxidative damage to key biological macromolecules. This guide focuses on the most widely used markers for lipid peroxidation, protein oxidation, and DNA damage, as well as the activity of key antioxidant enzymes.

Comparative Analysis of Oxidative Stress Biomarkers

The selection of an appropriate biomarker for oxidative stress depends on several factors, including the specific research question, the biological sample available, and the analytical capabilities of the laboratory. The following table summarizes key quantitative data for some of the most common biomarkers, facilitating a direct comparison of their analytical performance.

Biomarker CategoryBiomarkerCommon AssaySample Type(s)Typical Concentration in Human PlasmaAdvantagesDisadvantages
Lipid Peroxidation Malondialdehyde (MDA)Thiobarbituric Acid Reactive Substances (TBARS)Plasma, Serum, Urine, Tissue Homogenates1-4 µM[3][4]Simple, cost-effective, widely used.[5][6]Low specificity as TBA reacts with other aldehydes.[5] Potential for overestimation of MDA levels.[5]
4-Hydroxynonenal (4-HNE)HPLC, GC-MS, ELISAPlasma, Tissue Homogenates0.1-0.5 µMMore specific than MDA, reflects lipid peroxidation-induced cell signaling.Technically demanding assays, less stable than MDA.
F2-IsoprostanesGC-MS, LC-MS, ELISAUrine, Plasma35-100 pg/mLConsidered a "gold standard" for in vivo lipid peroxidation.[7] Stable and specific.Expensive and complex analysis requiring specialized equipment.[8]
Protein Oxidation Protein CarbonylsSpectrophotometry (DNPH assay), ELISA, Western BlotPlasma, Serum, Tissue Homogenates0.1-0.5 nmol/mg proteinChemically stable and formed relatively early during oxidative stress.[8][9]Global measure, does not identify specific oxidized proteins.
DNA Damage 8-hydroxy-2'-deoxyguanosine (8-OHdG)ELISA, HPLC-ECD, LC-MS/MSUrine, Plasma, DNA isolates1-10 ng/mL (Urine)[10]Widely accepted and sensitive marker of oxidative DNA damage.[7]Sample preparation can introduce artifacts, leading to variability in results.[7]
Antioxidant Enzymes Superoxide (B77818) Dismutase (SOD)Spectrophotometric activity assayErythrocytes, Tissue HomogenatesVaries with tissue and assay conditionsReflects the capacity of the primary antioxidant defense system.Activity can be influenced by various factors beyond oxidative stress.
Catalase (CAT)Spectrophotometric activity assayErythrocytes, Tissue HomogenatesVaries with tissue and assay conditionsMeasures the decomposition of hydrogen peroxide, a key ROS.Sensitive to sample handling and storage conditions.

Signaling Pathways and Experimental Workflows

To visualize the complex interplay of molecules in oxidative stress and the practical steps in biomarker analysis, the following diagrams are provided.

Oxidative_Stress_Signaling_Pathway ROS Reactive Oxygen Species (ROS) Lipids Lipids ROS->Lipids Proteins Proteins ROS->Proteins DNA DNA ROS->DNA Redox_Signaling Altered Redox Signaling ROS->Redox_Signaling Lipid_Peroxidation Lipid Peroxidation (MDA, 4-HNE) Lipids->Lipid_Peroxidation Protein_Oxidation Protein Oxidation (Carbonyls) Proteins->Protein_Oxidation DNA_Damage DNA Damage (8-OHdG) DNA->DNA_Damage Cellular_Damage Cellular Damage & Dysfunction Lipid_Peroxidation->Cellular_Damage Protein_Oxidation->Cellular_Damage DNA_Damage->Cellular_Damage Antioxidant_Enzymes Antioxidant Enzymes (SOD, CAT) Antioxidant_Enzymes->ROS Scavenge Redox_Signaling->Cellular_Damage

Caption: Overview of Oxidative Stress Signaling Pathways.

Biomarker_Assay_Workflow Sample_Collection Sample Collection (Plasma, Tissue, etc.) Sample_Preparation Sample Preparation (Homogenization, Lysis) Sample_Collection->Sample_Preparation Assay_Procedure Biomarker Assay (e.g., TBARS, ELISA) Sample_Preparation->Assay_Procedure Data_Acquisition Data Acquisition (Spectrophotometry, etc.) Assay_Procedure->Data_Acquisition Data_Analysis Data Analysis (Standard Curve, Calculation) Data_Acquisition->Data_Analysis Interpretation Interpretation of Results Data_Analysis->Interpretation

Caption: General Experimental Workflow for Biomarker Analysis.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the quantification of key oxidative stress biomarkers.

Malondialdehyde (MDA) Quantification using TBARS Assay

Principle: The Thiobarbituric Acid Reactive Substances (TBARS) assay is a widely used method for measuring lipid peroxidation.[5] Malondialdehyde (MDA), an end product of lipid peroxidation, reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored adduct, which is measured spectrophotometrically.[5]

Methodology:

  • Reagent Preparation:

    • TBA Reagent: Dissolve thiobarbituric acid in a suitable buffer (e.g., acetic acid).

    • Acid Reagent: Prepare a solution of a strong acid, such as hydrochloric acid or trichloroacetic acid.

    • BHT Reagent: Prepare a solution of butylated hydroxytoluene in a suitable solvent to prevent further oxidation during the assay.

    • MDA Standard: Prepare a series of known concentrations of MDA for generating a standard curve.[11]

  • Sample Preparation:

    • Plasma/Serum: Can often be used directly.[11]

    • Tissue: Homogenize the tissue in a suitable buffer on ice. Centrifuge the homogenate to remove cellular debris and collect the supernatant.[11]

  • Assay Procedure:

    • To a microcentrifuge tube, add the sample or MDA standard.

    • Add the BHT reagent to prevent auto-oxidation.

    • Add the acid reagent to create an acidic environment.

    • Add the TBA reagent.

    • Vortex the mixture thoroughly.

    • Incubate the tubes at 60-95°C for a specified time (e.g., 60 minutes) to allow for the color reaction to occur.[11][12]

    • Cool the tubes to room temperature and centrifuge to pellet any precipitate.[11]

    • Transfer the supernatant to a new tube or a microplate well.

  • Data Acquisition:

    • Measure the absorbance of the supernatant at 532 nm using a spectrophotometer or microplate reader.[5][12]

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values of the MDA standards against their known concentrations.

    • Determine the concentration of MDA in the samples by interpolating their absorbance values from the standard curve.[5]

8-hydroxy-2'-deoxyguanosine (8-OHdG) Quantification using ELISA

Principle: The Enzyme-Linked Immunosorbent Assay (ELISA) for 8-OHdG is a competitive immunoassay. 8-OHdG in the sample competes with 8-OHdG coated on the microplate for binding to a specific primary antibody. The amount of antibody bound to the plate is then detected using a secondary antibody conjugated to an enzyme, which catalyzes a colorimetric reaction. The intensity of the color is inversely proportional to the concentration of 8-OHdG in the sample.[13]

Methodology:

  • Reagent Preparation:

    • Wash Buffer: Prepare a buffered solution for washing the microplate wells.

    • Standard/Sample Dilution Buffer: A buffer for diluting the standards and samples.

    • 8-OHdG Standard: A series of known concentrations of 8-OHdG to generate a standard curve.

    • Biotinylated Detection Antibody: An antibody specific for 8-OHdG that is labeled with biotin.

    • HRP-Streptavidin Conjugate (SABC): A solution of streptavidin conjugated to horseradish peroxidase.

    • TMB Substrate: A solution that produces a blue color when acted upon by HRP.

    • Stop Solution: An acidic solution that stops the TMB reaction and turns the color to yellow.[10]

  • Sample Preparation:

    • Urine: Centrifuge to remove any sediment.

    • Plasma/Serum: Collect blood with an anticoagulant and centrifuge to separate the plasma or serum.[10]

    • DNA Isolation: For cellular or tissue samples, extract DNA using a commercial kit or standard laboratory protocols.[13]

  • Assay Procedure:

    • Add standards and samples to the appropriate wells of the 8-OHdG pre-coated microplate.

    • Add the Biotinylated Detection Antibody to each well.

    • Incubate the plate at 37°C for a specified time (e.g., 45 minutes).[10]

    • Wash the wells multiple times with Wash Buffer.

    • Add the HRP-Streptavidin Conjugate (SABC) to each well.

    • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).[10]

    • Wash the wells multiple times with Wash Buffer.

    • Add the TMB Substrate to each well and incubate in the dark at 37°C until a color change is observed.[10]

    • Add the Stop Solution to each well to stop the reaction.

  • Data Acquisition:

    • Measure the absorbance of each well at 450 nm using a microplate reader.[10]

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values of the 8-OHdG standards against their known concentrations (often on a log scale).

    • Determine the concentration of 8-OHdG in the samples by interpolating their absorbance values from the standard curve.[13]

Protein Carbonyl Quantification using DNPH Assay

Principle: This method is based on the reaction of 2,4-dinitrophenylhydrazine (B122626) (DNPH) with protein carbonyl groups to form a stable dinitrophenylhydrazone adduct. The amount of this adduct can be quantified spectrophotometrically.[9][14][15]

Methodology:

  • Reagent Preparation:

    • DNPH Solution: Dissolve DNPH in a strong acid (e.g., HCl).

    • Trichloroacetic Acid (TCA) Solution: Prepare a solution of TCA for protein precipitation.

    • Guanidine (B92328) Hydrochloride Solution: A solution for resolubilizing the protein pellet.

    • Ethanol/Ethyl Acetate (B1210297) Wash Solution: For washing the protein pellet.[16]

  • Sample Preparation:

    • Plasma/Serum/Cell Lysates: Can be used directly.

    • Tissue Homogenates: Prepare as described for the MDA assay.

  • Assay Procedure:

    • Incubate the protein sample with the DNPH solution in the dark at room temperature for a specified time (e.g., 1 hour), with intermittent vortexing.[14][16]

    • Precipitate the proteins by adding TCA solution and centrifuging.

    • Wash the protein pellet multiple times with the ethanol/ethyl acetate solution to remove excess DNPH.

    • Resuspend the protein pellet in the guanidine hydrochloride solution.[14]

    • Centrifuge to remove any insoluble material.

  • Data Acquisition:

    • Measure the absorbance of the supernatant at 375 nm using a spectrophotometer.[14]

  • Data Analysis:

    • Calculate the protein carbonyl concentration using the molar extinction coefficient of DNPH (22,000 M⁻¹ cm⁻¹).[9]

    • The protein concentration of the sample should also be determined (e.g., using a BCA assay) to normalize the carbonyl content.

Superoxide Dismutase (SOD) Activity Assay

Principle: This assay measures the ability of SOD to inhibit the reduction of a detector molecule by superoxide radicals. Superoxide radicals are generated by a xanthine (B1682287)/xanthine oxidase system. The detector molecule, upon reduction, forms a colored product that can be measured spectrophotometrically. The presence of SOD reduces the concentration of superoxide radicals, thus inhibiting the color formation.[17]

Methodology:

  • Reagent Preparation:

    • Assay Buffer: A suitable buffer for the enzymatic reaction.

    • WST-1 or similar tetrazolium salt solution: The detector molecule.

    • Enzyme Working Solution: A solution containing xanthine oxidase.

    • SOD Standard: A solution of known SOD activity for generating a standard curve.

  • Sample Preparation:

    • Erythrocytes: Lyse red blood cells to release SOD.

    • Tissue Homogenates: Prepare as previously described.

  • Assay Procedure:

    • Add the sample or SOD standard to the wells of a microplate.

    • Add the WST-1 working solution to each well.

    • Initiate the reaction by adding the enzyme (xanthine oxidase) working solution.

    • Incubate the plate at 37°C for a specified time (e.g., 20 minutes).[17]

  • Data Acquisition:

    • Measure the absorbance at 450 nm using a microplate reader.[17]

  • Data Analysis:

    • Calculate the percentage inhibition of the color reaction for each sample and standard.

    • Generate a standard curve by plotting the percentage inhibition against the known SOD activity of the standards.

    • Determine the SOD activity in the samples from the standard curve.[17]

Catalase (CAT) Activity Assay

Principle: This assay measures the rate of decomposition of hydrogen peroxide (H₂O₂) by catalase. The disappearance of H₂O₂ is monitored spectrophotometrically by the decrease in absorbance at 240 nm.[18]

Methodology:

  • Reagent Preparation:

    • Phosphate (B84403) Buffer: A buffer to maintain the optimal pH for the enzyme.

    • Hydrogen Peroxide Solution: A solution of H₂O₂ of a known concentration.

  • Sample Preparation:

    • Erythrocytes: Lyse red blood cells.

    • Tissue Homogenates: Prepare as previously described.

  • Assay Procedure:

    • Add the phosphate buffer to a quartz cuvette.

    • Add the sample containing catalase.

    • Initiate the reaction by adding the hydrogen peroxide solution.

    • Immediately start recording the absorbance at 240 nm at regular intervals (e.g., every 15 seconds) for a few minutes.[18]

  • Data Acquisition:

    • Record the change in absorbance over time.

  • Data Analysis:

    • Calculate the rate of H₂O₂ decomposition using the molar extinction coefficient of H₂O₂ at 240 nm (e.g., 39.4 M⁻¹ cm⁻¹).[18]

    • Express the catalase activity in units, where one unit is defined as the amount of enzyme that decomposes a certain amount of H₂O₂ per minute under the specified conditions.

References

A Head-to-Head Comparison of Commercial ELISA Kits for Tyrosine Analogs as Biomarkers of Oxidative and Nitrosative Stress

Author: BenchChem Technical Support Team. Date: December 2025

An important clarification for researchers: The term "O-Tyrosine" can refer to isomers of tyrosine such as o-tyrosine and m-tyrosine, which are markers of oxidative stress. However, commercially available ELISA kits predominantly target Nitrotyrosine (3-nitrotyrosine), a stable marker of nitrosative stress and nitric oxide-dependent damage.[1][2][3] This guide will focus on the comparative performance of these widely used Nitrotyrosine ELISA kits, providing researchers with the data needed to select the appropriate assay for their studies on inflammation, neurodegenerative disorders, and other conditions associated with nitrosative stress.[1][4]

Quantitative Performance of Commercial Nitrotyrosine ELISA Kits

The following table summarizes the key performance characteristics of several commercially available Nitrotyrosine ELISA kits. This data has been compiled from manufacturer's product information to facilitate a direct comparison.

ManufacturerKit Name/Catalog No.Assay TypeSample TypesAssay RangeSensitivity
Hycult Biotech Nitrotyrosine, ELISA kitSandwichPlasma, other biological samples2 – 1,500 nM2 nM[4]
Abcam Nitrotyrosine ELISA Kit (ab210603)CompetitiveUrine, Plasma, Serum, Other biological fluids, Cell Lysate62.5 - 8000 nM≤ 50 nM
Novus Biologicals Nitrotyrosine ELISA Kit (Colorimetric) (NBP2-59717)CompetitiveNot explicitly stated, likely similar to other kitsNot explicitly statedNot explicitly stated
Cell Biolabs, Inc. OxiSelect™ Nitrotyrosine ELISA KitCompetitiveProtein samplesNot explicitly statedNot explicitly stated
StressMarq Biosciences Nitrotyrosine ELISA Kit (SKT-126)CompetitiveCell lysates, Plasma, Serum, Urine62.5 - 8000 nM50 nM[2]

General Experimental Protocol: Competitive ELISA for Nitrotyrosine

The following is a generalized protocol for a competitive ELISA, a common format for Nitrotyrosine quantification.[2] Specific incubation times, reagent volumes, and concentrations will vary by manufacturer, and the kit-specific manual should always be followed.

Principle: In a competitive ELISA, free Nitrotyrosine in the sample competes with a labeled Nitrotyrosine conjugate for binding to a limited number of anti-Nitrotyrosine antibody sites, typically coated on a microplate. The amount of labeled conjugate that binds is inversely proportional to the amount of Nitrotyrosine in the sample.

Key Steps:

  • Standard and Sample Preparation: Prepare a serial dilution of the Nitrotyrosine standard to generate a standard curve. Prepare samples (e.g., plasma, serum, cell lysates) as per the kit's instructions, which may involve dilution in the provided sample diluent.

  • Plate Loading: Add prepared standards and samples to the appropriate wells of the anti-Nitrotyrosine antibody-coated microplate.

  • Competitive Reaction: Add the HRP-conjugated Nitrotyrosine or a similar detection reagent to each well. During incubation, the free Nitrotyrosine in the sample and the HRP-conjugated Nitrotyrosine compete for binding to the primary antibody.

  • Washing: After incubation, wash the plate multiple times with the provided wash buffer to remove any unbound reagents.

  • Substrate Addition: Add a chromogenic substrate (e.g., TMB) to each well. The HRP enzyme bound to the plate will catalyze a color change.

  • Reaction Termination: Stop the enzymatic reaction by adding a stop solution. This usually changes the color of the solution.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (commonly 450 nm) using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the concentration of Nitrotyrosine in the samples by interpolating their absorbance values on the standard curve.

Visualizing the Experimental Workflow

The following diagrams illustrate the key processes involved in a competitive ELISA for Nitrotyrosine detection.

ELISA_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Prep_Standards Prepare Standards Add_To_Plate Add Standards & Samples to Coated Plate Prep_Standards->Add_To_Plate Prep_Samples Prepare Samples Prep_Samples->Add_To_Plate Add_Conjugate Add HRP-Conjugate Add_To_Plate->Add_Conjugate Incubate Incubate (Competitive Binding) Add_Conjugate->Incubate Wash1 Wash Plate Incubate->Wash1 Add_Substrate Add TMB Substrate Wash1->Add_Substrate Incubate_Dev Incubate for Color Development Add_Substrate->Incubate_Dev Add_Stop Add Stop Solution Incubate_Dev->Add_Stop Read_Plate Read Absorbance (450 nm) Add_Stop->Read_Plate Gen_Curve Generate Standard Curve Read_Plate->Gen_Curve Calc_Conc Calculate Sample Concentrations Gen_Curve->Calc_Conc

Caption: General workflow of a competitive ELISA for Nitrotyrosine.

Competitive_ELISA_Principle cluster_well cluster_low Low Sample Nitrotyrosine cluster_high High Sample Nitrotyrosine Ab1 Antibody Sample_NT1 NT Ab1->Sample_NT1 HRP_NT1 HRP-NT HRP_NT2 HRP-NT HRP_NT3 HRP-NT Result1 High Signal Ab2 Antibody Sample_NT2 NT Ab2->Sample_NT2 Sample_NT3 NT Ab2->Sample_NT3 Sample_NT4 NT Ab2->Sample_NT4 HRP_NT4 HRP-NT Result2 Low Signal

Caption: Principle of competitive binding in a Nitrotyrosine ELISA.

References

DL-o-Tyrosine vs. Protein Carbonyls: A Comparative Guide to Oxidative Stress Biomarkers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of two key markers of oxidative damage for researchers, scientists, and drug development professionals.

In the study of oxidative stress, a state implicated in numerous diseases including Alzheimer's, diabetes, and rheumatoid arthritis, the accurate measurement of molecular damage is paramount.[1][2] Among the plethora of biomarkers, protein carbonyls have long been a standard for assessing general protein oxidation. However, more specific markers like DL-o-Tyrosine are gaining traction for their ability to pinpoint particular types of oxidative damage. This guide provides a comprehensive comparison of this compound and protein carbonyls, supported by experimental data and detailed methodologies, to aid researchers in selecting the most appropriate biomarker for their studies.

At a Glance: Key Differences and Reliability

FeatureThis compoundProtein Carbonyls
Formation Mechanism Hydroxylation of Phenylalanine by hydroxyl radicals (•OH).[3]Oxidation of specific amino acid side chains (Pro, Arg, Lys, Thr) by various Reactive Oxygen Species (ROS).[4][5]
Specificity Specific marker for hydroxyl radical-mediated damage.[3]General marker for overall protein oxidation by a wide range of ROS.[4][5]
Stability Chemically stable.[3]Chemically stable and formed relatively early in the oxidative stress cascade.[1][2][6]
Measurement Complexity Typically requires more complex and sensitive techniques like HPLC or LC-MS/MS.[7]Can be measured by relatively simple and widely available methods like spectrophotometry, ELISA, and Western blot.[1][2][8][9]
Information Provided Indicates a specific pathway of oxidative damage.Provides a global measure of protein oxidation within a sample.[2][8]
Potential as a Mediator Emerging evidence suggests it may not only be a marker but also a mediator of oxidative stress effects.[10][11]Primarily considered a marker of damage.

The reliability of each biomarker is context-dependent. Protein carbonyls are a robust and widely used marker for assessing overall oxidative protein damage due to their early formation and stability.[1][2][6] Their measurement is standardized and accessible. However, their lack of specificity to a particular reactive oxygen species can be a limitation.

On the other hand, This compound offers high specificity, directly indicating damage from hydroxyl radicals, one of the most potent ROS.[3] This makes it a more reliable biomarker when investigating pathways specifically involving hydroxyl radical formation. However, its detection requires more sophisticated analytical instrumentation.

Formation Pathways of this compound and Protein Carbonyls

The formation of these biomarkers is a direct consequence of cellular components being attacked by reactive oxygen species.

cluster_0 This compound Formation cluster_1 Protein Carbonyl Formation ROS Reactive Oxygen Species (ROS) OH_radical Hydroxyl Radical (•OH) ROS->OH_radical generates Phenylalanine Phenylalanine o_Tyrosine ortho-Tyrosine (o-Tyrosine) Phenylalanine->o_Tyrosine Hydroxylation by •OH ROS_pc Reactive Oxygen Species (ROS) Protein Protein (Pro, Arg, Lys, Thr residues) ROS_pc->Protein Oxidation Protein_Carbonyl Protein Carbonyl Protein->Protein_Carbonyl

Caption: Formation pathways of this compound and Protein Carbonyls from reactive oxygen species.

Experimental Protocols

Accurate measurement of these biomarkers is crucial for reliable results. Below are summaries of common experimental protocols.

Measurement of this compound

Analysis of o-Tyrosine typically involves chromatographic separation followed by detection.

Experimental Workflow for this compound Measurement

Sample Biological Sample (Plasma, Tissue Homogenate) Hydrolysis Protein Hydrolysis Sample->Hydrolysis Purification Sample Purification (e.g., SPE) Hydrolysis->Purification Separation Chromatographic Separation (HPLC/UPLC) Purification->Separation Detection Detection (Fluorescence/MS/MS) Separation->Detection Quantification Data Analysis and Quantification Detection->Quantification

Caption: General experimental workflow for the measurement of this compound.

Methodology: Ultra-Performance Liquid Chromatography (UPLC) with Fluorescence Detection

  • Sample Preparation : Proteins from biological samples (e.g., serum, tissue) are precipitated.

  • Protein Hydrolysis : The protein pellet is hydrolyzed to release individual amino acids.

  • Purification : The sample is purified, for instance, using a solid-phase extraction cartridge to remove interfering substances.

  • Chromatographic Separation : The purified sample is injected into a UPLC system equipped with a suitable column to separate o-Tyrosine from other amino acids.

  • Fluorescence Detection : o-Tyrosine is detected by a fluorescence detector at specific excitation and emission wavelengths.

  • Quantification : The concentration of o-Tyrosine is determined by comparing its peak area to a standard curve generated from known concentrations of o-Tyrosine.

Measurement of Protein Carbonyls

The most common method for quantifying protein carbonyls involves derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH).[1][2][8][9]

Experimental Workflow for Protein Carbonyl Measurement (DNPH Assay)

Sample Protein Sample (Plasma, Cell Lysate) Derivatization Derivatization with DNPH Sample->Derivatization Precipitation Protein Precipitation (e.g., TCA) Derivatization->Precipitation Wash Wash to Remove Excess DNPH Precipitation->Wash Solubilization Pellet Solubilization Wash->Solubilization Measurement Spectrophotometric Measurement (~375 nm) Solubilization->Measurement

Caption: Workflow for the spectrophotometric DNPH assay for protein carbonyls.

Methodology: Spectrophotometric DNPH Assay

  • Sample Preparation : Protein samples (e.g., plasma, cell lysates) are prepared.[12]

  • Derivatization : Samples are incubated with a solution of 2,4-dinitrophenylhydrazine (DNPH), which reacts with the protein carbonyls to form dinitrophenylhydrazone (DNP-hydrazone) adducts.[1][2][8][9][12]

  • Protein Precipitation : Trichloroacetic acid (TCA) is added to precipitate the proteins.[12]

  • Washing : The protein pellet is washed multiple times with an ethanol/ethyl acetate (B1210297) solution to remove any unreacted DNPH.[12]

  • Solubilization : The final protein pellet is resuspended in a solubilization solution (e.g., containing guanidine (B92328) hydrochloride).[12]

  • Spectrophotometric Measurement : The absorbance of the DNP-hydrazone product is measured spectrophotometrically at approximately 375 nm.[12] The carbonyl content is then calculated based on the molar extinction coefficient of DNPH.

Concluding Remarks

The choice between this compound and protein carbonyls as a biomarker for oxidative stress depends on the specific research question.

  • Protein carbonyls serve as a reliable and convenient biomarker for assessing general oxidative protein damage and are well-suited for initial screening or studies where a broad measure of oxidative stress is required. Their measurement is supported by well-established and accessible protocols.[1][2][8][9]

  • This compound is a more specific and arguably more reliable biomarker when the research focus is on the pathological role of hydroxyl radical-mediated damage. Its specificity can provide more mechanistic insights. Furthermore, emerging evidence suggests o-tyrosine may not just be a marker but an active participant in disease pathogenesis, adding another layer of relevance to its measurement.[10][11]

For a comprehensive understanding of oxidative stress, the concurrent use of both a general marker like protein carbonyls and a specific marker such as this compound could provide a more complete picture of the oxidative landscape within a biological system.

References

The Double-Edged Sword: DL-o-Tyrosine as a Biomarker of Disease Severity in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of disease biomarker discovery, the amino acid DL-o-Tyrosine and its isomers are emerging as critical indicators of oxidative stress, a key pathological driver in a multitude of diseases. This guide provides a comparative analysis of studies correlating this compound levels with disease severity in various animal models, offering a valuable resource for researchers, scientists, and drug development professionals. By presenting quantitative data, detailed experimental protocols, and visual workflows, this document aims to facilitate a deeper understanding of this compound's potential as a robust biomarker.

Comparative Analysis of this compound Levels and Disease Severity

The following tables summarize quantitative data from key studies investigating the link between tyrosine isomers and disease severity in different animal models. It is important to note that direct comparisons between studies should be made with caution due to variations in animal models, disease induction methods, and analytical techniques.

Table 1: Hepatic Fibrosis in Rats

Animal ModelDisease InductionBiomarker MeasuredBiomarker Level (Dose-dependent)Disease Severity Markers (Dose-dependent Increase)Study Reference
Sprague-Dawley Rats24-week feeding of Oxidized Tyrosine (O-Tyr) (2, 4, 8 g/kg)Oxidized Tyrosine (in diet)Not explicitly measured in tissueSerum AST & ALT: Increased activitySerum TBiL: Increased contentHepatic ICTP & PIIINP: Elevated levelsHistology: Dose-dependent fibrosis[1][2][3][4]

Table 2: Intestinal Ischemia in Rabbits

Animal ModelDisease InductionBiomarker MeasuredBiomarker LevelDisease Severity MarkersStudy Reference
New Zealand RabbitsSuperior Mesenteric Artery (SMA) ligation for 2 hoursLuminal TyrosineControl: 15.3 ± 13.8 mM/mlIschemia: 84 ± 22 mM/ml (p < 0.05)Histopathology: Ischemic injury to the intestinal mucosa[5][6]

Table 3: Fabry Disease in Mice

Animal ModelDisease InductionBiomarker MeasuredBiomarker LevelDisease Severity MarkersStudy Reference
α-galactosidase A (Gla) null miceGenetic modificationPlasma 3-nitrotyrosine (B3424624) (3NT)Wild-type: ~2 pmol/mg proteinGla null: ~10 pmol/mg protein (p < 0.01)Endothelial dysfunction: Impaired arterial reactivityOxidant-induced thrombosis [7]
α-galactosidase A (Gla) null miceGenetic modificationPlasma o-Tyrosine & m-TyrosineNo significant increaseNot specified[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in the cited studies.

Induction of Hepatic Fibrosis in Rats
  • Animal Model: Male Sprague-Dawley rats.[1][3]

  • Procedure: Rats are fed a diet supplemented with oxidized tyrosine (O-Tyr) at varying doses (e.g., 2, 4, and 8 g/kg) for an extended period (e.g., 24 weeks).[1][3] A control group receives a standard diet.

  • Assessment of Severity:

    • Serum Analysis: Blood samples are collected to measure liver function enzymes such as aspartate aminotransferase (AST) and alanine (B10760859) aminotransferase (ALT), as well as total bilirubin (B190676) (TBiL).[1][3]

    • Fibrosis Markers: Serum levels of carboxy-terminal propeptide of type I procollagen (B1174764) (ICTP) and amino-terminal propeptide of type III procollagen (PIIINP) are quantified as markers of extracellular matrix deposition.[1][3]

    • Histopathology: Liver tissues are excised, fixed, and stained (e.g., with Hematoxylin and Eosin [H&E] and Masson's trichrome) to visually assess the degree of fibrosis.[1][3]

Induction of Intestinal Ischemia in Rabbits
  • Animal Model: New Zealand rabbits.[5][6]

  • Procedure:

    • Anesthesia is induced in the rabbits.

    • A midline laparotomy is performed to expose the superior mesenteric artery (SMA).

    • A segment of the ileum is isolated, and catheters are placed to create a closed loop for perfusion and sample collection.

    • The SMA is ligated for a specific duration (e.g., 2 hours) to induce ischemia. A sham group undergoes the same surgical procedure without SMA ligation.

  • Assessment of Severity:

    • Biomarker Analysis: Perfusate from the isolated intestinal lumen is collected to measure tyrosine concentrations using a fluorometric method.[5][6]

    • Histopathology: Intestinal tissue samples are collected for histological examination to confirm and grade the extent of ischemic injury to the villi and mucosa.[8][9][10][11][12]

Fabry Disease Mouse Model
  • Animal Model: α-galactosidase A (Gla) null mice, which are genetically engineered to lack the enzyme responsible for breaking down globotriaosylceramide (Gb3), the hallmark of Fabry disease.[7] Wild-type mice of the same strain are used as controls.

  • Assessment of Severity:

    • Biomarker Analysis: Plasma levels of 3-nitrotyrosine, o-tyrosine, and m-tyrosine are quantified using tandem mass spectrometry.[7]

    • Functional Assessment: Vascular function is assessed by measuring arterial reactivity in isolated aortic rings. Thrombosis can be induced and measured to assess the prothrombotic state.[7]

Visualizing the Workflow and Pathways

Graphviz diagrams are provided below to illustrate the experimental workflows and the proposed signaling pathway linking oxidized tyrosine to hepatic fibrosis.

Experimental_Workflow_Hepatic_Fibrosis cluster_Induction Disease Induction cluster_Assessment Severity Assessment Rat Sprague-Dawley Rat Diet Oxidized Tyrosine Diet (2, 4, 8 g/kg for 24 weeks) Rat->Diet Fed Blood Blood Collection Diet->Blood Liver Liver Excision Diet->Liver Serum Serum Analysis (AST, ALT, TBiL) Blood->Serum Fibrosis_Markers Fibrosis Markers (ICTP, PIIINP) Blood->Fibrosis_Markers Histology Histopathology (H&E, Masson's) Liver->Histology Experimental_Workflow_Intestinal_Ischemia cluster_Induction Disease Induction cluster_Assessment Severity Assessment Rabbit New Zealand Rabbit Surgery SMA Ligation (2 hours) Rabbit->Surgery Undergoes Perfusate Luminal Perfusate Collection Surgery->Perfusate Tissue Intestinal Tissue Collection Surgery->Tissue Tyrosine_Measurement Luminal Tyrosine Measurement Perfusate->Tyrosine_Measurement Histology Histopathology Tissue->Histology Oxidized_Tyrosine_Signaling_Pathway O_Tyr Oral Oxidized Tyrosine (O-Tyr) ROS Increased Reactive Oxygen Species (ROS) O_Tyr->ROS MAPK Activation of MAPK Pathway (p38, ERK) ROS->MAPK TGF_beta Upregulation of TGF-β1 MAPK->TGF_beta Smad Phosphorylation of Smad2/3 TGF_beta->Smad ECM Increased Extracellular Matrix (ECM) Deposition Smad->ECM Fibrosis Hepatic Fibrosis ECM->Fibrosis

References

A meta-analysis of studies using DL-O-Tyrosine as an oxidative stress biomarker.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to DL-o-Tyrosine as an Oxidative Stress Biomarker

In the landscape of oxidative stress research, the accurate measurement of damage caused by reactive oxygen species (ROS) is paramount. Among the various biomarkers available, this compound, an isomer of the physiological amino acid para-tyrosine, has emerged as a specific marker for hydroxyl radical-induced damage. This guide provides a meta-analysis of existing studies, comparing this compound with other biomarkers and offering detailed experimental insights for researchers, scientists, and drug development professionals.

Under conditions of oxidative stress, hydroxyl radicals oxidize the amino acid phenylalanine, leading to the formation of ortho-tyrosine (o-Tyrosine) and meta-tyrosine (m-Tyrosine).[1][2] Unlike para-tyrosine, which is the primary isoform involved in metabolism and protein synthesis, o-Tyrosine and m-Tyrosine are not produced enzymatically in vivo and their presence is indicative of oxidative damage.[3] Elevated levels of these isomers have been observed in numerous diseases where oxidative stress is implicated, including diabetes, atherosclerosis, and neurodegenerative disorders.[1][2][4]

Quantitative Data Summary

The following table summarizes quantitative data from various studies that have utilized o-Tyrosine as a biomarker for oxidative stress. This allows for a direct comparison of its levels across different conditions and biological matrices.

Disease/ConditionBiological MatrixAnalytical MethodControl Group o-Tyrosine LevelsExperimental Group o-Tyrosine LevelsFold Change/SignificanceReference Study
SepsisSerumNot Specified~4 nMDay 2: 16 nM, Day 3: 21 nM~4-5 fold increase (p<0.05)Torres-Cuevas et al. (2016)[1]
SepsisUrineNot SpecifiedNot SpecifiedElevatedNot SpecifiedTorres-Cuevas et al. (2016)[1]
Hypoxia (Piglets)Liver TissueNot Specified132 ± 19 mmol/mol Phe253 ± 35 mmol/mol Phe~1.9 fold increaseTorres-Cuevas et al. (2016)[1]
Diabetes (Monkeys)Aortic TissueNot SpecifiedNot SpecifiedElevatedCorrelated with HbA1c (r²=0.91, p<0.001)Pennathur et al. (2001)[1]
CataractHuman LensNot SpecifiedVirtually undetectableIncreasing amounts with severity-Fu et al. (1998b)[1]
Ischemic Encephalopathy (Infants)Cerebrospinal FluidNot Specified8.7 ± 2.6 nM20.6 ± 18.6 nM~2.4 fold increase (p<0.005)Not Specified[5]
Preterm InfantsUrineNot Specified6.43 ± 1.82 (o-Tyr/Phe ratio)14.90 ± 3.75 (formula-fed)~2.3 fold increase (p<0.01)Not Specified[5]
Comparison with Other Oxidative Stress Biomarkers

This compound offers distinct advantages over other commonly used oxidative stress biomarkers. The table below provides a comparative overview.

BiomarkerWhat it MeasuresAdvantagesDisadvantages
This compound Hydroxyl radical-mediated oxidation of phenylalanineSpecific marker for hydroxyl radical damage; stable end-product.[3][5]Requires sensitive analytical methods for detection.
8-oxoguanosine Oxidative DNA damageIndicates damage to genetic material.Can be influenced by DNA repair mechanisms.
Malondialdehyde (MDA) Lipid peroxidationWidely used and established method (TBARS assay).Lacks specificity and can be produced by non-oxidative pathways.[6]
Protein Carbonyls Oxidative damage to proteinsGeneral indicator of protein oxidation.Not specific to a particular reactive species.
3-Nitrotyrosine Nitrative stress (peroxynitrite-mediated damage)Specific for nitrative stress.Free circulating nitrotyrosine can originate from diet.[6]
Dityrosine Oxidative cross-linking of proteinsMarker of protein aggregation and damage.Can be formed through enzymatic pathways.
Biochemical Pathway of o-Tyrosine Formation

The following diagram illustrates the formation of o-Tyrosine from phenylalanine as a result of oxidative stress.

cluster_0 Oxidative Stress Phe Phenylalanine o_Tyr o-Tyrosine Phe->o_Tyr Hydroxylation m_Tyr m-Tyrosine Phe->m_Tyr Hydroxylation p_Tyr p-Tyrosine Phe->p_Tyr Enzymatic Hydroxylation (Phenylalanine Hydroxylase) OH_radical Hydroxyl Radical (•OH)

Caption: Formation of tyrosine isomers from phenylalanine.

Experimental Workflow for o-Tyrosine Measurement

A typical workflow for the analysis of o-Tyrosine in biological samples is outlined below.

A Sample Collection (e.g., Plasma, Urine, Tissue) B Sample Preparation (e.g., Protein Hydrolysis, Deproteinization) A->B C Chromatographic Separation (e.g., HPLC, UPLC) B->C D Detection (e.g., Mass Spectrometry, Fluorescence, Electrochemical) C->D E Data Analysis (Quantification against standard curve) D->E

Caption: General experimental workflow for o-Tyrosine analysis.

Detailed Experimental Protocols

While specific protocols vary between laboratories, the following provides a generalized methodology for the determination of o-Tyrosine in biological samples based on commonly used techniques.

Sample Preparation
  • Plasma/Serum: To measure free o-Tyrosine, proteins are typically precipitated using an acid (e.g., trichloroacetic acid or perchloric acid) or an organic solvent (e.g., acetonitrile (B52724) or methanol). The sample is then centrifuged, and the supernatant is collected for analysis. For total o-Tyrosine (free and protein-bound), the sample undergoes acid hydrolysis (e.g., with 6N HCl at 110°C for 24 hours) to release the amino acids from proteins.

  • Urine: Urine samples are often diluted and filtered before direct injection into the analytical system. A solid-phase extraction (SPE) step may be employed for cleanup and concentration of the analytes.[7]

  • Tissue: Tissue samples are homogenized in a suitable buffer, followed by protein precipitation or acid hydrolysis as described for plasma/serum.

Analytical Methods

A variety of separation-based methods are utilized for the analysis of o-Tyrosine and other isomers.[3]

  • High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These are the most common techniques for separating o-Tyrosine from other amino acids.[3][7]

    • Mobile Phase: A gradient of an aqueous buffer (e.g., acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used.

    • Stationary Phase: A C18 reversed-phase column is commonly employed.

  • Detection Methods:

    • Mass Spectrometry (MS/MS): UPLC coupled with tandem mass spectrometry (UPLC-MS/MS) offers high sensitivity and selectivity for the quantification of o-Tyrosine.[5][7]

    • Fluorescence Detection: o-Tyrosine is naturally fluorescent, allowing for sensitive detection. Derivatization with a fluorogenic reagent can enhance sensitivity.[7]

    • Electrochemical Detection (ED): This method is suitable for the detection of electrochemically active compounds like o-Tyrosine.[3]

    • UV Detection: While less sensitive than other methods, UV detection can be used for the analysis of tyrosine isomers.[3]

    • Spectrophotometric Methods: The Folin-Ciocalteu method can be used for the estimation of total phenolic compounds, including tyrosine, by measuring the absorbance of a blue-colored complex.[8]

Quantification

Quantification of o-Tyrosine is typically achieved by using an external calibration curve prepared with known concentrations of an o-Tyrosine standard. An internal standard (e.g., a stable isotope-labeled version of o-Tyrosine) is often added to the samples to correct for variations in sample preparation and instrument response.

Conclusion

This compound serves as a valuable and specific biomarker for oxidative stress, particularly for damage induced by hydroxyl radicals. Its measurement, often in conjunction with other markers, can provide significant insights into the role of oxidative stress in various pathological conditions. The choice of analytical methodology should be guided by the required sensitivity and the nature of the biological matrix being investigated. The data and protocols presented in this guide aim to facilitate the effective use of this compound in oxidative stress research and drug development.

References

Prognostic Value of Tyrosine-Based Markers in Specific Pathologies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of tyrosine and its derivatives as prognostic indicators in oncology and oxidative stress-related conditions.

Initial searches for the prognostic value of a specific compound, D-Luciferin-O-Tyrosine, did not yield specific studies or experimental data. It is likely that this is a novel or not widely researched compound. However, the underlying interest in the prognostic utility of tyrosine-related molecules is highly relevant in several clinical contexts. This guide therefore provides a comparative assessment of well-researched tyrosine-based markers that have demonstrated prognostic value in specific pathologies. We will focus on the L-DOPA/L-Tyrosine ratio in melanoma, radiolabeled tyrosine analogs in neuro-oncology, and tyrosine isomers as markers of oxidative stress.

Comparative Analysis of Tyrosine-Based Prognostic Markers

The following tables summarize the quantitative data on the performance of different tyrosine-based markers in predicting disease progression and survival.

Table 1: Prognostic Performance of Serum L-DOPA/L-Tyrosine Ratio in Melanoma

ParameterStage III MelanomaStage IV MelanomaEvolutive vs. Stable DiseaseReference
Median Ratio Higher than Stage I/IIHigher than other stages (P < 0.05)20.8 x 10⁻⁵ vs. 13.1 x 10⁻⁵ (P < 0.05)[1][2]
Survival Not specifiedHigh ratio (>20 x 10⁻⁵): 3 months survivalLow ratio: 15 months survival-[3]
Sensitivity --78% (to predict progression)[1]
Specificity --67% (to predict progression)[1]
Comparison (S100B) -No impact on survivalSensitivity: 74%, Specificity: 83%[1][3]

Table 2: Prognostic Performance of Radiolabeled Tyrosine Analogs in Glioma

TracerPathologyKey Prognostic ParameterFindingReference
¹⁸F-FET High-Grade GliomaHigh Tumor-to-Brain Ratio (TBRmax)Independent predictor of shorter Overall Survival (OS) (P = .026)[4]
High-Grade GliomaPositive PET ScanShorter Progression-Free Survival (PFS) (1.4 vs. 14.7 months, P < 0.0001)[5]
Low-Grade Glioma (Astrocytic)Decreasing Time-Activity Curves (TACs)Highly prognostic for shorter PFS and Time to Malignant Transformation (P ≤ 0.001)[6]
¹²³I-IMT Recurrent GliomaTumor-to-Background Ratio > 1.8Sensitivity: 78%, Specificity: 100% for detecting recurrence[7]
High-Grade GliomaChange in Tumor-to-Background RatioNo significant correlation with survival under radiation therapy[8]

Table 3: Prognostic Performance of Tyrosine Isomers in Oxidative Stress

MarkerPathologyKey FindingOdds Ratio (OR) for Poor OutcomeReference
o-Tyrosine/Phenylalanine Ratio Childhood Bacterial MeningitisBelow-median ratio associated with suboptimal outcome (GOS < 5) at follow-up5.23 (95% CI 1.66–16.52)[9]
m-Tyrosine & o-Tyrosine General Oxidative StressElevated levels are markers of hydroxyl radical-induced damage. Direct prognostic value in specific diseases is an area of active research.Not available[10][11][12]

Experimental Protocols

Detailed methodologies for the key experimental analyses cited are provided below.

Measurement of Serum L-DOPA/L-Tyrosine Ratio

Principle: This method utilizes High-Performance Liquid Chromatography (HPLC) to separate and quantify L-DOPA and L-Tyrosine in plasma or serum samples.[3][13]

Methodology:

  • Sample Preparation:

    • Collect blood samples and separate serum or plasma.

    • Deproteinize the sample, typically by adding a perchloric acid solution, followed by centrifugation to pellet the precipitated proteins.

    • The supernatant is collected for analysis.

  • L-DOPA Analysis:

    • Chromatography: Isocratic reverse-phase HPLC (RP-HPLC).

    • Detection: Electrochemical detection is used for its high sensitivity in measuring L-DOPA.

  • L-Tyrosine Analysis:

    • Chromatography: Isocratic RP-HPLC.

    • Detection: Fluorescence detection is employed for the quantification of L-Tyrosine.

  • Quantification:

    • Standard curves are generated using known concentrations of L-DOPA and L-Tyrosine.

    • The concentrations in the patient samples are determined by comparing their peak areas to the standard curves.

    • The L-DOPA/L-Tyrosine ratio is then calculated.

¹⁸F-FET PET Imaging for Brain Tumors

Principle: O-(2-[¹⁸F]fluoroethyl)-L-tyrosine (¹⁸F-FET) is a radiolabeled amino acid analog. Tumor cells often exhibit increased amino acid transport, leading to the accumulation of ¹⁸F-FET, which can be visualized and quantified by Positron Emission Tomography (PET).[4][14]

Methodology:

  • Patient Preparation:

    • Patients are required to fast for a minimum of 4 hours before the scan.

  • Tracer Administration:

    • An intravenous injection of ¹⁸F-FET is administered (e.g., 209 ± 34 MBq).[4]

  • Image Acquisition:

    • Static Imaging: A static scan is typically acquired 20-40 minutes post-injection.[4][15]

    • Dynamic Imaging: For kinetic analysis, dynamic scanning starts at the time of tracer injection and continues for up to 50 minutes. This allows for the generation of time-activity curves (TACs).[15]

    • A low-dose CT scan is performed for attenuation correction.

  • Image Analysis:

    • Tumor-to-Brain Ratio (TBR): The uptake in the tumor (region of interest, ROI) is normalized to the uptake in a reference region of healthy brain tissue.

    • Standardized Uptake Value (SUV): A semi-quantitative measure of tracer uptake.

    • Kinetic Analysis: The shape of the TAC (e.g., increasing or decreasing slope) is analyzed to provide additional prognostic information.

Measurement of Tyrosine Isomers (o-Tyrosine, m-Tyrosine)

Principle: The presence of o-Tyrosine and m-Tyrosine, which are not produced through normal enzymatic pathways in humans, is a specific marker of protein damage by hydroxyl radicals. Their quantification is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS).[11][16]

Methodology:

  • Sample Preparation (Urine):

    • Urine samples are centrifuged to remove insoluble materials.

    • Internal standards (isotope-labeled versions of the analytes) are added.

    • Proteins are precipitated using trichloroacetic acid (TCA).

    • The sample is purified using Solid Phase Extraction (SPE).

  • LC/MS/MS Analysis:

    • Chromatography: The purified sample is injected into an HPLC system for separation of the isomers.

    • Mass Spectrometry: The separated compounds are ionized (e.g., using electrospray ionization) and detected by a tandem mass spectrometer operating in Multiple-Reaction Monitoring (MRM) mode. This provides high specificity and sensitivity for each isomer.

  • Quantification:

    • The ratio of the signal from the native isomer to its corresponding stable isotope-labeled internal standard is used for accurate quantification, correcting for any sample loss during preparation.

Visualizations: Pathways and Workflows

Tyrosine Metabolic Pathways

The following diagram illustrates the central role of tyrosine in the synthesis of several biologically critical molecules. Its metabolism is directly relevant to the pathologies discussed.

Tyrosine_Metabolism cluster_main Tyrosine Metabolism cluster_catecholamines Catecholamines cluster_melanin Melanin Synthesis cluster_degradation Catabolism cluster_thyroid Thyroid Hormones Phe Phenylalanine Tyr L-Tyrosine Phe->Tyr Phenylalanine Hydroxylase LDOPA L-DOPA Tyr->LDOPA Tyrosine Hydroxylase (Tyrosinase in Melanocytes) Metabolites Fumarate & Acetoacetate Tyr->Metabolites ...multiple steps Thyroid Thyroxine (T4) & Triiodothyronine (T3) Tyr->Thyroid Dopamine Dopamine LDOPA->Dopamine Melanin Melanin LDOPA->Melanin ...multiple steps Norepinephrine Norepinephrine Dopamine->Norepinephrine Epinephrine Epinephrine Norepinephrine->Epinephrine

Caption: Key metabolic pathways originating from Phenylalanine and L-Tyrosine.

Prognostic Assessment Workflow

This diagram outlines the comparative workflow for using different tyrosine-based markers for prognostic assessment in relevant pathologies.

Prognostic_Workflow cluster_workflow Prognostic Assessment Using Tyrosine-Based Markers cluster_melanoma Melanoma cluster_glioma Glioma cluster_oxstress Oxidative Stress Conditions Patient Patient with Suspected Pathology Melanoma_Sample Serum Sample Patient->Melanoma_Sample Glioma_Imaging Radiolabeled Tyr Analog (e.g., 18F-FET) Patient->Glioma_Imaging Ox_Sample Urine/Plasma Sample Patient->Ox_Sample Melanoma_Analysis HPLC Analysis (L-DOPA/L-Tyr Ratio) Melanoma_Sample->Melanoma_Analysis Melanoma_Prognosis Prognosis: - Disease Progression - Survival in Stage IV Melanoma_Analysis->Melanoma_Prognosis Glioma_Analysis PET/SPECT Imaging (TBR, SUV, Kinetics) Glioma_Imaging->Glioma_Analysis Glioma_Prognosis Prognosis: - Survival (HGG) - Malignant Transformation (LGG) Glioma_Analysis->Glioma_Prognosis Ox_Analysis LC-MS/MS Analysis (o-Tyr, m-Tyr) Ox_Sample->Ox_Analysis Ox_Prognosis Prognosis: - Marker of Disease Severity - Outcome in specific infections Ox_Analysis->Ox_Prognosis

Caption: Comparative workflow for prognostic assessment using tyrosine markers.

References

A Researcher's Guide to the Stability of Oxidative Stress Biomarkers in Stored Samples

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of biological samples is paramount. This guide provides a comparative analysis of the stability of commonly used oxidative stress biomarkers in stored samples, supported by experimental data. Understanding these stability profiles is crucial for accurate and reproducible research in fields ranging from clinical diagnostics to novel therapeutic development.

The reliability of data derived from stored biological samples is intrinsically linked to the stability of the biomarkers being measured. Oxidative stress, a state of imbalance between the production of reactive oxygen species and the body's ability to counteract their harmful effects, is implicated in a multitude of diseases. Consequently, the accurate measurement of oxidative stress biomarkers is a critical aspect of biomedical research. This guide delves into the storage stability of four key biomarkers: Malondialdehyde (MDA), 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), F2-Isoprostanes, and Protein Carbonyls.

Comparative Stability of Oxidative Stress Biomarkers

The following table summarizes the stability of various oxidative stress biomarkers under different storage conditions, as reported in several studies. The data highlights the importance of appropriate storage temperature and duration to maintain sample integrity.

BiomarkerBiological MatrixStorage TemperatureDurationObserved Change/Stability
Malondialdehyde (MDA) Whole BloodOn Ice (approx. 4°C)24 hoursMedian increased significantly; Intraclass Correlation Coefficient (ICC) < 0.1, indicating poor stability.[1][2]
Whole BloodOn Ice (approx. 4°C)36 hoursMedian continued to increase significantly; ICC < 0.1.[1][2]
8-hydroxy-2'-deoxyguanosine (8-OHdG) UrineRoom Temperature (25°C)24 hoursNo significant changes observed.[3]
Urine-80°C800 daysStable for over two years.[3]
Urine-20°C vs. -80°Cup to 9 monthsHigh correlation (Spearman's rho = 0.97) between storage at -20°C and -80°C.[4][5][6]
F2-Isoprostanes Whole BloodOn Ice (approx. 4°C)24 hoursMedian increased significantly; ICC = 0.45.[1][2]
Whole BloodOn Ice (approx. 4°C)36 hoursMedian continued to increase significantly; ICC = 0.09.[1][2]
Urine-20°C vs. -80°Cup to 5 monthsHigh correlation (Spearman's rho = 0.90) between storage at -20°C and -80°C.[4][5][6]
Protein Carbonyls Plasma-80°CLong-termGenerally considered stable.
Reactive Oxygen Metabolites (ROM) Serum-20°C and -80°C60 monthsVery good stability with a correlation coefficient > 0.9 compared to baseline.[7][8]
Biological Antioxidant Potency (BAP) Serum-20°C and -80°C60 monthsVery good stability with a correlation coefficient > 0.9 compared to baseline.[7][8]
Total Thiol Levels (TTL) Serum-80°C60 monthsGood stability.[7][8]
Serum-20°C60 monthsPoor stability.[7][8]

Experimental Protocols

Accurate assessment of biomarker stability relies on robust and well-defined experimental protocols. Below are summaries of methodologies employed in the cited stability studies for each key biomarker.

Malondialdehyde (MDA) Measurement
  • Sample Collection and Processing: Whole blood samples are collected and can be stored on ice for short-term stability studies. For longer-term analysis, plasma is separated by centrifugation.

  • Analytical Method (Thiobarbituric Acid Reactive Substances - TBARS Assay): A common method for MDA measurement involves the reaction of MDA with thiobarbituric acid (TBA) to form a fluorescent adduct. The concentration is then determined spectrophotometrically or by High-Performance Liquid Chromatography (HPLC) for increased specificity. The protocol typically involves mixing the sample with a TBA reagent, heating to facilitate the reaction, and then measuring the absorbance or fluorescence of the resulting product.

8-hydroxy-2'-deoxyguanosine (8-OHdG) Measurement
  • Sample Collection and Processing: Urine samples are collected and can be stored at room temperature for short periods without significant degradation. For long-term storage, freezing at -80°C is recommended.[3]

  • Analytical Method (HPLC): A highly specific method for 8-OHdG quantification involves two-step HPLC separation. This method provides accurate measurement of urinary 8-OHdG levels.

  • Analytical Method (ELISA): Enzyme-Linked Immunosorbent Assay (ELISA) kits are also commercially available for the quantification of 8-OHdG in urine and other biological fluids. These assays are typically competitive immunoassays.

F2-Isoprostanes Measurement
  • Sample Collection and Processing: Whole blood or urine can be used. For blood, immediate processing or storage on ice is necessary for short-term studies due to the instability of F2-isoprostanes at warmer temperatures. For urine samples, the addition of an antioxidant like butylated hydroxytoluene (BHT) is recommended before freezing to prevent ex vivo oxidation.[4][5][6]

  • Analytical Method (Gas Chromatography/Mass Spectrometry - GC/MS): This is considered the gold-standard method for F2-isoprostane analysis due to its high specificity and sensitivity. The method involves extraction, purification, and derivatization of the F2-isoprostanes before analysis by GC/MS.

  • Analytical Method (ELISA): Commercial ELISA kits offer a more high-throughput alternative to GC/MS for the quantification of F2-isoprostanes.

Protein Carbonyls Measurement
  • Sample Collection and Processing: Plasma, serum, or tissue homogenates can be used. Samples should be frozen, preferably at -80°C, for long-term storage.

  • Analytical Method (DNPH-based Assays): The most common methods for protein carbonyl measurement involve the derivatization of the carbonyl groups with 2,4-dinitrophenylhydrazine (B122626) (DNPH). The resulting dinitrophenylhydrazone (DNP) adducts can be quantified spectrophotometrically or detected by immunoblotting using anti-DNP antibodies.

Visualizing Experimental Workflows and Influencing Factors

To further clarify the processes involved in biomarker stability assessment, the following diagrams, generated using Graphviz, illustrate a general experimental workflow and the key factors that can influence biomarker stability during storage.

experimental_workflow cluster_collection Sample Collection & Processing cluster_storage Storage Conditions cluster_analysis Biomarker Analysis cluster_comparison Data Comparison Collection Sample Collection (Blood, Urine, Tissue) Processing Initial Processing (Centrifugation, Aliquoting) Collection->Processing Storage Storage at Varied Temperatures & Durations Processing->Storage Analysis Biomarker Quantification (HPLC, GC-MS, ELISA) Storage->Analysis Comparison Comparison of Biomarker Levels over Time Analysis->Comparison

Caption: A generalized workflow for assessing the stability of oxidative stress biomarkers in stored samples.

stability_factors cluster_factors Factors Influencing Stability center Biomarker Stability Temp Storage Temperature Temp->center Duration Storage Duration Duration->center Matrix Biological Matrix Matrix->center FreezeThaw Freeze-Thaw Cycles FreezeThaw->center Antioxidants Presence of Antioxidants/Preservatives Antioxidants->center

Caption: Key factors that can significantly impact the stability of oxidative stress biomarkers during sample storage.

References

Safety Operating Guide

Proper Disposal of DL-O-Tyrosine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling DL-O-Tyrosine, a methodical approach to its disposal is essential. This guide provides detailed, step-by-step procedures for the proper disposal of this compound, aligning with general laboratory chemical waste guidelines and prioritizing safety.

While some safety data sheets (SDS) for the closely related compound DL-Tyrosine may not classify it as hazardous, the SDS for this compound indicates it as a skin, eye, and respiratory tract irritant[1]. Therefore, it is imperative to handle and dispose of this compound as a hazardous chemical waste.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).

PPE CategorySpecific EquipmentRationale
Eye and Face Protection Safety glasses with side-shields or tightly fitting safety goggles.Protects against splashes and airborne particles that could cause eye irritation[1][2].
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents direct skin contact, which can cause irritation[1][3].
Body Protection A lab coat and closed-toe shoes are mandatory.Protects skin and clothing from spills and contamination.
Respiratory Protection A NIOSH-certified respirator (e.g., N95) should be used if dust is generated or ventilation is inadequate.Prevents inhalation of the chemical powder, which may cause respiratory irritation[1][2].

Step-by-Step Disposal Protocol

The disposal of this compound, whether in solid form or in solution, must be managed through your institution's Environmental Health and Safety (EHS) or equivalent hazardous waste program[4][5]. Under no circumstances should this compound be disposed of in the regular trash or poured down the drain [4][5].

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect unused this compound powder, contaminated gloves, weigh boats, and other contaminated disposable materials in a dedicated, leak-proof container[3].

    • Plastic containers are generally preferred over glass for storing hazardous waste to minimize the risk of breakage[4].

  • Liquid Waste:

    • Collect solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container[3].

    • Do not mix this compound waste with other incompatible waste streams[3][6]. For example, store it separately from strong oxidizing agents, with which it may react violently[7].

2. Container Labeling:

Properly labeling hazardous waste containers is a critical regulatory requirement[4][5]. The label must include the following information:

  • The words "Hazardous Waste"[4].

  • The full chemical name: "this compound" (avoid abbreviations or chemical formulas)[4].

  • For mixtures, list all chemical components and their approximate percentages[4][6].

  • The date when waste was first added to the container (start date)[4].

  • The name and contact information of the principal investigator or laboratory supervisor[4].

  • The specific hazards associated with the waste (e.g., "Irritant")[1][4].

3. Waste Storage:

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory[5][6].

  • The SAA must be at or near the point of waste generation and under the control of laboratory personnel[5][8].

  • Ensure secondary containment is used to prevent spills[9].

  • Keep the waste container securely closed except when adding waste[10].

4. Arranging for Disposal:

  • Once the waste container is full or has been in storage for a designated period (as per your institution's policy, often not to exceed one year), arrange for its collection by your institution's EHS department[5][6].

  • Follow your institution's specific procedures for requesting a hazardous waste pickup[4][9].

5. Decontamination of Empty Containers:

  • An empty container that held this compound must be properly decontaminated before being disposed of as regular trash.

  • Triple-rinse the container with a suitable solvent (such as water, if this compound is soluble in it) that can remove the chemical residue[9][10].

  • Collect the rinsate and dispose of it as hazardous liquid waste[9][10].

  • After triple-rinsing, deface or remove the hazardous waste label and dispose of the container in the regular trash[9].

Experimental Workflow for Disposal

The following diagram illustrates the procedural flow for the proper disposal of this compound waste.

start This compound Waste Generated (Solid or Liquid) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste (Solid vs. Liquid) ppe->segregate solid_container Place in Labeled Solid Hazardous Waste Container segregate->solid_container Solid liquid_container Place in Labeled Liquid Hazardous Waste Container segregate->liquid_container Liquid labeling Ensure Container is Properly Labeled: - 'Hazardous Waste' - Full Chemical Name - Date and PI Information - Hazard Identification solid_container->labeling liquid_container->labeling storage Store Sealed Container in Designated Satellite Accumulation Area (SAA) with Secondary Containment labeling->storage full Container Full or Ready for Pickup? storage->full full->storage No pickup Arrange for Pickup by Environmental Health & Safety (EHS) full->pickup Yes end Disposal Complete pickup->end

Caption: Workflow for the proper disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.

References

Essential Safety and Logistical Guidance for Handling DL-O-Tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the handling of DL-O-Tyrosine, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.

Hazard Overview:

This compound may cause skin, eye, and respiratory tract irritation.[1][2][3][4] While some safety data sheets (SDS) indicate that the substance does not meet the criteria for hazard classification, a conservative approach to handling is recommended due to conflicting information.[5]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure when handling this compound.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Safety glasses with side-shields or chemical safety goggles.[4][5] A face shield is recommended if there is a risk of splashing.To protect eyes from airborne particles and splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[5][6]To prevent direct skin contact with the compound.
Body Protection Laboratory coat and closed-toe shoes.[4][7]To protect skin and clothing from potential spills.
Respiratory Protection A NIOSH-approved respirator (e.g., N95) should be used if ventilation is inadequate or if dust is generated.[3][5][6][7]To prevent inhalation of airborne powder.

Operational Plan: Step-by-Step Handling

A systematic workflow is essential for the safe handling of this compound from receipt to disposal.

  • Receiving and Inspection:

    • Upon receipt, visually inspect the container for any damage or leaks.

    • Ensure the container is properly labeled.

  • Preparation and Handling:

    • Handle this compound in a well-ventilated area, such as a chemical fume hood, especially when weighing or transferring the powder to avoid dust formation.[2][6][8]

    • Ensure that an eyewash station and safety shower are readily accessible.[8]

    • Wash hands thoroughly after handling the compound.[6]

  • Storage:

    • Store in a dry, cool, and well-ventilated place in a tightly closed container.[5][6][8]

    • The recommended storage temperature is between 2 – 8 °C.[5]

    • Keep away from strong oxidizing agents.[5]

Emergency Procedures

In the event of accidental exposure, follow these first-aid measures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids.[1][8][9][10] Seek medical attention if irritation persists.[2][11]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing.[8][9] Get medical attention if irritation occurs.[2]

  • Inhalation: Move the person to fresh air.[2][5][9] If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[2]

  • Ingestion: Rinse mouth with water.[5][8] Do NOT induce vomiting.[10] Call a physician or poison control center if you feel unwell.[2]

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination.

  • Waste Categorization:

    • Solid Waste: Unused this compound powder, contaminated gloves, weigh boats, and paper towels.

    • Liquid Waste: Solutions containing this compound.

  • Disposal Procedures:

    • Dispose of contents and container in accordance with local, regional, national, and international regulations.

    • Consult a licensed professional waste disposal service for guidance.[12]

    • Solid waste should be collected in a labeled, sealed container.[7]

    • Liquid waste should be collected in a dedicated, sealed, and labeled hazardous waste container.[7] Do not empty into drains.[5]

Experimental Workflow for Safe Handling of this compound

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response A Don Appropriate PPE B Work in Ventilated Area A->B C Weigh/Transfer Compound B->C D Perform Experiment C->D E Decontaminate Work Area D->E H Exposure Event? D->H F Segregate Waste E->F G Dispose of Waste via EHS F->G H->E No I Follow First Aid H->I Yes J Seek Medical Attention I->J

Caption: Workflow for the safe handling of this compound.

References

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Reactant of Route 1
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